2-Chloro-4-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEIMKNQOIFKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212808 | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-47-9 | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U5ATH9EJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-4-methylquinoline CAS number 634-47-9
An In-depth Technical Guide to 2-Chloro-4-methylquinoline (CAS 634-47-9) for Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this guide delves into the synthesis, reactivity, characterization, and application of this versatile chemical scaffold, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Importance of this compound
This compound, also known as 2-Chlorolepidine, is a substituted quinoline with the chemical formula C₁₀H₈ClN.[1][2] The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[3][4][5][6] The strategic placement of a methyl group at the 4-position and a labile chlorine atom at the 2-position makes this compound an exceptionally valuable building block. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[7] This reactivity is central to its role in the synthesis of novel compounds for pharmaceutical research, including potential anticancer, anti-inflammatory, antibacterial, and antiviral agents.[4][6][8][9]
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. The key data for this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 634-47-9 | [1][2] |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 55-58 °C | [1] |
| Boiling Point | 296 °C | [1] |
| SMILES String | Cc1cc(Cl)nc2ccccc12 | [1] |
| InChI Key | PFEIMKNQOIFKSW-UHFFFAOYSA-N | [1][2] |
Table 2: Key Spectroscopic Data for Structural Elucidation
| Technique | Observed Characteristics |
| ¹H NMR | Expected signals include a singlet for the methyl protons (CH₃), and multiple signals in the aromatic region for the protons on the quinoline ring system. |
| ¹³C NMR | Characteristic signals are expected for the methyl carbon, the aromatic carbons, and notably the C2 carbon directly attached to the chlorine atom at a downfield shift.[10] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 177. A characteristic isotopic peak (M+2) at m/z ≈ 179 with an intensity of approximately one-third of the M⁺ peak is definitive for a monochlorinated compound.[11] |
| IR Spectroscopy | The gas-phase IR spectrum shows characteristic absorptions for aromatic C-H and C=C/C=N stretching vibrations.[11] |
Synthesis: Pathways to a Key Intermediate
The synthesis of this compound is most commonly achieved via the chlorination of its corresponding quinolinone precursor. This two-step approach offers high yields and is readily scalable.
Step 1: Synthesis of the Precursor, 4-Methylquinolin-2(1H)-one
The precursor, 4-methylquinolin-2(1H)-one (also known as 2-hydroxy-4-methylquinoline), is typically prepared via thermal cyclization of an aniline derivative. The Conrad-Limpach synthesis or heating acetoacetanilide in the presence of a strong acid are common methods.[12][13]
-
Reagent Preparation : In a round-bottomed flask equipped with a stirrer and condenser, carefully add concentrated sulfuric acid.
-
Heating : Heat the sulfuric acid to approximately 75 °C.[13]
-
Substrate Addition : Slowly add acetoacetanilide in small portions over 10-15 minutes while maintaining the temperature.
-
Reaction : Increase the temperature to 95 °C and hold for a short period.
-
Cooling & Quenching : Allow the reaction mixture to cool to 60-65 °C.[13] Carefully pour the mixture into a beaker containing ice-cold water with stirring.
-
Isolation : The crude product precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield white, needle-like crystals.[12][13]
Step 2: Chlorination to this compound
The hydroxyl group at the 2-position of the quinolinone tautomer is readily converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or N,N-dimethylformamide (DMF) which can form the Vilsmeier reagent in situ.[14]
-
Setup : In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-methylquinolin-2(1H)-one.
-
Reagent Addition : Add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). The reaction is often performed neat or with a high-boiling inert solvent.
-
Heating : Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, the excess POCl₃ must be quenched cautiously. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization : The acidic solution is then neutralized with a base (e.g., sodium carbonate solution or aqueous ammonia) until the pH is neutral or slightly basic (pH 7-8), which causes the product to precipitate.[14]
-
Extraction & Purification : The solid product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated. Further purification can be achieved by recrystallization.
Caption: Key nucleophilic substitution reactions.
Vilsmeier-Haack Reaction: An Alternative Synthetic Paradigm
The Vilsmeier-Haack reaction provides a powerful and regioselective method for constructing functionalized 2-chloroquinolines directly from N-arylacetamides. [14]This reaction involves treating an acetanilide with the Vilsmeier reagent (formed from POCl₃ and DMF), which acts as both a cyclizing and formylating/chlorinating agent. While primarily used for synthesizing 2-chloro-3-formylquinolines, this methodology underscores the versatility of phosphorus oxychloride-based reagents in quinoline synthesis and is a key strategy for building complex, functionalized quinoline cores. [15][16][17]
Caption: Vilsmeier-Haack synthesis of chloroquinolines.
Applications in Drug Discovery and Development
Derivatives of this compound have been investigated for a broad spectrum of pharmacological activities, making it a molecule of high interest for drug discovery programs. [4][5][6]
-
Anticancer Agents : The quinoline scaffold is present in many anticancer compounds. [18]Derivatives synthesized from 2-chloroquinolines have shown promise by interacting with biological targets like DNA or specific enzymes involved in cancer progression. [19][20]* Antiviral Activity : Recently, 2-chloroquinoline-based frameworks have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two essential enzymes for viral replication. [9]This highlights the compound's relevance in developing novel antiviral therapeutics.
-
Antimicrobial and Anti-inflammatory Agents : The ability to easily generate diverse libraries of quinoline derivatives from this intermediate has led to the discovery of compounds with significant antibacterial, antifungal, and anti-inflammatory properties. [5][8]
Caption: Role as a scaffold in drug discovery.
Analytical and Quality Control
Ensuring the purity and identity of this compound is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for quality control.
Protocol: Reverse-Phase HPLC Analysis
A typical reverse-phase HPLC method can be employed for purity assessment. [21]* Column : C18 reverse-phase column (e.g., Newcrom R1 or equivalent).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection : UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Purpose : This method is suitable for determining purity, monitoring reaction progress, and can be scaled for preparative separation to isolate impurities. [21]
Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential.
-
Hazard Identification : The compound is classified as an irritant. [1][22] * H315 : Causes skin irritation. [1][22][23] * H319 : Causes serious eye irritation. [1][22][23] * H335 : May cause respiratory irritation. [1][22][23]* Recommended Precautions :
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [24]
-
References
- M. S. T. Makki, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, 2005. [Link]
- A. A. Siddiqui et al., "Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction," PubMed, 2011. [Link]
- ResearchGate, "Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives," ResearchG
- G. A. Reynolds and C. R. Hauser, "2-methyl-4-hydroxyquinoline," Organic Syntheses, 1951. [Link]
- S. K. Singh et al., "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2014. [Link]
- ECHA, "chemical label this compound," ECHA. [Link]
- V. V. Doddamani et al., "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, 2021. [Link]
- ChemSrc, "this compound SDS, 634-47-9 Safety D
- Practical Organic Chemistry, "Synthesis of 2-hydroxy-4-methyl quinoline from Acetoacetanilide," YouTube, 2021. [Link]
- SIELC Technologies, "this compound," SIELC Technologies, 2018. [Link]
- NIST, "Quinoline, 2-chloro-4-methyl-," NIST WebBook. [Link]
- PubChem, "2-Chloro-4-methylquinazoline," PubChem. [Link]
- NIST, "Quinoline, 2-chloro-4-methyl-," NIST WebBook. [Link]
- S. Bala et al.
- ResearchGate, "CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY," ResearchG
- M. M. Kamel et al., "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," MDPI, 2003. [Link]
- J. C. G. de la Torre et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)
- D. R. Abonia et al., "Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking," RSC Publishing, 2021. [Link]
- A. Kumar et al., "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review," PubMed Central, 2021. [Link]
- ResearchGate, "(PDF)
- Google Patents, "WO2007060685A1 - An improved process for the synthesis of quinoline derivatives," Google P
- B. Kattula et al., "Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro," PubMed Central, 2023. [Link]
- Bentham Science, "Biological Activities of Quinoline Deriv
- M. G. Meléndez-Soto et al., "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights," New Journal of Chemistry (RSC Publishing), 2022. [Link]
- ResearchGate, "Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)
- NINGBO INNO PHARMCHEM CO.,LTD., "The Future of 7-Chloro-2-methylquinoline in Advancing Pharmaceutical Research," NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- D. Kishore et al., "Reduction of this compound," E-Periodica. [Link]
- E. Szymańska et al.
- PubChem, "4-Chloro-2-methylquinoline," PubChem. [Link]
- The Organic Chemistry Tutor, "Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra," YouTube, 2015. [Link]
- E. C. F. de Oliveira et al., "The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?," PubMed, 2020. [Link]
Sources
- 1. 2-Chlor-4-methylchinolin 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 634-47-9 [smolecule.com]
- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloroquinoline(612-62-4) 13C NMR [m.chemicalbook.com]
- 11. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 17. chemijournal.com [chemijournal.com]
- 18. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 21. This compound | SIELC Technologies [sielc.com]
- 22. chemical-label.com [chemical-label.com]
- 23. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 24. bldpharm.com [bldpharm.com]
2-Chloro-4-methylquinoline physical and chemical properties
An In-depth Technical Guide to 2-Chloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-Chlorolepidine, is a halogenated derivative of quinoline, a heterocyclic aromatic compound.[1][2][3] Its unique structure, featuring a reactive chlorine atom at the 2-position, makes it a valuable and versatile intermediate in synthetic organic chemistry.[3] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with its synthesis, reactivity, applications, and safety protocols, offering field-proven insights for professionals in research and drug development.
Compound Identification and Core Properties
Precise identification is the cornerstone of any chemical research. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases and supply chains.
| Property | Value | Source |
| CAS Number | 634-47-9 | [1][4] |
| Molecular Formula | C₁₀H₈ClN | [1][4] |
| Molecular Weight | 177.63 g/mol | [1][4] |
| IUPAC Name | This compound | [1][2][5] |
| Synonyms | 2-Chlorolepidine, Lepidine, 2-chloro- | [1][2] |
| Appearance | White to off-white crystals or powder | [6] |
| Melting Point | 54-58 °C | [2][4] |
| Boiling Point | 296.0 °C (at 760 mmHg) | [2][4] |
| Density | 1.2 g/cm³ | [4] |
Spectroscopic Profile
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectra should always be run on a given sample for confirmation, the expected data provides a reliable reference.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl (CH₃) group protons around 2.5 ppm. The aromatic protons on the quinoline ring system would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm.
-
¹³C NMR: The carbon NMR would display distinct signals for the ten carbon atoms. The methyl carbon would appear upfield, while the aromatic and heterocyclic carbons would resonate in the 120-150 ppm range. The carbon atom attached to the chlorine (C2) would be significantly influenced by the halogen's electronegativity.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present. Key absorptions would include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations characteristic of the quinoline core, and a C-Cl stretching band.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic (M+2) peak, approximately one-third the intensity of the M+ peak, will be present due to the natural isotopic abundance of Chlorine-37, confirming the presence of a single chlorine atom.[1]
Synthesis and Manufacturing
The synthesis of this compound typically involves the chlorination of a precursor molecule. A prevalent and industrially relevant method is the chlorination of 4-methylquinolin-2(1H)-one. This reaction is often carried out using potent chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅), which effectively converts the hydroxyl group of the quinolinone tautomer into a chlorine atom.[7]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Chlorination of 4-Methylquinolin-2(1H)-one
Causality: This protocol leverages the reactivity of phosphorus oxychloride to replace the C2-hydroxyl group of the quinolinone with a chlorine atom. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging: Charge the flask with 4-methylquinolin-2(1H)-one.
-
Reagent Addition: Slowly and cautiously add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is exothermic and may release HCl gas.
-
Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).
-
Workup: Carefully cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and vigorous process.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Chemical Reactivity and Key Reactions
The chemical behavior of this compound is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the nitrogen atom within the quinoline ring.
Caption: Key reactivity pathways for this compound.
Key Reactions:
-
Nucleophilic Substitution: The C2-chloro group can be readily displaced by a wide range of nucleophiles. This is the most synthetically useful reaction of this compound.[3]
-
With Sulfur Nucleophiles: Reaction with reagents like sodium hydrosulfide can lead to the formation of the corresponding thione, a key intermediate for further functionalization.[3]
-
With Oxygen Nucleophiles: Alcohols and phenols can displace the chloride to form ethers.[3]
-
With Nitrogen Nucleophiles: Amines and hydrazines react to yield 2-amino and 2-hydrazino derivatives, respectively, which are common precursors for pharmacologically active molecules.[7]
-
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution, such as nitration.[3] The directing effects of the fused pyridine ring and the methyl group will influence the position of substitution.
Applications in Research and Drug Development
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] this compound serves as a critical building block for accessing more complex molecules with potential therapeutic value.
-
Pharmaceutical Intermediates: It is a key starting material for synthesizing compounds explored for anti-inflammatory, antibacterial, and antifungal properties.[3]
-
Antiviral Research: The 2-chloroquinoline scaffold has been investigated for developing inhibitors of viral proteases, such as those in SARS-CoV-2.[10] The labile chlorine allows for covalent modification of enzyme active sites or serves as a synthetic handle for building non-covalent inhibitors.
-
Material Science: The rigid, planar structure of the quinoline ring makes its derivatives of interest in the development of novel organic materials.[3]
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate precautions.
-
Hazard Classification: It is classified as an irritant.[2]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity profile make it an indispensable tool for researchers. The ability to readily substitute the C2-chloro group opens a gateway to a vast chemical space of novel quinoline derivatives, driving innovation in drug discovery and material science. Proper understanding and adherence to safety protocols are paramount to harnessing its full synthetic potential.
References
- Chemsrc. (2025). This compound | CAS#:634-47-9.
- NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. In NIST Chemistry WebBook.
- Safety data sheet according to 1907/2006/EC, Article 31. (2023). Trade name: 2-Methylquinoline.
- Acros Organics. (2013).
- ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Kattula, B., Reddi, B., Jangam, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.
Sources
- 1. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Buy this compound | 634-47-9 [smolecule.com]
- 4. This compound | CAS#:634-47-9 | Chemsrc [chemsrc.com]
- 5. H26504.14 [thermofisher.com]
- 6. H26504.06 [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpachem.com [cpachem.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Chloro-4-methylquinoline: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methylquinoline, a halogenated derivative of the quinoline scaffold, stands as a pivotal intermediate in the landscape of synthetic organic chemistry and medicinal chemistry. Its strategic importance is underscored by its role as a versatile precursor in the construction of a diverse array of biologically active molecules. The presence of a reactive chlorine atom at the 2-position, coupled with the directing effects of the methyl group at the 4-position, renders it a highly valuable synthon for the elaboration of complex heterocyclic systems. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its significant applications in the development of novel therapeutic agents, particularly in the realms of antimalarial and kinase inhibitor research.
Introduction: The Quinoline Scaffold and the Significance of this compound
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide range of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline core is a cornerstone of drug design, allowing for the fine-tuning of pharmacological profiles.
This compound (also known as 2-Chlorolepidine) emerges as a key player in this context. The chlorine atom at the 2-position acts as a proficient leaving group, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, thereby enabling the synthesis of diverse libraries of quinoline derivatives for biological screening. The methyl group at the 4-position, in turn, influences the electronic properties and steric environment of the molecule, which can have a profound impact on its reactivity and the biological activity of its derivatives.
This technical guide serves as a holistic resource for researchers, providing in-depth knowledge and practical insights into the chemistry and utility of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.
Molecular and Physicochemical Data
The key identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Chlorolepidine, Lepidine, 2-chloro- | [3] |
| CAS Number | 634-47-9 | [3][4] |
| Molecular Formula | C₁₀H₈ClN | [3][4] |
| Molecular Weight | 177.63 g/mol | [3][4] |
| Appearance | White to off-white powder or crystals | Sigma-Aldrich |
| Melting Point | 55-58 °C | ChemSrc |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | General chemical knowledge |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.
While a publicly available, fully assigned spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of its isomers and related quinoline derivatives.[2][5]
Predicted 1H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons (4H): Multiplets in the range of δ 7.5-8.2 ppm, corresponding to the protons on the benzene ring.
-
Vinyl Proton (1H): A singlet around δ 7.0-7.3 ppm, corresponding to the proton at the 3-position.
-
Methyl Protons (3H): A singlet at approximately δ 2.5-2.7 ppm.
Predicted 13C NMR (CDCl₃, 100 MHz):
-
Quaternary Carbons: Signals for the carbon atoms at positions 2, 4, 4a, and 8a. The carbon bearing the chlorine (C-2) would appear around δ 150-155 ppm.
-
Aromatic CH Carbons: Signals in the aromatic region (δ 120-140 ppm).
-
Methyl Carbon: A signal in the aliphatic region, typically around δ 18-22 ppm.
A detailed two-dimensional NMR analysis, such as COSY, HSQC, and HMBC, would be required for a definitive assignment of all proton and carbon signals.[6]
The electron ionization (EI) mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The NIST WebBook provides a reference mass spectrum for this compound.[3]
-
Molecular Ion (M⁺): A prominent peak at m/z 177, corresponding to the molecular weight of the compound. The isotopic peak at m/z 179, with an intensity of approximately one-third of the molecular ion peak, is characteristic of the presence of one chlorine atom.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is a key diagnostic feature.[7][8][9] Common fragmentation patterns for quinolines involve the loss of small molecules or radicals. For this compound, one would expect to see fragments corresponding to the loss of a chlorine radical (M-35), leading to a peak at m/z 142. Further fragmentation could involve the loss of HCN from the quinoline ring system.
The IR spectrum reveals the presence of specific functional groups and the overall skeletal structure of the molecule. A reference gas-phase IR spectrum is available on the NIST WebBook.[3]
-
C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹.[8][10]
-
C=C and C=N Stretching (Aromatic Ring): Strong to medium absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.[11]
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
C-H Bending: Out-of-plane C-H bending vibrations of the aromatic protons can provide information about the substitution pattern and are found in the 900-650 cm⁻¹ region.[12]
Synthesis and Reactivity
The synthesis of this compound is a well-established process in organic chemistry, and its reactivity is dominated by the lability of the C2-chloro substituent.
Synthetic Protocol: Chlorination of 4-Methylquinolin-2(1H)-one
A common and efficient method for the synthesis of this compound involves the chlorination of the corresponding quinolin-2-one precursor.[13] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[14]
-
Materials:
-
4-Methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional)
-
Toluene or another high-boiling inert solvent
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-Methylquinolin-2(1H)-one and phosphorus oxychloride (typically a 3-5 fold molar excess) is prepared. Toluene can be used as a solvent.
-
Phosphorus pentachloride (optional, 0.2-0.5 equivalents) can be added to the mixture.
-
The reaction mixture is heated to reflux (typically 100-110 °C) and stirred for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The acidic aqueous solution is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The aqueous layer is extracted with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed in vacuo to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.
-
Key Reactions and Chemical Reactivity
The synthetic utility of this compound stems from the electrophilic nature of the C2 carbon, making it susceptible to nucleophilic attack. This allows for a wide range of transformations:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction of this compound. A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the chloride ion to form new C-N, C-O, C-S, and C-C bonds, respectively. This is a fundamental strategy for the synthesis of diverse quinoline libraries.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of aryl, vinyl, and alkynyl moieties at the 2-position.
-
Reduction: The chloro group can be removed via catalytic hydrogenation or by using reducing agents like tin and hydrochloric acid, to yield 4-methylquinoline.
Applications in Drug Discovery and Development
The quinoline scaffold is a cornerstone in the development of numerous therapeutic agents. This compound, as a readily available and versatile intermediate, plays a crucial role in the synthesis of novel drug candidates.
Antimalarial Agents
The quinoline core is synonymous with antimalarial drugs, with quinine and chloroquine being archetypal examples.[15][16] The synthesis of many modern antimalarial agents relies on the functionalization of the quinoline ring system, and chloroquinolines are key intermediates in these synthetic routes.[15][17][18] The ability to introduce various side chains at the 2-position of the quinoline nucleus via nucleophilic displacement of the chlorine in compounds like this compound is a powerful strategy for developing new antimalarial candidates with improved efficacy and resistance profiles.[19]
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[20] The quinoline scaffold has been successfully employed in the design of numerous kinase inhibitors.[21][22] The rigid, planar structure of the quinoline ring can effectively mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding site of kinases. This compound provides a convenient starting point for the synthesis of libraries of potential kinase inhibitors by introducing diverse substituents at the 2-position to explore the structure-activity relationships (SAR) and optimize binding affinity and selectivity.[23][24]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant strategic value in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable building block for the creation of novel and complex molecular architectures. Its role as a precursor to a wide range of quinoline derivatives has cemented its importance in the ongoing quest for new therapeutic agents, particularly in the development of next-generation antimalarials and kinase inhibitors. This guide has provided a comprehensive overview of this important molecule, offering both foundational knowledge and practical insights to aid researchers in harnessing its full potential in their scientific endeavors.
References
- One-pot Synthesis of 2-seleno-4-methylquinoline. MDPI.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Process for the preparation of anti-malarial drugs. Google Patents.
- Interpretation of mass spectra. Saarland University.
- Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry.
- Quinoline, 2-chloro-4-methyl-. NIST WebBook.
- Mass spectra of labelled methylquinolines. Canadian Science Publishing.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Nature.
- 12.2 Interpreting Mass Spectra. OpenStax.
- Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Publications.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
- Fragmentation (mass spectrometry). Wikipedia.
- Table of Characteristic IR Absorptions. Palacký University Olomouc.
- Basic 1H- and 13C-NMR Spectroscopy. METU.
- DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. PubMed.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
- Process for the preparation of 4-chloroquinolines. Google Patents.
- 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. Organic Syntheses.
- Novel 4-amino-quinoline derivatives useful as anti-malaria drugs. Google Patents.
- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
- Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
Sources
- 1. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 4. 2-氯-4-甲基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]
- 6. preprints.org [preprints.org]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US6479660B1 - Process for the preparation of anti-malarial drugs - Google Patents [patents.google.com]
- 18. US20100093726A1 - Novel 4-amino-quinoline derivatives useful as anti-malaria drugs - Google Patents [patents.google.com]
- 19. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-4-methylquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Quinoline Scaffold and the Significance of 2-Chloro-4-methylquinoline
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds. This compound, also known as 2-chlorolepidine, is a key heterocyclic building block that serves as a versatile precursor for the synthesis of more complex, biologically active molecules.[1] The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 4-position makes it a valuable intermediate for developing novel therapeutic agents.[1] This guide provides an in-depth exploration of its structural information, synthesis, chemical reactivity, and applications for researchers and professionals in drug development.
Core Structural and Physical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. This compound is a white to off-white crystalline solid under standard conditions.[2][3] Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Chlorolepidine, Lepidine, 2-chloro- | [4] |
| CAS Number | 634-47-9 | [4][5] |
| Molecular Formula | C₁₀H₈ClN | [4] |
| Molecular Weight | 177.63 g/mol | [4][5] |
| Appearance | White to off-white crystals or powder | [2][3] |
| Melting Point | 53-59 °C | [2][3] |
| Boiling Point | 296 °C | [6] |
| InChI Key | PFEIMKNQOIFKSW-UHFFFAOYSA-N | [2][4] |
| SMILES | CC1=CC(=NC2=CC=CC=C12)Cl | [2][6] |
Synthesis and Mechanistic Insight
The synthesis of this compound is most effectively achieved through chlorination of the corresponding quinolinone or via cyclization reactions. The Vilsmeier-Haack reaction, in particular, offers a robust and regioselective method for constructing the 2-chloroquinoline scaffold from readily available N-arylacetamides.
Synthetic Workflow: Vilsmeier-Haack Cyclization
This reaction proceeds by treating an N-arylacetamide (derived from an aniline) with the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)). This in-situ-formed electrophilic species drives the cyclization and subsequent chlorination to yield the target molecule.[5][6]
Caption: Vilsmeier-Haack synthesis of this compound.
Detailed Experimental Protocol (Vilsmeier-Haack Cyclization)
Causality: This protocol is designed for high efficiency and regioselectivity. The Vilsmeier reagent acts as both the formylating agent and, in concert with POCl₃, the chlorinating and dehydrating agent, streamlining the transformation from a simple acetanilide to the functionalized quinoline in a one-pot procedure.[5]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.[2]
-
Substrate Addition: Add the starting material, N-(m-tolyl)acetamide, portion-wise to the reagent mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the chemistry of the C2-chloro substituent. The chlorine atom is a good leaving group, making the C2 position susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.[1]
Key Reaction Pathways
-
Nucleophilic Substitution: The electron-withdrawing effect of the ring nitrogen enhances the electrophilicity of the C2 position, facilitating attack by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, such as amines, thiols, and alkoxides, to generate libraries of novel quinoline derivatives. For instance, reaction with sodium hydrosulfide can yield the corresponding thione, a key intermediate for further synthesis.[1]
-
Electrophilic Nitration: The quinoline ring can undergo electrophilic aromatic substitution, such as nitration. This reaction typically introduces a nitro group onto the benzene portion of the ring system, further modifying the electronic properties and providing a handle for additional transformations.[1]
-
Reactions with Alcohols: In the presence of appropriate reagents, this compound can react with alcohols to form 2-alkoxy derivatives, expanding its synthetic potential.[1]
Caption: Key reaction pathways of this compound.
Applications in Drug Development and Research
This compound is not typically used as a therapeutic agent itself but serves as an invaluable scaffold for the synthesis of pharmacologically active compounds.[1] Research has demonstrated that derivatives synthesized from this core exhibit a broad spectrum of biological activities, including:
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have shown potential in modulating inflammatory pathways.[1]
-
Antibacterial and Antifungal Properties: The quinoline scaffold is a known pharmacophore in antimicrobial agents, and modifications originating from this compound have yielded compounds with significant activity against various pathogens.[1]
-
Anticancer Activity: The development of organoselenium compounds from this compound has been explored for their potential as anticancer agents, drawing comparisons to the anticancer alkaloid ellipticine.[3]
Its role as a versatile starting material allows medicinal chemists to systematically modify the quinoline core, exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Spectroscopic Data Interpretation
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl groups (~2880-3080 cm⁻¹), C-H bending vibrations (~1300-1500 cm⁻¹), and aromatic C=C and C=N stretching in the 1500-1650 cm⁻¹ region. A key feature is the C-Cl stretching absorption, typically observed in the fingerprint region around 580-780 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 177. A characteristic isotopic pattern will be observed for the molecular ion peak due to the presence of the chlorine atom, with an (M+2)⁺ peak at m/z 179 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display a singlet for the methyl (CH₃) protons around δ 2.5-2.7 ppm. The aromatic protons on the quinoline ring system would appear as a complex multiplet pattern in the region of δ 7.2-8.2 ppm.
-
¹³C NMR: The spectrum would show a signal for the methyl carbon around δ 18-20 ppm. The aromatic and heterocyclic carbons would resonate in the δ 120-155 ppm range. The carbon bearing the chlorine (C2) would be expected to appear around δ 150-152 ppm.
-
Safety and Handling
This compound must be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classification: It is classified as an irritant.[5][6]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- Ali, M. M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(7), 1735-1739. [Link]
- National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 2-chloro-4-methyl-. NIST Chemistry WebBook.
- Naik, T. R. R., et al. (2007). One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank, 2007(3), M543. [Link]
- Chemsrc. (n.d.). This compound.
Sources
- 1. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
<sup>1</sup>H NMR spectrum of 2-Chloro-4-methylquinoline
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-methylquinoline
Introduction
Quinoline and its derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds, integral to natural products and synthetic pharmaceuticals.[1] The specific substitution pattern on the quinoline scaffold dictates its chemical properties and biological activity, making unambiguous structural characterization a critical step in research and development.[2] Among the most powerful and definitive analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
This guide provides a comprehensive technical overview of the ¹H NMR (Proton NMR) spectrum of this compound (CAS 634-47-9).[4][5] We will delve into the theoretical prediction of the spectrum, detailing the underlying principles of chemical shifts and spin-spin coupling. Furthermore, this document outlines a robust experimental protocol for data acquisition and discusses the application of advanced 2D NMR techniques for complete structural validation. The insights provided are tailored for researchers, scientists, and drug development professionals who rely on precise molecular characterization.
I. Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides four fundamental pieces of information: the number of unique proton signals, their chemical shifts (δ), their integration (relative number of protons), and their multiplicity (splitting pattern).[2] An analysis of the molecule's structure allows for a detailed prediction of each of these parameters.
Molecular Structure and Proton Environments
First, we identify the chemically non-equivalent protons in this compound. Due to the molecule's asymmetry, all six protons on the quinoline ring system and the three protons of the methyl group are unique, resulting in six distinct signals in the ¹H NMR spectrum.
Diagram: Structure and Proton Numbering
Caption: Structure of this compound with proton assignments.
Analysis of Chemical Shifts, Multiplicity, and Coupling Constants
The electronic environment surrounding each proton dictates its chemical shift. Electron-withdrawing groups (like chlorine and the quinoline nitrogen) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like the methyl group) cause shielding and an upfield shift.
-
4-CH₃ (Methyl Protons): As an alkyl group attached to an aromatic ring, these protons will appear furthest upfield. The electron-withdrawing nature of the quinoline system will shift them slightly downfield compared to toluene. They have no adjacent protons, so their signal will be a singlet (s) integrating to 3H.
-
H-3: This proton is on the pyridine ring. It has no vicinal protons to couple with, so it will appear as a singlet (s) integrating to 1H. Its position is influenced by the adjacent nitrogen and the C4-methyl group.
-
H-8: This proton is in the peri position relative to the heterocyclic nitrogen atom. This spatial proximity causes significant deshielding, making it the most downfield signal in the aromatic region. It is coupled only to H-7, so it will appear as a doublet (d) integrating to 1H.
-
H-5: This proton is ortho to the ring fusion and is also strongly deshielded. It will appear as a doublet (d) integrating to 1H, due to coupling with H-6.
-
H-7 and H-6: These two protons are in the middle of the benzenoid ring's electronic environment. They will each be coupled to two neighboring protons, resulting in more complex splitting patterns. They are expected to appear as a doublet of doublets (dd) or a triplet (t) , each integrating to 1H. The precise pattern depends on the similarity of the coupling constants J(H7-H6) and J(H7-H8).
Spin-spin coupling constants (J) provide information about the connectivity of protons. For quinoline systems, typical ortho-coupling (³JHH) between adjacent protons on the benzene ring is in the range of 7–9 Hz. Meta-coupling (⁴JHH) is much smaller (1-3 Hz) and often not resolved.[6]
Data Summary Table
| Proton Assignment | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 4-CH₃ | 2.6 – 2.8 | Singlet (s) | — | 3H |
| H-3 | 7.2 – 7.4 | Singlet (s) | — | 1H |
| H-6 | 7.5 – 7.7 | Doublet of Doublets (dd) or Triplet (t) | ³J(H6-H5) ≈ 7-9; ³J(H6-H7) ≈ 7-9 | 1H |
| H-7 | 7.7 – 7.9 | Doublet of Doublets (dd) or Triplet (t) | ³J(H7-H6) ≈ 7-9; ³J(H7-H8) ≈ 7-9 | 1H |
| H-5 | 7.9 – 8.1 | Doublet (d) | ³J(H5-H6) ≈ 7-9 | 1H |
| H-8 | 8.1 – 8.3 | Doublet (d) | ³J(H8-H7) ≈ 7-9 | 1H |
Note: Predicted chemical shifts are based on typical values for substituted quinolines and may vary with solvent and concentration.[6][7] Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking.[1][6][7]
II. Experimental Protocol for ¹H NMR Data Acquisition
Achieving a high-quality, high-resolution spectrum is contingent upon meticulous sample preparation and proper instrument setup.
Step-by-Step Sample Preparation
The goal is to create a homogenous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[8][9]
-
Analyte Preparation: Weigh approximately 5–15 mg of purified this compound into a clean, dry vial.[9][10]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated solvents are essential to avoid overwhelming the analyte signals with strong solvent proton signals.[11][12][13]
-
Primary Choice: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively inert nature.[14][15] The residual protio-solvent peak at ~7.26 ppm can be used as a convenient internal reference.[15]
-
Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it is more hygroscopic.[14][15]
-
-
Dissolution: Add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial.[8] Gently vortex or swirl the vial to ensure the sample dissolves completely.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[9][10] If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in the pipette.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Instrumental Setup and 1D Spectrum Acquisition
-
Insertion and Locking: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which ensures the stability of the magnetic field during the experiment.[12]
-
Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks and high resolution.[16]
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted (e.g., 8, 16, or 32 scans) to achieve an adequate signal-to-noise ratio.
-
Processing: Fourier transform the acquired data, phase the spectrum correctly, and perform a baseline correction. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
III. Advanced 2D NMR for Unambiguous Structural Confirmation
While the 1D ¹H NMR spectrum provides substantial information, crowded aromatic regions can sometimes lead to ambiguity. Two-dimensional (2D) NMR experiments are invaluable for definitively assigning signals by revealing correlations between nuclei.[17][18]
Diagram: General NMR Workflow
Caption: Experimental workflow for NMR-based structural elucidation.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (²J or ³J coupling).[18] A cross-peak appears in the 2D spectrum at the chemical shifts of two coupled protons.
-
Expected Correlations: For this compound, the COSY spectrum would be used to trace the connectivity of the benzenoid ring protons. We would expect to see:
-
A cross-peak between H-5 and H-6 .
-
A cross-peak between H-6 and H-7 .
-
A cross-peak between H-7 and H-8 .
-
-
Causality: The absence of cross-peaks for the 4-CH₃ and H-3 signals confirms they are isolated spin systems, validating their assignment as singlets.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment reveals correlations between protons that are close to each other in space, even if they are not directly bonded.[19][20] This is invaluable for confirming assignments and understanding the molecule's 3D conformation.
-
Expected Correlations: Key spatial relationships can be confirmed with NOESY:
-
A strong cross-peak between the 4-CH₃ protons and H-3 .
-
A strong cross-peak between the 4-CH₃ protons and H-5 . This is perhaps the most critical correlation, as it unambiguously confirms the assignment of the H-5 signal, which can then be used as a starting point to assign the rest of the benzenoid ring using the COSY data.
-
A cross-peak between H-8 and H-7 .
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A standard 1D experiment, when properly acquired and processed, can provide a nearly complete assignment of the proton signals. The application of 2D NMR techniques, particularly COSY and NOESY, serves as a self-validating system, removing any ambiguity and leading to a definitive and trustworthy structural elucidation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this and similar substituted quinoline systems, ensuring data integrity in chemical synthesis and drug development workflows.
References
- NMR Sample Prepar
- NMR Sample Preparation | Chemical Instrumentation Facility.
- 8.
- Sample Prepar
- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
- Cosy, nosy. Slideshare.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
- NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube.
- Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.
- Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem Technical Support.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
- Quinoline, 2-chloro-4-methyl-. NIST WebBook.
- Quinoline, 2-chloro-4-methyl-. NIST WebBook.
- Deuterated Solvents: Essential Reagents for Accur
- Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
- NMR Solvents. Merck Millipore.
- Deuterated Solvents for NMR: Guide.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIV
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 5. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. organomation.com [organomation.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. myuchem.com [myuchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Cosy,nosy | PPTX [slideshare.net]
- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Spectroscopic data for 2-Chloro-4-methylquinoline
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methylquinoline
Introduction
This compound, also known as 2-chlorolepidine, is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes.[1] Its molecular structure, comprising a quinoline core substituted with a chloro group and a methyl group, imparts specific reactivity and properties that are of significant interest to researchers in medicinal chemistry and materials science.
Accurate structural elucidation and purity assessment are paramount in drug development and chemical research. Spectroscopic techniques provide a non-destructive and highly detailed view of the molecular architecture. This guide offers an in-depth analysis of this compound using four cornerstone spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative is designed to blend theoretical principles with practical, field-proven insights, explaining not just the data, but the causality behind the experimental choices and interpretation.
Molecular Identity and Structure
A foundational understanding begins with the basic molecular properties and a clear structural representation for spectroscopic assignment.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 634-47-9 | [2][3] |
| Molecular Formula | C₁₀H₈ClN | [2][3] |
| Molecular Weight | 177.63 g/mol | [2] |
| Appearance | White crystals or powder | [4] |
| Melting Point | 53.0-59.0 °C | [4] |
| SMILES | Cc1cc(Cl)nc2ccccc12 | |
| InChI Key | PFEIMKNQOIFKSW-UHFFFAOYSA-N | [2] |
To facilitate a detailed discussion of the NMR spectra, the atoms in the this compound molecule are systematically numbered as shown in the diagram below.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Transfer the solution to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. [5]3. Acquisition : Before acquisition, the instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).
-
Parameters : A standard proton experiment is run, typically with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to ensure a good signal-to-noise ratio.
-
Processing : The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
The aromatic region of the spectrum is characteristic of a substituted quinoline. The protons on the carbocyclic ring (H5, H6, H7, H8) form a complex splitting pattern, while the proton on the heterocyclic ring (H3) and the methyl protons (CH₃) appear as distinct signals.
Table 2: Expected ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H8 | ~8.10 | Doublet (d) | ~8.4 | 1H |
| H5 | ~7.95 | Doublet (d) | ~8.4 | 1H |
| H7 | ~7.70 | Triplet of doublets (td) | ~8.4, 1.4 | 1H |
| H6 | ~7.55 | Triplet of doublets (td) | ~8.4, 1.2 | 1H |
| H3 | ~7.20 | Singlet (s) | - | 1H |
| CH₃ (C4) | ~2.65 | Singlet (s) | - | 3H |
-
Aromatic Protons (H5-H8) : These protons on the benzene ring portion of the quinoline system typically resonate between 7.5 and 8.2 ppm. [6]H8 is often the most deshielded due to the anisotropic effect of the nearby nitrogen atom and ring current. H5 is similarly deshielded. H6 and H7 appear further upfield and show more complex splitting as they are coupled to multiple neighbors. The expected pattern is two doublets and two triplets (or more complex multiplets). [7]* Heterocyclic Proton (H3) : The proton at the C3 position is a singlet because it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent chloro- and methyl-substituted carbons.
-
Methyl Protons (CH₃) : The three protons of the methyl group at C4 are equivalent and appear as a sharp singlet, typically upfield around 2.6-2.7 ppm. [6]
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.
-
Sample and Instrument : The same sample prepared for ¹H NMR can be used. The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Acquisition : A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. [8]A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times. [9][10]3. Processing : The data is processed similarly to the ¹H spectrum. The solvent signal (CDCl₃ at δ 77.16 ppm) is used for referencing.
The spectrum will show 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment, particularly the influence of the nitrogen and chlorine atoms.
Table 3: Expected ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~151.0 |
| C4 | ~148.5 |
| C8a | ~147.0 |
| C7 | ~130.0 |
| C5 | ~129.5 |
| C8 | ~127.0 |
| C4a | ~126.5 |
| C6 | ~124.0 |
| C3 | ~121.0 |
| CH₃ (C4) | ~18.5 |
-
Quaternary Carbons : C2, C4, C4a, and C8a are quaternary and generally show lower intensity peaks. C2 is significantly downfield due to being bonded to both nitrogen and chlorine. C4 is also downfield, influenced by the nitrogen and the methyl group. [11][12]* Protonated Aromatic Carbons : C3, C5, C6, C7, and C8 appear in the typical aromatic region (120-135 ppm). Their specific shifts are determined by their position relative to the substituents and the nitrogen atom.
-
Methyl Carbon : The methyl carbon (CH₃) is found in the aliphatic region, typically far upfield around 18-20 ppm. [6]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound. [13][14]
-
Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. [15]2. Ionization : The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [15]3. Analysis : The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
The mass spectrum for this compound is available in the NIST Chemistry WebBook. [3]
Table 4: Key Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Proposed Identity | Notes |
| 177 | High | [M]⁺˙ (Molecular Ion, ³⁵Cl) | The base peak, confirming the molecular weight. |
| 179 | ~32% of 177 | [M+2]⁺˙ (Isotope Peak, ³⁷Cl) | The characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope (~32.5% of ³⁵Cl). This is definitive evidence of a single chlorine atom. |
| 142 | High | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 141 | Moderate | [M - Cl - H]⁺ | Loss of a hydrogen radical following the loss of chlorine. |
| 115 | Moderate | [C₉H₇]⁺ | Further fragmentation, likely loss of HCN from the m/z 142 fragment. |
-
Molecular Ion Peak : The presence of a strong molecular ion peak at m/z 177 is characteristic of aromatic heterocyclic compounds, which are relatively stable under EI conditions. [16]* Chlorine Isotope Pattern : The most crucial diagnostic feature is the pair of peaks at m/z 177 and 179 with an approximate 3:1 intensity ratio. This pattern is a definitive signature for a molecule containing one chlorine atom.
-
Primary Fragmentation : The most significant fragmentation pathway is the loss of the chlorine atom to form a stable cation at m/z 142. [3]This fragment can subsequently lose a hydrogen atom to form the ion at m/z 141.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
This method is ideal for solid samples and avoids interference from solvents. [17]1. Sample Preparation : Dissolve a small amount of this compound (~10-20 mg) in a few drops of a volatile solvent like methylene chloride. 2. Film Deposition : Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. [17]3. Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty beam path should be run first and automatically subtracted from the sample spectrum. 4. Analysis : The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
The IR spectrum provides a unique "fingerprint" for the molecule. Key absorption bands confirm the presence of aromatic C-H bonds, C=C and C=N double bonds, and the C-Cl bond.
Table 5: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Methyl (CH₃) |
| ~1600, ~1560, ~1500 | C=C and C=N Stretch | Quinoline Ring |
| ~1450 | C-H Bend | Methyl (CH₃) |
| ~850-750 | C-H Bend (out-of-plane) | Aromatic C-H |
| ~700-600 | C-Cl Stretch | Aryl Halide |
-
Aromatic and Aliphatic C-H Stretches : The region above 3000 cm⁻¹ will show weak to medium peaks characteristic of C-H bonds on the aromatic ring. Just below 3000 cm⁻¹, absorptions for the methyl group C-H bonds will appear. [18]* Ring Vibrations (C=C/C=N) : The region from 1620-1450 cm⁻¹ is dominated by strong, sharp absorptions from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline aromatic system. [19]* Fingerprint Region : Below 1400 cm⁻¹, the spectrum becomes highly complex with various bending and stretching vibrations. The strong out-of-plane C-H bending bands between 850-750 cm⁻¹ are diagnostic for the substitution pattern on the benzene ring. The C-Cl stretch is expected to appear in the lower frequency range of this region. [19]
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, MS confirms the molecular weight and the presence of chlorine, and IR spectroscopy identifies the key functional groups and aromatic nature of the compound. Together, these techniques form an indispensable toolkit for researchers, confirming the identity, structure, and purity of this vital chemical intermediate, thereby ensuring the integrity of subsequent research and development efforts.
References
Sources
- 1. 634-47-9|this compound|BLD Pharm [bldpharm.com]
- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 3. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. sc.edu [sc.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. epfl.ch [epfl.ch]
- 11. journals.iucr.org [journals.iucr.org]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. article.sapub.org [article.sapub.org]
- 16. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. amherst.edu [amherst.edu]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to the Safe Handling of 2-Chloro-4-methylquinoline
This compound, a halogenated quinoline derivative, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique chemical structure lends itself to a variety of reactions, making it a valuable intermediate for researchers. However, as with any reactive chemical, a thorough understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and hazard information for this compound, moving beyond basic data to offer insights into its safe handling, storage, and emergency management.
Section 1: Chemical and Physical Identity
A foundational aspect of chemical safety is the unambiguous identification of the substance. This compound is known by several synonyms, and its key identifiers are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Chlorolepidine |
| CAS Number | 634-47-9 |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| Appearance | White to off-white crystalline powder or solid |
| Melting Point | 53-59 °C |
| Boiling Point | 296 °C |
| InChI Key | PFEIMKNQOIFKSW-UHFFFAOYSA-N |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these classifications is the first step in implementing appropriate safety measures.
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 5: Emergency Procedures
Prompt and correct action in the event of an emergency is critical to mitigating harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
-
Special Protective Equipment for Fire-fighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: For small spills, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For large spills, cordon off the area and contact your institution's environmental health and safety department or a hazardous waste disposal team.
Section 6: Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and moisture.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
Section 7: Environmental Hazards
The environmental fate and ecotoxicity of this compound are not well-documented. Due to the presence of a chlorinated aromatic ring, it should be considered as potentially persistent and harmful to aquatic life.
-
Persistence and Degradability: No specific data is available. Chlorinated aromatic compounds can be resistant to biodegradation.
-
Bioaccumulation: The potential for bioaccumulation is unknown.
-
Ecotoxicity: No specific data is available. Releases to the environment should be strictly avoided.
Section 8: Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Disposal Method: Dispose of in a licensed hazardous-waste disposal facility. Do not allow to enter drains, sewers, or watercourses.
-
Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.
Section 9: Regulatory Information
While no specific occupational exposure limits (OELs) have been established for this compound, the OEL for the parent compound, quinoline, can be used as a conservative reference point. The American Conference of Governmental Industrial Hygienists (ACGIH) has not established a Threshold Limit Value (TLV) for this compound. For quinoline, a Workplace Environmental Exposure Limit (WEEL) of 0.001 ppm (8-hour time-weighted average) has been recommended by the American Industrial Hygiene Association (AIHA). [2]
Conclusion: A Commitment to Safety
The safe and responsible use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards and the diligent implementation of appropriate safety protocols. While data gaps exist, particularly in the areas of chronic toxicity and environmental impact, the available information clearly indicates that this compound must be handled with care. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and foster a culture of safety within the laboratory.
References
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Podstawy i Metody Oceny Środowiska Pracy. (2010, August 10). Quinoline. Documentation of proposed values of occupational exposure limits (OELs).
- U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.3550 Reproduction/Developmental Toxicity Screening Test.
- Cambridge MedChem Consulting. (n.d.). Mutagenicity.
- NICNAS. (2015, July 3). Quinolines: Human health tier II assessment.
- Charles River. (n.d.). Toxicity studies: Chronic for nonclinical research.
- Harris, M. W., Chapin, R. E., Lockhart, A. C., & Jokinen, M. P. (1992). Assessment of a short-term reproductive and developmental toxicity screen. Fundamental and Applied Toxicology, 19(2), 186-196.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinoline, 99%.
- ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.
- Environmental and Molecular Mutagenesis. (2021, November 14). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test.
- Office of Environmental Health Hazard Assessment. (2000, December). Evidence on the Carcinogenicity of 4-methylquinoline - FINAL.
- Pacific BioLabs. (n.d.). Regulatory Toxicology Studies.
- BioTox. (n.d.). Mutagenicity Testing in Pharmaceutical Development.
- ASAL Engineering. (2023, March 24). Chemical Spills and Emergency Response.
- IntoxLab. (n.d.). Reproductive Toxicity Testing & Developmental Toxicology Studies.
- PubChem. (n.d.). This compound-7-carboxylic acid.
- Genetica Polonica. (1988). studies on mutagenicity of new chemical compounds using bacterial ames test?.
- Office of Environmental Health Hazard Assessment. (1997, June). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
- PubMed. (1988). Carcinogenicities of Quinoline Derivatives in F344 Rats.
- NICNAS. (2019, March 8). Quinolinols: Human health tier II assessment.
- PubChem. (n.d.). Quinoline.
- Chemical Research in Toxicology. (1996). Gastric carcinogenesis: 2-chloro-4-methylthiobutanoic acid, a novel mutagen in salted, pickled Sanma hiraki fish, or similarly treated methionine.
- NIH. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
- Reed College. (2019, November 13). Pool Chemical Spill Response Plan.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PubMed. (2023, December 4). Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test.
- YouTube. (2021, September 7). 2021 HMEP Hazmat Transportation Exercise -Chlorine.
- Scialli Consulting. (2011, October 10). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern.
- ResearchGate. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides.
- Taylor & Francis Online. (n.d.). Chronic toxicity – Knowledge and References.
- Vivotecnia. (n.d.). Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance.
- The Chlorine Institute. (n.d.). Pamphlet 64.
- MDPI. (n.d.). Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats.
Sources
The Versatile Synthon: A Technical Guide to 2-Chloro-4-methylquinoline and its Synonyms in Modern Synthesis
Introduction: Unveiling the Identity of a Key Synthetic Intermediate
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount. Among these, the quinoline scaffold holds a privileged position due to its prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable derivative: 2-Chloro-4-methylquinoline . While this is its most common designation, a thorough understanding of its nomenclature is crucial for comprehensive literature searches and clear scientific communication.
This compound is also widely known by its synonym, 2-Chlorolepidine . The name 'lepidine' itself refers to 4-methylquinoline, a structural isomer of quinaldine (2-methylquinoline). Therefore, the chloro-substituted version at the 2-position is logically named 2-Chlorolepidine. Another systematic, though less common, synonym is Lepidine, 2-chloro- . For clarity and to ensure exhaustive database searches, researchers should be familiar with all three primary synonyms:
-
This compound
-
2-Chlorolepidine
-
Lepidine, 2-chloro-
It is also critical to distinguish this compound from its isomers, such as 4-chloro-2-methylquinoline, as their reactivity and subsequent applications can differ significantly. This guide will delve into the synthesis, key reactions, and applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.
Physicochemical Properties: A Foundation for Application
A solid understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 634-47-9 | [1] |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 55-58 °C | [1] |
| Boiling Point | 296 °C | [1] |
| SMILES | Cc1cc(Cl)nc2ccccc12 | [1] |
| InChI | 1S/C10H8ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | [1] |
Synthesis of the this compound Scaffold
The preparation of this compound can be achieved through various synthetic routes. A common and effective method involves the chlorination of the corresponding quinolinone precursor. This transformation is a cornerstone reaction, providing a reliable source of the chloro-derivative for further functionalization.
A representative synthesis involves the reaction of 4-methylquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reaction. The quinolinone itself can be synthesized through well-established methods like the Knorr or Conrad-Limpach synthesis.
Caption: Synthetic pathway to this compound.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of the chlorine atom at the 2-position of the quinoline ring. This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen atom facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride ion. This reaction is a powerful tool for introducing a variety of functional groups.
Common nucleophiles include:
-
Amines: Reaction with primary or secondary amines provides access to 2-amino-4-methylquinoline derivatives, which are important scaffolds in medicinal chemistry.
-
Alkoxides and Phenoxides: These reactions yield the corresponding ethers.
-
Thiols: Thiolates can displace the chloride to form thioethers.
Caption: General mechanism of SNAr on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.
1. Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters to form 2-aryl- or 2-vinyl-4-methylquinolines. These products are of significant interest in materials science and as precursors to complex pharmaceutical agents. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with a less reactive chloro-substrate.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
2. Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety at the 2-position by coupling with a terminal alkyne. This is typically achieved using a palladium catalyst and a copper(I) co-catalyst. The resulting 2-alkynyl-4-methylquinolines are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.
Applications in Drug Discovery and Development
The quinoline nucleus is a well-established pharmacophore, and derivatives of this compound have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its utility lies in its ability to serve as a versatile scaffold for the synthesis of libraries of compounds for high-throughput screening.
A notable example of a complex, biologically active molecule that can be conceptually derived from a 2-substituted-4-methylquinoline framework is the anticancer agent TAS-103 . TAS-103 is a dual inhibitor of topoisomerase I and II.[2][3][4] While the direct synthesis of TAS-103 may not start from this compound, the core structure highlights the importance of the substituted quinoline motif in the design of potent therapeutic agents. The synthetic strategies used to access such complex molecules often rely on the very reactions for which this compound is an excellent substrate.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed, self-validating methodology for a common and important transformation of this compound. The causality behind each step is explained to ensure a deep understanding of the process.
Objective: To synthesize 2-phenyl-4-methylquinoline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv)
-
Potassium phosphate (K₃PO₄; 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Deionized water
Instrumentation:
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
TLC plates (silica gel with fluorescent indicator)
Step-by-Step Procedure:
-
Reaction Setup and Inerting:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Causality: The use of a dry flask is critical as moisture can lead to the decomposition of the catalyst and hydrolysis of the boronic acid. The order of addition of solids is generally not critical.
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The palladium(0) active catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, establishing and maintaining an inert atmosphere is crucial for a successful reaction.
-
-
Solvent Addition and Reaction:
-
To the inerted flask, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.5 M.
-
Causality: Dioxane is a good solvent for the organic reagents, while the addition of water is often necessary to dissolve the inorganic base (K₃PO₄) and facilitate the transmetalation step. The ratio of solvents can be optimized for specific substrates.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure all components are well-mixed.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Causality: Heating provides the necessary activation energy for the oxidative addition of the relatively unreactive C-Cl bond to the palladium center. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete. This prevents unnecessary heating and potential side reactions.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Causality: The work-up procedure is designed to remove the inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Causality: Column chromatography separates the desired product from any remaining starting materials, byproducts (such as homocoupled boronic acid), and catalyst residues.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-phenyl-4-methylquinoline as a solid.
-
Self-Validating System:
The success of this protocol can be validated at multiple stages:
-
TLC Analysis: A clear spot for the product with a different Rf value than the starting material should be observed.
-
Yield Calculation: A reasonable isolated yield (typically >70%) should be obtained.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the signal corresponding to the proton ortho to the chlorine in the starting material and the appearance of signals for the new phenyl group in the product's NMR spectrum provide definitive proof of the desired transformation.
Conclusion
This compound, and its synonym 2-Chlorolepidine, is a highly valuable and versatile intermediate in organic synthesis. Its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers in academia and industry to effectively utilize this important building block in their pursuit of novel materials and therapeutics. The provided experimental protocol serves as a robust starting point for the exploration of its synthetic potential, emphasizing the importance of understanding the underlying principles of each step to ensure successful and reproducible results.
References
- Beilstein Journal of Organic Chemistry. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link][5]
- Molecules. (2010). One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. [Link][6]
- PubMed Central. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II. [Link][4]
- PubMed. Combination Effects of TAS-103, a Novel Dual Topoisomerase I and II Inhibitor, With Other Anticancer Agents on Human Small Cell Lung Cancer Cells. [Link][3]
- PubMed. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II. [Link][2]
- MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link][7]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link][8]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][9]
- Wikipedia. Sonogashira coupling. [Link][10]
- PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link][11]
- PubMed Central.
Sources
- 1. 2-氯-4-甲基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination effects of TAS-103, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
2-Chlorolepidine chemical structure
An In-Depth Technical Guide to 2-Chlorolepidine (2-Chloro-4-methylquinoline): Structure, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 2-chlorolepidine (this compound), a pivotal heterocyclic intermediate in modern organic and medicinal chemistry. We will delve into its distinct chemical structure, outline a robust and replicable two-step synthesis protocol, detail its spectroscopic signature for unambiguous identification, and explore its reactivity, with a focus on nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction to 2-Chlorolepidine
2-Chlorolepidine, systematically named this compound, is a halogenated derivative of lepidine. Its structure is built upon the quinoline core, a bicyclic aromatic heterocycle that is a well-established "privileged scaffold" in medicinal chemistry.[1] This designation stems from the quinoline unit's prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.[1]
The strategic placement of substituents on the quinoline ring system profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions. In 2-chlorolepidine, two key features dictate its utility:
-
The Chlorine Atom at C2: The presence of an electron-withdrawing chlorine atom at the 2-position, adjacent to the ring nitrogen, significantly activates this site for nucleophilic aromatic substitution (SNAr) reactions. This makes the chlorine an excellent leaving group, allowing for the facile introduction of a wide variety of functional groups.[1][2]
-
The Methyl Group at C4: The methyl group at the 4-position (the defining feature of a "lepidine" scaffold) provides a point for further functionalization and sterically influences the molecule's shape and binding capabilities.
These structural attributes make 2-chlorolepidine a highly valuable and versatile building block for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery.
Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.
-
IUPAC Name: this compound
-
Common Synonyms: 2-Chlorolepidine[3]
-
CAS Number: 634-47-9[4]
-
Molecular Formula: C₁₀H₈ClN[4]
-
Molecular Weight: 177.63 g/mol [4]
The structure consists of a benzene ring fused to a pyridine ring at the 5,6-positions. The IUPAC numbering convention for the quinoline ring is standard, with the nitrogen atom at position 1.
Table 1: Physicochemical Properties of 2-Chlorolepidine
| Property | Value | Source(s) |
| Appearance | White to off-white crystals or powder | [5] |
| Melting Point | 53-59 °C | [5][6] |
| Boiling Point | 296 °C | [6] |
| Solubility | Soluble in most organic solvents. | N/A |
Synthesis of 2-Chlorolepidine
The synthesis of 2-chlorolepidine is most effectively and commonly achieved via a two-step process. This strategy involves first constructing the core heterocyclic system as its 2-hydroxy tautomer, followed by a robust chlorination reaction. This approach is superior to direct chlorination of lepidine, which often results in poor yields and a mixture of products.
Caption: Synthetic workflow for 2-Chlorolepidine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-4-methylquinoline (Lepidone) via Combes Synthesis
Causality and Expertise: The Combes quinoline synthesis is a classic and efficient acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[7][8] We choose this method because it directly yields the desired 2,4-disubstituted pattern from readily available starting materials, aniline and acetylacetone. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent, driving the cyclization and subsequent aromatization.[7]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (1.0 eq) and acetylacetone (1.1 eq).
-
Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (approx. 4-5 mL per 0.1 mol of aniline) dropwise, ensuring the internal temperature does not rise excessively.
-
Cyclization: After the addition is complete, heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours.[9]
-
Workup: Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with a 10% aqueous sodium hydroxide solution until a precipitate forms. Collect the solid crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from ethanol or boiling water to yield pure 2-hydroxy-4-methylquinoline as white, needle-like crystals.[10]
Step 2: Chlorination of 2-Hydroxy-4-methylquinoline
Causality and Expertise: The "hydroxy" group at the C2 position of quinolines exists in tautomeric equilibrium with its more stable keto form, a quinolin-2-one. This amide-like structure can be readily converted to a chloro-substituted quinoline using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. This is a standard and high-yielding transformation in heterocyclic chemistry.
Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Add 2-hydroxy-4-methylquinoline (1.0 eq) to the flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 3-5 eq) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.
-
Reaction: Gently heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, very carefully and slowly pour the reaction mixture onto crushed ice with stirring. Caution: This is a highly exothermic and vigorous reaction as excess POCl₃ hydrolyzes. Perform this step in a large beaker within a secondary container.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is basic. The product will precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-chlorolepidine can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Spectroscopic Characterization: A Self-Validating System
The unequivocal structural confirmation of the synthesized 2-chlorolepidine relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system that confirms both identity and purity.
Table 2: Typical Spectroscopic Data for 2-Chlorolepidine
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~ 2.6 ppm (s, 3H)δ ~ 7.3-8.1 ppm (m, 5H) | Methyl (CH₃) protonsAromatic protons |
| ¹³C NMR | δ ~ 18-20 ppmδ ~ 120-150 ppm | Methyl carbonAromatic and heterocyclic carbons |
| IR (cm⁻¹) | ~3050, ~2950~1600, ~1560, ~1500~760 | Aromatic & Aliphatic C-H stretchAromatic C=C and C=N stretchC-Cl stretch |
| Mass Spec (EI) | m/z 177 (M⁺)m/z 179 (M⁺+2) | Molecular ionIsotope peak for ³⁷Cl |
(Note: Exact NMR chemical shifts can vary based on the solvent and instrument used.)
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. A sharp singlet around 2.6 ppm corresponds to the three protons of the C4-methyl group. The aromatic region, typically between 7.3 and 8.1 ppm, will show a complex multiplet pattern corresponding to the five protons on the quinoline ring system.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the methyl carbon in the aliphatic region (~18-20 ppm) and multiple signals in the aromatic region (~120-150 ppm) for the carbons of the quinoline core.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic peaks include C-H stretching from the aromatic rings and the methyl group, multiple sharp peaks for the aromatic C=C and C=N bond stretching, and a peak in the fingerprint region corresponding to the C-Cl bond.[3]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 2-chlorolepidine (C₁₀H₈ClN), the molecular ion peak (M⁺) will appear at m/z = 177. A crucial diagnostic feature is the presence of an M⁺+2 peak at m/z = 179, with an intensity approximately one-third of the M⁺ peak.[11] This characteristic 3:1 isotopic pattern is definitive proof of the presence of a single chlorine atom in the molecule.
Chemical Reactivity and Synthetic Applications
The primary utility of 2-chlorolepidine in synthesis stems from its high reactivity toward nucleophiles at the C2 position. This reactivity is a classic example of Nucleophilic Aromatic Substitution (SNAr).
Mechanism Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom in the quinoline ring stabilizes the negative charge of the intermediate Meisenheimer complex, making the C2 and C4 positions highly electrophilic.[2] The attack of a nucleophile at C2 disrupts the aromaticity, forming this stabilized intermediate. Aromaticity is then restored by the expulsion of the chloride leaving group.[12]
Caption: Key SNAr reactions of 2-Chlorolepidine.
This reactivity allows for the synthesis of a vast library of 2-substituted lepidine derivatives, which are precursors to numerous compounds of interest in drug development and materials science. For example, the displacement of the chloride with various amines is a common strategy for creating novel kinase inhibitors and antimalarial agents.
Conclusion
2-Chlorolepidine is a cornerstone intermediate whose value is derived from its well-defined structure and predictable reactivity. The robust two-step synthesis provides reliable access to this compound, and its structure can be unequivocally verified through standard spectroscopic methods. The activated C2 position serves as a versatile handle for introducing molecular diversity through nucleophilic aromatic substitution, making 2-chlorolepidine an indispensable tool for researchers and scientists in the ongoing development of novel pharmaceuticals and functional materials.
References
- Chemsrc. This compound. [Link]
- NIST. Quinoline, 2-chloro-4-methyl-. [Link]
- NIST. Quinoline, 2-chloro-4-methyl-. [Link]
- 2-Chloroquinoline.com. The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. [Link]
- Supporting Information. General experimental details. [Link]
- PubChem. 4-Chloro-2-methylquinoline. [Link]
- PubChem. 2-Chloro-4-methylquinazoline. [Link]
- SpectraBase. MS (GC) of 2-Chloro-5,6,8-trimethoxy-7-propyl-4-methylquinoline. [Link]
- Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]
- SIELC Technologies. This compound. [Link]
- ResearchGate. Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles. [Link]
- MDPI. Chemistry of Substituted Quinolinones. Part VI. [Link]
- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. [Link]
- Wikipedia. Combes quinoline synthesis. [Link]
- Wikiwand. Combes quinoline synthesis. [Link]
- ResearchGate.
- YouTube.
- TSI Journals.
- PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 4. This compound 99 634-47-9 [sigmaaldrich.com]
- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Chloro-4-methylquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Versatility of a Halogenated Quinoline Core
2-Chloro-4-methylquinoline, also known as 2-chlorolepidine, is a halogenated heterocyclic compound built upon a quinoline scaffold.[1][2] This seemingly simple molecule, with the chemical formula C₁₀H₈ClN, serves as a highly versatile and valuable building block in the realm of organic synthesis and medicinal chemistry.[3][4] The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 4-position of the quinoline ring system imparts a unique chemical personality, making it a sought-after precursor for a diverse array of more complex molecular architectures.[1] Its significance is underscored by the wide spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, chemical behavior, and extensive applications of this compound, moving beyond a mere recitation of facts to offer insights into the rationale behind experimental choices.
Core Properties and Spectroscopic Data
A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and synthesis.
| Property | Value | Reference |
| CAS Number | 634-47-9 | [2][3] |
| Molecular Formula | C₁₀H₈ClN | [2][3] |
| Molecular Weight | 177.63 g/mol | [2][3] |
| Appearance | White to yellow or brown crystalline powder/viscous liquid | [4] |
| Melting Point | 53-59 °C | [4][5] |
| Boiling Point | 260-265 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While detailed spectra are available from various sources, a summary of key expected signals is provided below.
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons on the quinoline ring system. |
| ¹³C NMR | Resonances for the methyl carbon, the carbon atom bearing the chlorine, and the carbons of the bicyclic aromatic system. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching within the quinoline ring, as well as the C-Cl stretch.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound.[2][6] |
Synthesis of the this compound Scaffold: A Tale of Two Strategies
The efficient synthesis of this compound is a topic of considerable interest, with several established routes. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired scale, and laboratory capabilities. The two predominant strategies involve either building the quinoline ring system with the chloro-substituent in place or pre-forming the 4-methylquinoline (lepidine) core followed by a targeted chlorination.
Strategy 1: Constructing the Quinoline Ring - The Combes Synthesis
The Combes quinoline synthesis offers a direct approach to substituted quinolines.[7][8] This acid-catalyzed condensation of an aniline with a β-diketone is a robust method for creating the 2,4-disubstituted quinoline backbone.[8][9][10]
Caption: General workflow of the Combes quinoline synthesis.
Expert Insight: The Combes reaction is particularly advantageous when aiming for specific substitution patterns on the quinoline ring, as the choice of aniline and β-diketone directly dictates the final product. The acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid, plays a crucial role in both the initial condensation and the subsequent rate-determining cyclization step.[8][9]
Strategy 2: Chlorination of Pre-formed 4-Methylquinoline
A more common and often more practical approach involves the direct chlorination of commercially available 4-methylquinoline (lepidine). This method leverages the reactivity of the 2-position of the quinoline ring.
Step-by-Step Protocol for the Chlorination of 4-Methylquinoline:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 4-methylquinoline. Cautiously and slowly, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is often performed neat or in a high-boiling inert solvent.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Expert Insight: The choice of chlorinating agent is critical. Phosphorus oxychloride is a powerful and effective reagent for this transformation. The mechanism involves the initial formation of a complex between the quinoline nitrogen and POCl₃, which activates the 2-position for nucleophilic attack by the chloride ion. The careful, slow quenching of the reaction is a crucial safety step due to the exothermic and vigorous reaction of POCl₃ with water.
The Reactive Heart of this compound: Exploring its Chemical Versatility
The synthetic utility of this compound stems from the reactivity of the chlorine atom at the 2-position. This position is susceptible to a variety of chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1][11]
Nucleophilic Aromatic Substitution: A Gateway to Diverse Functionalities
The electron-withdrawing nature of the quinoline nitrogen atom activates the chlorine at the 2-position towards nucleophilic attack. This allows for the displacement of the chloride with a wide range of nucleophiles, providing a straightforward route to a plethora of 2-substituted-4-methylquinoline derivatives.
Examples of Nucleophilic Substitution Reactions:
-
With Sulfur Nucleophiles: Reaction with sodium hydrosulfide can lead to the formation of the corresponding thione, a valuable intermediate in its own right.[1][12]
-
With Nitrogen Nucleophiles: Amines can displace the chloride to form 2-amino-4-methylquinoline derivatives. This is a key step in the synthesis of many biologically active compounds.
-
With Oxygen Nucleophiles: Alkoxides and hydroxides can be used to introduce alkoxy and hydroxy groups, respectively.
Caption: Nucleophilic substitution pathways of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis. This compound is an excellent substrate for these powerful transformations, enabling the formation of new bonds with a high degree of control and efficiency.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent (e.g., an arylboronic acid).[13] This is a widely used method for the synthesis of 2-aryl-4-methylquinolines. The rate-determining step in Suzuki coupling is often the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[14]
-
Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of amines.
Expert Insight: The success of these cross-coupling reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For Suzuki-Miyaura coupling, a palladium(0) source like tetrakis(triphenylphosphine)palladium(0) is often employed.[13] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Applications in Drug Discovery and Beyond: A Scaffold of Biological Significance
The quinoline ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities.[15][16][17] this compound, as a key intermediate, is instrumental in the synthesis of novel compounds for various therapeutic areas.[11]
Key Therapeutic Areas:
-
Antimicrobial and Antifungal Agents: Derivatives of this compound have demonstrated significant antibacterial and antifungal properties.[1] The ability to easily modify the 2-position allows for the systematic exploration of structure-activity relationships to optimize potency and spectrum of activity.
-
Anti-inflammatory and Analgesic Agents: Certain derivatives have shown promising anti-inflammatory and analgesic effects, making this scaffold a target for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticancer Agents: The quinoline core is found in several anticancer drugs, and derivatives of this compound are being investigated for their potential as novel chemotherapeutic agents.[18][19][20][21] For instance, some quinoline derivatives have been explored as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs).[18][20]
-
Antimalarial Agents: The quinoline ring is famously the core of the antimalarial drug chloroquine.[22][23][24] While not a direct precursor, this compound provides a platform for the synthesis of novel chloroquine analogues to combat drug-resistant strains of malaria.[22][23]
Beyond pharmaceuticals, this compound and its derivatives find applications in the development of agrochemicals and materials science, where they can impart desirable properties such as chemical resistance and durability.[11]
Conclusion: A Versatile Tool for Chemical Innovation
This compound has firmly established itself as a cornerstone intermediate in synthetic and medicinal chemistry. Its accessible synthesis and the predictable reactivity of its chloro-substituent provide a reliable and versatile platform for the construction of a vast array of complex molecules. For researchers in drug discovery, this compound offers a gateway to novel chemical entities with the potential to address a wide range of therapeutic needs. A thorough understanding of its synthesis, reactivity, and the rationale behind experimental choices, as outlined in this guide, is essential for harnessing the full potential of this remarkable heterocyclic building block.
References
- Smolecule. (2023, August 15). Buy this compound | 634-47-9.
- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. In NIST Chemistry WebBook.
- El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6485-6522.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.
- Beteck, R. M., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(12), 9731-9740.
- Kishore, D., Surana, A., & Joshi, B. C. (1972). Reduction of this compound. Archives des sciences, 25.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Aleksanyan, I. L., et al. (2014). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides.
- El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1162-1172.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.
- Jemberu, W. T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20187-20204.
- El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6485-6522.
- SIELC Technologies. (2018, February 16). This compound.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843694.
- Autech Industry Co.,Ltd. (n.d.). High-Quality this compound (CAS: 634-47-9)
- Sigma-Aldrich. (n.d.). This compound 99%.
- Thermo Fisher Scientific. (n.d.). This compound, 99%.
- Chemsrc. (2025, August 25). This compound.
- Vashisht, H., & Sharma, P. K. (2014). Biological activities of quinoline derivatives. Medicinal Chemistry Research, 23(10), 4179-4206.
- Mogilaiah, K., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of the Serbian Chemical Society, 72(11), 1085-1092.
- Abadio, A. K. R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25484-25499.
- Das, S. N. (n.d.). Doebner-Miller reaction and applications.
- G. S. S. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 197, 112338.
- Batool, S., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(16), 1461-1475.
- O'Neill, P. M., et al. (1996). Synthesis and Preliminary Pharmacological Evaluation of Asymmetric Chloroquine Analogues. Journal of Medicinal Chemistry, 39(23), 4554-4558.
- Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 918073.
- Al-Ghorbani, M., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 946-952.
- Al-Amiery, A. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Abadio, A. K. R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25484-25499. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPkjFjcQHGdYj4wo8ShZrrgXfI41205uo2DV5Yz4XwX5U2WFcup3hhjF87FOAxNJtlOL8m8lRTy9R9J7o7VV6gTvFB9Zp4GIKp1zvWOBMdGfjj5l4ClL_gTKQVsW7jjnh0X-TOUFGwqIvtN7RUC6S9TPOUcMgxIZAgNvk=]([Link]
Sources
- 1. Buy this compound | 634-47-9 [smolecule.com]
- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 3. 2-氯-4-甲基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | CAS#:634-47-9 | Chemsrc [chemsrc.com]
- 6. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 19. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 21. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features, including the nitrogen atom which can act as a hydrogen bond acceptor and its planar aromatic nature allowing for π-π stacking interactions, confer upon it the ability to interact with a wide array of biological targets.[3] This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of therapeutic applications, including antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[2][4][5][6] The continuous exploration of substituted quinolines is a vibrant and highly fruitful area of research, consistently yielding novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth technical overview of the key biological activities of substituted quinolines, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.
Anticancer Activities of Substituted Quinolines
The quest for novel and effective anticancer agents has identified the quinoline scaffold as a remarkably promising pharmacophore.[7] Substituted quinolines exert their anticancer effects through a variety of mechanisms, often targeting fundamental cellular processes involved in cancer progression.[7][8][9]
Mechanisms of Anticancer Action
Substituted quinolines have been shown to interfere with multiple signaling pathways and cellular functions critical for cancer cell survival and proliferation.
-
Inhibition of Topoisomerases: Many quinoline-based anticancer agents function as topoisomerase inhibitors.[10][11][12] Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[12][13] A notable example is the indenoisoquinoline class of compounds, which are potent topoisomerase I (Top1) inhibitors.[13]
-
Tubulin Polymerization Inhibition: The microtubule network, composed of tubulin polymers, is crucial for cell division, motility, and intracellular transport. Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[14][15][16][17][18] These compounds often bind to the colchicine binding site on β-tubulin.[15]
-
Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9][19][20][21] A number of substituted quinolines have been developed as potent inhibitors of kinases within this pathway, including mTOR, PI3K, and Akt, thereby blocking downstream signaling and inducing cancer cell death.[9][19][20]
-
Induction of Apoptosis: Regardless of the primary mechanism, the ultimate outcome of many anticancer quinoline derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases and the release of pro-apoptotic factors from the mitochondria.[9][14]
Structure-Activity Relationships (SAR)
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
-
Substitution at the 2-position: The introduction of various substituents at the C-2 position of the quinoline ring has been a successful strategy for developing potent anticancer agents. Aryl and heteroaryl groups at this position have been shown to enhance cytotoxicity.[22]
-
Substitution at the 4-position: The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry. Modifications to the amino group and the side chain at this position have yielded numerous compounds with significant antiproliferative activity.[1]
-
Disubstituted Quinolines: 2,4-disubstituted quinolines have demonstrated excellent anticancer activity through various mechanisms, including cell cycle arrest and apoptosis.[8] Similarly, 3,5-disubstituted quinolines have been reported as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in neuronal apoptosis and have emerged as targets for anticancer therapy.[8]
The following table summarizes the anticancer activity of selected substituted quinolines:
| Compound Class | Target Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| 2-Arylquinolines | HeLa, PC3 | 8.3 - 34.34 | Not specified | [23] |
| 4-Aminoquinolines | MCF7, MDA-MB468 | Not specified | Not specified | [1] |
| Quinoline-based Combretastatin A-4 Analogues | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 | Tubulin Polymerization Inhibition | [14] |
| Quinoline-based Topoisomerase I Inhibitors | Not specified | 0.029 (nM) | Topoisomerase I Inhibition | [13] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[24][25][26][27]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[24]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test quinoline compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate for 24-72 hours.[24]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[25]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activities of Substituted Quinolines
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Quinolines have a long history in this field, with many synthetic derivatives exhibiting potent antibacterial and antifungal activities.[27][28][29]
Mechanisms of Antimicrobial Action
Substituted quinolines can disrupt various essential processes in microbial cells.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of antibacterial agents, target bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.[30]
-
Disruption of Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.
-
Membrane Disruption: Certain substituted quinolines can interact with and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Structure-Activity Relationships (SAR)
The antimicrobial potency of quinoline derivatives is significantly influenced by their substitution patterns.
-
Fluoroquinolones: The presence of a fluorine atom at the 6-position and a piperazine ring at the 7-position are key structural features for the broad-spectrum antibacterial activity of fluoroquinolones.
-
Other Substituted Quinolines: Studies have shown that substitutions at various positions of the quinoline ring can modulate antimicrobial activity. For example, the introduction of a 3-chloro-4-fluoro group on the phenyl ring of certain quinoline derivatives enhances their activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[31]
The following table summarizes the antimicrobial activity of selected substituted quinolines:
| Compound Class | Target Microorganism(s) | MIC (µg/mL) | Reference |
| Quinoline derivatives | MRSA, MRSE, VRE | 1.5 - 6.0 | [31] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | E. coli, S. pyrogens | 0.031 - 2 | [27] |
| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [27] |
| Quinoline-imidazole hybrids | F. oxysporum, A. niger, C. neoformans, A. flavus | 12.5 - 25 | [27] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][32][33] Broth microdilution is a common method for determining MIC values.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[32]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test quinoline compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[22]
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight in a suitable broth.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., approximately 5 x 10^5 CFU/mL for bacteria).[32]
-
-
Inoculation:
-
Add a standardized volume of the inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.[32]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.[32]
-
Antiviral Activities of Substituted Quinolines
The quinoline scaffold is also a valuable template for the development of antiviral agents.[14] Several quinoline derivatives have demonstrated efficacy against a range of viruses, including Dengue virus, HIV, and influenza virus.[14][26][34]
Mechanisms of Antiviral Action
The antiviral mechanisms of substituted quinolines are diverse and can target different stages of the viral life cycle.
-
Inhibition of Viral Entry: Some quinoline derivatives, such as chloroquine and hydroxychloroquine, are thought to interfere with viral entry by increasing the pH of endosomes, which can inhibit the fusion of the viral envelope with the host cell membrane.[15]
-
Inhibition of Viral Replication: Certain quinoline compounds can inhibit the activity of viral enzymes essential for replication, such as RNA polymerase or proteases.[26]
-
Allosteric Inhibition of HIV-1 Integrase: A class of quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs) has been developed. These compounds bind to the integrase dimer interface, inducing aberrant multimerization of the enzyme and blocking viral replication.[34]
Structure-Activity Relationships (SAR)
The antiviral activity of quinoline derivatives is highly dependent on their chemical structure.
-
Chloroquine and Hydroxychloroquine: These 4-aminoquinoline derivatives have shown broad-spectrum antiviral activity.[15] The presence of the 7-chloro group and the basic side chain at the 4-position are crucial for their activity.[13]
-
Quinoline-based ALLINIs: For these compounds, the substitution pattern at the 6 and 8 positions of the quinoline ring significantly impacts their antiviral properties. Bulky substitutions at these positions can negatively affect their binding to HIV-1 integrase.[34]
The following table summarizes the antiviral activity of selected substituted quinolines:
| Compound Class | Target Virus(es) | EC50 (µM) | Mechanism of Action | Reference |
| Chloroquine, Hydroxychloroquine | Coronaviruses (SARS-CoV-1, SARS-CoV-2, HCoV-229E, HCoV-OC43) | 0.12 - 12 | Inhibition of viral entry | [15] |
| Substituted quinolines containing piperazine moieties | Influenza A virus | 0.88 - 6.33 | Inhibition of viral RNA transcription and replication | [26] |
| Quinoline-based ALLINIs | HIV-1 | Not specified | Allosteric inhibition of integrase | [34] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[34][35][36]
Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound. The number of plaques is directly proportional to the number of infectious virus particles.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a monolayer of susceptible host cells in 6-well or 12-well plates.
-
Incubate until a confluent monolayer is formed.
-
-
Virus Adsorption:
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cell monolayers and inoculate with the virus dilutions.
-
Incubate for 1-2 hours to allow for virus adsorption.
-
-
Compound Treatment and Overlay:
-
Prepare an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) with and without serial dilutions of the test quinoline compound.
-
After the adsorption period, aspirate the virus inoculum and add the overlay medium. The overlay restricts the spread of the virus to adjacent cells.[5]
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization:
-
After incubation, fix the cells with a fixative solution (e.g., 10% formaldehyde).
-
Stain the cell monolayer with a staining solution (e.g., crystal violet). Viable cells will be stained, while the plaques will appear as clear, unstained zones.[34]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control (no compound).
-
Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
-
Anti-inflammatory Activities of Substituted Quinolines
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. The quinoline scaffold has been explored for the development of novel anti-inflammatory agents.[19][25][37][38]
Mechanisms of Anti-inflammatory Action
Substituted quinolines can modulate inflammatory responses through various mechanisms.
-
Inhibition of Pro-inflammatory Mediators: Many quinoline derivatives can inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide.[39]
-
Inhibition of NF-κB Signaling: The NF-κB (nuclear factor-kappa B) signaling pathway is a master regulator of inflammation.[4][37][40] Some quinoline compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4][37][40][41]
-
Targeting Inflammatory Enzymes: Quinoline-based molecules have been developed to target enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[25]
Structure-Activity Relationships (SAR)
The anti-inflammatory activity of quinoline derivatives is closely linked to their substitution patterns.
-
Carboxamide and Carboxylic Acid Moieties: Quinolines containing a carboxamide moiety have shown Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism, while those with a carboxylic acid group have exhibited COX-inhibition.[25]
-
Substitutions at C-4, C-5, and C-8: Quinolines with an aniline moiety at C-4, an aryl group at C-8, and an oxazole ring at C-5 have demonstrated PDE4 inhibition.[25]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds.[7][39][42][43][44]
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[43]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use rats or mice and allow them to acclimatize to the laboratory conditions.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the quinoline compound.
-
-
Compound Administration:
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[39]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the test and standard groups compared to the control group.
-
Determine the dose-dependent anti-inflammatory effect of the test compound.
-
Synthesis of Substituted Quinolines
The synthesis of substituted quinolines can be achieved through various established methods, allowing for the creation of diverse chemical libraries for biological screening.
General Synthetic Strategies
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[45]
-
Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[45]
-
Combes Quinoline Synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst.[45]
-
Gould-Jacobs Reaction: This reaction is useful for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[45]
-
Modern Synthetic Methods: More recent methods include transition metal-catalyzed reactions and multi-component reactions, which offer greater efficiency and functional group tolerance.[6][31]
Example Synthetic Protocols
Protocol for the Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones: [8]
-
A mixture of a 2-aminostyryl ketone and a catalytic amount of tetrabutylammonium iodide (TBAI) in a suitable solvent is heated.
-
The reaction proceeds through a conjugate addition of the iodide, followed by an intramolecular condensation and elimination of HI to afford the 2-substituted quinoline.
Protocol for the Synthesis of 4-Aminoquinolines: [1][2][38][46]
-
A common route involves the nucleophilic aromatic substitution of a 4-chloroquinoline with an appropriate amine.[2][38]
-
The reaction is typically carried out by heating the 4-chloroquinoline with an excess of the amine, sometimes in the presence of a base and a solvent.[1][47]
Conclusion and Future Perspectives
Substituted quinolines continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. Future research in this area will likely focus on the design of more selective and potent quinoline derivatives with improved safety profiles. The elucidation of novel biological targets and a deeper understanding of the mechanisms of action of these compounds will be crucial for their successful translation into clinical practice. The integration of computational drug design, high-throughput screening, and advanced synthetic methodologies will undoubtedly accelerate the discovery of the next generation of quinoline-based drugs.
References
- Lee, S. Y., & Cheon, C. H. (2018). Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry, 83(9), 5436–5444. [Link]
- Kaderabkova, N., & Suk, T. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(4), 102641. [Link]
- Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Molecules, 27(19), 6649. [Link]
- Lee, S. Y., & Cheon, C. H. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044. [Link]
- Alam, M. S., Siddiqui, A. A., & Husain, A. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current Cancer Drug Targets, 17(7), 649–661. [Link]
- Katsamakas, S., Lygirou, V., Papakyriakou, A., Peschos, D., & Sakellaropoulos, T. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 23(21), 13444. [Link]
- Inotiv. (n.d.).
- Sokolova, A. S., Danilova, M. V., Belyaev, E. S., Novikov, A. S., Voloshina, A. D., Kulik, N. V., ... & Shtil, A. A. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10898. [Link]
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Ostoot, F. H., Al-Ghamdi, S. S., & Oh, C. H. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735–1748. [Link]
- Roche. (n.d.).
- Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
- Khan, S. A., Kumar, S., & Bawa, S. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(11), 3323–3326. [Link]
- Kaderabkova, N., & Suk, T. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(4), 102641. [Link]
- Microbe Investigations. (n.d.).
- Katsamakas, S., Lygirou, V., Papakyriakou, A., Peschos, D., & Sakellaropoulos, T. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 23(21), 13444. [Link]
- Plemper, R. K. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Ostoot, F. H., Al-Ghamdi, S. S., & Oh, C. H. (2021). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Molecular Structure, 1241, 130635. [Link]
- Saha, S., Samanta, A., Chatterjee, S., Bag, S., Roy, M., & Das, A. (2021). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 64(1), 743–763. [Link]
- Li, X., Li, X., Wang, Y., Zhang, Y., & Liu, Z. (2018). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry, 83(15), 8201–8208. [Link]
- Li, X., Li, X., Wang, Y., Zhang, Y., & Liu, Z. (2018). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry, 83(15), 8201–8208. [Link]
- Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Eldehna, W. M. (2020). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. Bioorganic Chemistry, 103, 104169. [Link]
- Lu, Y., Chen, J., Huang, Z., Li, X., & You, T. (2021). Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Jani, T. S., DeVecchio, J., Mazumdar, T., Agyeman, A., & Houghton, J. A. (2010). Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin. The Journal of Biological Chemistry, 285(25), 19162–19172. [Link]
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
- de Melo, G. A., de Oliveira, J. R., de Almeida, A. C., do Nascimento, A. S., de Souza, L. P., & da Silva, J. K. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4301. [Link]
- Getachew, B., & Tadesse, S. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Nigerian Journal of Basic and Clinical Sciences, 12(2), 94. [Link]
- Sharma, A., & Kumar, R. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 47, 116376. [Link]
- de Villiers, K. A., Gessner, R. K., & Egan, T. J. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PloS One, 10(9), e0137517. [Link]
- Wang, L., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & Medicinal Chemistry, 30, 115939. [Link]
- Singh, A. K., Singh, S., Singh, A., & Singh, R. K. (2022). Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Archiv der Pharmazie, 355(7), e2200172. [Link]
- Sokolova, A. S., Danilova, M. V., Belyaev, E. S., Novikov, A. S., Voloshina, A. D., Kulik, N. V., ... & Shtil, A. A. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10898. [Link]
- ResearchGate. (n.d.). Tubulin polymerization inhibition of the tested compounds. [Link]
- Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. [Link]
- Al-Ostoot, F. H., El-Gamal, M. I., Al-Ghamdi, S. S., & Abdel-Maksoud, M. S. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. Bioorganic Chemistry, 128, 106093. [Link]
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2021). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic & Medicinal Chemistry, 48, 116411. [Link]
- Creative Biolabs. (n.d.).
- Utsugi, T., Aiba, A., Naoe, Y., Sano, M., Suda, H., & Okabe, S. (1998). Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. Japanese Journal of Cancer Research, 89(11), 1234–1242. [Link]
- Tari, L. W., Trzoss, M., Bensen, D. C., Li, X., Chen, Z., Lam, T., ... & Lich, B. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 23(5), 1529–1533. [Link]
- Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]
- Amanat, F., & Krammer, F. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Current Opinion in Virology, 44, 1–7. [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst [organic-chemistry.org]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. atcc.org [atcc.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. files01.core.ac.uk [files01.core.ac.uk]
- 29. researchgate.net [researchgate.net]
- 30. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 33. microbe-investigations.com [microbe-investigations.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
- 36. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 37. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 39. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 43. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 44. slideshare.net [slideshare.net]
- 45. pdf.benchchem.com [pdf.benchchem.com]
- 46. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 47. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
A Comprehensive Technical Guide to 2-Chloro-4-methylquinoline for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 2-Chloro-4-methylquinoline (CAS No. 634-47-9), a pivotal heterocyclic compound in modern organic synthesis and pharmaceutical development. Intended for researchers, medicinal chemists, and process development scientists, this document offers a comprehensive overview of its procurement, chemical characteristics, synthesis, reactivity, and critical applications, with a focus on providing actionable insights and robust protocols.
Strategic Procurement and Market Pricing
The accessibility and cost of starting materials are critical parameters in research and development. This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Pricing is contingent on purity, quantity, and the supplier. Below is a comparative summary of prominent suppliers and their typical pricing structures.
| Supplier | Catalog Number (Example) | Purity | Quantity | Price (USD) |
| Thermo Scientific Chemicals | H26504.06 | 99% | 5 g | $49.65 |
| H26504.12 | 99% | 25 g | Price on Request | |
| Aladdin | C123556 | >95% | 1 g | $10.90 |
| 5 g | $28.00 | |||
| 25 g | $120.00 | |||
| 100 g | $289.00 | |||
| Sigma-Aldrich | This compound | 99% | - | Discontinued |
| GIHI CHEMICALS CO.,LIMITED | - | 99.00% | Inquiry | Price on Request |
| BLD Pharm | 634-47-9 | - | Inquiry | Price on Request |
Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact suppliers directly for the most current pricing and availability.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 634-47-9 | [1][2] |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 55-59 °C | [4][5] |
| Boiling Point | 296 °C | [3] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Chlorolepidine | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The classical and most common laboratory synthesis of this compound involves the chlorination of 4-methyl-2-quinolone. The following protocol is a representative procedure.
Protocol: Chlorination of 4-methyl-2-quinolone
This procedure details the conversion of 4-methyl-2-quinolone to this compound using phosphorus oxychloride (POCl₃).
Materials:
-
4-methyl-2-quinolone
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add 4-methyl-2-quinolone to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Figure 1. Synthetic pathway for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position of the quinoline ring, which is activated towards nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to displacement by a wide range of nucleophiles. This is the most synthetically useful reaction of this compound.[4] Common nucleophiles include:
-
Amines: Reaction with primary and secondary amines yields 2-amino-4-methylquinoline derivatives. This reaction is fundamental in the synthesis of many biologically active compounds.
-
Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides results in the formation of 2-alkoxy or 2-aryloxy-4-methylquinolines.
-
Thiols: Reaction with thiols or their corresponding thiolates produces 2-thioether derivatives.
The mechanism of the SNAr reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C2 position, followed by the elimination of the chloride ion to restore aromaticity. The electron-withdrawing nature of the quinoline nitrogen atom stabilizes the negative charge in the intermediate, facilitating the reaction.
Application in Drug Discovery: Synthesis of Bosutinib
This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. A notable example, although not a direct starting material, is the synthesis of the tyrosine kinase inhibitor Bosutinib , which features a substituted quinoline core. The principles of quinoline chemistry, exemplified by the reactivity of compounds like this compound, are central to the construction of such complex molecules. While various synthetic routes to Bosutinib exist, many involve the construction of the 4-aminoquinoline core via nucleophilic substitution on a 4-chloroquinoline intermediate.[1][7][8]
The following is a generalized representation of a key step in a reported synthesis of Bosutinib, illustrating the crucial SNAr reaction on a 4-chloroquinoline derivative.
Figure 2. Key SNAr step in a synthetic route to a Bosutinib precursor.
This reaction highlights the importance of chloroquinoline intermediates in the synthesis of complex, biologically active molecules. The chlorine atom serves as an excellent leaving group, enabling the facile introduction of various functionalities.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of this compound is paramount for its use in research and pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The following is a general HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH adjustment) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[9]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Figure 3. Workflow for HPLC purity analysis.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
This compound is a versatile and valuable building block in organic and medicinal chemistry. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution, makes it a key intermediate in the synthesis of a diverse range of functionalized quinoline derivatives with significant potential in drug discovery. This guide has provided a comprehensive overview of its procurement, properties, synthesis, and applications, equipping researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.
References
- Molecules. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4261-6.
- PMC. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266.
- ResearchGate. (2025). A New and Practical Synthesis of Bosutinib.
- Top Manufacturers. High-Quality this compound (CAS: 634-47-9) | Competitive Pricing from Top Manufacturers.
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
- MDPI. (2014). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 19(12), 20556-20570.
- Organic Syntheses. lepidine.
- Chemsrc. This compound | CAS#:634-47-9.
- Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
- NIH. (2014). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 19(12), 20556-20570.
- PMC - NIH. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(11), 8177-8187.
- PMC - NIH. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21375.
- ResearchGate. (2020). (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
- Safety data sheet. (2023). 2.
- SAFETY DATA SHEET. (2013). 4.
- ResearchGate. (2018). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
- PubMed Central. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.
- PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1213, 128222.
- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(2), 302.
- PMC - PubMed Central. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
- Omics. (2014). Development and Validation of Analytical Methods for Pharmaceuticals. Pharmaceutica Analytica Acta, 5(8).
- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 6986-7023.
Sources
- 1. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | Semantic Scholar [semanticscholar.org]
- 5. 2-氯-4-甲基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Purity and Assay of Commercial 2-Chloro-4-methylquinoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methylquinoline, also known as 2-Chlorolepidine, is a critical heterocyclic building block in modern drug discovery and organic synthesis.[1] Its utility as a precursor for active pharmaceutical ingredients (APIs) necessitates a rigorous understanding and control of its purity profile. The presence of even trace-level impurities can have profound impacts on downstream reaction yields, introduce toxicological risks, and compromise the integrity of the final API. This guide provides an in-depth examination of the analytical methodologies required to comprehensively assess the purity and determine the accurate assay of commercial this compound. We will move beyond simple protocol recitation to explore the scientific rationale behind method selection, the nature of potential impurities, and the establishment of self-validating analytical systems essential for regulatory compliance and reproducible research.
The Analytical Imperative: Why Purity Matters
In the context of drug development, the purity of a starting material like this compound is not a trivial specification; it is a foundational pillar of quality and safety. The purity of an API is directly dependent on the quality of its precursors.[2] Impurities originating from the synthesis of this compound can be carried through multi-step syntheses, potentially leading to the formation of undesired side-products or related-substance impurities in the final drug substance that are difficult and costly to remove.[3]
Common sources of impurities include:
-
Residual Starting Materials and Reagents: Incomplete reactions can leave unreacted precursors.
-
Process-Related Impurities: Side reactions occurring during synthesis can generate isomers (e.g., 4-chloro-2-methylquinoline), or related quinoline structures.
-
Degradation Products: The compound may degrade upon exposure to light, heat, or non-neutral pH, leading to hydrolysis of the chloro- group to form 2-hydroxy-4-methylquinoline.[4][5]
This guide establishes a multi-faceted analytical approach to identify and quantify these potential contaminants, ensuring that the material meets the stringent quality requirements for pharmaceutical development.
Physicochemical Properties of this compound
A baseline understanding of the molecule's properties is essential for analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| CAS Number | 634-47-9 | [1] |
| Appearance | White to off-white crystals or powder | [6] |
| Melting Point | 53.0-59.0 °C | [6] |
| Boiling Point | ~296 °C (569 K) | [7] |
| LogP | 2.93 | [8] |
The Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy, using multiple techniques with different separation and detection principles. This approach ensures that impurities masked in one method are detected in another.
Caption: High-level analytical workflow for commercial this compound.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for determining the purity of this compound. Its moderate polarity makes it ideally suited for separation on non-polar stationary phases like C18. This method excels at separating the main component from more polar degradation products (like the hydroxy analog) and less polar synthesis-related impurities.
Expertise & Causality in Method Development
The choice of mobile phase is critical. A typical mobile phase consists of an organic solvent like acetonitrile (MeCN) and an aqueous component, often buffered or acidified.[8][9]
-
Why Acetonitrile? Acetonitrile is favored over methanol for this analysis due to its lower viscosity (leading to better efficiency) and lower UV cutoff, which is important for sensitive detection at low wavelengths.
-
Why Acid? The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase serves a crucial purpose: it protonates the quinoline nitrogen. This ensures a consistent charge state for the molecule, preventing peak tailing and leading to sharp, symmetrical peaks, which are essential for accurate quantification. For applications requiring mass spectrometry (MS) detection, volatile formic acid must be used instead of non-volatile phosphoric acid to ensure compatibility with the MS ion source.[8][9]
Protocol: Purity Determination by RP-HPLC
This protocol is a validated starting point and should be adapted and re-validated for specific equipment and impurity profiles.
1. Instrumentation and Columns:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Newcrom R1 or equivalent).[9]
2. Reagents and Sample Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Dilute further to ~0.1 mg/mL for analysis.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (or PDA 210-400 nm) |
| Gradient Program | 50% B to 95% B over 20 minutes |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Any peak greater than 0.05% should be identified if possible. According to ICH guidelines, unknown impurities should generally be kept below 0.10%.[2]
Volatile Impurities and Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful complementary technique. It is highly effective for separating and identifying volatile and semi-volatile impurities that may not be well-resolved by HPLC. The mass spectrometer provides definitive structural information, aiding in the unambiguous identification of unknown peaks.
Expertise & Causality in Method Development
The key to successful GC analysis is ensuring the analyte is thermally stable and volatile enough to pass through the GC system. This compound, with a boiling point around 296 °C, is well-suited for GC analysis.[7] The MS detector fragments the molecule in a reproducible manner, creating a "fingerprint" mass spectrum that can be compared against spectral libraries like NIST for confirmation.[1]
Protocol: Impurity Identification by GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (high purity).
-
Sample Preparation: Prepare a dilute solution of ~0.1 mg/mL in the chosen solvent.
3. Chromatographic and MS Conditions:
| Parameter | Value |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
4. Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (Molecular Ion: m/z 177).[1]
-
Analyze smaller peaks by comparing their mass spectra against the NIST library to tentatively identify impurities.
-
Confirm the identity of critical impurities by synthesizing or purchasing authentic standards and matching their retention times and mass spectra.
Definitive Structure and Quantitative Assay: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. For this compound, ¹H and ¹³C NMR spectra provide a complete map of the molecule's carbon-hydrogen framework, confirming its identity and substitution pattern. Furthermore, Quantitative NMR (qNMR) is an increasingly important primary method for determining assay without the need for a specific reference standard of the analyte itself.
Protocol: Structural Confirmation and Assay by ¹H NMR
1. Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better resolution).
2. Reagents and Sample Preparation:
-
Solvent: Deuterochloroform (CDCl₃) or DMSO-d₆.
-
Internal Standard (for qNMR): A certified standard with a known purity and non-overlapping peaks, e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene.
-
Sample Preparation (for qNMR): Accurately weigh ~15-20 mg of this compound and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of deuterated solvent.
3. NMR Parameters:
-
Experiment: ¹H quantitative acquisition.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90°.
-
Scans: 8-16 scans for good signal-to-noise.
4. Data Analysis:
-
Structural Confirmation: Verify the chemical shifts, coupling patterns, and integrations of the aromatic and methyl protons against a known spectrum or theoretical prediction.
-
Assay (qNMR): Calculate the assay using the following formula, comparing the integral of a well-resolved analyte proton signal against a signal from the internal standard:
Assay (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Analytical Decision Process
The choice of technique is guided by the analytical question at hand.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The comprehensive analysis of commercial this compound is a multi-step, multi-technique process that is fundamental to ensuring the quality and safety of pharmaceuticals. A combination of RP-HPLC for purity profiling, GC-MS for volatile impurity identification, and NMR for definitive structural confirmation and assay provides a self-validating system of checks and balances. By understanding the scientific principles behind each method and anticipating potential process-related impurities, researchers and drug development professionals can confidently qualify this critical starting material for its intended use, paving the way for reproducible synthesis and safer medicines.
References
- Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]
- This compound | SIELC Technologies. SIELC Technologies. (2018-02-16). [Link]
- Quinoline, 2-chloro-4-methyl- | NIST WebBook. National Institute of Standards and Technology. [Link]
- Quinoline, 2-chloro-4-methyl- | NIST WebBook. National Institute of Standards and Technology. [Link]
- Quinoline, 2-chloro-4-methyl- | NIST WebBook. National Institute of Standards and Technology. [Link]
- (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
- 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem.
- Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1 - PubMed.
- Reduction of this compound - E-Periodica. E-Periodica. [Link]
- Identification and synthesis of impurities formed during sertindole preparation - Beilstein Journal of Organic Chemistry. Beilstein-Institut. [Link]
Sources
- 1. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 2-Hydroxy-4-Methylchinolin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. H26504.14 [thermofisher.com]
- 7. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Solubility Profile of 2-Chloro-4-methylquinoline in Organic Solvents: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-4-methylquinoline, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents a framework for interpreting solubility data, and offers a detailed, field-proven experimental protocol for its determination. While specific quantitative solubility data for this compound is not widely published, this guide equips the user with the foundational knowledge and practical methodology to generate and interpret this critical data, ensuring process optimization, and consistency in research and development applications.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS No. 634-47-9) is a substituted quinoline derivative with significant applications as a building block in organic synthesis.[1] Its structure, featuring a quinoline core, a chloro-substituent at the 2-position, and a methyl group at the 4-position, makes it a valuable precursor for a range of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The efficiency of synthetic reactions, purification processes like crystallization, and the formulation of final products are all critically dependent on the solubility of this intermediate in various organic solvents.[2][3]
A thorough understanding of the solubility profile of this compound is, therefore, not merely an academic exercise but a fundamental prerequisite for:
-
Reaction Optimization: Selecting an appropriate solvent can significantly influence reaction rates, yields, and impurity profiles.
-
Purification and Crystallization: Knowledge of solubility as a function of temperature is essential for developing efficient crystallization processes to achieve the desired purity and crystal form.[2]
-
Formulation Development: For pharmaceutical applications, understanding solubility is a cornerstone of designing effective drug delivery systems.[3][4]
-
Analytical Method Development: Solubility data informs the choice of mobile phases in chromatographic analysis.
This guide will provide the theoretical and practical framework necessary for researchers to confidently assess and utilize the solubility properties of this compound.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of a solid solute, such as this compound, in a liquid solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Molecular Characteristics of this compound:
-
Molecular Formula: C₁₀H₈ClN[6]
-
Structure: A bicyclic aromatic system (quinoline) imparts a degree of non-polar character. The presence of a nitrogen atom and a chlorine atom introduces polarity through dipole-dipole interactions.
-
Polarity: The molecule can be classified as moderately polar. It lacks O-H or N-H bonds, meaning it cannot act as a hydrogen bond donor, though the nitrogen atom can act as a weak hydrogen bond acceptor.
Solvent Classification and Expected Solubility Trends:
Organic solvents are broadly classified based on their polarity and their ability to participate in hydrogen bonding.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can engage in hydrogen bonding.[7] While this compound is not a hydrogen bond donor, some solubility is expected due to dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents have significant dipole moments but lack O-H or N-H bonds.[7] It is anticipated that this compound will exhibit good solubility in these solvents due to the compatibility of their polar characteristics.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and interact primarily through weak van der Waals forces. The solubility of the moderately polar this compound is expected to be limited in these solvents.
Solubility Profile of this compound: An Illustrative Data Set
As previously noted, specific, publicly available quantitative solubility data for this compound is scarce. The following table is presented as an illustrative example of how such data would be structured and to provide a basis for discussion. The values are hypothetical but are based on the chemical principles outlined above. Researchers are strongly encouraged to determine this data experimentally for their specific systems.
| Solvent | Solvent Class | Temperature (°C) | Illustrative Solubility ( g/100 mL) |
| Methanol | Polar Protic | 25 | 15.5 |
| Ethanol | Polar Protic | 25 | 12.8 |
| Acetone | Polar Aprotic | 25 | 45.2 |
| Dichloromethane | Polar Aprotic | 25 | 58.0 |
| Ethyl Acetate | Polar Aprotic | 25 | 35.7 |
| Toluene | Non-Polar | 25 | 8.5 |
| n-Hexane | Non-Polar | 25 | 1.2 |
Interpretation of Illustrative Data:
This hypothetical data demonstrates the expected trends. The highest solubility is seen in polar aprotic solvents like dichloromethane and acetone, where the dipole-dipole interactions between the solvent and solute are maximized. Moderate solubility is observed in polar protic solvents, and, as predicted, the lowest solubility is in non-polar solvents like n-hexane.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the thermodynamic solubility of a solid compound is the isothermal equilibrium shake-flask method .[8][9] This method is considered the "gold standard" for its accuracy and reliability.[8]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
Step-by-Step Methodology
-
Preparation:
-
Add an excess of solid this compound to a series of glass vials. An amount that ensures a visible excess of solid remains at the end of the experiment is crucial.[8]
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient.[10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed in the incubator for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To ensure no undissolved solid particles are transferred, filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[11]
-
-
Analysis:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
-
The concentration is determined by comparing the analytical response to a pre-established calibration curve of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Practical Applications and Implications
The solubility data, once determined, has direct and significant implications for the work of researchers and process chemists:
-
For Synthetic Chemists: In planning a synthesis, a solvent in which this compound has high solubility at the reaction temperature would be chosen to ensure a homogeneous reaction mixture. Conversely, for product isolation, a solvent in which the product has low solubility at room temperature or below would be selected to maximize crystallization yield.
-
For Process Development: The temperature-dependence of solubility is critical for designing robust crystallization processes. A solvent that shows a steep increase in solubility with temperature is ideal for purification, as it allows for complete dissolution at a higher temperature and high recovery upon cooling.[2]
-
For Formulation Scientists: In drug development, if this compound were a precursor to a final API, its solubility characteristics would inform the selection of solvents for creating stable and bioavailable formulations. Poor solubility is a major hurdle in drug development, often leading to poor bioavailability.[11][12]
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in various organic solvents is lacking, this guide provides the essential tools for its systematic investigation. By understanding the underlying chemical principles that govern its solubility and by employing robust experimental methods like the isothermal shake-flask technique, researchers can generate the reliable data necessary for process optimization, from laboratory-scale synthesis to large-scale manufacturing and pharmaceutical formulation. This foundational knowledge is indispensable for ensuring the efficient and successful application of this important chemical intermediate.
References
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-5qpvobk2dl4o/v1
- Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. URL: https://www.crystallizationsystems.com/blog/solubility-dynamic-methods
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL: https://www.dissolutiontech.com/issues/201402/dt201402_a01.html
- IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. URL: https://www.intechopen.com/chapters/72132
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. URL: https://www.wuxiapptec.com/insights/4-ways-drug-solubility-testing-helps-discovery-development
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. URL: https://www.bmglabtech.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. URL: https://pharmsci.tbzmed.ac.ir/Article/jps-38507
- National Institutes of Health (NIH). (2016). Determination of aqueous solubility by heating and equilibration: A technical note. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5000843/
- ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. URL: https://www.alwsci.com/news-detail/drug-solubility-and-stability-studies-critical-factors-in-pharmaceutical-development
- University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. URL: https://www.chem.utoronto.ca/coursenotes/CHM249/Riders/Solubility_Tests.pdf
- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. URL: https://www.chem.ucla.edu/~harding/IGOC/S/solubility.pdf
- Thermo Fisher Scientific. This compound, 99%. URL: https://www.thermofisher.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. URL: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/
- ChemSrc. This compound | CAS#:634-47-9. URL: https://www.chemsrc.com/en/cas/634-47-9_248443.html
- University of Calgary. Solubility of Organic Compounds. URL: https://chem.ucalgary.
- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_112%3A_General_Chemistry_II_Laboratory_Manual/1.27%3A_Experiment_727_Organic_Compound_Functional_Groups__1_2_0
- CymitQuimica. High-Quality this compound (CAS: 634-47-9). URL: https://www.cymitquimica.com/cas/634-47-9
Sources
- 1. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 3. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. 4-methylquinoline | 491-35-0 [chemicalbook.com]
- 6. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline, 2-chloro-4-methyl- (CAS 634-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
Methodological & Application
Synthesis of 2-Chloro-4-methylquinoline Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-chloro-4-methylquinoline derivatives, crucial intermediates in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of 2-Chloro-4-methylquinolines
Quinoline scaffolds are a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2] Their derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The this compound framework is a particularly valuable synthon. The chlorine atom at the 2-position acts as a versatile leaving group, readily undergoing nucleophilic substitution, which allows for the introduction of various functional groups and the construction of more complex molecular architectures.[5] This reactivity makes this compound and its derivatives highly sought-after starting materials in the synthesis of novel therapeutic agents and functional materials.[6]
Strategic Approaches to the Synthesis of the Quinoline Core
The construction of the this compound scaffold can be approached through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Building the Quinoline Ring: Classical Name Reactions
Several classical name reactions provide access to the fundamental quinoline structure, which can then be further functionalized.
-
Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[1][7] For the synthesis of 4-methylquinoline derivatives, acetylacetone is a common choice for the β-diketone component. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization.[1]
-
Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[8][9] It is a versatile method for preparing a wide range of substituted quinolines.[10]
-
Conrad-Limpach and Knorr Quinoline Syntheses: These related methods involve the reaction of anilines with β-ketoesters. The Conrad-Limpach synthesis, under kinetic control at lower temperatures, yields 4-hydroxyquinolines, while the Knorr synthesis, under thermodynamic control at higher temperatures, produces 2-hydroxyquinolines (quinolin-2-ones).[11][12] The resulting 4-methylquinolin-2(1H)-one can then be chlorinated to yield this compound.
Direct Chlorination of Quinolones
A common and efficient route to this compound involves the direct chlorination of the corresponding 4-methylquinolin-2(1H)-one. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[13][14]
The Vilsmeier-Haack Reaction for Functionalized Derivatives
The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 2-chloro-3-formylquinoline derivatives from N-arylacetamides.[15] This one-pot reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization and formylation of the starting acetanilide.[16][17]
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key synthetic transformations discussed.
Protocol 1: Synthesis of 4-Methylquinolin-2(1H)-one via Conrad-Limpach Reaction
This protocol describes the synthesis of the quinolone precursor required for subsequent chlorination.
Materials:
-
Substituted aniline
-
Ethyl acetoacetate
-
Dioxane
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) in dioxane (20 mL).
-
Add a few drops of concentrated HCl and shake the mixture well.
-
Heat the mixture at 70-80 °C for 3-4 hours.[12]
-
Cool the reaction mixture to room temperature and slowly add concentrated H₂SO₄ (20 mL).
-
Heat the mixture to 190-200 °C for 1 hour.
-
Carefully pour the hot mixture into 500 mL of ice-cold water with constant stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-methylquinolin-2(1H)-one.
Protocol 2: Synthesis of this compound via Chlorination of 4-Methylquinolin-2(1H)-one
This protocol details the conversion of the quinolone to the desired 2-chloroquinoline.
Materials:
-
4-Methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Aqueous ammonia
Procedure:
-
In a round-bottom flask, suspend 4-methylquinolin-2(1H)-one (0.1 mol) in phosphorus oxychloride (70 mL).[6]
-
Heat the mixture to 80 °C for 1.5 hours.[6]
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue into ice water (500 mL) and stir vigorously for 1 hour.
-
Filter to remove any insoluble solids.
-
Neutralize the filtrate with aqueous ammonia to a pH of 8-9.
-
Collect the precipitated product by filtration and dry to yield this compound.
Protocol 3: Synthesis of this compound-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol outlines the synthesis of a functionalized this compound derivative.
Materials:
-
p-Methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-salt bath
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (5 mL) to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ (18 mL) dropwise with stirring, maintaining the temperature below 5 °C.[18]
-
To this Vilsmeier reagent, add p-methylacetanilide (4 g).
-
After the initial reaction subsides, heat the mixture at 80-90 °C for 4-10 hours.[18]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound-3-carbaldehyde.
Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and troubleshooting.
Mechanism of the Combes Quinoline Synthesis
The Combes synthesis proceeds through the formation of an enamine from the aniline and β-diketone, followed by an acid-catalyzed cyclization and dehydration to form the quinoline ring.[1]
Caption: Mechanism of the Combes Quinoline Synthesis.
Mechanism of the Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion), which acts as an electrophile. The acetanilide attacks the Vilsmeier reagent, leading to a series of intermediates that ultimately cyclize and eliminate water to form the 2-chloro-3-formylquinoline.
Caption: Mechanism of the Vilsmeier-Haack Cyclization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound derivatives.
| Synthesis Method | Starting Materials | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conrad-Limpach | Aniline, Ethyl acetoacetate | H₂SO₄ | 190-200 | 1 | Good | [12] |
| Chlorination | 4-Methylquinolin-2(1H)-one | POCl₃ | 80 | 1.5 | 97-98 | [6] |
| Vilsmeier-Haack | p-Methylacetanilide, DMF | POCl₃ | 80-90 | 4-10 | 60-80 | [18] |
Applications in Drug Development
This compound derivatives are pivotal starting materials for a variety of biologically active compounds. For instance, the 2-chloro group can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to generate a library of substituted quinolines for screening against different therapeutic targets.[13][19] These derivatives have shown promise as anticancer, antimalarial, and anti-inflammatory agents.[2][4]
Conclusion
The synthesis of this compound derivatives is a well-established yet continually evolving field. The methods outlined in this guide, from classical name reactions to the versatile Vilsmeier-Haack reaction, provide a robust toolkit for researchers. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are key to achieving high yields of these valuable synthetic intermediates.
References
- Recent Progress in the Synthesis of Quinolines. PubMed, [Link].
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed, [Link].
- Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
- Recent advances in the synthesis of quinolines: a review. RSC Publishing, [Link].
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online, [Link].
- Combes Quinoline Synthesis. Cambridge University Press, [Link].
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, [Link].
- Combes quinoline synthesis. Wikipedia, [Link].
- Doebner–Miller reaction. Wikipedia, [Link].
- Quinoline Synthesis. Scribd, [Link].
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository, [Link].
- Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, [Link].
- Doebner-Miller Reaction. SynArchive, [Link].
- The Synthesis Landscape of 4-Methyl-quinoline-6-carbonitrile: Methods and Optimization. NINGBO INNO PHARMCHEM CO.,LTD., [Link].
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- One-pot Synthesis of 2-seleno-4-methylquinoline. MDPI, [Link].
- Vilsmeier-Haack Reaction. Chemistry Steps, [Link].
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, [Link].
- COMPARATIVE SYNTHESIS AND PHYSICOCHEMICAL CHARACTERIZATION OF. SUBSTITUTED 2-METHYLQUINOLIN- 4(1H)-ONE BY VARIOUS CONVENTIONAL AND. MICROWAVE METHODS. International Journal of Pharmaceutical Sciences and Research, [Link].
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI, [Link].
- Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines.
- An improved process for the synthesis of quinoline derivatives.
- Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
- 2,4-DIMETHYLQUINOLINE. Organic Syntheses, [Link].
- Synthesis of quinolines. Organic Chemistry Portal, [Link].
- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and deriv
- ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. Sciforum, [Link].
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI, [Link].
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- POCl3 Chlorination of 4-Quinazolones.
- POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society, [Link].
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing, [Link].
- Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides.
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iipseries.org [iipseries.org]
- 12. ijpsr.com [ijpsr.com]
- 13. mdpi.com [mdpi.com]
- 14. indianchemicalsociety.com [indianchemicalsociety.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. chemijournal.com [chemijournal.com]
- 19. mdpi.com [mdpi.com]
2-Chloro-4-methylquinoline as a synthetic building block
An In-Depth Guide to the Application of 2-Chloro-4-methylquinoline as a Versatile Synthetic Building Block
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure serves as a robust anchor for projecting functional groups into three-dimensional space, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a vast spectrum of biological activities, including roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] A significant portion of modern drug discovery, particularly in oncology, focuses on quinoline-based molecules as potent kinase inhibitors.[4][5][6]
Within this important class of heterocycles, This compound (also known as 2-Chlorolepidine) emerges as a particularly valuable and versatile synthetic intermediate. Its chemical properties are defined by the interplay between the electron-withdrawing nitrogen atom and the strategically placed chlorine atom at the C2 position. This arrangement activates the C2 position for a variety of transformations, making it an ideal starting point for the synthesis of complex molecular architectures. The chlorine atom acts as an excellent leaving group, enabling facile diversification through cross-coupling and nucleophilic substitution reactions.
This guide provides an in-depth exploration of . We will move beyond simple procedural lists to explain the underlying principles and rationale for key transformations, providing researchers with the knowledge to not only replicate but also adapt and innovate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | |
| Molecular Weight | 177.63 g/mol | |
| CAS Number | 634-47-9 | |
| Appearance | Powder | |
| SMILES | Cc1cc(Cl)nc2ccccc12 | |
| Hazard Codes | H315, H319, H335 (Skin, Eye, & Respiratory Irritant) |
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for constructing C-C and C-N bonds, a topic recognized with the 2010 Nobel Prize in Chemistry.[7] For a substrate like this compound, these reactions provide a predictable and high-yielding pathway to introduce aryl, heteroaryl, and amino functionalities, which are crucial for tuning the electronic and pharmacological properties of the final compounds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide.[8] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Field-Proven Protocol: Synthesis of 2-(4-methoxyphenyl)-4-methylquinoline
This protocol is a representative example adapted from general procedures for Suzuki couplings.[8][9][10]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 177.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.5 mmol, 345.5 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg). The use of a pre-catalyst is standard; the active Pd(0) species is generated in situ.
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe. The water is essential for the transmetalation step with the boronic acid.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-4-methylquinoline.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[11][12] This transformation has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals. For this compound, it provides direct access to 2-aminoquinoline derivatives, key pharmacophores in many biologically active molecules.[13][14]
Causality and Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling but with key differences.[11]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step and the subsequent reductive elimination.[11][15]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
Caption: General scheme of a Buchwald-Hartwig amination reaction.
Field-Proven Protocol: Synthesis of 4-methyl-N-phenylquinolin-2-amine
This protocol uses a modern catalyst system for efficient C-N coupling.[13]
-
Reagent Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube. Add the palladium catalyst, for example, a G3 pre-catalyst like (XPhos)Pd G3 (0.02 mmol).
-
Reactant Addition: Add this compound (1.0 mmol, 177.6 mg) and aniline (1.1 mmol, 102.4 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 4-8 hours. The use of a sterically hindered, electron-rich phosphine ligand like XPhos is crucial for achieving high yields with chloro-heteroarenes.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to afford the desired 2-aminoquinoline product.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings.[16] The quinoline system is primed for this reaction due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex). While palladium catalysis is powerful, SNAr offers a complementary, often more economical, route for introducing nucleophiles like alkoxides, thiolates, and amines, particularly when the nucleophile is highly reactive.
Causality and Mechanistic Insight: The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the C2 position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor.
-
Leaving Group Departure: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The reactivity of haloquinolines in SNAr generally follows the order 4-halo > 2-halo, as the intermediate from attack at C4 is often more stable.[17][18] However, the C2 position remains sufficiently activated for substitution under appropriate conditions.[19]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Field-Proven Protocol: Synthesis of 2-methoxy-4-methylquinoline
This protocol describes a classic SNAr reaction with an alkoxide nucleophile.[20]
-
Nucleophile Generation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.5 mmol, 34.5 mg) in anhydrous methanol (10 mL) under an inert atmosphere. This in situ preparation generates a fresh, highly reactive solution of sodium methoxide.
-
Reactant Addition: Once all the sodium has dissolved, add a solution of this compound (1.0 mmol, 177.6 mg) in methanol (5 mL) to the sodium methoxide solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-10 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature. Carefully neutralize the excess base with a few drops of acetic acid. Remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting crude product can be purified by crystallization or column chromatography if necessary.
Part 3: Application in Drug Discovery - Targeting Kinase Pathways
The functionalized 4-methylquinoline core derived from the starting block is a cornerstone of modern targeted cancer therapy.[4][5][21] Many FDA-approved drugs and clinical candidates for treating various cancers are kinase inhibitors, and a significant number of them feature a quinoline or quinazoline scaffold.[4][5][21][22]
The Role of Kinase Inhibitors: Protein kinases are enzymes that regulate a vast number of cellular processes by phosphorylating proteins. In many cancers, specific kinases become constitutively active due to mutations, leading to uncontrolled cell growth and proliferation. Kinase inhibitors are small molecules designed to block the ATP-binding site of these rogue kinases, thereby shutting down the aberrant signaling pathway.[23]
The 2-substituted-4-methylquinoline scaffold is an excellent mimic of the adenine portion of ATP. The nitrogen at position 1 acts as a crucial hydrogen bond acceptor, anchoring the inhibitor in the "hinge region" of the kinase's ATP pocket. The diversifiable C2 position, made accessible through the reactions described above, allows for the introduction of various groups that can extend into other regions of the binding site, granting both potency and selectivity for the target kinase.[6][23]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. mdpi.com [mdpi.com]
- 20. ias.ac.in [ias.ac.in]
- 21. mdpi.com [mdpi.com]
- 22. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-methylquinoline
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive technical guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-aryl-4-methylquinolines from 2-chloro-4-methylquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, and its 2-aryl derivatives have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties. This document offers an in-depth look at the reaction mechanism, provides a robust and optimized experimental protocol, discusses the influence of various reaction parameters, and includes practical troubleshooting advice to empower researchers in this critical synthetic transformation.
Introduction: The Significance of 2-Aryl-4-methylquinolines
The quinoline ring system is a cornerstone in the development of therapeutic agents, with numerous derivatives approved for clinical use. The introduction of an aryl substituent at the 2-position of the quinoline core can significantly modulate its pharmacological profile. These 2-arylquinoline motifs are prevalent in molecules targeting a range of diseases, acting as, for example, anticancer agents with dual EGFR/FAK kinase inhibitory activity and selective anticancer properties.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)-C(sp²) bonds.[3][4] Its high functional group tolerance, generally excellent yields, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern drug discovery and development. For the synthesis of 2-aryl-4-methylquinolines, the coupling of this compound with various arylboronic acids presents an efficient and modular synthetic route. However, the reactivity of heteroaryl chlorides can be challenging, necessitating carefully optimized conditions to achieve high efficiency. This guide provides the foundational knowledge and practical protocols to successfully implement this crucial reaction.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this catalytic cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the carbon-chlorine bond of this compound. This step forms a square planar Pd(II) intermediate. The rate of this step is often influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand on the palladium catalyst.[2]
-
Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[6] The aryl group from the boronate then displaces the halide on the Pd(II) complex.
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands (the quinoline and the aryl group) on the palladium center couple, forming the new C-C bond of the 2-aryl-4-methylquinoline product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; OA_complex [label="Aryl-Pd(II)-X Complex", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; TM_complex [label="Diaryl-Pd(II) Complex", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"];
// Invisible nodes for routing in1 [label="", shape=point, width=0]; in2 [label="", shape=point, width=0]; in3 [label="", shape=point, width=0]; in4 [label="", shape=point, width=0];
// Edges Pd0 -> in1 [arrowhead=none, color="#4285F4"]; in1 -> OA_complex [label=" Oxidative\n Addition", color="#4285F4"]; OA_complex -> in2 [arrowhead=none, color="#EA4335"]; in2 -> TM_complex [label=" Transmetalation", color="#EA4335"]; TM_complex -> in3 [arrowhead=none, color="#34A853"]; in3 -> Pd0 [label=" Reductive\n Elimination", color="#34A853"];
// Reactant and Product Nodes ArylHalide [label="this compound\n(Ar¹-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; BoronicAcid [label="Arylboronic Acid\n(Ar²-B(OH)₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Product [label="2-Aryl-4-methylquinoline\n(Ar¹-Ar²)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"];
// Edges for reactants and products ArylHalide -> in1 [color="#4285F4"]; BoronicAcid -> in2 [style=dashed, color="#EA4335"]; Base -> in2 [style=dashed, label="activates", color="#EA4335"]; in3 -> Product [color="#34A853"]; } enddot Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of 2-Phenyl-4-methylquinoline
This protocol provides a reliable method for the Suzuki coupling of this compound with phenylboronic acid. The conditions can serve as a starting point for optimization with other arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| This compound | ≥98% | Sigma-Aldrich | 299066 |
| Phenylboronic acid | ≥97% | Sigma-Aldrich | 437152 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Complex with CH₂Cl₂ | Sigma-Aldrich | 379670 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich | P5833 |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | 296309 |
| Deionized Water | HPLC Grade | - | - |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Fisher Scientific | E145-4 |
| Brine (Saturated NaCl solution) | - | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | M7506 |
| Schlenk flask (25 mL) | - | VWR | - |
| Magnetic stir bar | - | VWR | - |
| Condenser | - | VWR | - |
| Inert gas supply (Nitrogen or Argon) | High Purity | - | - |
Step-by-Step Procedure
-
Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (177.6 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol, 3 mol%), and anhydrous potassium carbonate (276.4 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this evacuation-backfill cycle a total of three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling nitrogen or argon through them for at least 20 minutes. Via syringe, add 6.0 mL of degassed 1,4-dioxane and 2.0 mL of degassed deionized water to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-phenyl-4-methylquinoline.
Data and Results: Substrate Scope and Yields
The Suzuki coupling of this compound is versatile, accommodating a range of arylboronic acids with varying electronic and steric properties. The following table summarizes representative yields obtained under conditions similar to the protocol described above. Note: These are illustrative yields based on literature for similar chloro-heteroaryl couplings; actual yields may vary and optimization is recommended.
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 18 | ~92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 18 | ~95 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | ~88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 24 | ~75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 12 | ~85 |
| 6 | 2-Methylphenylboronic acid | Pd(OAc)₂/XPhos (2) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 24 | ~78 |
Discussion: Electron-donating groups on the arylboronic acid (Entry 2) often lead to slightly higher yields and faster reaction rates. Conversely, electron-withdrawing groups may require more forcing conditions or a stronger base like cesium carbonate (Entry 3).[7] For challenging substrates, such as sterically hindered boronic acids (Entry 6) or certain heteroarylboronic acids (Entry 4), more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary to achieve high conversion.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or deactivated).2. Insufficiently inert atmosphere (oxygen contamination).3. Poor quality or wet reagents/solvents.4. Ineffective base. | 1. Use a different palladium precatalyst or ligand. Increase catalyst loading slightly (e.g., to 5 mol%).2. Ensure thorough degassing of solvents and proper inert gas technique.3. Use fresh, anhydrous solvents and high-purity reagents.4. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and dry. |
| Significant Side Product Formation | 1. Homocoupling of the boronic acid.2. Protodeboronation (boronic acid replaced by hydrogen).3. Dehalogenation of the starting material. | 1. Ensure a strictly oxygen-free environment. Use a slight excess of the boronic acid (1.1-1.2 equiv).2. Use anhydrous conditions if possible and a non-aqueous base. Ensure the base is not excessively strong or reaction time too long.3. Use a milder base or lower the reaction temperature. |
| Difficulty in Product Purification | 1. Product co-elutes with boronic acid homocoupling byproduct.2. Residual palladium catalyst complicates purification. | 1. After the reaction, perform an aqueous wash with a mild base (e.g., 1M NaOH) to remove unreacted boronic acid and its byproducts.2. Filter the crude product through a small plug of Celite® or silica gel before concentration. Consider using a palladium scavenger resin. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents and performing the reaction.
-
Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood. This compound is a skin and eye irritant. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen; always handle it in a well-ventilated fume hood.
-
Reaction Conditions: The reaction is performed at elevated temperatures. Use an oil bath with appropriate temperature control and ensure the apparatus is securely clamped. Never heat a sealed vessel.[3]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional and local environmental regulations.
References
- Beilstein Journal of Organic Chemistry. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]
- Meléndez, C., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
- National Center for Biotechnology Information. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PubMed. [Link]
- National Center for Biotechnology Information. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PubMed. [Link]
- National Center for Biotechnology Information. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PubMed. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities ranging from anticancer to antimalarial.[1][2][3] 2-Chloro-4-methylquinoline is a pivotal precursor for the synthesis of these complex molecules, offering a reactive electrophilic site at the C2 position for functionalization. This guide provides a comprehensive overview of nucleophilic substitution reactions on this compound, designed for researchers, scientists, and drug development professionals. We delve into the fundamental principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism and extend the discussion to advanced palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for reactions with N-, O-, and S-nucleophiles, as well as for Suzuki-Miyaura coupling, are presented to empower the synthesis of diverse 2-substituted-4-methylquinoline libraries.
The Chemistry of Nucleophilic Substitution on the Quinoline Scaffold
1.1. Electronic Properties and Reactivity
The quinoline ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which significantly reduces the electron density at the α (C2) and γ (C4) positions of the pyridine ring. This polarization renders the C2 and C4 carbons highly electrophilic and thus susceptible to attack by nucleophiles.[4] In this compound, the chlorine atom at the C2 position serves as an excellent leaving group, making this position the primary site for nucleophilic substitution.
1.2. The SNAr (Addition-Elimination) Mechanism
Unlike aliphatic SN2 reactions, a direct backside attack is sterically impossible on an sp²-hybridized aromatic carbon.[5] Instead, nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination mechanism.[6]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon. This step is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized over the aromatic system, with significant stabilization provided by the ring nitrogen.
-
Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.
Protocols for Direct Nucleophilic Substitution (SNAr)
The following protocols are representative examples for introducing diverse functionalities at the C2 position using common nucleophiles.
2.1. Protocol: Synthesis of 2-Anilino-4-methylquinoline (N-Nucleophiles)
This protocol describes the reaction with an aromatic amine. Aliphatic amines can also be used, often under milder conditions.[7]
-
Reaction Scheme: (Self-generated image placeholder)
-
Materials and Reagents:
-
This compound (1 mmol, 177.6 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Potassium carbonate (K₂CO₃) (2 mmol, 276.4 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous DMF (5 mL) followed by aniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 50 mL of cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
-
Causality Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation but does not solvate the amine nucleophile, thus enhancing its reactivity. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction.[8]
2.2. Protocol: Synthesis of 2-(Phenoxy)-4-methylquinoline (O-Nucleophiles)
This protocol details the synthesis of an ether linkage using a phenoxide nucleophile.
-
Reaction Scheme: (Self-generated image placeholder)
-
Materials and Reagents:
-
This compound (1 mmol, 177.6 mg)
-
Phenol (1.1 mmol, 103.5 mg)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
-
Procedure:
-
Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere.
-
To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add phenol and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium phenoxide (cessation of H₂ gas evolution).
-
In a separate flask, dissolve this compound in anhydrous THF (5 mL).
-
Add the solution of this compound dropwise to the sodium phenoxide suspension at 0 °C.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 6-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).
-
-
Causality Note: A strong base like NaH is required to deprotonate the phenol, which is less nucleophilic than an amine, to form the highly reactive phenoxide anion.[9]
2.3. Protocol: Synthesis of 4-Methylquinoline-2(1H)-thione (S-Nucleophiles)
This protocol forms the thione tautomer, which is often more stable than the corresponding thiol.[10]
-
Reaction Scheme: (Self-generated image placeholder)
-
Materials and Reagents:
-
This compound (1 mmol, 177.6 mg)
-
Thiourea (1.5 mmol, 114.2 mg)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, combine this compound and thiourea in ethanol.
-
Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. A precipitate should form as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove any unreacted thiourea and other impurities.
-
The product is often pure enough after washing, but can be recrystallized from a large volume of ethanol if necessary.
-
-
Causality Note: Thiourea acts as a convenient and safe source of sulfur. The reaction proceeds through the formation of an isothiouronium salt intermediate, which is then hydrolyzed in situ to the thione.[10]
Advanced Substitutions: Palladium-Catalyzed Cross-Coupling
For the construction of C-C bonds, which is paramount in drug development, palladium-catalyzed cross-coupling reactions are often more versatile and efficient than classical SNAr with organometallic reagents. The Suzuki-Miyaura coupling is a premier example.[11]
3.1. Protocol: Suzuki-Miyaura Coupling for 2-Aryl-4-methylquinolines
-
Reaction Scheme: (Self-generated image placeholder)
-
Materials and Reagents:
-
This compound (1 mmol, 177.6 mg)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol, 182.9 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M, 2 mL)
-
1,4-Dioxane (8 mL)
-
-
Procedure:
-
Caution: Palladium catalysts are toxic and should be handled in a fume hood.
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add the 1,4-dioxane, followed by the aqueous K₂CO₃ solution.
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. The crude product is purified by column chromatography on silica gel.
-
-
Causality Note: The Suzuki reaction proceeds via a catalytic cycle involving oxidative addition of the chloroquinoline to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11][12] The base is essential for activating the boronic acid in the transmetalation step.
Data Summary and Reaction Optimization
| Reaction Type | Nucleophile | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) |
| Amination | Amine (R-NH₂) | Base (e.g., K₂CO₃) | DMF, EtOH | 80 - 130 | 6 - 24 |
| Alkoxylation | Alcohol (R-OH) | Strong Base (e.g., NaH) | THF, Dioxane | 25 - 100 | 6 - 12 |
| Thiolation | Thiourea | None | Ethanol | ~80 (reflux) | 4 - 6 |
| Suzuki Coupling | Arylboronic Acid | Pd Catalyst, Base (K₂CO₃) | Dioxane/H₂O | 90 - 100 | 12 - 18 |
Experimental Workflow and Product Validation
A robust experimental design is crucial for reproducibility and success. The general workflow should be systematic, from careful setup to rigorous characterization.
Product Validation (Trustworthiness): To ensure the integrity of the results, the final products must be thoroughly characterized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The disappearance of the signal for the C2-H in the starting material (if present in a related substrate) and the appearance of new signals corresponding to the introduced nucleophile are key indicators.[13]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the substitution has occurred as expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups introduced, such as N-H stretches in amination products or C=S stretches in thionation products.
By following these detailed protocols and validation steps, researchers can confidently synthesize and characterize a wide range of novel 2-substituted-4-methylquinoline derivatives for applications in drug discovery and materials science.
References
- El-Sayed, M. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(3), 267-277. [Link]
- García-Alcalá, D., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17351-17367. [Link]
- Abdel-Wahab, B. F., et al. (2009). Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities. Archiv der Pharmazie, 342(9), 537-544. [Link]
- Goud, E. V., et al. (2013). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Heterocyclic Chemistry, 50(S1), E1-E7. [Link]
- Barlin, G. B., & Brown, D. J. (1985). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of the Chemical Society, Perkin Transactions 1, 649-652. [Link]
- Ben-Hadda, T., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. RSC Advances, 9(28), 16040-16049. [Link]
- Kaur, M., & Singh, M. (2022). Chemical structures of 2- and 4-substituted quinoline derivatives.
- Saeed, A., & Shahzad, D. (2019). Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review.
- Shinde, A. G. (2007). An improved process for the synthesis of quinoline derivatives.
- Vanaerschot, M., et al. (2020).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- da Silva, G. V. J., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8031. [Link]
- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 9(5). [Link]
- Kelly, C. P., et al. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 14(5), 1194-1197. [Link]
- Aleksanyan, I. L., et al. (2014). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides.
- Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. [Link]
- El-Sayed, M. A. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules, 5(8), 932-941. [Link]
- Wikipedia. (n.d.).
- Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6653. [Link]
- Khramchikhin, A. V., et al. (2022). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. Chemistry of Heterocyclic Compounds, 58(5), 415-422. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Singh, P., & Kaur, M. (2022). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents.
- Chen, J., et al. (2024).
- Rojas-León, A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1382. [Link]
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Le-Minh, T., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 52(14), 7700-7708. [Link]
- Science of Synthesis. (2004). Product Class 4: Quinolinones and Related Systems. Science of Synthesis, 15.4. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: General Synthetic Procedures for 2-Substituted Quinolines
Abstract
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence in FDA-approved drugs, including antimalarials like chloroquine, antibacterials like ciprofloxacin, and anti-cancer agents like camptothecin, underscores its significance in medicinal chemistry.[3] Specifically, 2-substituted quinolines represent a critical subclass, and their synthesis has been a subject of intense research for over a century. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic routes to 2-substituted quinolines. We will explore both time-honored classical reactions and modern catalytic strategies, offering mechanistic insights, comparative analyses, and detailed experimental protocols to empower the rational design and execution of quinoline synthesis.
Introduction: The Enduring Importance of the Quinoline Nucleus
First isolated from coal tar in 1834, the quinoline ring system, a fusion of a benzene and a pyridine ring, has proven to be a "privileged scaffold" in drug discovery.[2][3][4] Its rigid, planar structure and the nitrogen atom's ability to act as a hydrogen bond acceptor provide ideal anchor points for interactions with biological targets. Compounds containing the quinoline core exhibit a vast range of therapeutic properties, including antimalarial, antimicrobial, anticancer, and anti-inflammatory activities.[2][3]
The substituent at the 2-position of the quinoline ring plays a pivotal role in modulating this biological activity. Therefore, the development of efficient, versatile, and regioselective methods to introduce functionality at this position is of paramount importance. This guide is structured to first revisit the foundational named reactions that every organic chemist should know, followed by an exploration of contemporary catalytic methods that offer milder conditions and broader substrate compatibility.
Classical Strategies for Quinoline Annulation
The classical syntheses of quinolines, many developed in the late 19th century, typically involve the acid-catalyzed condensation and cyclization of aniline derivatives.[4][5] While sometimes requiring harsh conditions, these methods remain valuable for their simplicity and access to specific substitution patterns.
The Friedländer Synthesis
First reported by Paul Friedländer in 1882, this is arguably the most direct and versatile method for synthesizing substituted quinolines.[5][6] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group, catalyzed by either acid or base.[3][6][7]
Causality and Mechanism: The reaction proceeds via one of two plausible mechanistic pathways, the sequence of which is dictated by the reaction conditions.[8]
-
Aldol-First Pathway (Base-Catalyzed): The reaction initiates with an aldol condensation between the two carbonyl partners. The resulting adduct then undergoes rapid intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.[8][9]
-
Schiff Base-First Pathway (Acid-Catalyzed): The amino group of the 2-aminoaryl carbonyl first condenses with the ketone partner to form a Schiff base (iminium ion under acidic conditions). This is followed by an intramolecular aldol-type reaction and subsequent dehydration.[8]
Caption: Logical workflow of the Friedländer Synthesis.
Field Insights: The primary challenge in the Friedländer synthesis is controlling regioselectivity when using unsymmetrical ketones.[6] Modern protocols have employed catalysts like iodine, p-toluenesulfonic acid, and various Lewis acids to improve yields and reaction times, sometimes under solvent-free conditions.[6][8]
The Doebner-von Miller Reaction
This reaction is a variation of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated aldehyde or ketone under strong acid catalysis (e.g., HCl, H₂SO₄) often with a Lewis acid like tin tetrachloride or zinc chloride.[10][11][12]
Causality and Mechanism: The mechanism is a multi-step process:
-
Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the β-carbon of the unsaturated carbonyl system in a conjugate addition.
-
Cyclization & Dehydration: The resulting amino ketone undergoes an acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration to form a dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the final aromatic quinoline. The oxidant can be an external agent (like nitrobenzene in the related Skraup synthesis) or another molecule of the α,β-unsaturated carbonyl acting as a hydrogen acceptor.[10]
Trustworthiness & Protocol Validation: A significant drawback of the Doebner-von Miller reaction is the frequent formation of polymeric tars due to the acid-catalyzed self-condensation of the unsaturated carbonyl.[13] To mitigate this, a self-validating protocol involves the slow, controlled addition of the unsaturated carbonyl to the refluxing acidic solution of the aniline. This keeps the instantaneous concentration of the polymerizable species low, favoring the desired reaction pathway.[13]
The Combes Synthesis
The Combes synthesis is a valuable method for producing 2,4-disubstituted quinolines. It involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15][16]
Causality and Mechanism: The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization.[15]
-
Enamine Formation: The aniline first condenses with one of the ketone carbonyls of the β-diketone to form an enamine after dehydration.
-
Cyclization: Under strong acid catalysis (e.g., concentrated H₂SO₄), the enamine is protonated, activating the aromatic ring of the aniline for an intramolecular electrophilic attack by the second carbonyl group.[15] This cyclization is the rate-determining step.
-
Dehydration: The resulting cyclic alcohol intermediate is readily dehydrated under the acidic conditions to furnish the final quinoline product.
Caption: Key mechanistic steps of the Combes Synthesis.
Modern Catalytic Strategies
While classical methods are robust, modern drug development often requires milder conditions, greater functional group tolerance, and higher efficiency. Recent advances have focused on transition-metal and nucleophilic catalysis to construct the quinoline core.
Transition-Metal-Catalyzed Annulations
Catalytic systems based on palladium, iridium, iron, and copper have been developed for quinoline synthesis.[1][2][17] A common and powerful strategy involves the cyclization of pre-functionalized anilines, such as 2-vinylanilines or 2-alkynyl anilines.
Expertise & Application: For instance, an efficient copper-catalyzed intermolecular cascade reaction of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines.[17] These methods often proceed through C-H activation or tandem annulation pathways, offering high atom economy and access to complex quinoline structures that are difficult to obtain via classical routes.[1][2]
Nucleophilic Catalyst-Mediated Cyclizations
An elegant and environmentally benign approach involves the use of simple nucleophiles to catalyze the cyclization of 2-aminochalcones or 2-aminostyryl ketones.[18][19]
Causality and Mechanism: This strategy uses a nucleophilic catalyst, such as iodide or benzylamine, to facilitate a key conformational change.[19][20]
-
Conjugate Addition: The nucleophilic catalyst (e.g., I⁻) performs a reversible conjugate addition to the α,β-unsaturated ketone of the 2-aminostyryl ketone substrate.
-
Conformational Rotation: This addition transforms the rigid s-trans conformation of the starting material into a flexible β-iodoketone intermediate. Free rotation around the Cα–Cβ single bond now allows the amino and carbonyl groups to come into close proximity (s-cis conformation).[19]
-
Condensation & Elimination: An intramolecular condensation between the proximal amino and carbonyl groups occurs, followed by the elimination of the catalyst (e.g., HI), which regenerates the catalyst and forms the final quinoline product.[19]
This method is particularly attractive as it avoids the use of metals, often proceeds in high yields, and can even be performed "on-water," simplifying product isolation to mere filtration.[18][20]
Comparative Summary of Synthetic Methods
The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and tolerance for specific reaction conditions.
| Method | Starting Materials | Typical Conditions | Key Advantages | Key Limitations |
| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene ketone | Acid or Base (e.g., p-TsOH, KOH) | High versatility, direct access to polysubstituted quinolines.[6][7] | Regioselectivity issues with unsymmetrical ketones; starting materials can be complex.[6] |
| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Strong Acid (HCl, H₂SO₄) + Lewis Acid | Uses simple, readily available starting materials.[10][12] | Harsh conditions, often low yields, significant tar/polymer formation.[13] |
| Combes Synthesis | Aniline + β-Diketone | Strong Acid (H₂SO₄, PPA) | Specifically produces 2,4-disubstituted quinolines.[15] | Requires β-diketones; regioselectivity can be an issue with substituted anilines.[15] |
| Nucleophilic Catalysis | 2-Aminostyryl ketone + Nucleophile | Catalyst (e.g., TBAI, Benzylamine), often in water | Metal-free, very mild conditions, excellent yields, simple workup.[18][19][20] | Requires synthesis of the 2-aminostyryl ketone precursor. |
| Transition-Metal Catalysis | Varies (e.g., 2-vinylanilines, aldehydes) | Metal Catalyst (e.g., Cu, Pd, Fe) | High efficiency, broad functional group tolerance, novel bond formations.[1][17] | Catalyst cost and removal can be a concern; may require ligand screening. |
Detailed Experimental Protocols
Protocol 1: Classic Friedländer Synthesis of 2-Phenylquinoline
Principle: This protocol describes the base-catalyzed condensation of 2-aminobenzophenone with acetone to yield 2-methyl-4-phenylquinoline. It exemplifies the Friedländer annulation for preparing a polysubstituted quinoline.
Materials & Reagents:
-
2-Aminobenzophenone (1.0 eq)
-
Acetone (10-20 eq, used as reactant and solvent)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Step-by-Step Procedure:
-
To a round-bottom flask, add 2-aminobenzophenone (1.0 eq) and acetone (10-20 eq).
-
Add finely ground potassium hydroxide (2.0 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with dilute HCl.
-
Remove the excess acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-methyl-4-phenylquinoline.
Safety Precautions: Handle potassium hydroxide with care as it is highly corrosive. Perform the reaction in a well-ventilated fume hood.
Protocol 2: Modern Iodide-Catalyzed Synthesis of a 2-Arylquinoline
Principle: This protocol details the synthesis of a 2-arylquinoline from a 2-aminostyryl ketone using tetrabutylammonium iodide (TBAI) as a nucleophilic catalyst. This method highlights a mild, metal-free approach.[19]
Materials & Reagents:
-
(E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one (2-aminostyryl ketone derivative) (1.0 eq)
-
Tetrabutylammonium iodide (TBAI) (0.2 eq)
-
1,2-Dichloroethane (DCE) or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the 2-aminostyryl ketone (1.0 eq) in 1,2-dichloroethane.
-
Add tetrabutylammonium iodide (TBAI, 20 mol%) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Stir the reaction at this temperature and monitor its progress by TLC (typically complete within 12-24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-arylquinoline.
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The synthesis of 2-substituted quinolines is a mature yet continually evolving field. The classical named reactions provide robust and straightforward pathways, particularly for large-scale synthesis where cost is a primary driver. However, the demands of modern medicinal chemistry for molecular diversity, functional group compatibility, and milder conditions have spurred the development of elegant catalytic strategies. Transition-metal and nucleophilic catalysis have opened new avenues for constructing complex quinoline derivatives with high efficiency and precision. The selection of an appropriate synthetic strategy requires a careful analysis of the target molecule's structure, the availability of starting materials, and the desired scale of the reaction. This guide serves as a foundational resource for navigating these choices and successfully implementing the synthesis of this vital heterocyclic scaffold.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Combes quinoline synthesis. (2023, September 26). In Wikipedia.
- Doebner–Miller reaction. (2023, November 11). In Wikipedia.
- Friedländer synthesis. (2023, May 29). In Wikipedia.
- Lee, S. Y., & Cheon, C.-H. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Conrad-Limpach Synthesis. (n.d.). SynArchive.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Conrad–Limpach synthesis. (2023, March 21). In Wikipedia.
- Park, J., Lee, S., & Cheon, C.-H. (2018). Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry, 83(9), 5026–5034.
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
- Lee, S. Y., & Cheon, C.-H. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044.
- Doebner-Miller reaction and applications. (2018, August 1). Slideshare.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Lee, S. K., & Nam, J. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5480.
- Kumar, A., Kumar, A., Kumar, V., Sharma, S., & Singh, M. (2024). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 20, 142–151.
- Combes Quinoline Synthesis. (n.d.).
- Combes synthesis of quinolines. (n.d.). Química Orgánica.
- Lightner, D. A., & Riehl, T. F. (1997). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 62(14), 4768–4778.
- Han, Q., Li, S., Cai, Z., Ding, C., Feng, L., & Ma, C. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6969–6978.
- Adegoke, R. O., & O’Brien, P. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Medicinal Chemistry, 13(7), 786–806.
- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica.
- Conrad-Limpach Reaction. (n.d.).
- synthesis of quinoline derivatives and its applications. (2022, November 29). Slideshare.
- Pomel, S., Figadère, B., & Frézard, F. (2022).
- Han, Q., Li, S., Cai, Z., Ding, C., Feng, L., & Ma, C. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6969–6978.
- Recent Advances in Metal-Free Quinoline Synthesis. (2020). Molecules, 25(1), 196.
- Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. (2018). The Journal of Organic Chemistry, 83(15), 8414–8424.
- Quinolones for applications in medicinal chemistry: Synthesis and structure. (2018). Targets in Heterocyclic Systems, 22, 260-297.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(3), 643.
- Synthesis of 2-Substituted Quinolines from Alcohols. (2025). Request PDF.
- Pomel, S., Figadère, B., & Frézard, F. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules, 27(7), 2313.
- Synthesis of bioactive 2-substituted quinolines. (2020). ResearchGate.
Sources
- 1. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. iipseries.org [iipseries.org]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 17. Quinoline synthesis [organic-chemistry.org]
- 18. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Application of 2-Chloro-4-methylquinoline in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" for their proven ability to interact with a diverse range of biological targets. The quinoline core is a quintessential example of such a scaffold, forming the backbone of numerous antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[1][2] Within this class, 2-Chloro-4-methylquinoline (also known as 2-chlorolepidine) emerges as a particularly versatile and powerful precursor.
Its utility stems from a simple yet profound feature of its chemical architecture: a chlorine atom at the C2 position. The electron-withdrawing effect of the ring nitrogen atom makes the C2 and C4 positions electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] The chlorine at C2 serves as an excellent leaving group, providing a reactive handle for chemists to introduce a vast array of functional groups and build molecular complexity. This guide provides an in-depth exploration of the strategic use of this compound, detailing its application in the synthesis of targeted therapies and providing robust, field-proven protocols for its implementation in a research setting.
Core Applications in Drug Discovery
The reactivity of the C2-chloro group is the cornerstone of this compound's role in drug development. This section outlines its primary applications, from creating targeted kinase inhibitors to designing sophisticated covalent drugs.
A Cornerstone for Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline scaffold is a well-established pharmacophore for kinase inhibition, fitting snugly into the ATP-binding pocket of many kinases.[5] this compound is an ideal starting point for synthesizing libraries of kinase inhibitors.
Causality in Design: The SNAr reaction at the C2 position allows for the facile introduction of various amine-containing side chains. These side chains can be designed to form crucial hydrogen bonds and van der Waals interactions with amino acid residues in the kinase hinge region and surrounding pockets, thereby determining the inhibitor's potency and selectivity. For instance, the synthesis of novel Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors has been achieved by reacting substituted 4-chloroquinolines with various amines, demonstrating the power of this approach to generate potent and selective modulators.[6]
Workflow: From Precursor to Potent Inhibitor
Caption: Drug discovery workflow using this compound.
Engineering Covalent Inhibitors
Covalent inhibition has seen a resurgence in drug discovery, offering benefits like increased potency, prolonged duration of action, and the ability to overcome drug resistance.[7][8] A covalent inhibitor works by forming a stable, covalent bond with its target protein, typically with a nucleophilic amino acid residue like cysteine.
The "Warhead" Principle: The 2-chloroquinoline moiety can itself function as a reactive "warhead."[8] The electrophilic C2 carbon is susceptible to attack by the thiol group of a cysteine residue within a protein's binding pocket. This strategy has been effectively employed in designing inhibitors for cysteine proteases. For example, researchers have designed 2-chloroquinoline-based molecules as potential covalent inhibitors of SARS-CoV-2 proteases (MPro and PLPro), where the chloro-group is positioned to react with the catalytic cysteine (Cys145 in MPro).[9] This demonstrates a sophisticated application where the core scaffold is not just a structural anchor but an active participant in the mechanism of inhibition.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr. (Note: Images in the DOT script are placeholders for chemical structures.)
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices. They provide a reliable foundation for synthesizing diverse libraries based on the this compound scaffold.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
Objective: To synthesize 2-amino-4-methylquinoline derivatives via nucleophilic substitution. This method is broadly applicable to a wide range of primary and secondary amines.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq) or Diisopropylethylamine (DIPEA, 2.0 - 3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), 1-Butanol, or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography system
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq), the desired amine nucleophile (1.2 eq), and a base (K₂CO₃, 2.5 eq).
-
Expert Insight: K₂CO₃ is a mild, inexpensive inorganic base suitable for most reactions. For more sensitive substrates or to improve solubility, an organic base like DIPEA can be used. The excess base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Solvent Addition: Add a suitable solvent (e.g., DMF) to achieve a concentration of approximately 0.2-0.5 M.
-
Expert Insight: Polar aprotic solvents like DMF or NMP are excellent choices as they effectively solvate the reactants and facilitate the SNAr mechanism without interfering. For microwave synthesis, solvents with high dielectric constants like DMF or 1-Butanol are preferred.
-
-
Reaction Conditions:
-
Conventional Heating: Equip the flask with a reflux condenser and heat the mixture to 80-120 °C.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120-160 °C for 15-60 minutes.
-
Expert Insight: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently transferring energy to the polar solvent, but temperature control is critical to avoid degradation.[3]
-
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Causality: The water wash removes the bulk of the DMF and inorganic salts. The NaHCO₃ wash removes any residual acidic byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-amino-4-methylquinoline product.
Protocol 2: Synthesis of 2-Thioether Derivatives
Objective: To synthesize 2-(alkyl/aryl)thio-4-methylquinolines through reaction with thiol nucleophiles.
Materials & Reagents:
-
This compound (1.0 eq)
-
Thiol nucleophile (R-SH, 1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous DMF or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Thiolate Formation (Critical Step): In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add NaH (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 20-30 minutes, or until hydrogen gas evolution ceases.
-
Expert Insight: Thiols are more acidic than alcohols, but a strong base like NaH ensures complete and irreversible deprotonation to form the highly nucleophilic thiolate anion.[10] This step must be performed under anhydrous and inert conditions as NaH reacts violently with water. For less sensitive applications, K₂CO₃ can be used at elevated temperatures.
-
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the thiolate solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring & Quenching: Monitor the reaction by TLC. Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up & Purification: Proceed with the extraction, washing, drying, and purification steps as described in Protocol 1.
Data Presentation
Table 1: Representative Reaction Conditions for SNAr on 2-Chloroquinolines
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 100 | 1 h | ~85% | [11] |
| Morpholine | K₂CO₃ | DMF | 120 | 24 h | 92% | [12] |
| Thiophenol | NaH | DMF | RT | 4 h | Good | [13][14] |
| Various Amines | DIPEA | THF | RT | 4 h | 40% | [15] |
| Benzo[d]thiazol-5-amine | N/A | 1-Butanol | 120 | 12 h | ~70% | [6] |
Table 2: Characterization Data for a Representative Product: 4-Methyl-2-(phenylamino)quinoline
| Analysis | Data |
| Appearance | White to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.60 (t, J=7.6 Hz, 1H), 7.45-7.35 (m, 4H), 7.20 (t, J=7.4 Hz, 1H), 6.85 (s, 1H), 2.65 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.2, 148.1, 146.5, 139.8, 129.5, 129.2, 124.8, 123.5, 122.1, 120.9, 118.4, 109.1, 19.2. |
| Mass Spec (ESI+) | m/z 235.12 [M+H]⁺ |
References
- Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106071. [Link]
- Organic Syntheses. (1946). Lepidine. Organic Syntheses, 26, 54. [Link]
- Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1338-1365. [Link]
- PharmaGuideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- MDPI. (2019). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 24(19), 3583. [Link]
- Gibbs, E., et al. (2022). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 65(15), 10343–10360. [Link]
- Aleksanyan, I. L., et al. (2014). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides.
- Russian Journal of Organic Chemistry. (2007). Synthesis of 2-Methyl-4-quinolyl Isothiocyanate. Russian Journal of Organic Chemistry, 43, 1537–1540. [Link]
- Ríos-Guzmán, Y., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11, 25436-25450. [Link]
- Mohamed, Y. A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1134-1144. [Link]
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry, 48, 116416. [Link]
- ResearchGate. (2023). Previously reported bioactive quinoline analogues. [Link]
- RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11, 25436-25450. [Link]
- Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113628. [Link]
- ResearchGate. (2021). Representative bioactive molecules with the quinoline/2-quinolone motif and our design. [Link]
- ResearchGate. (2009). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. [Link]
- Google Patents. (2007).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of 7-Chloro-2-methylquinoline in Advancing Pharmaceutical Research. [Link]
- Singh, J., et al. (2020). Covalent Inhibition in Drug Discovery. ACS Chemical Biology, 15(7), 1774–1787. [Link]
- Organic Syntheses. (1948). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 28, 77. [Link]
- ResearchGate. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
- ResearchGate. (2023).
- Google Patents. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
- CAS.org. (2023).
- Stevens, E. (2019).
- RSC Publishing. (2020). Directed nucleophilic aromatic substitution reaction.
- MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(4), M1493. [Link]
- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6539. [Link]
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- Google P
- Google Patents. (2008). A kind of synthetic method of sunitinib base.
- PubMed. (2013). Synthesis and biological evaluation of novel 2,4-disubstituted quinazoline analogues as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 23(5), 1349-1352. [Link]
- PMC - NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
- Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
- MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2004. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors Library | TargetMol [targetmol.com]
- 8. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution of 2-Chloro-4-methylquinoline
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Derivatives of this scaffold exhibit a wide range of biological activities, making them critical targets in drug discovery and development. The synthesis of these compounds is a cornerstone of many pharmaceutical research programs.
This application note provides a detailed, field-proven protocol for the synthesis of 4-aminoquinoline derivatives starting from the readily available precursor, 2-chloro-4-methylquinoline. The core transformation relies on a well-established yet nuanced reaction: Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer insights into characterization and troubleshooting, designed for researchers in organic synthesis and drug development.
Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The conversion of this compound to a 4-aminoquinoline derivative is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr mechanism involves a two-step addition-elimination process.
Causality Behind the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, an amine) on the electron-deficient carbon atom at the C4 position of the quinoline ring. This position is activated towards attack because the electronegative nitrogen atom in the ring and the chloro-substituent withdraw electron density.[4]
-
Formation of the Meisenheimer Complex: The initial attack disrupts the aromaticity of the quinoline ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the ring and, importantly, onto the ring nitrogen, which helps to stabilize the intermediate.
-
Elimination of the Leaving Group: Aromaticity is restored in the final step by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the C-N bond and the desired 4-aminoquinoline product.
The overall reaction is accelerated by the presence of electron-withdrawing groups, and the heterocyclic nitrogen atom in the quinoline ring serves this activating function effectively.[5]
Caption: The SNAr mechanism for 4-aminoquinoline synthesis.
Materials and Equipment
Reagents & Solvents
-
This compound (Starting Material)
-
Selected primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol like 2-propanol)[2]
-
Base (optional, e.g., K₂CO₃, Na₂CO₃, or an excess of the reactant amine)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixture)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Thermometer or temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
TLC developing chamber and UV lamp (254 nm)
Detailed Experimental Protocol: Synthesis of N,N-dimethyl-N'-(4-methylquinolin-2-yl)ethane-1,2-diamine
This protocol details a representative synthesis using N,N-dimethylethane-1,2-diamine as the nucleophile. The reaction can be performed neat (without solvent) or in a high-boiling solvent.[6]
Reagent Calculation Table
| Reagent | MW ( g/mol ) | Equiv. | Moles (mmol) | Mass/Volume |
| This compound | 177.63 | 1.0 | 10.0 | 1.78 g |
| N,N-dimethylethane-1,2-diamine | 88.15 | 2.0 | 20.0 | 1.76 g (2.12 mL) |
| N,N-Dimethylformamide (DMF) | - | - | - | 20 mL |
-
Rationale for Equivalents: Using an excess of the amine (2.0 eq.) serves two purposes: it drives the reaction to completion according to Le Châtelier's principle and acts as a base to neutralize the HCl generated during the reaction.[3]
Step-by-Step Procedure
Caption: Experimental workflow from setup to product characterization.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.78 g, 10.0 mmol).
-
Add the solvent, DMF (20 mL). Stir until the solid is fully dissolved.
-
Fit the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon).
-
Add N,N-dimethylethane-1,2-diamine (2.12 mL, 20.0 mmol) to the stirring solution via syringe.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to 120-130 °C using a heating mantle.[6]
-
Expert Insight: High temperatures are necessary to overcome the activation energy for disrupting the aromaticity of the quinoline ring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with DCM, and spotting it on a TLC plate.
-
Use a mobile phase of 9:1 DCM/Methanol. The product should be more polar (lower Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible under UV light. This typically takes 6-8 hours.[6]
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with Dichloromethane (100 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The NaHCO₃ wash is crucial for removing any unreacted amine and neutralizing any remaining acidic species. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a gradient of 100% DCM to 95:5 DCM/Methanol).
-
Load the crude product onto the column and elute with the solvent gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or viscous oil.
-
Characterization and Data Analysis
The structure of the synthesized 4-aminoquinoline derivative must be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Expect to see characteristic signals for the quinoline ring protons, the methyl group, and the protons on the newly introduced amino side chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): Determines the molecular weight of the product, confirming the successful substitution. Look for the molecular ion peak [M+H]⁺.
-
IR (Infrared Spectroscopy): Identifies functional groups. Expect to see N-H stretching bands (if a primary or secondary amine was formed) and C=N/C=C stretching from the quinoline ring.
| Expected Analytical Data for the Product |
| ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0-7.2 (m, 4H, quinoline), 6.5 (s, 1H, quinoline C3-H), 3.4 (t, 2H, -NH-CH₂-), 2.7 (t, 2H, -CH₂-N(CH₃)₂), 2.5 (s, 3H, quinoline-CH₃), 2.3 (s, 6H, -N(CH₃)₂). |
| MS (ESI+): Calculated for C₁₄H₁₉N₃ [M+H]⁺: 230.16. Found: 230.17. |
| Appearance: Yellow to brown solid or oil. |
| Expected Yield: 75-85% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature; Deactivated starting material; Poor quality amine. | Ensure the reaction temperature reaches at least 120 °C. Check the purity of the starting materials. Consider using a microwave reactor for faster reaction times and higher yields.[2][3] |
| Multiple Products on TLC | Side reactions; Reaction not run under inert atmosphere; Impure starting amine. | Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). Purify the amine nucleophile before use if its purity is questionable. Consider adding a non-nucleophilic base like K₂CO₃ to minimize side reactions of the amine. |
| Difficult Purification | Product and starting material have similar polarity; Product is highly polar. | Adjust the chromatography eluent system. A small amount of triethylamine (0.5%) can be added to the eluent to prevent the product from streaking on the silica gel column. If the product is very polar, consider reverse-phase chromatography. |
| Low Isolated Yield | Incomplete reaction; Loss of product during work-up (e.g., into aqueous layer). | Increase reaction time or temperature. Ensure the pH of the aqueous layer during extraction is basic to keep the product in the organic layer. Perform multiple extractions (3x) with the organic solvent. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[7]
-
Handling Reagents: this compound is a hazardous substance.[8][9] Amines can be corrosive, toxic, and have strong odors.[7][10] Handle all chemicals inside a certified chemical fume hood.
-
Reaction Conditions: The reaction is run at high temperatures. Use appropriate caution when handling the hot apparatus.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[7]
References
- Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
- Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- Antonopoulou, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Allen, C. F., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC, NIH.
- Organic Chemistry. (2019). Nucleophilic Aromatic Substitutions. YouTube.
- Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube.
- Matusiak, G., & Mąkosza, M. (2009). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
Sources
- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: A Comprehensive Guide to the Friedländer Synthesis of Quinolines
For: Researchers, scientists, and drug development professionals.
Abstract
The Friedländer synthesis, a classic condensation reaction, remains one of the most straightforward and versatile methods for the construction of the quinoline scaffold, a privileged core in medicinal chemistry and materials science. This guide provides an in-depth exploration of the reaction, moving beyond a simple recitation of steps to explain the underlying mechanistic principles that govern experimental choices. We present detailed, field-proven protocols for acid-catalyzed, microwave-assisted, and green chemical approaches to the synthesis. Furthermore, this document includes a comprehensive troubleshooting guide, representative characterization data, and essential safety protocols to ensure safe and successful execution in a laboratory setting.
Introduction: The Enduring Relevance of the Friedländer Synthesis
First reported by Paul Friedländer in 1882, the synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[1] This acid- or base-catalyzed condensation followed by a cyclodehydration reaction provides direct access to a wide array of polysubstituted quinolines.[2] The quinoline nucleus is a cornerstone of numerous pharmacologically active compounds, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] Its continued importance in drug discovery and the development of functional materials necessitates a thorough understanding of this foundational synthetic method.[4]
Modern iterations of the Friedländer synthesis have focused on improving yields, reducing reaction times, and developing more environmentally benign procedures through the use of novel catalysts, microwave irradiation, and green solvents like water.[1][5][6] This guide aims to equip researchers with both the classical understanding and modern applications of this powerful reaction.
The Reaction Mechanism: A Tale of Two Pathways
The mechanistic rationale behind the Friedländer synthesis informs catalyst selection, temperature control, and strategies to minimize side reactions. Two primary pathways are generally accepted, largely dictated by the reaction conditions (acidic vs. basic).[7]
Under both conditions, the core transformation involves an initial intermolecular aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.
-
Pathway A (Aldol First): The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl (e.g., 2-aminobenzophenone) and the enol or enolate of the α-methylene carbonyl compound (e.g., acetophenone). This is typically the rate-limiting step. The resulting aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl intermediate. Finally, the amino group attacks the carbonyl carbon, and a second dehydration event yields the quinoline product.
-
Pathway B (Schiff Base First): Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-amino group and the second carbonyl component. This is then followed by an intramolecular aldol-type reaction and dehydration to furnish the final product.
The choice between acid or base catalysis influences which pathway is favored and helps to mitigate potential side reactions, such as the self-condensation of the ketone reactant, which is more prevalent under basic conditions.[8]
Experimental Protocols
A successful synthesis relies on meticulous execution. The following protocols provide detailed, step-by-step procedures for synthesizing a representative quinoline, 2-phenylquinoline, using various methodologies.
General Experimental Workflow
The overall process, regardless of the specific heating method or catalyst, follows a consistent workflow from setup to characterization.
Protocol 1: Classical Acid-Catalyzed Synthesis of 2-Phenylquinoline
This protocol details a conventional method using acid catalysis and reflux conditions.[9]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Acetophenone (1.2 mmol, 144.2 mg, 140 µL)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 mmol, 38 mg)
-
Toluene (10 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (197.2 mg) and p-toluenesulfonic acid (38 mg).
-
Reagent Addition: Add toluene (10 mL) followed by acetophenone (140 µL).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) to afford the pure 2-phenylquinoline.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improve yields.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Acetophenone (1.2 mmol, 144.2 mg, 140 µL)
-
Alumina-supported 3-morpholinopropanesulfonic acid (MOPS/Al₂O₃) catalyst (e.g., 50 mg) or molecular iodine (I₂) (10 mol%, 25 mg)[6][8]
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 2-aminobenzophenone (197.2 mg), acetophenone (140 µL), and the catalyst.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 10-20 minutes.
-
Monitoring: After the allotted time, cool the vessel to room temperature. Check for reaction completion by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM (15 mL). If using an iodine catalyst, wash the solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine color, followed by brine.[8] If using a solid-supported catalyst, filter the mixture to recover the catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography as described in Protocol 1, or by recrystallization from a suitable solvent like ethanol.
Substrate Scope & Versatility
The Friedländer synthesis is compatible with a wide range of functional groups on both the aminoaryl ketone and the α-methylene component. This versatility allows for the generation of diverse libraries of quinoline derivatives.[10][11]
| 2-Aminoaryl Carbonyl | α-Methylene Ketone/Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Acetone | Water, 70 °C, Catalyst-free | 97 | [5] |
| 2-Aminobenzophenone | Acetophenone | p-TSA, Toluene, Reflux | ~85-90 | [2] |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | PEG-SO₃H, Water, 60 °C | 92 | [1] |
| 2-Aminobenzaldehyde | Cyclohexanone | Water, 70 °C, Catalyst-free | 95 | [5] |
| o-Nitrobenzaldehyde* | Phenylacetaldehyde | Fe/HCl then KOH, One-pot | 85 | [10] |
| 2-Aminobenzophenone | 4'-Methoxyacetophenone | I₂, 80-100 °C, Solvent-free | ~90 | [8] |
*In this one-pot method, the nitro group is reduced in situ to the amine before the Friedländer condensation proceeds.[10]
Product Characterization: A Validating System
Unambiguous characterization of the final product is critical. For 2-phenylquinoline (C₁₅H₁₁N, M.W.: 205.25 g/mol ), the following data are representative.[12][13][14]
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.24 – 8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75 – 7.69 (m, 1H), 7.56 – 7.42 (m, 4H).[12][15]
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 157.4, 148.3, 139.7, 136.8, 129.7, 129.7, 129.3, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0.[12][15]
-
Mass Spectrometry (EI): m/z (%) 205 (M⁺, 100), 204 (85), 102 (15).[16][17]
Troubleshooting Guide
Even robust reactions can present challenges. The following guide addresses common issues encountered during the Friedländer synthesis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Suboptimal temperature. 3. Poor solubility of reactants. 4. Reaction not at completion. | 1. Use a fresh batch of catalyst or increase loading. Consider alternative catalysts (e.g., I₂, ZrCl₄).[3][8] 2. Incrementally increase temperature (e.g., in 10 °C steps) and monitor by TLC.[8] 3. Switch to a more polar solvent like DMF or ethanol, especially for microwave-assisted reactions. 4. Increase reaction time and continue monitoring. |
| Side Product Formation | 1. Self-condensation of the ketone (Aldol reaction). 2. Degradation of starting materials or product. 3. Formation of regioisomers with unsymmetrical ketones. | 1. This is more common under basic conditions. Switch to an acidic catalyst (e.g., p-TSA, HCl).[7] 2. Harsh conditions (strong acid/base, high temp) can cause degradation. Use milder catalysts (e.g., gold-based) or lower the reaction temperature.[8][18] 3. Regioselectivity can be a challenge. Consider using ionic liquids or introducing a phosphoryl group on the ketone's α-carbon to direct the reaction.[7] |
| Difficult Purification | 1. Streaking/tailing on silica gel column. 2. Product decomposition on silica gel. | 1. The basic nitrogen of the quinoline interacts with acidic silica. Add a small amount (0.5-1%) of triethylamine or pyridine to the eluent to improve peak shape. 2. Deactivate the silica gel by flushing with a solvent containing triethylamine before loading the sample. Alternatively, use a different stationary phase like alumina. |
Safety & Handling
Adherence to safety protocols is non-negotiable. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Aminobenzophenone / 2-Aminoacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and vapors. In case of contact, rinse affected area thoroughly with water.[19][20][21][22][23]
-
Acetophenone: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.
-
p-Toluenesulfonic acid (p-TSA): Corrosive. Causes severe skin burns and eye damage.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.
Always consult the Safety Data Sheet (SDS) for each reagent before use and dispose of chemical waste according to your institution's guidelines.
References
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392. [Link]
- Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Angewandte Chemie. [Link]
- Arcadi, A., et al. (2003). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2003(02), 203-206. [Link]
- Loba Chemie. (2016). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. [Link]
- Arcadi, A., et al. (2003). A New Green Approach to the Friedländer Synthesis of Quinolines. R Discovery. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Phenylquinoline.
- Kumar, A., et al. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. [Link]
- Oxford Lab Fine Chem LLP. (n.d.).
- Kumar, S., et al. (2025). A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media.
- Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010, 1629-1632. [Link]
- Supporting Information for: Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reductive Cyclization. (2014). The Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). Mass spectrum of (2-phenylquinolin-4-yl).... [Link]
- ResearchGate. (n.d.).
- Pelletier, J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4134. [Link]
- NIST. (n.d.). Quinoline, 2-phenyl-. NIST Chemistry WebBook. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
- ResearchGate. (n.d.). Scope of Friedländer quinoline synthesis. [Link]
- Bentham Science Publishers. (n.d.).
- Nasseri, M. A., et al. (2013). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry. [Link]
- Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
Sources
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. One-Pot FriedländerQuinoline Synthesis: Scope and Limitations | Semantic Scholar [semanticscholar.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2-Phenylquinoline(612-96-4) MS spectrum [chemicalbook.com]
- 17. Quinoline, 2-phenyl- [webbook.nist.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. lobachemie.com [lobachemie.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. oxfordlabchem.com [oxfordlabchem.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. fishersci.com [fishersci.com]
Application Notes & Protocols: The Role of 2-Chloro-4-methylquinoline as a Versatile Precursor in Advanced Materials Science
Abstract: Quinoline and its derivatives are privileged heterocyclic scaffolds renowned for their wide-ranging applications in medicinal chemistry, agrochemicals, and catalysis.[1][2] In the realm of materials science, the quinoline core is increasingly sought after for its unique photophysical and electronic properties. This guide focuses on a key intermediate, 2-Chloro-4-methylquinoline, detailing its application as a foundational building block for advanced functional materials. We will explore its utility in organic electronics, chemical sensing, and corrosion inhibition, providing field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and materials innovation.
Part 1: Material Profile and Strategic Importance
This compound, also known as 2-chlorolepidine, is a solid, crystalline compound at room temperature.[3][4] Its strategic importance in materials synthesis stems from the chemical reactivity of the chlorine atom at the C2 position of the quinoline ring. This chloro group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[5][6][7] This reactivity allows for the precise and efficient introduction of a wide array of functional groups, enabling the systematic tuning of the molecule's electronic, optical, and chemical properties for specific applications.[1]
1.1: Physicochemical Properties of this compound
A summary of the key properties is provided below for easy reference during experimental planning.
| Property | Value | Source |
| CAS Number | 634-47-9 | [3][8] |
| Molecular Formula | C₁₀H₈ClN | [3][8] |
| Molecular Weight | 177.63 g/mol | [3][8] |
| Appearance | White to off-white crystals or powder | [3][4] |
| Melting Point | 53-59 °C | [4][9] |
| Boiling Point | ~296 °C | [8] |
| Solubility | Soluble in common organic solvents like acetone, ethanol, and DMF. | [5][10] |
| SMILES | Cc1cc(Cl)nc2ccccc12 | [3] |
| InChI Key | PFEIMKNQOIFKSW-UHFFFAOYSA-N | [3][8] |
Part 2: Core Applications in Materials Science
The versatility of this compound allows it to serve as a precursor for several classes of advanced materials. The underlying principle involves replacing the C2-chloro atom to construct larger, π-conjugated systems or to introduce specific functionalities.
2.1: Precursor for Organic Electronic Materials
The conjugated, planar structure of the quinoline ring is ideal for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).[11] The quinoline core can act as an electron-transporting or emissive moiety.
Causality Behind Application: By using this compound as a starting material, developers can employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to attach various aryl, heteroaryl, or amino groups at the C2 position. This functionalization directly modifies the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.[12] This "tuning" is critical for:
-
Color Control in OLEDs: Modifying the energy gap to achieve emission across the visible spectrum (blue, green, red).[13]
-
Charge Carrier Mobility: Creating materials with improved electron or hole transport properties for more efficient devices.
-
Photovoltaic Efficiency: Aligning energy levels to optimize charge separation and collection in solar cells.[11]
Caption: Synthetic pathways from this compound to organic electronic materials.
2.2: Building Block for Chemical Sensors
The quinoline scaffold can function as a fluorophore, and the nitrogen atom can act as a binding site for metal ions. This makes quinoline derivatives excellent candidates for fluorescent chemical sensors.[14]
Causality Behind Application: this compound is an ideal starting point for designing chemosensors. The C2 position can be functionalized with a specific ligand or receptor unit designed to bind selectively to a target analyte (e.g., a metal ion like Zn²⁺ or a specific anion).[14] Upon binding, the electronic structure of the entire molecule is perturbed, leading to a detectable change in its fluorescence (e.g., enhancement, quenching, or a wavelength shift), which can be correlated to the analyte's concentration.[15]
2.3: Foundation for Corrosion Inhibitors
Quinoline derivatives are effective corrosion inhibitors for metals, particularly mild steel in acidic environments.[16] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Causality Behind Application: The efficacy of a corrosion inhibitor depends on its ability to adsorb strongly to the metal surface. The flat orientation of the quinoline ring and the presence of π-electrons facilitate this adsorption. The nitrogen atom can also coordinate with vacant metal orbitals. By functionalizing this compound, one can introduce groups (e.g., thiols, long alkyl chains, or other heteroatomic groups) that enhance the molecule's surface coverage and hydrophobicity, thereby improving its inhibitory efficiency.
Part 3: Experimental Protocols and Methodologies
The protocols provided are designed to be self-validating, with clear steps and explanations for the choices made.
3.1: General Safety and Handling
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
3.2: Protocol: Synthesis of a 2-Aryl-4-methylquinoline via Suzuki-Miyaura Cross-Coupling
This protocol details a representative synthesis of a functionalized quinoline suitable for photophysical studies or as an OLED material intermediate. The Suzuki coupling is chosen for its reliability, tolerance of various functional groups, and relatively mild reaction conditions.
Objective: To synthesize 2-(4-methoxyphenyl)-4-methylquinoline from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.78 g, 10.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 eq), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).
-
Expert Insight: Using an excess of the boronic acid (1.2 eq) helps drive the reaction to completion. Anhydrous K₂CO₃ is a crucial base; its absence or the presence of moisture can deactivate the catalyst and lead to unwanted side reactions like boronic acid homo-coupling.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (220 mg, 0.3 mmol, 0.03 eq), to the flask.
-
Expert Insight: Pd(dppf)Cl₂ is a robust catalyst for coupling reactions involving chloro-heteroarenes. The dppf ligand is bulky and electron-rich, which facilitates the crucial reductive elimination step in the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill it with an inert gas (Nitrogen or Argon) three times. This process is critical to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.
-
Solvent Addition: Using a syringe, add degassed 4:1 dioxane/water (40 mL) to the flask.
-
Expert Insight: The solvent mixture is key. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvent (by sparging with N₂ or via freeze-pump-thaw cycles) is mandatory to remove dissolved oxygen.
-
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute it with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
3.3: Workflow Visualization for Suzuki Coupling
Caption: Experimental workflow for the synthesis of a 2-Aryl-4-methylquinoline derivative.
References
- Sharma, P. et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB02013H
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. organic-chemistry.org. [Link]
- Wang, X. et al. (2021). Synthesis of Quinolines and 2‐Functionalized Quinolines by Difluorocarbene Incorporation.
- Wang, Z. et al. (2022). Transition-Metal-Free Synthesis of Functionalized Quinolines by Direct Conversion of β-O-4 Model Compounds. Angewandte Chemie International Edition, 61(38), e202206284. [Link]
- Wang, Y. et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
- Zhang, D. et al. (2010). Both visual and fluorescent sensor for Zn2+ based on quinoline platform. Dalton Transactions, 39(28), 6448-51. [Link]
- Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
- Italmatch AWS. (n.d.). Corrosion Inhibitors - Water Treatment.
- ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline.
- Pan, M. et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1056. [Link]
- Kishore, D., Surana, A., & Joshi, B. C. (1972). Reduction of this compound. Archives des Sciences, 25. [Link]
- Chemsrc. (n.d.). This compound. chemsrc.com. [Link]
- ResearchGate. (n.d.). Organic materials for organic electronic devices.
- PubChem. (n.d.). 4-Methylquinoline. pubchem.ncbi.nlm.nih.gov. [Link]
- ResearchGate. (n.d.). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives.
- El-Sayed, M. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 438-445. [Link]
- PubChem. (n.d.). 2-Chloroquinoline. pubchem.ncbi.nlm.nih.gov. [Link]
- Critex. (n.d.). Task 4.3: Innovative chemical sensors. critex.fr. [Link]
- de Paula, J. C. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(22), 4983. [Link]
Sources
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound 99 634-47-9 [sigmaaldrich.com]
- 4. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 8. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound | CAS#:634-47-9 | Chemsrc [chemsrc.com]
- 10. e-periodica.ch [e-periodica.ch]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Both visual and fluorescent sensor for Zn2+ based on quinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Task 4.3: Innovative chemical sensors | Critex [critex.fr]
- 16. Corrosion Inhibitors - Water Treatment - Italmatch AWS [aws.italmatch.com]
The Strategic Utility of 2-Chloro-4-methylquinoline in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents. Among its derivatives, 2-chloro-4-methylquinoline emerges as a highly versatile and strategic starting material for the synthesis of novel anticancer compounds. Its reactive chlorine atom at the 2-position provides a key handle for introducing diverse functionalities through nucleophilic substitution, enabling the exploration of a wide chemical space in the quest for potent and selective oncology drug candidates. This comprehensive guide provides an in-depth exploration of the application of this compound in anticancer drug discovery, complete with detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) considerations. We aim to equip researchers with the foundational knowledge and practical methodologies to leverage this valuable building block in their own research endeavors.
Introduction: The Quinoline Moiety in Oncology
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, with numerous derivatives demonstrating a broad spectrum of biological activities, including antimalarial, antimicrobial, and notably, anticancer effects.[1][2][3] The planar nature of the quinoline ring system allows for effective intercalation with DNA, while its ability to be functionalized at various positions enables the fine-tuning of interactions with a diverse range of biological targets.[4][5][6]
Quinoline-based anticancer agents have been shown to exert their effects through multiple mechanisms of action, including:
-
Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[7][8]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of quinoline can insert between the base pairs of DNA, disrupting its replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are essential for managing DNA topology.[4][9]
-
Induction of Apoptosis and Cell Cycle Arrest: A significant number of quinoline compounds have been demonstrated to trigger programmed cell death (apoptosis) and halt the cell cycle in cancerous cells.[1]
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process critical for tumor growth and metastasis, can be effectively blocked by certain quinoline derivatives.[1]
The this compound scaffold is particularly advantageous due to the strategic placement of the chloro and methyl groups. The methyl group at the 4-position can influence the electronic properties and steric environment of the molecule, potentially enhancing binding to target proteins. The chlorine atom at the 2-position is a key reactive site, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of amine, oxygen, and sulfur nucleophiles, leading to the generation of diverse libraries of compounds for biological screening.[3][10][11]
Synthetic Pathways Leveraging this compound
The primary synthetic strategy for elaborating the this compound core involves nucleophilic substitution at the C2 position. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. The following sections detail protocols for the synthesis of promising classes of anticancer agents originating from this versatile precursor.
Synthesis of 2-Amino-4-methylquinoline Derivatives
The introduction of an amino group at the 2-position of the quinoline ring is a common strategy in the design of bioactive molecules. These amino derivatives can serve as crucial hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
Caption: General workflow for the synthesis of 2-amino-4-methylquinoline derivatives.
This protocol describes a general procedure for the synthesis of N-aryl substituted 2-amino-4-methylquinolines, a class of compounds with potential as kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-anisidine, 4-chloroaniline)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) or triethylamine (2.0 mmol).
-
Add a solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (5-10 mL).
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Alternatively, microwave irradiation can be employed to shorten the reaction time.[7]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-aryl-4-methylquinolin-2-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like NMP and DMF are chosen to facilitate the dissolution of reactants and to allow for higher reaction temperatures, which are often necessary for SNAr reactions.
-
Base: A base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
Excess Amine: A slight excess of the amine nucleophile is used to ensure the complete consumption of the starting chloroquinoline.
Synthesis of Quinoline-Chalcone Hybrids
Molecular hybridization is a powerful strategy in drug design, where two or more pharmacophores are combined to create a new hybrid molecule with potentially enhanced activity or a dual mode of action. Chalcones are a class of compounds known for their anticancer properties. The synthesis of quinoline-chalcone hybrids from this compound has been reported to yield compounds with significant antiproliferative activity.
Caption: Synthetic route to quinoline-chalcone hybrids.
This protocol is adapted from a reported synthesis of quinoline-chalcone derivatives with demonstrated anticancer activity.
Materials:
-
This compound
-
(E)-1-(4-aminophenyl)-3-(aryl)prop-2-en-1-one (amino-chalcone)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesize the required amino-chalcone by the Claisen-Schmidt condensation of 4-aminoacetophenone with an appropriate aromatic aldehyde.
-
In a round-bottom flask, dissolve the amino-chalcone (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure quinoline-chalcone hybrid.
-
Confirm the structure of the product using NMR and mass spectrometry.
Rationale for Key Steps:
-
Acid Catalyst: The acid catalyst protonates the nitrogen of the quinoline ring, further activating the C2 position for nucleophilic attack by the amino group of the chalcone.
-
Elevated Temperature: The reaction requires heating to overcome the activation energy for the nucleophilic aromatic substitution.
Biological Evaluation and Structure-Activity Relationships (SAR)
The synthesized derivatives of this compound should be evaluated for their anticancer activity using standard in vitro assays, such as the MTT or SRB assay, against a panel of human cancer cell lines.[12] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.
Table 1: Representative Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (Putative) | Reference |
| 2-Anilinoquinolines | HepG2 (Liver) | 8.50 - 12.76 | Cell Cycle Arrest | [13] |
| MCF-7 (Breast) | 7.35 - 13.72 | Not specified | [14] | |
| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | 1.38 | Not specified | [14] |
| HCT-116 (Colon) | 5.34 | Not specified | [14] | |
| 2-Arylquinolines | PC3 (Prostate) | 31.37 - 34.34 | Not specified | [15] |
| HeLa (Cervical) | 8.3 | Not specified | [15] |
Structure-Activity Relationship (SAR) Insights:
The biological data obtained from the screening of a library of derivatives allows for the elucidation of structure-activity relationships. For instance, in the case of quinoline-chalcone hybrids, the nature and position of substituents on the chalcone moiety can significantly influence the anticancer activity. Electron-donating or electron-withdrawing groups on the aryl ring of the chalcone can modulate the electronic properties of the entire molecule, affecting its interaction with the biological target. Similarly, for 2-aminoquinoline derivatives, the substitution pattern on the aniline ring can dramatically impact potency and selectivity.[15]
Conclusion and Future Directions
This compound stands out as a readily accessible and highly valuable starting material for the synthesis of a diverse range of potential anticancer agents. The straightforward and versatile chemistry of nucleophilic substitution at the 2-position allows for the systematic exploration of chemical space and the optimization of lead compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of oncology drug discovery.
Future research in this area should focus on expanding the library of compounds derived from this compound, exploring novel nucleophiles, and employing modern synthetic methodologies such as flow chemistry and microwave-assisted synthesis to accelerate the discovery process. Furthermore, detailed mechanistic studies, including target identification and validation, are crucial for advancing the most promising candidates through the drug development pipeline. The continued exploration of the chemical space around the 2-substituted-4-methylquinoline scaffold holds significant promise for the discovery of the next generation of effective and selective cancer therapeutics.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (URL: [Link])
- Quinoline Series: Synthesis. (URL: [Link])
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evalu
- Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Deriv
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (URL: [Link])
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (URL: [Link])
- Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercal
- A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (URL: [Link])
- Recent advances in small organic molecules as DNA intercalating agents: synthesis, activity, and modeling. (URL: [Link])
- Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. (URL: [Link])
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])
- (PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (URL: [Link])
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (URL: [Link])
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (URL: [Link])
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (URL: [Link])
- Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. (URL: [Link])
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (URL: [Link])
- DNA intercalators in cancer therapy: organic and inorganic drugs and their spectroscopic tools of analysis. (URL: [Link])
- Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. (URL: [Link])
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (URL: [Link])
- Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. (URL: [Link])
Sources
- 1. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in small organic molecules as DNA intercalating agents: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA intercalators in cancer therapy: organic and inorganic drugs and their spectroscopic tools of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds [mdpi.com]
- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Quinoline Derivatives: A Senior Application Scientist's Guide
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The demand for efficient and versatile methods to construct this privileged scaffold has driven extensive research in synthetic organic chemistry. One-pot syntheses, which minimize sequential purifications and reduce waste, have emerged as a particularly attractive strategy, aligning with the principles of green chemistry.[2][3] This guide provides an in-depth exploration of key one-pot methodologies for the synthesis of quinoline derivatives, offering detailed protocols and insights into the causality behind experimental choices.
Classical One-Pot Syntheses: The Foundation of Quinoline Chemistry
Four classical named reactions form the bedrock of one-pot quinoline synthesis: the Friedländer annulation, the Doebner-von Miller reaction, the Combes synthesis, and the Conrad-Limpach synthesis. Each offers a unique approach to the quinoline core, with distinct advantages and limitations.
The Friedländer Annulation: A Versatile Condensation
The Friedländer synthesis is a widely employed method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[4][5] The reaction can be catalyzed by either acids or bases and often proceeds with high yields and a broad substrate scope.[4][6]
The reaction proceeds through an initial aldol-type condensation between the two carbonyl-containing starting materials to form an α,β-unsaturated carbonyl compound. This is followed by the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl compound and the carbonyl of the condensation partner. The final step is an intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring.[7] The choice of catalyst (acid or base) facilitates either the aldol condensation or the cyclization step.
Visualizing the Friedländer Annulation:
Caption: Generalized workflow of the Friedländer Annulation.
This protocol utilizes graphene oxide as a heterogeneous and recyclable carbocatalyst, offering high yields and short reaction times.
Materials:
-
2-Aminoaryl carbonyl compound (1.0 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
Graphene oxide (20 mg)
-
Methanol (5 mL)
Procedure:
-
Combine the 2-aminoaryl carbonyl compound, α-methylene carbonyl compound, and graphene oxide in a round-bottom flask.
-
Add methanol and stir the mixture at 70°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Doebner-von Miller Reaction: A Classic Approach to Substituted Quinolines
The Doebner-von Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[8][9] This reaction is typically carried out under strong acidic conditions.[9]
The mechanism is thought to initiate with a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo fragmentation and recombination, leading to a new α,β-unsaturated imine. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is subsequently oxidized to the final quinoline product.[9][10] An external oxidizing agent is sometimes added, though in many cases, an intermediate anil can act as the oxidant.[9]
Visualizing the Doebner-von Miller Reaction:
Sources
- 1. researchgate.net [researchgate.net]
- 2. An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Doebner-Miller_reaction [chemeurope.com]
Microwave-assisted synthesis of quinoline compounds
Application Notes and Protocols
Topic: Microwave-Assisted Synthesis of Quinoline Compounds Audience: Researchers, scientists, and drug development professionals.
Harnessing Microwave Energy for the Accelerated Synthesis of Quinoline Scaffolds
Abstract The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2][3] Traditional methods for synthesizing these vital heterocyclic compounds often involve prolonged reaction times, harsh conditions, and significant energy consumption. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS), a green and efficient technology that dramatically accelerates the synthesis of quinoline derivatives.[4][5][6] We will delve into the fundamental principles of microwave heating, present detailed, field-proven protocols for key synthetic transformations, and offer practical guidance on optimization, safety, and scalability.
The Rationale for Microwave Chemistry in Quinoline Synthesis
Conventional heating methods, such as an oil bath, transfer energy indirectly and inefficiently—from the source, through the vessel walls, and finally to the solvent and reactants by convection.[7] This process is slow and creates a significant temperature gradient within the vessel. Microwave-assisted synthesis, in contrast, utilizes direct, volumetric heating.[5][8] Microwaves, a form of electromagnetic radiation, interact directly with polar molecules and ions within the reaction mixture, leading to rapid and uniform heating.[9][10]
This fundamental difference in energy transfer confers several major advantages:
-
Drastic Reduction in Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[10][11]
-
Increased Product Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[4][11]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[7][11]
-
Energy Efficiency: By heating only the reaction mixture and not the apparatus, microwave synthesis significantly reduces energy consumption, aligning with the principles of green chemistry.[4][5][12]
The mechanism of microwave heating is primarily driven by two phenomena: dipolar polarization and ionic conduction.[7][13][14]
-
Dipolar Polarization: Polar molecules, such as water, ethanol, or DMF, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which generates heat.[7][8]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or ionic liquid), they will migrate back and forth in the oscillating electric field. This movement creates an electric current, and resistance to this flow results in the dissipation of energy as heat.[13][14]
Caption: Mechanisms of microwave-induced dielectric heating.
Data Presentation: MAOS vs. Conventional Reflux
The advantages of microwave-assisted synthesis are most clearly illustrated by a direct comparison with conventional methods.
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating (Oil Bath) |
| Heating Mechanism | Direct dielectric heating (volumetric)[7] | Indirect conductive heating (surface)[7] |
| Energy Transfer | Rapid, direct coupling with polar molecules[8] | Slow, via convection and conduction |
| Temperature Profile | Uniform, no significant gradient | Non-uniform, gradient from vessel wall to center |
| Typical Reaction Time | Seconds to Minutes[10] | Hours to Days |
| Selectivity | Often higher due to reduced side-product formation[4][10] | Can be lower due to prolonged heating times |
| Energy Usage | Lower; heats only the reaction mixture[11] | Higher; heats the apparatus and surroundings |
Experimental Protocols for Quinoline Synthesis
The following protocols are representative of robust, microwave-assisted methods for synthesizing quinoline scaffolds. Researchers should always begin with small-scale test reactions to optimize conditions for their specific substrates.
The Friedländer synthesis is a powerful method for constructing quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group. The microwave-assisted variant using acetic acid as both a green solvent and catalyst is exceptionally efficient.[15]
Caption: General scheme for the Friedländer Annulation.
Step-by-Step Methodology: [15]
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1.0 mmol).
-
Reagent Addition: Add the carbonyl compound with an active methylene group (e.g., cyclohexanone, 1.2 mmol).
-
Solvent/Catalyst Addition: Add glacial acetic acid (3.0 mL). Acetic acid serves as both the solvent and the acid catalyst, promoting the condensation and subsequent cyclization/dehydration.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5 minutes. The instrument will automatically modulate the power to maintain the set temperature.
-
Cooling: After irradiation is complete, cool the vessel to room temperature (typically below 50 °C) using a compressed air stream.
-
Work-up: Pour the cooled reaction mixture into a beaker containing ice-water (20 mL). Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Isolation: The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water (2 x 10 mL), and dry it under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Comparative Data for Friedländer Synthesis:
| Reactants | Method | Conditions | Time | Yield | Reference |
| 2-Aminobenzophenone + Cyclohexanone | Microwave | Acetic Acid, 160 °C | 5 min | Excellent | [15] |
| 2-Aminobenzophenone + Cyclohexanone | Conventional | Acetic Acid, Organic Solvent | Several Days | Very Poor | [15] |
Multi-component reactions (MCRs) are highly efficient, and their speed can be further enhanced by microwave irradiation. This protocol describes a general method for synthesizing complex quinoline derivatives.[16]
Caption: General workflow for microwave-assisted synthesis.
Step-by-Step Methodology: [16]
-
Vessel Preparation: In a microwave-safe vessel, combine equimolar amounts (e.g., 0.1 mmol) of the formyl-quinoline derivative, the appropriate heterocyclic amine (e.g., aminopyrimidine), and a cyclic 1,3-diketone.
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF, 2.0 mL). The polarity of DMF ensures efficient coupling with microwave energy.
-
Vessel Sealing: Seal the vessel securely.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. Monitor the reaction progress by TLC if desired (by running small test reactions for varying times).
-
Cooling and Isolation: After cooling, the product can often be isolated by pouring the reaction mixture into water, causing the product to precipitate. Collect via filtration. Alternatively, perform a standard liquid-liquid extraction.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize the final compound using standard analytical techniques (NMR, MS, etc.).
Troubleshooting and Optimization
Even with robust protocols, optimization is often necessary for new substrates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inefficient microwave absorption by the reaction mixture.- Low substrate reactivity. | - Add a small amount of a polar solvent (e.g., DMF, ethanol) or an ionic liquid to improve energy absorption.[4][16]- Increase reaction temperature or irradiation time. |
| Decomposition of Product | - Reaction temperature is too high.- Prolonged exposure to high temperature. | - Lower the reaction temperature and shorten the irradiation time.- Ensure the chosen solvent is stable under the reaction conditions. |
| Reaction Stalls | - Deactivation of the catalyst.- Impurities in starting materials. | - Use fresh catalyst or a different catalytic system.- Ensure the purity of all reactants and solvents. |
| Inconsistent Results | - Inconsistent sample positioning in the microwave cavity. | - Always place the reaction vessel in the same position to ensure consistent energy absorption. |
Safety and Scalability Considerations
Safety is paramount.
-
Use Dedicated Equipment: Never use a domestic kitchen microwave oven for chemical synthesis.[17] Laboratory-grade reactors are built with corrosion-resistant cavities, pressure/temperature sensors, and safety interlocks that are essential for safe operation.[17]
-
Understand Your Reaction: Be aware of the potential for rapid pressure increases, especially with reactions that generate gas or are highly exothermic. Start with small-scale reactions to assess the kinetics.[17]
-
Proper Vessel Use: Do not exceed the recommended fill volume for reaction vessels and always use a stir bar to prevent localized superheating and bumping.[17]
Scalability Scaling up microwave reactions is not always trivial due to the limited penetration depth of microwaves into absorbing materials.[18]
-
Single-Mode vs. Multi-Mode: Small-scale laboratory reactors often use a single-mode cavity, which focuses microwaves to a precise point for small volumes. Larger-scale batch or flow reactors use multi-mode cavities, which provide a more dispersed energy field suitable for larger volumes.[18][19]
-
Successful Scale-Up: Studies have demonstrated the direct scalability of various organic reactions from millimole to ~100-500 millimole scale in appropriate multi-mode batch reactors without significant changes to the optimized reaction conditions.[19] For continuous production, microwave-assisted flow chemistry offers a promising avenue for safe and efficient scale-up.[20]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of quinoline compounds. By leveraging the principles of direct dielectric heating, researchers can achieve dramatic rate accelerations, improved yields, and cleaner product profiles. This technology not only enhances laboratory productivity but also aligns with the growing demand for sustainable and green chemical practices. The protocols and guidelines presented here provide a solid foundation for scientists to successfully implement MAOS in their research and development endeavors, paving the way for the rapid discovery and synthesis of novel quinoline-based molecules.
References
- Title: Microwave chemistry - Wikipedia Source: Wikipedia URL:[Link]
- Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchG
- Title: Microwave-assisted Synthesis of Quinolines Source: Bentham Science Publishers URL:[Link]
- Title: Microwave Chemistry: General Features and Applications Source: ResearchG
- Title: Microwave Chemistry: A Review Source: International Journal of Scientific & Engineering Research URL:[Link]
- Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source: P
- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL:[Link]
- Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL:[Link]
- Title: Microwave-assisted Synthesis of Quinolines Source: ResearchG
- Title: Microwave-assisted Synthesis of Quinolines Source: Ingenta Connect URL:[Link]
- Title: Theory of Microwave Heating for Organic Synthesis Source: CEM Corpor
- Title: Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis Source: PubMed Central URL:[Link]
- Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up Source: ACS Public
- Title: Microwave-assisted Synthesis of Quinolines Source: Bentham Science Publisher URL:[Link]
- Title: Safety Considerations for Microwave Synthesis Source: CEM Corpor
- Title: Scalability of Microwave-Assisted Organic Synthesis.
- Title: Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Source: SlidePlayer URL:[Link]
- Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy Source: International Journal of Research in Pharmacy and Allied Science URL:[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted Synthesis of Quinolines: Ingenta Connect [ingentaconnect.com]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. ijper.org [ijper.org]
- 10. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. ijrpas.com [ijrpas.com]
- 13. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 14. ajrconline.org [ajrconline.org]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Green Chemistry Approaches to Quinoline Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, integral to a vast array of pharmaceuticals and functional materials.[1][2] However, classical synthetic routes such as the Skraup, Doebner-von Miller, and Friedländer reactions are often encumbered by harsh conditions, hazardous reagents, and significant waste generation.[2][3][4] This guide details modern, green chemistry approaches that mitigate these issues, offering environmentally benign, efficient, and often higher-yielding alternatives. We will explore methodologies employing alternative energy sources, green solvents, reusable catalysts, and multicomponent reaction strategies, complete with detailed protocols and mechanistic insights to empower researchers in designing sustainable synthetic pathways.
The Imperative for Greener Quinoline Synthesis
Quinoline and its derivatives are fundamental heterocyclic compounds, forming the structural basis for numerous drugs with antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][5] Traditional syntheses, while historically significant, frequently violate key principles of green chemistry. They often rely on:
-
Harsh Conditions: High temperatures and strong, corrosive acids (e.g., concentrated sulfuric acid in the Skraup synthesis).[3][4][6]
-
Hazardous Reagents: Toxic oxidizing agents and volatile organic solvents (VOCs).[2][7]
-
Poor Atom Economy: Generation of significant chemical waste and byproducts.[3][8]
The shift towards green chemistry is not merely an environmental consideration but a strategic move towards safer, more efficient, and cost-effective chemical manufacturing.[3][7] Green approaches can lead to shorter reaction times, simplified purification, and improved yields, making them highly attractive for both academic research and industrial-scale production.[2][8]
Core Strategies in Green Quinoline Synthesis
The modernization of quinoline synthesis is built upon several pillars of green chemistry. These strategies can be used independently or in combination to create highly efficient and sustainable protocols.
Figure 1: Core strategies for implementing green chemistry principles in quinoline synthesis.
Alternative Energy Sources: Microwave and Ultrasound
-
Microwave (MW) Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[9] By directly coupling with polar molecules, microwaves provide rapid and uniform heating, often leading to dramatic reductions in reaction time (from hours to minutes), increased yields, and fewer side products compared to conventional heating.[9][10][11]
-
Ultrasonic Sonication: Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—to create localized high-pressure and high-temperature zones.[12][13] This enhances mass transfer and reaction rates, providing a milder alternative to bulk heating and enabling reactions to proceed efficiently at lower temperatures.[12][14]
Benign Solvents and Solvent-Free Reactions
The choice of solvent is a critical factor in the environmental impact of a chemical process.
-
Green Solvents: Water and ethanol are ideal green solvents due to their low toxicity, availability, and minimal environmental impact.[7] Water, in particular, can promote certain reactions through hydrophobic effects and its unique polarity.[4][15]
-
Solvent-Free (Neat) Conditions: Conducting reactions without a solvent minimizes waste, simplifies purification, and reduces costs.[16][17] These reactions, often facilitated by grinding or gentle heating, represent a highly sustainable approach.[17]
Advanced Catalysis: The Key to Efficiency
Catalysts are central to green synthesis, enabling reactions with lower energy input and higher selectivity.
-
Heterogeneous Catalysts: Solid-supported catalysts (e.g., silica, zeolites, clays) are easily separated from the reaction mixture by filtration, allowing for simple recovery and reuse over multiple cycles.[4][18] This minimizes catalyst waste and product contamination.
-
Nanocatalysts: With their high surface-area-to-volume ratio, nanocatalysts often exhibit superior catalytic activity and selectivity compared to their bulk counterparts.[1][16] Magnetic nanocatalysts (e.g., Fe₃O₄-based) are particularly advantageous as they can be recovered using an external magnet.[16]
-
Brønsted and Lewis Acids: Mild, reusable solid acid catalysts like p-toluenesulfonic acid (p-TSA), ionic liquids, and various metal triflates are replacing corrosive mineral acids.[7][19][20]
Multicomponent Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials.[8][19] This approach is inherently green due to its high atom economy, procedural simplicity, and reduction of intermediate isolation and purification steps, which saves time, energy, and solvents.[8][21]
Application Protocols for Green Quinoline Synthesis
The following protocols are representative examples of green methodologies applied to classical quinoline syntheses.
Protocol 1: Microwave-Assisted Friedländer Annulation using a Reusable Catalyst
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most direct routes to polysubstituted quinolines.[3][22] This green protocol utilizes microwave irradiation and a recyclable solid acid catalyst.[23]
Figure 2: General workflow for a microwave-assisted, catalytically-driven Friedländer synthesis.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Nafion NR50 (reusable solid acid catalyst) (10 mol%)
-
Ethanol (3-5 mL)
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
To a microwave-safe reaction vessel, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), Nafion NR50 (10 mol%), and ethanol (3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a constant temperature (e.g., 100-120°C) for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Filter the reaction mixture to recover the Nafion NR50 catalyst. Wash the catalyst with ethanol and dry it for future use.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield the desired polysubstituted quinoline.[23]
Causality and Insights:
-
Why Microwave? Microwave heating drastically reduces the reaction time from several hours (under conventional reflux) to minutes, minimizing energy consumption and potential side reactions.[9][10]
-
Why Nafion NR50? Nafion, a sulfonic acid-functionalized polymer, acts as a solid, reusable Brønsted acid catalyst.[23] It is non-corrosive, easy to handle, and simple to remove post-reaction, avoiding aqueous workups and catalyst contamination in the final product.[18][23]
-
Why Ethanol? Ethanol is a green, biodegradable solvent that effectively dissolves the reactants and is easily removed.[4][7]
Protocol 2: Ultrasound-Assisted, One-Pot Doebner-von Miller Reaction in Water
The Doebner-von Miller reaction is a classic method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[20][24] This green variant uses ultrasound irradiation in water, often with a mild catalyst, avoiding harsh acids and organic solvents.[25]
Materials:
-
Aniline derivative (1.0 mmol)
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Ethyl 3,3-diethoxypropionate (1.2 mmol)
-
SnCl₂·2H₂O (precatalyst, 10 mol%)
-
Water (5 mL)
-
Reaction flask
Procedure:
-
In a round-bottom flask, combine the aniline (1.0 mmol), aldehyde (1.0 mmol), ethyl 3,3-diethoxypropionate (1.2 mmol), and SnCl₂·2H₂O (10 mol%) in water (5 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35-40 kHz) and temperature (e.g., 50-60°C) for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[25]
Causality and Insights:
-
Why Ultrasound? Sonication enhances the reaction rate through cavitation, allowing the synthesis to proceed quickly and at a lower temperature than conventional methods.[12][13] This is particularly useful for heat-sensitive substrates.
-
Why Water? Water serves as a safe, non-flammable, and environmentally friendly solvent.[4][25] The use of water eliminates the need for volatile organic compounds.
-
Why SnCl₂·2H₂O? Stannous chloride acts as a mild Lewis acid precatalyst that facilitates the condensation and cyclization steps under aqueous conditions.[25] It is a more benign alternative to the strong Brønsted acids typically used in this reaction.[20]
Protocol 3: Catalyst-Free, Multicomponent Synthesis in a Green Solvent
This protocol exemplifies a highly efficient one-pot, three-component reaction to synthesize complex quinolines, adhering to the principles of atom economy and process simplification.[19]
Materials:
-
Aryl amine (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Pyruvic acid (1.1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (catalyst, 15 mol%)
-
Dual solvent system: Water and Ethylene Glycol (e.g., 1:1 ratio, 4 mL total)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aryl amine (1.0 mmol), aryl aldehyde (1.0 mmol), and pyruvic acid (1.1 mmol) in the water/ethylene glycol solvent system (4 mL).
-
Add p-TSA (15 mol%) to the mixture.
-
Heat the reaction mixture to reflux (e.g., 90-100°C) with stirring for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the quinoline-4-carboxylic acid derivative.[19]
Causality and Insights:
-
Why Multicomponent? This one-pot approach combines three starting materials directly into the final product, eliminating the need to isolate intermediates. This saves time, reduces solvent waste, and increases overall efficiency.[8][19]
-
Why p-TSA? p-TSA is an effective, inexpensive, and relatively non-toxic solid Brønsted acid catalyst.[7][19] It efficiently catalyzes the condensation and cyclization steps without the need for harsh mineral acids.
-
Why Water/Ethylene Glycol? This dual green solvent system provides a suitable medium for the reaction, with ethylene glycol helping to increase the solubility of organic reactants while maintaining a high boiling point for reflux conditions.[19]
Comparative Data of Green Synthesis Methods
The following table summarizes and compares the performance of various green approaches to quinoline synthesis, highlighting the significant improvements over traditional methods.
| Method | Catalyst | Solvent | Energy Source | Time | Yield (%) | Catalyst Reusability | Reference |
| MW-Assisted Friedländer | Fe₃O₄@Urea/HITh-SO₃H | Solvent-free | Microwave | 10-20 min | 85-96% | Yes (6 runs) | [16] |
| Ultrasound-Assisted Doebner | SnCl₂·2H₂O | Water | Ultrasound | 1-2 h | 75-90% | No | [25] |
| MCR (Modified Doebner) | p-TSA | Water/Ethylene Glycol | Conventional Heat | 3-4 h | 80-92% | No | [19] |
| Nanocatalyst MCR | Fe₃O₄ NPs-cell | Water | Conventional Heat | 2 h | 88-96% | Yes (5 runs) | [16] |
| Catalyst-Free Friedländer | None | Water | Conventional Heat | 3 h | up to 97% | N/A | [15] |
| Ionic Liquid-Catalyzed | [dsim]HSO₄ | Ethanol | Conventional Heat | 15-35 min | 82-95% | Yes | [4] |
Conclusion and Future Outlook
The adoption of green chemistry principles has revolutionized the synthesis of quinolines, transforming it from a resource-intensive process into a model of sustainable chemical manufacturing. Methodologies utilizing microwave and ultrasound energy, green solvents like water, reusable nanocatalysts, and atom-economical multicomponent reactions are now at the forefront of the field. These approaches not only minimize environmental impact but also offer significant practical advantages in terms of speed, efficiency, and safety.
Future research will likely focus on integrating these green techniques with emerging technologies such as flow chemistry for continuous manufacturing, electrochemistry to replace chemical oxidants, and photocatalysis to harness visible light as an energy source, further advancing the sustainable synthesis of this vital heterocyclic scaffold.[26]
References
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC, NIH.
- Green Synthesis of Quinoline Derivatives: Applic
- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. PubMed.
- Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
- Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. PMC, NIH.
- Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing.
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online.
- Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing.
- Green recipes to quinoline: A review. PubMed.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC, NIH.
- Multi‐component for the synthesis of quinoline derivatives 525.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH.
- Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
- Solvent-free synthesis of quinoline derivatives using a heterogeneous....
- Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central, NIH.
- Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.
- Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. Benchchem.
- Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry (RSC Publishing).
- Doebner–Miller reaction. Wikipedia.
- Doebner-Miller Reaction. SynArchive.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Green recipes to quinoline: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 16. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 21. iipseries.org [iipseries.org]
- 22. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 24. synarchive.com [synarchive.com]
- 25. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Art of C-N Bond Formation: A Technical Guide to the Reaction of 2-Chloro-4-methylquinoline with Amines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic introduction of an amino group at the 2-position of the quinoline ring is a pivotal step in the synthesis of numerous pharmacologically active molecules. This guide provides an in-depth exploration of the reaction between 2-chloro-4-methylquinoline and various amines, offering detailed protocols, mechanistic insights, and practical advice for researchers in drug discovery and development.
The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines is a classic example of nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitution at sp³-hybridized carbon centers, SNAr on an aromatic ring does not proceed via an SN2 or SN1 pathway.[3][4] Instead, it typically follows a two-step addition-elimination mechanism.
Mechanism of Nucleophilic Aromatic Substitution on this compound:
Caption: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer complex.
In the first, rate-determining step, the amine nucleophile attacks the electron-deficient carbon atom at the 2-position of the quinoline ring.[5][6][7] This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] In the second, faster step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the 2-amino-4-methylquinoline product.[4]
Experimental Protocols: Conventional vs. Microwave-Assisted Synthesis
The choice between conventional heating and microwave irradiation can significantly impact reaction times and yields. Microwave-assisted synthesis often leads to dramatic rate enhancements and cleaner reactions.[8][9]
Protocol 1: Conventional Synthesis of N-phenyl-4-methylquinolin-2-amine
This protocol details the reaction of this compound with aniline using conventional heating.
Materials:
-
This compound
-
Aniline
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Microwave-Assisted Synthesis of 4-methyl-2-(piperidin-1-yl)quinoline
This protocol outlines a rapid, microwave-assisted synthesis of a 2-aminoquinoline derivative using a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Ethanol
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol) and piperidine (1.5 mmol) in ethanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of N-butyl-4-methylquinolin-2-amine with Conventional Heating
This protocol describes the reaction with a primary aliphatic amine.
Materials:
-
This compound
-
n-Butylamine
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add n-butylamine (2.0 mmol) and triethylamine (1.5 mmol).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the amination of this compound with various amines, highlighting the advantages of microwave-assisted synthesis.
| Amine | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Conventional | 120 | 8 h | 75 | Adapted from[10] |
| Aniline | Microwave | 150 | 20 min | 90 | Adapted from[8] |
| Piperidine | Conventional | 100 (Reflux) | 6 h | 80 | Adapted from[11][12] |
| Piperidine | Microwave | 140 | 15 min | 92 | Adapted from[9] |
| n-Butylamine | Conventional | 40 (Reflux) | 6 h | 85 | Adapted from[13][14] |
| n-Butylamine | Microwave | 120 | 10 min | 95 | Adapted from[15] |
Experimental Workflow Visualization
The general workflow for the synthesis of 2-amino-4-methylquinoline derivatives can be visualized as follows:
Caption: A generalized workflow for the synthesis of 2-amino-4-methylquinoline derivatives.
Troubleshooting and Expert Insights
While the amination of this compound is generally a robust reaction, several factors can influence its success.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[16][17] However, for SNAr, the electron-withdrawing nature of the quinoline ring system sufficiently activates the chloride for displacement.
-
Choice of Base and Solvent: The choice of base and solvent is crucial. For less nucleophilic amines, a stronger base and a polar aprotic solvent like DMF or DMSO can facilitate the reaction.[18] For more reactive amines, milder conditions may be sufficient.
-
Side Reactions: In some cases, particularly with bifunctional amines, side reactions can occur. Careful control of stoichiometry and reaction conditions is necessary to achieve the desired product.[16]
-
Purification Challenges: The polarity of the resulting 2-aminoquinoline derivatives can vary significantly depending on the substituent introduced. This may require optimization of the chromatographic purification method.
Conclusion
The reaction of this compound with amines is a versatile and powerful tool for the synthesis of a diverse array of 2-amino-4-methylquinoline derivatives. These compounds are of significant interest in drug discovery, with applications as kinase inhibitors and other therapeutic agents.[19][20] By understanding the underlying SNAr mechanism and carefully selecting the reaction conditions, researchers can efficiently access these valuable scaffolds. The adoption of microwave-assisted synthesis offers a green and efficient alternative to conventional methods, accelerating the drug discovery process.
References
- ajp0206. (2018).
- Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Tre
- Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. [Link]
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
- Microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. (n.d.). Semantic Scholar. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. [Link]
- Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. (n.d.).
- 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (n.d.). MDPI. [Link]
- Microwave-assisted synthesis of 2-aminoquinolines. (n.d.). ElectronicsAndBooks. [Link]
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- An improved process for the synthesis of quinoline derivatives. (2007).
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025).
- Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (n.d.). NIH. [Link]
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC. [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. [Link]
- Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. (2019). PMC. [Link]
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025).
- 4-Aminoquinoline-based drugs and drug candidates. (n.d.).
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
- Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (n.d.). Wiley Online Library. [Link]
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (n.d.). Synthesis-Reaction.com. [Link]
- 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. [Link]
- 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (2024). MDPI. [Link]
- Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (n.d.). PMC. [Link]
- Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. (n.d.). MDPI. [Link]
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
- nucleophilic aromatic substitutions. (2019). YouTube. [Link]
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). Indian Academy of Sciences. [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic str
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. connectjournals.com [connectjournals.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-methylquinoline
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the quinoline ring is of paramount importance to researchers in medicinal chemistry and drug development.
This guide focuses on the palladium-catalyzed cross-coupling of 2-chloro-4-methylquinoline, a key building block for creating diverse molecular architectures. The C2 position of the quinoline ring is a primary target for modification to modulate biological activity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, provide a powerful toolkit for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position with high efficiency and functional group tolerance.[1][2][3]
As an aryl chloride, this compound is generally less reactive than its bromide or iodide counterparts due to the stronger C-Cl bond.[4] This necessitates carefully optimized reaction conditions, particularly the judicious selection of palladium catalysts and supporting ligands, to achieve successful transformations. This document provides an in-depth exploration of the mechanistic principles, key experimental parameters, and detailed protocols for these essential cross-coupling reactions.
The Core Engine: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, which typically alternates between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting reactions.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and is critically influenced by the choice of ligand.[4][5][6]
-
Transmetalation / Ligand Exchange: The newly formed organopalladium(II) complex undergoes a ligand exchange with the coupling partner. In Suzuki reactions, this is a transmetalation step where an organic group is transferred from an organoboron reagent.[6] In Heck or Buchwald-Hartwig reactions, the alkene or amine coordinates to the palladium center.[7][8]
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the desired product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to re-enter the cycle.[9][10]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[6][11]
Causality Behind Experimental Choices
-
Catalyst & Ligand: The oxidative addition to the C-Cl bond is challenging. Therefore, catalyst systems employing bulky, electron-rich phosphine ligands are essential. Ligands like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or advanced biaryl phosphines (e.g., Buchwald ligands) accelerate the oxidative addition and subsequent reductive elimination steps.[4][12][13] Palladium sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6][14] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently employed, often in an aqueous solution.
-
Solvent: The reaction is typically performed in a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water to dissolve both the organic substrates and the inorganic base.[4][12]
Catalytic Cycle Diagram```dot
digraph "Suzuki_Coupling" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-Cl(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)-R(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Cl (Oxidative Addition)"]; OxAdd -> Transmetal [label="R-B(OH)₂ / Base (Transmetalation)"]; Transmetal -> Pd0 [label="(Reductive Elimination)"]; Transmetal -> Product [style=dashed, arrowhead=none]; }
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Representative Protocol: Synthesis of 2-Alkynyl-4-methylquinoline
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent like triethylamine or a mixture of THF and triethylamine.
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (1-3 mol%), and the copper(I) co-catalyst, CuI (2-5 mol%). [1]3. Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. The reaction is typically rapid, often completing within 1-6 hours. Monitor by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine hydrochloride salt and catalyst residues, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-4-methylquinoline.
Data Summary: Sonogashira Coupling of Chloroquinolines
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp | Yield (%) | Reference |
| Phenylacetylene | 10% Pd/C (10) | CuI (5) | Et₃N | Water | 80 °C | 85 | [12][15] |
| 1-Hexyne | 10% Pd/C (10) | CuI (5) | Et₃N | Water | 80 °C | 82 | [12][15] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | High | [1] |
Heck Coupling: Alkenylation of the Quinoline Core
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. [5][16]
Causality Behind Experimental Choices
-
Mechanism Distinction: Unlike the Suzuki or Sonogashira reactions, the Heck coupling does not involve transmetalation. The key steps are migratory insertion of the alkene into the Aryl-Pd bond, followed by a β-hydride elimination to release the product and a palladium-hydride species. [5][7]* Base: A base, typically a hindered amine like triethylamine or an inorganic base like NaOAc or K₂CO₃, is required to neutralize the hydrogen halide (HCl) formed during the reaction and regenerate the Pd(0) catalyst from the H-Pd(II)-Cl intermediate. [7][16]* Ligands: While ligandless conditions (using Pd(OAc)₂) can be effective, phosphine ligands are often added to stabilize the catalyst and improve yields, especially with less reactive aryl chlorides.
-
Stereoselectivity: The reaction typically exhibits high trans selectivity in the product due to the syn-addition and syn-elimination steps in the mechanism. [16]
Representative Protocol: Synthesis of 2-Alkenyl-4-methylquinoline
-
Reaction Setup: Combine this compound (1.0 equiv.), the alkene (e.g., methyl acrylate, styrene; 1.5-2.0 equiv.), palladium(II) acetate (Pd(OAc)₂; 2-5 mol%), and a phosphine ligand if needed (e.g., P(o-tolyl)₃; 4-10 mol%) in a pressure-rated vessel.
-
Base and Solvent: Add the base (e.g., Et₃N or K₂CO₃; 1.5-2.0 equiv.) and a high-boiling polar aprotic solvent such as DMF, NMP, or acetonitrile. [17]3. Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reaction: Heat the mixture with stirring to a high temperature (typically 100-140 °C). The reaction time can vary from a few hours to 48 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other N-nucleophiles. [8][18][19]It has become an indispensable tool in pharmaceutical synthesis. [20]
Causality Behind Experimental Choices
-
Catalyst & Ligand: This reaction is exceptionally dependent on the ligand. The C-N reductive elimination step can be challenging. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BrettPhos) developed by Buchwald, Hartwig, and others are critical for promoting all steps of the catalytic cycle, especially for unreactive aryl chlorides. [2][9][19]Pre-catalysts like BrettPhos Pd G4 are often used for their stability and high activity. [9]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming a more reactive amide that coordinates to the palladium center. [8][21]Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base must be compatible with the functional groups present in the substrates. [21]* Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or tert-butanol are standard to prevent unwanted side reactions. [22]
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Protocol: Synthesis of 2-Amino-4-methylquinoline Derivatives
-
Reaction Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst; 1-2 mol%), the specific biarylphosphine ligand (1-2 mol%), and the base (e.g., K₃PO₄ or NaOt-Bu; 1.4 equiv.) to an oven-dried reaction vial or flask. [9][22]2. Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., t-BuOH or toluene) via syringe under an inert atmosphere. [9]4. Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Partition the mixture between water and an organic solvent like dichloromethane or ethyl acetate. [9]6. Purification: Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Troubleshooting and Key Considerations
-
Inert Atmosphere is Critical: The active Pd(0) species is sensitive to oxygen. Incomplete reactions or catalyst decomposition can often be traced back to insufficient inerting of the reaction vessel and solvents. [22]* Reagent Purity: Cross-coupling reactions can be sensitive to impurities in starting materials, solvents, and bases. Use high-purity reagents for best results.
-
Ligand Selection: If a reaction fails or gives low yields with a standard ligand like PPh₃, switching to a more specialized, bulky, and electron-rich ligand (e.g., a Buchwald-type ligand) is the most common and effective optimization strategy, especially for aryl chlorides. [13][23]* Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with a hydrogen atom, yielding 4-methylquinoline. This can occur if water is present and the catalytic cycle is interrupted before reductive elimination.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur, especially at high temperatures or catalyst loadings.
References
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023-06-20).
- Palladium in Quinoline Synthesis - ScienceDirect.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - ResearchGate. (2023-06-20).
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline - NIH. (2009-07-01).
- Heck Coupling - Organic Synthesis.
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals.
- Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central.
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - NIH.
- Sonogashira coupling - Wikipedia.
- One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids - PubMed. (2010-10-22).
- Buchwald–Hartwig amination - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Heck Reaction - Organic Chemistry Portal.
- Heck reaction - Wikipedia.
- The Buchwald-Hartwig Amination Reaction - YouTube. (2012-04-06).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- Suzuki reaction - Wikipedia.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- Heck Reaction.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023-11-15).
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 12. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 23. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Chloro-4-methylquinoline synthesis
An in-depth guide to navigating the complexities of 2-Chloro-4-methylquinoline synthesis, this Technical Support Center is designed for chemists and researchers in the pharmaceutical and chemical industries. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome common synthetic challenges, optimize your reaction conditions, and ensure the integrity of your results.
Introduction to the Synthesis of this compound
This compound is a vital heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of various pharmacologically active compounds. Its preparation is typically achieved through a robust two-step process. The first step involves the construction of the quinoline core, most commonly forming 4-methylquinolin-2(1H)-one (or its tautomer, 2-hydroxy-4-methylquinoline). This is often accomplished via classic named reactions like the Combes or Conrad-Limpach-Knorr synthesis.[1][2] The subsequent and critical step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the desired this compound.[1]
This guide provides a structured approach to troubleshooting common issues encountered in this synthetic sequence, ensuring you can navigate potential pitfalls and achieve high-yield, high-purity outcomes.
Visualized Synthetic Pathway
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low Yield or Stalled Reaction in Quinoline Core Synthesis (Step 1)
Question: My initial condensation reaction to form 4-methylquinolin-2(1H)-one is giving a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in the initial cyclization are a frequent challenge and can stem from several factors. A systematic approach to optimization is key.
-
Causality & Optimization:
-
Catalyst Choice and Concentration: The Combes synthesis and related reactions are acid-catalyzed.[3][4] Concentrated sulfuric acid is common, but polyphosphoric acid (PPA) can be more effective as it also acts as a dehydrating agent.[4] If using sulfuric acid, ensure it is concentrated and used in appropriate catalytic amounts.
-
Reaction Temperature: Temperature is a critical parameter. For the Conrad-Limpach-Knorr synthesis, lower temperatures tend to favor the formation of the 4-quinolone isomer, which is desired here, while higher temperatures can lead to the 2-quinolone.[1][2] It is crucial to monitor and control the temperature carefully. An initial, gentle heating is often required to initiate the reaction, which can be exothermic.[5]
-
Presence of Water: The condensation and cyclization steps produce water. This water can inhibit the reaction equilibrium.[6] Using anhydrous reagents and a dehydrating catalyst like PPA can significantly improve yields.
-
Side Reactions: Harsh acidic conditions and high temperatures can lead to the polymerization of reactants or the formation of tarry by-products, which complicates purification and reduces yield.[5] Consider a slower rate of heating and ensure efficient stirring to dissipate heat and prevent localized hotspots.[5]
-
Issue 2: Incomplete or Failed Chlorination (Step 2)
Question: The conversion of my 4-methylquinolin-2(1H)-one intermediate to this compound is inefficient. What should I check?
Answer: The success of the chlorination step hinges on the quality of the reagents and the reaction conditions.
-
Causality & Optimization:
-
Reagent Quality: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] It is imperative to use a fresh, anhydrous bottle of POCl₃. Old or improperly stored POCl₃ may have hydrolyzed, rendering it inactive. All manipulations should be performed in a well-ventilated fume hood.[1]
-
Stoichiometry: An excess of POCl₃ is typically required to drive the reaction to completion. It often serves as both the chlorinating agent and the solvent.
-
Reaction Temperature and Time: This reaction usually requires heating to reflux for several hours to ensure complete conversion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) by taking aliquots, carefully quenching them in an ice/base mixture, extracting, and spotting on a plate.[7]
-
Substrate Solubility: The quinolone starting material must be adequately soluble in the POCl₃. Ensure good stirring throughout the heating process.
-
Issue 3: Product is Impure, Oily, or Difficult to Purify
Question: After the workup, my crude product is a dark, oily substance, and purification by recrystallization is ineffective. What are my options?
Answer: The formation of dark, tarry side products is common, especially if the reaction overheats.[8] Effective purification is crucial.
-
Causality & Optimization:
-
Workup Procedure: The workup for the chlorination step is critical. The reaction mixture is typically cooled and then poured slowly and carefully onto crushed ice with vigorous stirring.[1] This hydrolyzes the excess POCl₃ and quenches the reaction.
-
Basification: The reaction generates a significant amount of acid (from POCl₃ hydrolysis), which protonates the quinoline product, forming a water-soluble quinolinium salt.[9] To precipitate the neutral, organic-soluble product, the acidic solution must be carefully neutralized with a base like aqueous ammonia, sodium hydroxide, or sodium bicarbonate until the pH is neutral or slightly basic.[1][5][9]
-
Purification Techniques:
-
Recrystallization: If the crude product is a solid but impure, recrystallization is the first choice.
-
Column Chromatography: If recrystallization fails or the product is an oil, column chromatography is the most effective method. A common solvent system is a gradient of ethyl acetate in hexane.[8] Use TLC to determine the optimal solvent ratio before running the column.[10]
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound? A1: The main hazards are associated with the reagents. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Strong acids like concentrated H₂SO₄ are also highly corrosive. Many organic solvents used are flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q2: How can I reliably confirm the identity and purity of my final product? A2: A combination of standard analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure of your compound.[1][11]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final compound.[12][13]
-
Infrared (IR) Spectroscopy: This can confirm the disappearance of the O-H or N-H and C=O stretches from the quinolone starting material and the presence of characteristic aromatic C-Cl vibrations.[11][14]
Q3: Can microwave irradiation be used to accelerate this synthesis? A3: Yes, microwave-assisted synthesis has been successfully applied to Gould-Jacobs and Combes reactions to reduce reaction times and, in some cases, improve yields for the formation of the quinoline core.[15][16] This approach offers a green and efficient alternative to conventional heating methods.[16]
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4-methylquinolin-2(1H)-one via Combes Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Slowly add concentrated sulfuric acid (e.g., 2-3 eq) to the stirred mixture while cooling in an ice bath to control the initial exotherm.
-
Cyclization: After the initial reaction subsides, heat the mixture, for example, in an oil bath at 100-110 °C, for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Isolation: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonia until a precipitate forms. Filter the solid product, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be recrystallized from ethanol or a similar solvent.
Protocol 2: Chlorination to this compound
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser protected by a drying tube (e.g., filled with CaCl₂).
-
Reaction: Add the dried 4-methylquinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The solid should dissolve as the reaction proceeds.
-
Workup: After cooling the reaction mixture to room temperature, pour it slowly and cautiously into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Carefully neutralize the acidic aqueous solution with a base (e.g., aqueous ammonia) to a pH of 7-8. The product should precipitate as a solid or oil. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Data Summary Table
| Step | Key Reagents | Typical Conditions | Common Issues | Optimization Tips | Expected Yield |
| 1. Quinoline Formation | Aniline, Ethyl Acetoacetate, H₂SO₄ | 100-110 °C, 2-4 h | Low yield, Tar formation | Use PPA, Control temperature carefully | 60-80% |
| 2. Chlorination | 4-methylquinolin-2(1H)-one, POCl₃ | Reflux (~110 °C), 3-5 h | Incomplete reaction, Difficult workup | Use fresh/anhydrous POCl₃, Ensure proper basification | 75-90% |
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
- Gould-Jacobs Reaction. Organic Name Reactions.
- Zaman, A. U.; et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry2015, 27, 2823-2826.
- Wolska, J.; et al.
- Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- This compound. SIELC Technologies.
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
- Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. BenchChem.
- Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. BenchChem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Combes quinoline synthesis. Wikipedia.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?
- An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction. BenchChem.
- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- Technical Support Center: Troubleshooting Low Conversion R
- Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research.
- CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. iipseries.org [iipseries.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming the common side reactions encountered during the synthesis of this critical heterocyclic scaffold. The following question-and-answer guides are structured to address specific experimental issues, explaining the underlying causality and providing validated protocols for mitigation.
The Skraup Synthesis: Controlling Exothermic Reactions and Tar Formation
The Skraup synthesis is a classic and powerful method for creating unsubstituted quinolines but is infamous for its harsh conditions and potential for violent, difficult-to-control reactions.[1][2][3]
Question 1: My Skraup synthesis is extremely vigorous and difficult to control, resulting in significant tar formation. What is causing this, and how can I moderate the reaction?
Answer: The Skraup synthesis is notoriously exothermic, a characteristic driven by the dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent condensation and oxidation steps.[1][4] The extreme heat generated, combined with the strongly acidic and oxidizing environment, promotes the polymerization of reactants and intermediates, leading to the formation of intractable tar.[1][2] This not only makes the reaction dangerous but also significantly complicates product isolation and reduces yield.[2]
The key to a successful Skraup synthesis is to control the reaction rate. This can be achieved by incorporating a moderator and carefully controlling the addition of reagents.
Causality and Mitigation Strategies:
| Parameter | Issue | Scientific Rationale | Recommended Action |
| Reaction Rate | Highly exothermic and uncontrollable reaction.[5] | The reaction cascade releases a large amount of energy quickly, leading to localized hotspots and runaway polymerization. | Add a moderator such as ferrous sulfate (FeSO₄) or boric acid. FeSO₄ is thought to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period.[1][5] |
| Acid Addition | Violent sputtering and localized charring upon addition. | Concentrated sulfuric acid is both the catalyst and a dehydrating agent; its initial reaction with glycerol is highly exothermic. | Add the concentrated sulfuric acid slowly, with efficient stirring and external cooling (e.g., an ice bath) to manage the initial exotherm.[1] |
| Temperature | Excessive heat leads to tar formation.[1] | High temperatures accelerate undesired polymerization pathways of the acrolein intermediate and other reactive species. | Gently heat the mixture only to initiate the reaction. Once the exothermic phase begins, remove the heat source immediately. After it subsides, heating can be resumed to ensure completion.[1] |
| Mixing | Poor heat dissipation. | Inadequate stirring allows for the formation of localized superheated zones where tar formation is most pronounced. | Use efficient mechanical stirring throughout the reaction to ensure homogenous heat distribution.[1] |
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol incorporates ferrous sulfate as a moderator to ensure a controlled reaction.
-
Reaction Setup: In a fume hood, equip a 2L round-bottom flask with a high-torque mechanical stirrer and a reflux condenser.
-
Charging Reactants: To the flask, add aniline (1.0 eq), nitrobenzene (1.2 eq, as both oxidant and solvent), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (3.0 eq) dropwise through an addition funnel. Maintain a cool temperature using an ice-water bath during the addition.[1] It is critical that the materials are added in the correct order to prevent a premature, violent reaction.[5]
-
Initiation: Once the acid addition is complete, remove the cooling bath and gently heat the mixture with a heating mantle.
-
Reaction Control: As soon as the mixture begins to boil, remove the heat source.[1] The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, use a wet towel over the top of the flask to aid the condenser.[5]
-
Completion: After the initial vigorous reaction subsides, return the heating mantle and maintain the mixture at reflux for an additional 3-5 hours to ensure the reaction goes to completion.[1]
-
Work-up and Purification: Cool the reaction mixture and carefully pour it into a large volume of cold water. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. The quinoline can then be isolated from the tarry mixture by steam distillation.[1]
The Doebner-von Miller Synthesis: Preventing Polymerization
This variation of the Skraup synthesis utilizes α,β-unsaturated aldehydes or ketones and is a versatile method for producing substituted quinolines.[6][7] However, it is frequently plagued by low yields due to the polymerization of the carbonyl starting material.[1]
Question 2: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?
Answer: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization or self-condensation of the α,β-unsaturated aldehyde or ketone.[1][8] Under the strong acidic conditions required for the cyclization, these carbonyl compounds readily polymerize, competing directly with the desired reaction pathway and consuming the starting material.
The solution is to keep the instantaneous concentration of the α,β-unsaturated carbonyl compound low in the acidic reaction medium.
Visualizing the Competing Pathways
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
Mitigation Strategies:
| Strategy | Scientific Rationale |
| Slow Reactant Addition | By adding the α,β-unsaturated carbonyl compound dropwise to the heated aniline/acid mixture, its concentration is kept low at all times. This kinetically favors the bimolecular reaction with aniline over the competing polymerization reaction.[1][8] |
| Biphasic Reaction Medium | Using a solvent system like water/toluene sequesters the bulk of the carbonyl compound in the organic phase, away from the acidic aqueous phase where polymerization occurs. A small amount partitions into the aqueous phase to react, effectively creating a slow-addition scenario.[1] |
| Temperature Control | While heating is necessary, excessive temperatures can accelerate polymerization. The lowest effective temperature should be maintained.[8] |
Experimental Protocol: Minimized Polymerization in Doebner-von Miller Synthesis
This protocol for the synthesis of 2-methylquinoline uses slow addition to minimize side reactions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the acidic aniline solution to reflux.
-
Slow Addition: Dissolve crotonaldehyde (1.2 eq) in a minimal amount of a solvent like toluene. Add this solution dropwise to the refluxing reaction mixture via the addition funnel over 2-3 hours.[8]
-
Reaction Monitoring: After the addition is complete, continue refluxing for another 4-6 hours. Monitor the reaction's progress by TLC.[8]
-
Work-up: Cool the mixture to room temperature. Carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.[8]
The Friedländer & Combes Syntheses: Controlling Regioselectivity
A significant challenge in both the Friedländer and Combes syntheses is controlling regioselectivity when an unsymmetrical ketone or β-diketone is used, which can lead to a mixture of isomeric products.[9][10][11]
Question 3: My Friedländer (or Combes) synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I control the outcome to favor one product?
Answer: Regioselectivity in these reactions is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[10][11] The initial condensation can occur at either of the two α-positions of the unsymmetrical ketone, leading to two different enamine intermediates and, ultimately, two different quinoline products.
Controlling this outcome requires modifying the substrate or carefully tuning the reaction conditions to favor one pathway over the other.
Visualizing the Regioselectivity Problem (Friedländer Synthesis)
Caption: Divergent pathways leading to regioisomers in the Friedländer synthesis.
Strategies for Controlling Regioselectivity:
| Factor | Influence on Regioselectivity | Practical Application |
| Steric Hindrance | Cyclization is generally favored at the less sterically hindered α-carbon of the ketone or β-diketone.[1][11] | Choose substrates where one side of the carbonyl is significantly bulkier than the other to direct the reaction. |
| Electronic Effects | Electron-donating groups on the aniline ring can influence the nucleophilicity of the ortho positions, while electron-withdrawing groups on the ketone can affect the acidity of the α-protons, directing enamine formation.[1][10] | For the Combes synthesis, anilines with electron-donating groups may favor one isomer, while electron-withdrawing groups favor the other. This must be determined empirically for each system. |
| Catalyst Choice | The nature of the acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric Acid (PPA) in Combes) can alter the ratio of regioisomers formed.[1] In the Friedländer synthesis, specific amine catalysts or ionic liquids have been shown to provide high regioselectivity.[9] | Screen different acid catalysts. For Friedländer, consider modern catalytic systems. For example, a chiral phosphoric acid catalyst has been used to achieve diastereoselective reactions.[9] |
| Substrate Modification | Introducing a temporary directing group, such as a phosphoryl group on one α-carbon of the ketone, can completely control the direction of enolization and subsequent condensation.[9][12] | This is a more advanced strategy that involves pre-modification of the starting material but offers excellent control. |
Experimental Protocol: Screening for Regioselectivity in Friedländer Synthesis
-
Setup: Prepare multiple small-scale reaction vials.
-
Reactants: In each vial, place the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol).
-
Variable Addition:
-
Vial 1 (Base): Add ethanol (5 mL) and potassium tert-butoxide (KOtBu) (0.1 mmol).
-
Vial 2 (Acid): Add toluene (5 mL) and p-toluenesulfonic acid (p-TsOH) (0.1 mmol).
-
Vial 3 (Lewis Acid): Add dichloromethane (5 mL) and iodine (I₂) (0.1 mmol).[13]
-
Vial 4 (Ionic Liquid): Add an appropriate ionic liquid (e.g., [bmim]BF₄) as the solvent/catalyst.
-
-
Reaction: Seal the vials and heat them to an appropriate temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions by TLC or GC-MS, taking aliquots every hour to determine the conversion and the ratio of regioisomers.
-
Analysis: After completion, perform a standard work-up on each reaction and analyze the crude product mixture by ¹H NMR or GC-MS to precisely determine the isomeric ratio. The conditions that provide the highest selectivity can then be used for a larger-scale reaction.
By systematically addressing these common side reactions, researchers can significantly improve the efficiency, safety, and yield of their quinoline syntheses, paving the way for more rapid drug discovery and development.
References
- Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632.
- ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate.
- ResearchGate. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. ResearchGate.
- Katritzky, A. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985.
- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
- ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
- SlideShare. (2015). Doebner-Miller reaction and applications. SlideShare.
- ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.
- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- SlidePlayer. (n.d.). Preparation and Properties of Quinoline. SlidePlayer.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses.
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
- Wikipedia. (n.d.). Quinoline. Wikipedia.
- SlideShare. (2022). Synthesis of quinoline derivatives and its applications. SlideShare.
- Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd.
- Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org.
- Wikipedia. (n.d.). Skraup reaction. Wikipedia.
- MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI.
- ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
- ResearchGate. (2023). (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. ResearchGate.
- RSC Publishing. (n.d.). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Publishing.
- ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. ResearchGate.
- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Chloro-4-methylquinoline
Welcome to the technical support center for the purification of 2-Chloro-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important heterocyclic compound. Here, we will delve into practical, field-proven methodologies and troubleshooting strategies to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound largely depends on its synthetic route. Common synthesis methods, such as those involving phosphorus oxychloride or Vilsmeier-Haack type reagents on N-arylacetamides, can lead to several byproducts.[1] Potential impurities include:
-
Starting materials: Unreacted 4-methyl-2-quinolone or related precursors.
-
Over-chlorinated species: Dichloro- or trichloro-methylquinolines.
-
Hydrolyzed product: 2-Hydroxy-4-methylquinoline, resulting from exposure to moisture.
-
Polymeric tars: Often formed under harsh acidic or high-temperature reaction conditions.[2]
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Understanding the potential impurities is the first step in selecting an appropriate purification strategy.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties that inform purification protocol design include:
-
Appearance: White to off-white crystalline powder.[3]
-
Melting Point: 55-58 °C.[4] A broad melting range of the crude product often indicates the presence of impurities.
-
Solubility: It is generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene), with lower solubility in alcohols and minimal solubility in water.
-
Basicity: As a quinoline derivative, it is a weak base. This property can be exploited in acid-base extraction, but care must be taken as the chloro-substituent reduces basicity compared to quinoline itself.
Q3: Can I use distillation for purification?
A3: While vacuum distillation is a viable method for purifying some quinoline derivatives, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. If this method is considered, a high vacuum and a short path distillation apparatus are recommended to minimize thermal stress on the compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Issue 1: My compound is decomposing on the silica gel column during chromatography.
-
Question: I'm attempting to purify my crude this compound using silica gel column chromatography, but I'm observing significant streaking and loss of product. What is happening and how can I prevent it?
-
Answer: This is a common issue when purifying basic compounds like quinoline derivatives on standard silica gel.[7] The acidic nature of silica gel can lead to strong adsorption, and in some cases, decomposition of the target compound.
Causality: The lone pair of electrons on the nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible binding or acid-catalyzed degradation.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (NEt₃) or another volatile base. This will neutralize the acidic sites on the silica surface, reducing tailing and preventing decomposition.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Alumina is generally less acidic than silica and can be a better choice for purifying basic compounds.
-
Switch to Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase (C18) column chromatography can be an effective alternative.[8][9]
-
Issue 2: I am getting poor recovery from recrystallization.
-
Question: I've tried to recrystallize my crude this compound, but the yield is very low. What am I doing wrong?
-
Answer: Low recovery during recrystallization is typically due to one of a few common experimental pitfalls.
Causality & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] If the compound is too soluble at room temperature, it will remain in the mother liquor upon cooling. Conversely, if it is not soluble enough at the boiling point of the solvent, you may use an excessive volume of solvent, leading to low recovery.
-
Using Too Much Solvent: The goal is to create a saturated solution at the solvent's boiling point.[11][12] Using an excessive amount of solvent will mean that the solution is not saturated upon cooling, and thus, less product will crystallize out. Always use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.[10] Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals, and then place it in an ice bath to maximize the yield.[10][12]
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper or in the funnel stem.[10] To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration.
-
Issue 3: My final product is an oil, not a crystalline solid.
-
Question: After my purification attempt (recrystallization or evaporation of column fractions), my this compound has "oiled out." How can I induce crystallization?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the temperature of the solution or if there are significant impurities present that depress the melting point.
Solutions:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This "seed crystal" will provide a template for further crystallization.[11]
-
Solvent Titration: Add a small amount of a solvent in which your compound is insoluble (an "anti-solvent"). This will decrease the overall solubility and can often induce crystallization. For example, if your compound is oiled out from dichloromethane, slowly add hexane while stirring.
-
Re-purification: If the oiling out is due to a high level of impurities, it may be necessary to repeat the purification step.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for crude material that is relatively pure (>85%) and where the impurities have different solubility profiles from the desired product.
Solvent Selection Table:
| Solvent/System | Suitability for this compound | Notes |
| Ethanol | Good | Dissolves well when hot, sparingly when cold. |
| Methanol | Fair | Higher solubility at room temperature may lead to lower yields. |
| Isopropanol | Good | Similar properties to ethanol. |
| Hexane/Ethyl Acetate | Excellent (as a system) | Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat to clarify and then cool slowly. |
| Toluene | Fair | May require a co-solvent like hexane to reduce solubility upon cooling. |
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid, while stirring and heating, until the solid just dissolves.[10]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[10]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[10] Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40 °C) or in a desiccator under vacuum until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating this compound from impurities with different polarities.[13][14]
Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Methodology:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent (containing 1% triethylamine). Carefully pack a glass column with the slurry, ensuring there are no air bubbles.[14] Add a layer of sand to the top of the silica to prevent disturbance.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks.[15] You may need to gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Fisher Scientific. (n.d.). This compound, 99%.
- Chemsrc. (2025). This compound.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Thermo Fisher Scientific. (n.d.). This compound, 99%.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- NIST. (n.d.). Quinoline, 2-chloro-4-methyl-.
- NIST. (n.d.). Quinoline, 2-chloro-4-methyl-.
- SIELC Technologies. (2018). This compound.
- Abdel-Gawad, S. M., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 438-446.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Wikipedia. (n.d.). Column chromatography.
- El-Gaby, M. S. A., et al. (2018).
- Benchchem. (n.d.). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Chemistry LibreTexts. (2023, August 29). Column Chromatography.
- VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
- Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of organic chemistry, 67(22), 7884–7886.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | CAS#:634-47-9 | Chemsrc [chemsrc.com]
- 5. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 6. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Chloro-4-methylquinoline
Welcome to the technical support guide for the purification of 2-Chloro-4-methylquinoline (also known as 2-Chlorolepidine). This resource is designed for chemistry professionals engaged in research and drug development. Here, we address common challenges and provide robust, field-tested protocols to help you achieve the desired purity for your downstream applications. Our approach integrates fundamental chemical principles with practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Understanding the potential contaminants is the first step toward devising an effective purification strategy.
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual p-toluidine, ethyl acetoacetate, or 4-hydroxy-2-methylquinoline.
-
Reaction Intermediates: Incomplete cyclization or chlorination can leave intermediates in the crude mixture. For instance, if synthesizing from 4-hydroxy-2-methylquinoline using POCl₃, incomplete reaction is a common issue.
-
Isomeric Byproducts: During electrophilic substitution reactions like nitration on the quinoline ring, positional isomers can form, such as 6-nitro or 8-nitro-2-chloro-4-methylquinoline, which can be challenging to separate[1].
-
Hydrolysis Products: this compound is susceptible to hydrolysis, especially under basic conditions or in the presence of moisture, which can convert it back to 4-methylquinolin-2(1H)-one.
-
Dechlorination Products: Reductive processes or certain catalytic conditions can lead to the formation of 4-methylquinoline (lepidine)[2].
Q2: What is the first analytical step I should take to assess the purity of my sample?
Before attempting any purification, a quick purity assessment is crucial. This baseline analysis will inform your choice of method and help you track its success.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid purity check. It helps visualize the number of components in your mixture and provides a basis for developing a column chromatography method. A good starting mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (typically < 2 °C). This compound has a reported melting point of 55-58 °C[3]. A broad and depressed melting range indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, Reverse-Phase HPLC (RP-HPLC) is highly effective. A typical method involves a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to ensure sharp peaks[4][5].
Q3: Which purification method is best for my needs?
The optimal method depends on the nature of the impurities, the quantity of material, and the required final purity.
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | Removing minor impurities from a solid product (typically >90% pure). Quantities from mg to kg. | Simple, inexpensive, scalable, and highly effective for crystalline solids. | Requires finding a suitable solvent system; can have significant yield loss. |
| Column Chromatography | Separating complex mixtures with similar polarities. Quantities from mg to grams. | High resolution, versatile for a wide range of compounds. | Can be labor-intensive, requires significant solvent volumes, and can be difficult to scale up. |
| Vacuum Distillation | Purifying liquids or low-melting solids that are thermally stable. | Excellent for removing non-volatile or highly volatile impurities. | Requires specialized equipment; risk of thermal decomposition for sensitive compounds. |
Purification Workflow: A Decision-Making Guide
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures[6].
Protocol: Recrystallization of this compound
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, ethanol-water or isopropanol-water mixtures are good starting points. Hexanes or heptane can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will drastically reduce your yield[7].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation[7].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Causality: The compound is coming out of solution as a liquid phase rather than a solid crystal lattice. This traps impurities and defeats the purpose of recrystallization.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add slightly more solvent to lower the saturation point, then attempt to cool again, perhaps more slowly.
-
Solution 2: Change Solvent System: Switch to a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly.
Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
-
Causality: The solution is supersaturated, but there is no nucleation site for crystal growth to begin.
-
Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide a surface for nucleation[6].
-
Solution 2: Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed" provides a template for further crystal growth[6].
-
Solution 3: Reduce Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate it. Then, attempt to cool again.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is the go-to method for separating components of a complex mixture based on their differential adsorption to a stationary phase.
Protocol: Column Chromatography of this compound
-
Adsorbent: Silica gel (230-400 mesh) is the standard stationary phase.
-
Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. Aim for an Rf value of ~0.3 for the desired compound. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). A patent for a similar compound suggests a petroleum ether:dichloromethane system could also be effective[8].
-
Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent. Ensure there are no air bubbles or cracks.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band and better separation.
-
Elution: Run the column, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Standard workflow for flash column chromatography.
Q: My compound is streaking on the TLC plate and not moving from the baseline of the column. What is the issue?
-
Causality: The quinoline nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to irreversible adsorption or significant band tailing.
-
Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to the mobile phase will neutralize the acidic sites on the silica, leading to sharper bands and better elution.
Q: I am getting poor separation between my product and a key impurity. How can I improve resolution?
-
Causality: The polarity difference between the two compounds is insufficient for separation with the current eluent system.
-
Solution 1: Decrease Eluent Polarity: Make the mobile phase less polar (e.g., decrease the percentage of ethyl acetate in hexanes). This will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation.
-
Solution 2: Change Solvents: Sometimes a complete change of solvent system is necessary. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
Solution 3: Use a Finer Mesh Silica: Using a higher-grade silica with a smaller particle size increases the surface area and theoretical plates of the column, leading to better resolution.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Neumann, F. W., Sommer, N. B., Kaslow, C. E., & Shriner, R. L. (n.d.). Lepidine. Organic Syntheses Procedure.
- SIELC Technologies. (2018, February 16). This compound.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. NIST Chemistry WebBook.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- Kishore, D., Surana, A., & Joshi, B. C. (1972). Reduction of this compound. Archives des sciences.
- Chemsrc. (2024, August 25). This compound.
- Johnson, O. H., & Hamilton, C. S. (1941). Syntheses in the Quinoline Series. III. The Nitration of this compound and the Preparation of Some 2-Hydroxy-4-methyl-8-(dialkylaminoalkyl)- amino quinolines. Journal of the American Chemical Society.
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Google Patents. (n.d.). CN101353323B - Purification method of 2-methyl quinoline.
- Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. e-periodica.ch [e-periodica.ch]
- 3. This compound | CAS#:634-47-9 | Chemsrc [chemsrc.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-4-methylquinoline
Welcome to the technical support center for the synthesis of 2-Chloro-4-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the reproducibility of your results. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Section 1: The Recommended Synthetic Pathway
The most reliable and commonly employed route to this compound is a two-step process. This pathway begins with the cyclization of an aniline derivative with a β-ketoester to form the quinolinone core, followed by a robust chlorination step.
-
Step 1: Conrad-Limpach Cyclization. Aniline is reacted with ethyl acetoacetate. This condensation reaction first forms an enamine intermediate (ethyl β-anilinocrotonate). Subsequent thermal, acid-catalyzed cyclization yields 2-hydroxy-4-methylquinoline (which exists in tautomeric equilibrium with 4-methylquinolin-2(1H)-one).[1][2]
-
Step 2: Deoxychlorination. The resulting 2-hydroxy-4-methylquinoline is treated with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the target compound.[3][4]
Below is a workflow diagram illustrating this primary synthetic route.
Caption: General workflow for the two-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Question: My yield for the first step, the Conrad-Limpach cyclization to 2-hydroxy-4-methylquinoline, is consistently low. What are the likely causes?
Answer: Low yields in this cyclization step are common and can typically be traced to two critical parameters: temperature control and catalyst efficiency.
-
Causality - The Role of Temperature: The reaction of aniline and ethyl acetoacetate can lead to two different isomeric quinoline structures. The initial condensation to form the enamine intermediate is favored at lower temperatures (typically below 100°C). The subsequent ring-closing cyclization requires higher temperatures (around 250°C).[1] If the initial condensation temperature is too high, side reactions can occur. If the cyclization temperature is too low, the reaction will be incomplete.
-
Troubleshooting Steps:
-
Two-Stage Heating: Ensure you are running the reaction in two distinct temperature stages. First, gently heat the aniline and ethyl acetoacetate mixture (approx. 100-110°C) to drive off the ethanol and water formed during the initial condensation. Only after this should you raise the temperature significantly (e.g., to 250°C in a high-boiling solvent like Dowtherm or paraffin oil) to initiate the cyclization.[1]
-
Acid Catalyst: While this is primarily a thermal cyclization, the presence of a catalytic amount of acid (like polyphosphoric acid or concentrated H₂SO₄) can facilitate the ring closure at a slightly lower temperature and improve the reaction rate.[5][6] Exercise caution as excessive acid can lead to charring.
-
Purity of Reagents: Ensure your aniline is free of oxidation products (it should be nearly colorless) and that your ethyl acetoacetate is of high purity. Impurities can inhibit the reaction and lead to side products.
-
Question: During the chlorination step with POCl₃, I recover a significant amount of my starting material, 2-hydroxy-4-methylquinoline. How can I drive the reaction to completion?
Answer: Incomplete chlorination is a frequent issue, often stemming from insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.
-
Causality - Reaction Mechanism: The oxygen of the quinolinone is first activated by POCl₃, forming a phosphorylated intermediate. This transforms the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion in a nucleophilic substitution.[7][8] This is an equilibrium-driven process, and if the conditions are not robust enough, the reaction may not proceed to completion.
-
Troubleshooting Steps:
-
Addition of PCl₅: A common and effective strategy is to use a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[3][9] PCl₅ is a stronger chlorinating agent and helps to shift the equilibrium towards the product. A typical ratio might be using POCl₃ as the solvent with 0.3-0.5 equivalents of PCl₅ added.
-
Increase Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate amount of time, typically 2-4 hours. Monitoring the reaction by TLC is crucial. If the reaction stalls, a modest increase in temperature (if possible) or extended reflux time may be necessary.
-
Ensure Anhydrous Conditions: Phosphorus halides react violently with water. Any moisture in your starting material or glassware will consume the reagent, reducing its effective concentration and hindering the reaction.[10] Always use thoroughly dried glassware and high-purity, dry starting material.
-
Caption: Troubleshooting workflow for the chlorination of 2-hydroxy-4-methylquinoline.
Question: The workup for my POCl₃ reaction is hazardous and gives a poor, impure yield. What is a reliable workup procedure?
Answer: The workup of phosphorus oxychloride reactions is notoriously challenging due to the highly exothermic and hazardous quenching of the excess reagent. A careful, controlled procedure is essential for both safety and yield.
-
Causality - Quenching Exotherm: POCl₃ reacts violently with water and bases, generating significant heat and corrosive HCl gas. Simply pouring the reaction mixture into water or a basic solution can cause dangerous splashing and lead to hydrolysis of the desired chloro-product back to the starting material or other side products.
-
Recommended Workup Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess POCl₃ (Optional but Recommended): If possible, remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation). This dramatically reduces the quenching hazard.
-
Controlled Quenching: Very slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood. The large thermal mass of the ice will help to control the exotherm.
-
Neutralization: Once the quenching is complete and the ice has melted, slowly neutralize the acidic solution with a suitable base. A saturated solution of sodium carbonate or sodium bicarbonate is often preferred over sodium hydroxide to avoid localized high pH, which can promote side reactions.[4] Keep the solution cool in an ice bath during neutralization.
-
Extraction: The solid this compound that precipitates can be collected by filtration. The aqueous filtrate should then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Purification: Combine the filtered solid with the extracted organic layers, dry over an anhydrous salt (like Na₂SO₄), and remove the solvent. The crude product can then be purified by recrystallization (e.g., from ethanol or hexane).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the specific role of PCl₅ when used in conjunction with POCl₃? A1: While POCl₃ is a powerful dehydrating and chlorinating agent, PCl₅ acts as a "booster." It reacts with any remaining hydroxyl groups and, more importantly, can generate additional reactive chlorophosphonium species in situ, making the overall chlorination process more efficient and forceful, which is particularly useful for less reactive substrates.[3]
Q2: Are there any alternative, "greener" chlorinating agents I can use instead of POCl₃? A2: While POCl₃ remains the most common reagent for this transformation due to its effectiveness and low cost, research into greener alternatives is ongoing. Reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF can sometimes be used.[10] Additionally, oxalyl chloride or Vilsmeier-type reagents prepared from less hazardous materials are being explored, though their efficacy for this specific transformation may vary and require significant optimization.[11]
Q3: How can I best purify the final this compound? A3: The most common and effective method for purifying the crude product is recrystallization. A good solvent system is typically ethanol or a mixture of hexane and ethyl acetate. If the product is contaminated with colored impurities, treating the hot solution with a small amount of activated carbon before filtration can be effective.[1] Column chromatography on silica gel can also be used for high-purity samples, typically eluting with a hexane/ethyl acetate gradient.
Section 4: Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis.
Part A: Synthesis of 2-Hydroxy-4-methylquinoline
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture in an oil bath to 110°C for 30 minutes. Ethanol and water will distill off.
-
Cyclization: Add a high-boiling solvent such as Dowtherm A or paraffin oil (enough to ensure stirring). Heat the mixture to 250°C and maintain this temperature for 20-30 minutes.[1] The solution will darken.
-
Workup: Allow the mixture to cool to below 100°C. Add petroleum ether to precipitate the product.[1] Collect the solid by filtration and wash with fresh petroleum ether.
-
Purification: Recrystallize the crude solid from boiling water or ethanol to yield white, needle-like crystals of 2-hydroxy-4-methylquinoline. A typical yield is 85-90%.[1]
Part B: Synthesis of this compound
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, place 2-hydroxy-4-methylquinoline (1.0 eq).
-
Reaction: Add phosphorus oxychloride (POCl₃, approx. 5-10 eq, acting as both reagent and solvent). Carefully add phosphorus pentachloride (PCl₅, 0.3 eq).[3]
-
Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction's progress via TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture onto a large volume of crushed ice with vigorous stirring in a fume hood.
-
Neutralization: Once the quench is complete, carefully neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate while cooling in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Section 5: Data Summary
The choice of chlorinating agent and conditions can significantly impact the yield. The following table summarizes typical outcomes.
| Reagent System | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| POCl₃ (neat) | 110 (Reflux) | 4 - 6 | 60 - 75% | Reaction can be sluggish or incomplete. |
| POCl₃ / PCl₅ | 110 (Reflux) | 2 - 4 | 85 - 95% | More robust and efficient; generally the recommended method.[3][9] |
| SOCl₂ / cat. DMF | 80 (Reflux) | 3 - 5 | 50 - 70% | An alternative, but often less effective for this substrate class.[10] |
References
- M. S. T. Makki, “Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation,” Indian Journal of Chemistry, Sec. B, 2005. [Link]
- Wikipedia, “Combes quinoline synthesis.” [Link]
- S. M. Sondhi et al., “Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction,” PubMed, 2009. [Link]
- GKS Chemistry, “Combes Quinoline Synthesis Mechanism | Organic Chemistry,” YouTube, 2021. [Link]
- ResearchGate, “Synthesis of 2‐hydroxy‐4‐methylquinoline deriv
- Organic Syntheses, “2-methyl-4-hydroxyquinoline,” Organic Syntheses Procedure. [Link]
- S. Singh et al., “Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline,” DUT Open Scholar, 2017. [Link]
- IIP Series, “SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.” [Link]
- Slideshare, “synthesis of quinoline derivatives and its applic
- GKS Chemistry, “Combe's synthesis of quinoline || detailed mechanism,” YouTube, 2020. [Link]
- Indian Chemical Society, “POCl3-PCl5 mixture: A robust chlorinating agent,” Journal of the Indian Chemical Society, 2020. [Link]
- International Journal of Chemical Studies, “Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characteriz
- International Journal of Chemical Studies, “Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent,” 2016. [Link]
- YouTube, “Synthesis of 2-hydroxy-4-methyl quinoline
- Google Patents, “WO2007060685A1 - An improved process for the synthesis of quinoline deriv
- Royal Society of Chemistry, “Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- MDPI, “Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue,” 2002. [Link]
- NIH, “Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3,” 2011. [Link]
- ResearchGate, “What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/c
- Organic Chemistry Portal, “Synthesis of quinolines.” [Link]
- PubMed Central, “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review,” 2020. [Link]
- Journal of the American Chemical Society, “Syntheses in the Quinoline Series. III. The Nitration of this compound and the Preparation of Some 2-Hydroxy-4-meth,” 1947. [Link]
- Semantic Scholar, “POCl3 chlorin
- PubMed, “POCl3 chlorin
- MDPI, “A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds,” 2012. [Link]
- E-Periodica, “Reduction of this compound.” [Link]
- Google Patents, “CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.”
- Baxendale Group - Durham University, “Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents,” 2021. [Link]
- Pharmaguideline, “Synthesis, Reactions and Medicinal Uses of Quinoline.” [Link]
- Indian Academy of Sciences, “Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines,” 2012. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
Preventing polymerization in Doebner-von Miller reaction
Introduction: The Challenge of Polymerization
The Doebner-von Miller reaction is a robust and versatile method for synthesizing quinoline scaffolds, which are central to numerous pharmaceuticals and functional materials.[1] This acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds, however, is frequently plagued by a significant side reaction: polymerization.[2][3] The strongly acidic and often high-temperature conditions that drive the desired cyclization also readily promote the self-condensation of the α,β-unsaturated aldehyde or ketone.[4][5] This leads to the formation of intractable tars, which dramatically reduces product yield and creates significant purification challenges.
This guide provides in-depth troubleshooting strategies and preventative protocols to mitigate polymerization, ensuring more successful and reproducible outcomes in your quinoline syntheses.
Troubleshooting Guide: Tackling Polymerization Head-On
This section addresses the most common and critical issue encountered during the Doebner-von Miller synthesis.
Q: My reaction has turned into a thick, dark, intractable tar. What happened, and what are my next steps?
A: Root Cause Analysis & Mitigation
The formation of a thick, dark tar is the classic symptom of rampant acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material.[4][6][7] Excessively high temperatures, high concentrations of strong acid, or a high instantaneous concentration of the carbonyl compound create a perfect storm for this unwanted pathway to dominate over the desired quinoline formation.
Immediate Actions (Attempted Salvage):
While recovery from a fully polymerized reaction is difficult and yields will be poor, you can attempt the following:
-
Solubility Test: Take a small aliquot of the tar and test its solubility in a range of solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol). If a suitable solvent is found, you can attempt to dissolve the entire mixture.
-
Filtration: Pass the dissolved mixture through a plug of silica gel or celite. This can remove the highest molecular weight polymers, making subsequent purification more manageable.
-
Purification: Attempt to isolate any desired product from the filtrate using column chromatography. Be aware that significant streaking and poor separation are common.
Preventative Measures for Future Experiments:
To avoid this issue, a strategic redesign of the reaction conditions is necessary. The core principle is to control the availability and reactivity of the polymerizable carbonyl compound.
-
Gradual Reagent Addition: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound slowly (dropwise) to the heated, acidic solution of the aniline.[4][5] This maintains a low instantaneous concentration of the carbonyl, favoring the bimolecular reaction with aniline over self-polymerization.
-
Strict Temperature Control: Polymerization is highly sensitive to temperature.[4] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Use an oil bath for uniform heating and avoid localized hotspots, which can occur with a heating mantle. A stepwise heating profile can also be beneficial.[4]
-
Employ a Biphasic Solvent System: This is one of the most effective strategies. By using a two-phase system, such as aqueous acid (e.g., HCl) and an immiscible organic solvent (e.g., toluene), you can sequester the bulk of the α,β-unsaturated carbonyl in the organic phase.[8][9] This limits its exposure to the highly acidic aqueous phase where polymerization is most rapid, allowing only a small amount to react at the interface or in the aqueous phase at any given time.
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical.[5] While strong Brønsted acids (HCl, H₂SO₄) are common, they can be overly harsh.[4] Consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄) which can catalyze the reaction effectively with potentially less polymerization.[2][4][5]
-
Use an Acetal Protecting Group: For particularly sensitive aldehydes like acrolein, using an acetal derivative (e.g., acrolein diethyl acetal) is a powerful technique.[8][10] The acetal is stable and will not polymerize. Under the acidic reaction conditions, it slowly hydrolyzes in situ to generate the reactive aldehyde at a controlled rate, keeping its concentration extremely low.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the polymerization side reaction?
The polymerization is an acid-catalyzed vinyl polymerization. The acid protonates the carbonyl oxygen of the α,β-unsaturated system, creating a highly electrophilic species. This can then be attacked by the double bond of another monomer molecule, initiating a chain reaction that forms high-molecular-weight polymers.
Q2: How does the purity of my α,β-unsaturated carbonyl compound affect the reaction?
Purity is paramount. α,β-unsaturated aldehydes, in particular, are prone to auto-polymerization upon storage.[5] Using old or impure starting materials can introduce oligomers that act as seeds for rapid polymerization once subjected to the acidic reaction conditions. It is best practice to use freshly distilled or newly purchased, high-purity reagents.[5]
Q3: My aniline has electron-withdrawing groups, and I am getting low yields and significant tarring. Are these issues related?
Yes. Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly in the initial Michael addition step.[4][11] This slower desired reaction gives the α,β-unsaturated carbonyl compound more time to undergo the competing polymerization side reaction, leading to both low yields and increased tar formation. For these substrates, it is even more critical to employ the preventative strategies outlined above, especially slow addition and biphasic systems.
Q4: Can an oxidizing agent contribute to side reactions?
While necessary for the final aromatization step to form the quinoline, the choice of oxidant matters. Harsh oxidizing agents under strongly acidic and hot conditions can lead to charring and degradation of both starting materials and the desired product, contributing to the "tar" appearance. In many modern protocols, the α,β-unsaturated carbonyl compound or an intermediate anil can act as the oxidant, avoiding the need for an external one.[1] If an external oxidant is needed, milder options should be considered where possible.
Visualizing the Reaction and Troubleshooting Pathways
A clear understanding of the competing reaction pathways and a logical workflow for troubleshooting are essential for success.
Caption: A logical workflow for troubleshooting polymerization issues.
Data Summary: Polymerization Prevention Strategies
| Strategy | Principle of Operation | Advantages | Considerations |
| Slow Addition | Maintains low instantaneous concentration of the polymerizable monomer. | Simple to implement, effective for many systems. | May require longer overall reaction times. |
| Biphasic System | Sequesters the carbonyl monomer in an organic phase, limiting its contact with the aqueous acid catalyst. [8][9] | Highly effective, especially for large-scale synthesis. | Requires good stirring for phase mixing; may slow reaction rate. |
| Temperature Control | Reduces the rate of the polymerization side reaction, which often has a higher activation energy. | General good practice, improves selectivity. | Requires careful monitoring; may lead to very long reaction times if too low. |
| Acetal Substrate | In situ generation of the reactive aldehyde via slow hydrolysis of a stable acetal precursor. [8][10] | Excellent for highly reactive aldehydes (e.g., acrolein), offers superior control. | Requires synthesis or purchase of the acetal; hydrolysis rate can be substrate-dependent. |
| Catalyst Optimization | Balancing catalytic activity for the desired reaction against activity for polymerization. [4][5] | Can fine-tune the reaction for specific substrates. | May require extensive screening (DoE) to find the optimal acid and concentration. [12] |
Protocol: Synthesis of 2-Methylquinoline via a Polymerization-Resistant Biphasic Method
This protocol for the synthesis of 2-methylquinoline from aniline and crotonaldehyde is adapted to incorporate best practices for minimizing tar formation. [4] Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or Ethyl Acetate) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Initial Heating: Heat the acidic aniline mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Prepare Carbonyl Solution: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.
-
Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing acidic aniline mixture over a period of 1-2 hours. A color change to deep red or brown is expected.
-
Reaction Monitoring: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots from the organic layer and analyzing by TLC.
-
Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the mixture by adding concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). Perform this step in an ice bath as the neutralization is highly exothermic.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).
-
Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-methylquinoline by vacuum distillation or column chromatography on silica gel to obtain the final product.
References
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
- Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
- Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
- Benchchem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction.
- Thakur, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- chemeurope.com. (n.d.). Doebner-Miller reaction.
- Semantic Scholar. (n.d.). Doebner-von Miller reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- ResearchGate. (2005). (PDF) Recent Progress in the Synthesis of Quinolines.
- The Journal of Organic Chemistry. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications.
- The Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications.
- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.
- Organic Process Research & Development. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. ACS Publications.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?.
- TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- eScholarship - UC Santa Barbara. (n.d.). eScholarship.
- PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State.
- MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry.
- ResearchGate. (2021). Polyolefins ‐ Catalyst and Process Innovations and their Impact on Polymer Properties.
- PMC - NIH. (n.d.). Organic and Metal–Organic Polymer-Based Catalysts—Enfant Terrible Companions or Good Assistants?.
- ResearchGate. (2021). (PDF) Catalyst Type Effects on Structure/Property Relations of Polypropylene Random Copolymers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
Technical Support Center: Minimizing Byproduct Formation in Friedländer Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of quinoline scaffolds. Quinolines are a foundational structural motif in a vast array of pharmacologically active compounds, and mastering their synthesis is crucial.
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group, is celebrated for its efficiency and versatility.[1][2][3] However, like any chemical transformation, it is not without its challenges. The formation of byproducts can significantly complicate purification, reduce yields, and consume valuable starting materials.[4]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments. Our goal is to equip you with the mechanistic understanding and practical solutions needed to minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My reaction is producing a low yield of the desired quinoline, and I'm observing significant amounts of a tarry, polymeric substance. What's going wrong?
This is one of the most common issues and typically points to two main culprits: harsh reaction conditions and self-condensation of your methylene-containing reactant.
Probable Causes:
-
Harsh Reaction Conditions: Traditional Friedländer synthesis often employs high temperatures and strong acid or base catalysts (e.g., H₂SO₄, KOH).[4][5] These conditions can lead to the degradation of sensitive starting materials or the desired quinoline product, resulting in polymerization and tar formation.[6]
-
Aldol Self-Condensation: Under basic conditions, the ketone containing the α-methylene group can readily undergo self-condensation (an aldol reaction). This competing reaction consumes your reactant and generates polymeric byproducts, significantly lowering the yield of the quinoline.[4][5]
Suggested Solutions:
-
Optimize Temperature: Avoid excessively high temperatures. A systematic approach is to incrementally lower the reaction temperature in 10-15 °C intervals to find a balance between a reasonable reaction rate and minimal degradation.[6]
-
Switch to a Milder Catalyst: Modern catalysis offers numerous alternatives to harsh acids and bases.
-
Lewis Acids: Catalysts like In(OTf)₃, ZrCl₄, and various metal triflates have been shown to be highly effective, often under milder, solvent-free conditions, selectively promoting the Friedländer pathway.[1][7]
-
Nanocatalysts & Solid Supports: Systems like silica nanoparticles (SiO₂) or polymer-supported catalysts (e.g., Amberlyst-15) can enhance efficiency, simplify workup, and are often reusable.[8][2] Microwave irradiation in conjunction with these catalysts can dramatically shorten reaction times and improve yields.[2]
-
-
Modify Your Catalytic System: If using a base is necessary, consider using the pre-formed imine analogue of the 2-aminoaryl ketone. This strategy can help circumvent the aldol condensation side reaction.[5]
-
Consider Solvent-Free Conditions: Many modern catalytic systems work efficiently without a solvent, which can reduce side reactions and simplify purification.[2][9]
Q2: I'm using an unsymmetrical ketone (e.g., 2-pentanone) and obtaining a mixture of two different quinoline regioisomers. How can I control the selectivity?
Regioselectivity is a known challenge when an unsymmetrical ketone offers two different α-methylene sites for reaction.[5] The reaction can proceed via a kinetically controlled or thermodynamically controlled pathway, yielding different major products.
Probable Cause:
The initial condensation step (either aldol or Schiff base formation) can occur at either the methyl (CH₃) or methylene (CH₂) group of the ketone. The reaction conditions, particularly the catalyst, determine which pathway is favored.
-
Base-catalyzed reactions often favor the kinetically controlled product by abstracting a proton from the less sterically hindered side (the methyl group).
-
Acid-catalyzed reactions tend to favor the thermodynamically controlled product, forming the more substituted, stable enamine intermediate (reacting at the methylene group).[10]
Suggested Solutions:
-
Strategic Catalyst Selection:
-
Ionic Liquids: Specific ionic liquids have been reported to provide excellent regioselectivity. For instance, [Hbim]BF₄ has been shown to be an efficient and reusable catalyst that can favor one regioisomer.[2]
-
Amine Catalysts: The use of specific amine catalysts can also direct the reaction towards a single isomer.[5]
-
-
Substrate Modification: While more synthetically involved, introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block reaction at that site, forcing the condensation to occur at the desired position.[5]
-
Careful Condition Optimization: Systematically screen different catalysts (acidic, basic, Lewis acidic) and solvents to identify conditions that maximize the formation of the desired regioisomer.
Q3: My TLC analysis shows multiple spots, but they aren't regioisomers. I suspect I'm forming other heterocyclic byproducts. What are these, and how do I avoid them?
The formation of unexpected heterocyclic structures can occur, especially with complex starting materials. These byproducts often arise from competing, named reactions that share similar precursors.
Probable Causes & Byproducts:
-
Pfitzinger Reaction Products: If your starting material is isatin or a derivative (which can form under certain oxidative conditions), you might be observing the formation of quinoline-4-carboxylic acids, which are characteristic products of the Pfitzinger reaction.[2][11][12]
-
Doebner-von Miller Products: This reaction involves anilines and α,β-unsaturated carbonyl compounds.[13] If your α-methylene ketone and 2-aminoaryl ketone can form an α,β-unsaturated intermediate in situ before cyclization, you might be inadvertently entering the Doebner-von Miller pathway, leading to different substitution patterns.[14]
-
Rearrangements: Under certain acidic conditions, complex starting materials can undergo unexpected rearrangements, leading to novel fused ring systems like quinoxalines or indolophenazines.[15]
Suggested Solutions:
-
Confirm Starting Material Purity: Ensure your 2-aminoaryl ketone is pure and has not degraded or oxidized to an isatin-like compound.
-
Control Reaction Sequence: The key to the Friedländer synthesis is the specific condensation and cyclodehydration sequence.[11] Using milder conditions and catalysts that favor this pathway is critical. Lewis acid catalysts like In(OTf)₃ are often highly selective for the Friedländer product over other possibilities.[7]
-
Re-evaluate Reaction Conditions: If unexpected byproducts persist, a change in solvent polarity or catalyst type can alter the reaction course. For example, some reactions can be performed efficiently in water, which can disfavor certain side reactions.[16]
Frequently Asked Questions (FAQs)
What is the core mechanism of the Friedländer synthesis, and how does it influence byproduct formation?
There are two generally accepted mechanisms for the Friedländer synthesis.[17] The prevailing pathway depends on the reaction conditions and dictates the likely byproducts.
-
Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. This is followed by cyclization (formation of an imine) and dehydration to yield the quinoline. This pathway is more common under basic conditions, and its initial step is where aldol self-condensation can compete directly.
-
Schiff Base-First Pathway: The reaction starts with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type reaction and dehydration. This pathway is often favored under acidic conditions.
Understanding which pathway is dominant under your conditions helps predict and therefore mitigate specific side reactions.
How do I choose between an acid, base, or Lewis acid catalyst?
-
Base Catalysts (e.g., KOH, KOtBu): Effective but carry a high risk of promoting aldol self-condensation of the ketone partner, leading to low yields and tar formation.[4][5] Best avoided unless specifically required for a particular substrate.
-
Acid Catalysts (e.g., p-TsOH, H₂SO₄): Generally offer better control over aldol side reactions than bases.[5] However, strong acids and high temperatures can still cause degradation.[4] Milder solid acid catalysts like Nafion or Amberlyst-15 are often better choices.[8][9]
-
Lewis Acid Catalysts (e.g., In(OTf)₃, ZrCl₄, FeCl₃): Often the optimal choice. They are highly efficient, can be used in catalytic amounts, and frequently work under mild, solvent-free, or neutral conditions, offering high selectivity for the desired Friedländer product.[7]
What is the role of the solvent?
The solvent can significantly impact reaction efficiency and selectivity.[4]
-
Polar Aprotic Solvents (e.g., DMF, Dichloromethane): Often used for acid-catalyzed reactions.[5]
-
Non-Polar Solvents (e.g., Toluene): Typically used for base-mediated reactions.[5]
-
Green Solvents (e.g., Water, Ethanol): Recent methods have shown excellent results in water or ethanol, sometimes even without a catalyst, which aligns with green chemistry principles.[16][18]
-
Solvent-Free: As mentioned, many modern catalytic systems perform optimally without any solvent, which is ideal for minimizing waste and simplifying purification.[2][9]
Can I monitor the reaction to stop it before byproducts form?
Absolutely. Thin-Layer Chromatography (TLC) is an indispensable tool. By regularly monitoring the consumption of your starting materials and the appearance of the product spot, you can stop the reaction at the optimal time.[4] Over-running the reaction, especially at high temperatures, can lead to the degradation of the desired quinoline product.[6]
Data & Visualization
Table 1: Influence of Catalyst and Conditions on Friedländer Synthesis
| Catalyst System | Reactants | Conditions | Yield | Key Advantage | Reference |
| In(OTf)₃ | 2-Aminobenzophenone, Ethyl Acetoacetate | Solvent-free, 80°C | 75-92% | High selectivity, mild conditions | |
| [Hbim]BF₄ (Ionic Liquid) | 2-Aminobenzaldehyde, Ketones | Solvent-free, 100°C, 3-6h | 93% | Reusable catalyst, high yield | [2] |
| SiO₂ Nanoparticles | 2-Aminoaryl Ketones, Carbonyls | Microwave, 100°C | 93% | Rapid reaction, reusable catalyst | [2] |
| Fe₃O₄@SiO₂-APTES-TFA | 2-Aminobenzaldehyde, Ketones | Solvent-free, 100°C, 5 min | 96% | Extremely fast, high yield | [2] |
| Acetic Acid | 2-Aminophenylketone, Cyclic Ketone | Microwave, 160°C, 5-10 min | Good-Excellent | Acts as both solvent and catalyst | [6] |
| None (Catalyst-Free) | 2-Aminobenzaldehyde, Ketones | Water, 70°C, 3h | 97% | Green, simple, high yield | [16] |
Diagrams
Caption: Core reaction pathways and common byproduct formations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
Technical Support Center: Reaction Monitoring for 2-Chloro-4-methylquinoline
Welcome to the technical support guide for monitoring the synthesis of 2-Chloro-4-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analyses for this specific application.
The synthesis of this compound, a key intermediate in medicinal chemistry, typically involves the chlorination of 4-methylquinolin-2(1H)-one using reagents like phosphorus oxychloride (POCl₃).[1][2][3] Effective reaction monitoring is critical to determine the point of completion, identify potential side products, and ensure the quality of the final product. This guide provides a structured, question-and-answer approach to address the common challenges you may encounter.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs
TLC is a rapid, inexpensive, and indispensable tool for real-time reaction monitoring. The key to successful TLC analysis is achieving clear separation between the starting material (e.g., 4-methylquinolin-2-ol, which is more polar) and the product (this compound, which is less polar).
Frequently Asked Questions (TLC)
Q1: My spots are streaking or "tailing" down the silica plate. What's causing this and how do I fix it?
A1: This is the most frequent issue when analyzing quinoline derivatives on standard silica gel.[4][5]
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong interaction prevents the compound from moving smoothly with the mobile phase, causing it to lag behind and create a "tail".[4] Overloading the sample spot can also exacerbate this issue.[6][7]
-
Solution:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[4] A common and effective choice is triethylamine (NEt₃) at a concentration of 0.1–2.0%.[4]
-
Reduce Sample Concentration: Dilute your reaction mixture sample before spotting it on the TLC plate.[5][6]
-
Spot a Smaller Amount: Apply the sample to the plate in small, repeated applications, allowing the solvent to dry completely between each application to keep the initial spot size minimal.[6][7]
-
Q2: My spots aren't moving from the baseline (Rf ≈ 0). What should I do?
A2: This indicates that the mobile phase is not polar enough to move the compounds up the plate.[4][5] The compounds are adsorbing too strongly to the silica gel.
-
Causality: The polarity of the eluent is insufficient to displace the analyte from the stationary phase. The starting material, 4-methylquinolin-2-ol, is significantly more polar than the product and is more likely to exhibit this behavior.
-
Solution: Increase the polarity of your mobile phase. For a common system like Hexane/Ethyl Acetate, increase the proportion of ethyl acetate. For instance, if a 9:1 Hexane:EtOAc mixture fails, try 7:3 or 1:1.[4]
Q3: All my spots are running at the top of the plate near the solvent front (Rf ≈ 1). How do I get better separation?
A3: This is the opposite problem of Q2; your mobile phase is too polar.[4][5] The compounds are spending too much time dissolved in the mobile phase and not interacting enough with the silica gel.
-
Causality: The eluent has such a high affinity for your compounds that it carries them up the plate with little to no retention on the stationary phase. This is more likely to happen with the less polar product, this compound.
-
Solution: Decrease the polarity of your mobile phase. If you are using a 1:1 Hexane:EtOAc mixture, try increasing the proportion of hexane to 3:1 or 9:1.[4][6]
Q4: I can't see any spots on my TLC plate after development. What went wrong?
A4: This can happen for a few reasons.
-
Causality & Solutions:
-
Non-UV Active Compounds: While quinolines are typically UV active due to their aromatic structure, if your concentration is extremely low, the spots may be faint. Always view the plate under both short-wave (254 nm) and long-wave (365 nm) UV light.[5]
-
Sample Too Dilute: The concentration of your analyte is below the limit of detection.[5][6] Try concentrating the sample before spotting or apply the sample multiple times in the same location.[6][7]
-
Compound Evaporation: If your product is unexpectedly volatile, it may have evaporated from the plate. This is unlikely for this compound under standard conditions.
-
Use a Chemical Stain: If UV visualization fails, use a chemical stain. An iodine chamber (stains many organic compounds brown) or a potassium permanganate (KMnO₄) dip (reacts with oxidizable functional groups) are excellent general-purpose options.[5]
-
TLC Data Summary & Recommended Starting Conditions
The goal is to have the starting material (SM) Rf between 0.2-0.3 and the product (P) Rf between 0.5-0.7 for optimal monitoring.
| Mobile Phase System (v/v) | Expected Rf (Product) | Expected Rf (Starting Material) | Comments & Troubleshooting |
| 80:20 Hexane / Ethyl Acetate | ~0.6 - 0.7 | ~0.1 - 0.2 | Good starting point. If product Rf is too high, increase hexane. |
| 70:30 Hexane / Ethyl Acetate | ~0.7 - 0.8 | ~0.2 - 0.3 | Use if spots are too low on the plate with 80:20 mix. |
| 95:5 Dichloromethane / Methanol | ~0.5 - 0.6 | ~0.1 - 0.2 | A more polar system. Good alternative if EtOAc/Hexane fails. |
| Add 0.5% Triethylamine (NEt₃) | Variable | Variable | Crucial for reducing tailing. Add to any of the above systems if spots are streaking.[4] |
Note: Rf values are estimates and can vary based on the specific TLC plates, chamber saturation, and temperature.
Standard Protocol: Monitoring Reaction Progress by TLC
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[5] Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RXN).
-
Sample Preparation: Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane). Take a small aliquot from your reaction vessel and dissolve it in the same solvent.
-
Spotting: Using a capillary tube, spot a small amount of the SM in its lane. Spot the RXN mixture in its lane. For the co-spot lane (C), first spot the SM, and then spot the RXN mixture directly on top of the dried SM spot.[5]
-
Development: Place the spotted TLC plate into a chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[5] Cover the chamber and allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. View the plate under a UV lamp (254 nm) and circle any visible spots.[5]
-
Analysis: The reaction is complete when the SM spot is no longer visible in the RXN lane and the co-spot lane shows two distinct spots (if the reaction is incomplete) or a single elongated spot that resolves to the product Rf (if complete).[5][8]
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs
For more quantitative analysis and better resolution, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In this technique, the product, this compound (less polar), will have a longer retention time than the starting material, 4-methylquinolin-2-ol (more polar).
Frequently Asked Questions (HPLC)
Q1: I'm seeing significant peak tailing for my this compound peak. What is the cause?
A1: Peak tailing in RP-HPLC for quinoline derivatives is often caused by secondary interactions between the basic analyte and the silica-based stationary phase.
-
Causality: Even on C18 columns, residual, un-capped silanol groups exist on the silica surface. These acidic sites can interact with the basic nitrogen of the quinoline, similar to the mechanism seen in TLC, causing the peak to tail.[5] Column overload or an inappropriate mobile phase pH can also be culprits.[5]
-
Solution:
-
Use an Acidic Modifier: Add an acid to your mobile phase to protonate the residual silanol groups, minimizing their interaction with the analyte. Phosphoric acid or formic acid (for MS compatibility) are excellent choices at concentrations of 0.1%.[9][10][11]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (typically < 3) to keep the quinoline protonated, which can sometimes lead to better peak shape.
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[5]
-
Consider a Specialized Column: For persistent issues, use a column with low silanol activity or one designed for basic compounds, such as a "base-deactivated" C18 column or a Newcrom R1 column.[9][12]
-
Q2: My baseline is drifting upwards or downwards during the run. How can I stabilize it?
A2: Baseline drift is often related to the mobile phase, column temperature, or contamination.[13][14]
-
Causality & Solutions:
-
Column Not Equilibrated: The column is not fully equilibrated with the mobile phase. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[14]
-
Mobile Phase Composition Change: If using a gradient, the changing composition of organic solvents can cause a shift in UV absorbance. This is normal, but a steep drift may indicate mismatched absorbance between your solvents. Using high-purity, HPLC-grade solvents is critical.[13]
-
Temperature Fluctuations: The detector and column are sensitive to temperature changes. Use a column oven to maintain a stable temperature.[13][14]
-
Column Contamination: Strongly retained impurities from previous injections may be slowly eluting, causing the baseline to drift.[13] Implement a robust column washing procedure after each sequence.
-
Q3: I see "ghost peaks" in my chromatogram, even when I inject a blank solvent.
A3: Ghost peaks are spurious peaks that are not from the current injection. They usually stem from contamination or carryover.[14]
-
Causality & Solutions:
-
Carryover from Previous Injection: The most common cause. Highly retained or concentrated samples can leave residue in the injector, needle, or column.[14] Solution: Implement a needle wash step in your autosampler method using a strong solvent (like pure acetonitrile or isopropanol). Inject several blanks after a high-concentration sample to flush the system.
-
Contaminated Mobile Phase: Impurities in your solvents or buffer components can concentrate on the column and elute as peaks.[14] Solution: Prepare fresh mobile phase daily using HPLC-grade solvents and high-purity water.[13][14] Filter all mobile phases.
-
Sample Degradation: The analyte may be degrading in the autosampler vial over time.
-
Q4: My retention times are shifting from one run to the next. Why is this happening?
A4: Retention time instability is a serious issue that affects data reliability. It's typically caused by problems with the mobile phase or the pump.[15]
-
Causality & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts. Prepare mobile phases carefully and consistently.[15]
-
Pump Malfunction: Leaks in the pump, faulty check valves, or improper degassing can lead to an inconsistent flow rate, directly affecting retention times.[15] Degas your mobile phase thoroughly and check the pump for pressure fluctuations.[14]
-
Column Temperature Changes: As mentioned, temperature affects viscosity and retention. Use a column oven.[15]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. This is a gradual process that can be monitored with a system suitability standard.
-
HPLC Data Summary & Recommended Starting Conditions
This method is designed for a gradient elution to ensure the polar starting material elutes early and the less polar product elutes with good peak shape at a reasonable time.
| Parameter | Recommended Condition | Rationale & Comments |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column suitable for this separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ensures ionization consistency.[9][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 15 min | Starts with high polarity to elute the starting material, then ramps up organic content to elute the product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 325 nm | Quinolines have strong absorbance in the UV region.[16][17] |
| Column Temp. | 30 °C | Using a column oven improves retention time reproducibility.[14] |
| Injection Vol. | 5 µL | Small injection volume helps prevent peak distortion and column overload. |
Standard Protocol: HPLC Sample Analysis
-
System Preparation: Purge the HPLC pump with fresh, degassed mobile phases. Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) until a stable baseline is achieved.
-
Sample Preparation: Take an aliquot of the reaction mixture (e.g., 10 µL) and dilute it significantly with a solvent compatible with the mobile phase (e.g., 1 mL of 50:50 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove particulates.[13]
-
Sequence Setup: Create a sequence including injections of a solvent blank, the starting material standard, and the diluted reaction mixture.
-
Injection and Data Acquisition: Inject the sample onto the HPLC system and start data acquisition.
-
Data Analysis: Identify the peaks corresponding to the starting material and the product by comparing their retention times to the standard. Monitor the disappearance of the starting material peak and the growth of the product peak to determine reaction progress.
Part 3: Visualization & Workflow Diagrams
Diagram 1: TLC Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common TLC issues encountered during the analysis of quinoline compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. labcompare.com [labcompare.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mastering Anhydrous Reactions with 2-Chloro-4-methylquinoline
Welcome to the technical support center for handling 2-Chloro-4-methylquinoline in moisture-sensitive reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of working with this versatile quinoline derivative under anhydrous conditions. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the "why" behind experimental choices, ensuring your reactions are not only successful but also reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when setting up anhydrous reactions involving this compound.
Q1: Why are anhydrous conditions so critical for reactions with this compound?
A1: The chlorine atom at the 2-position of the quinoline ring makes this site highly susceptible to nucleophilic attack. In the presence of water, this compound can undergo hydrolysis to form the corresponding 4-methylquinolin-2(1H)-one. This byproduct can complicate purification and reduce the yield of your desired product. More critically, many reagents and catalysts used in conjunction with this compound, such as organometallic compounds (e.g., Grignard reagents, organolithiums, organozincs) and certain palladium catalysts used in cross-coupling reactions, are themselves highly moisture-sensitive.[1][2][3] Water will readily decompose these reagents, rendering them inactive and halting your reaction.
Q2: What are the most common types of reactions with this compound that demand anhydrous conditions?
A2: Anhydrous conditions are paramount for several classes of reactions involving this compound, including:
-
Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Negishi, Heck, and Sonogashira couplings are staples in functionalizing the quinoline core.[3][4][5] The palladium catalysts and, in the case of Suzuki and Negishi reactions, the organoboron and organozinc reagents, are sensitive to moisture.[3][5]
-
Reactions with strong, non-nucleophilic bases: When using bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) for deprotonation reactions in the vicinity of the quinoline ring, it is crucial to exclude water to prevent quenching the base.[2]
-
Nucleophilic substitution reactions with sensitive nucleophiles: While some nucleophilic substitutions can tolerate protic solvents, those involving highly reactive or basic nucleophiles often require anhydrous conditions to prevent side reactions.
Q3: My reaction with this compound failed despite my best efforts to maintain anhydrous conditions. What are the likely culprits?
A3: A failed reaction under supposedly anhydrous conditions often points to subtle sources of moisture contamination. The most common culprits include:
-
Improperly dried glassware: A thin film of adsorbed water on glassware is a frequent source of moisture.[6]
-
Insufficiently dried solvents: Even commercially available "anhydrous" solvents can absorb moisture over time once opened.
-
Contaminated reagents: Reagents, especially hygroscopic ones, can absorb atmospheric moisture.
-
Leaks in the reaction setup: A poorly sealed reaction vessel will allow atmospheric moisture to enter.[2]
-
Inadequate inert gas atmosphere: The inert gas itself might be contaminated with moisture, or the purging process might not have been thorough enough to displace all the air.[1][7]
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during anhydrous reactions with this compound.
Issue 1: Low or No Product Yield
Symptom: TLC or crude NMR analysis shows mainly starting material (this compound) and potentially the hydrolysis byproduct, 4-methylquinolin-2(1H)-one.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Product Yield.
Issue 2: Formation of an Unidentified Byproduct
Symptom: Besides the starting material and desired product, an unknown spot appears on TLC, or unexpected peaks are present in the NMR spectrum.
Potential Cause & Solution:
-
Hydrolysis of this compound: The most common byproduct is 4-methylquinolin-2(1H)-one. This can be confirmed by comparing the spectral data of the byproduct with a known standard or literature values. To mitigate this, intensify your anhydrous protocol by re-evaluating every potential source of moisture, from glassware and solvents to the inert gas line.
-
Reaction with atmospheric oxygen: Some organometallic intermediates can be sensitive to oxygen. Ensure your inert gas is oxygen-free and that the system is properly purged.[1][8]
-
Side reactions of the catalyst or reagents: Consult the literature for known side reactions of the specific catalytic system you are employing.
Issue 3: Inconsistent Results Between Batches
Symptom: The same reaction protocol gives varying yields and purity profiles on different occasions.
Potential Cause & Solution:
-
Variability in solvent dryness: The water content of "anhydrous" solvents can fluctuate between bottles and over time. It is best practice to dry and distill solvents in-house or use a solvent purification system.[6]
-
Inconsistent inert atmosphere quality: The quality of the inert gas from a cylinder can vary. Using a moisture and oxygen trap on your inert gas line is recommended.
-
Age and storage of reagents: Moisture-sensitive reagents should be stored in a desiccator or glovebox and their activity periodically checked.[6]
Part 3: Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Clean all glassware thoroughly and rinse with deionized water, followed by acetone.
-
Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[2]
-
Assemble the hot glassware quickly while flushing with a stream of dry nitrogen or argon.[2] This prevents atmospheric moisture from adsorbing onto the cooling glass surfaces.
-
Alternatively, for immediate use, assemble the clean, dry glassware and flame-dry all surfaces under a high vacuum using a heat gun or a gentle flame.[9] Allow the glassware to cool to room temperature under a positive pressure of inert gas.
Protocol 2: Preparation of Anhydrous Solvents
The choice of drying agent depends on the solvent. Below is a table summarizing common solvents and their appropriate drying agents.
| Solvent | Drying Agent | Distillation Required? |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Yes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Yes |
| Toluene | Sodium/Benzophenone | Yes |
| Acetonitrile | Calcium Hydride (CaH₂) | Yes |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å) | Yes, under reduced pressure |
General Procedure for Distillation:
-
Add the appropriate drying agent to the solvent in a round-bottom flask.
-
If using sodium/benzophenone with THF, heat the mixture to reflux until a persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free.
-
Distill the solvent under an inert atmosphere directly into the reaction flask or a storage flask equipped with a septum.
Protocol 3: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
Caption: Simplified Schlenk Line Reaction Setup.
-
Assemble the flame-dried or oven-dried reaction flask, condenser, and any other necessary glassware.
-
Connect the apparatus to a Schlenk line.
-
Evacuate the flask to remove air and adsorbed moisture.
-
Backfill the flask with a dry inert gas (argon or nitrogen).
-
Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[8][10]
-
Add dry, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[10][11] For larger volumes or highly sensitive reagents, use a cannula transfer technique.
-
Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.[2]
Part 4: Analytical Methods for Moisture Detection
While not always practical for every reaction, quantifying water content can be a valuable troubleshooting step.
| Method | Principle | Sensitivity | Notes |
| Karl Fischer Titration | Coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide. | ppm level | The gold standard for quantifying water in solvents and reagents. |
| ¹H NMR Spectroscopy | Integration of the water peak (often a broad singlet) relative to a known internal standard. | ~0.1% | Can be used for a quick estimation of water content in solvents. The chemical shift of water is solvent and temperature-dependent. |
| Gas Chromatography (GC) | Separation and detection of water. | ppm to ppb level | Requires a specific column and detector (e.g., thermal conductivity detector).[12] |
By understanding the principles of anhydrous techniques and applying them diligently, you can significantly improve the success rate of your reactions with this compound. This guide serves as a starting point for developing robust and reproducible synthetic procedures.
References
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- YouTube. (2022, February 1). Inert Atmosphere.
- Wikipedia. (n.d.). Air-free technique.
- Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
- The Brückner Research Group. (n.d.). CB-LSOP-Flame drying.docx.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods.
- The Royal Society of Chemistry. (n.d.). 1 1.1. General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel un.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8163-8201.
- MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Fiveable. (n.d.). Organometallic Coupling Reactions | Organic Chemistry Class Notes.
- ResearchGate. (n.d.). Synthesis of substituted 2-methylquinolines under different reaction conditions: selected examples.
- NIH. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- International Union of Crystallography. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- ResearchGate. (2025, August 7). Role of water in determining organic reactivity in aqueous binary solvents.
- Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions.
- ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.
- Royal Society of Chemistry. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline.
- YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [https://www.youtube.
- ResearchGate. (2025, August 9). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides | Request PDF.
- PubChem. (n.d.). 2-Chloro-4-methylquinazoline.
- PubMed. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- YouTube. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.
Sources
- 1. fiveable.me [fiveable.me]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 4. mdpi.com [mdpi.com]
- 5. fiveable.me [fiveable.me]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Catalyst Selection for 2-Chloro-4-methylquinoline Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of 2-chloro-4-methylquinoline coupling reactions. This document is designed to provide in-depth, field-proven insights into catalyst selection and reaction optimization, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot common issues and successfully synthesize your target molecules.
The this compound scaffold is a key heterocyclic motif in medicinal chemistry and materials science. However, its successful functionalization via cross-coupling reactions is often hampered by a critical challenge: the propensity of the quinoline nitrogen to poison the palladium catalyst. This guide will address this core issue head-on, providing structured troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Overcoming Common Hurdles
This section provides a systematic approach to identifying and resolving common issues encountered during the coupling reactions of this compound.
Issue 1: Low or No Conversion of Starting Material
Observing minimal or no product formation is a frequent and frustrating issue. This often points to problems with the catalyst's initial activity or severe inhibition.
Potential Cause 1: Catalyst Poisoning by the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the palladium center, forming stable, inactive complexes and effectively halting the catalytic cycle.[1][2][3][4] This is the most prevalent challenge with this class of substrates.
Recommended Solutions:
-
Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which can prevent or weaken the coordination of the quinoline nitrogen.[3][5][6]
-
Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes help to outcompete the quinoline for coordination sites on the palladium.[3]
Potential Cause 2: Inefficient Oxidative Addition
The C-Cl bond in this compound is relatively strong, making the initial oxidative addition step of the catalytic cycle challenging and often rate-limiting.[3][8]
Recommended Solutions:
-
Use a Highly Active Catalyst System: This is where the choice of both the palladium precursor and the ligand is paramount. Electron-rich and bulky ligands facilitate the oxidative addition step.[3][9]
-
Employ Palladium Precatalysts: Third-generation (G3) or fourth-generation (G4) Buchwald precatalysts are designed for rapid and clean generation of the active LPd(0) species, which is crucial for efficient oxidative addition.[10] PEPPSI™-type precatalysts are effective for NHC ligands.[10]
Potential Cause 3: Inadequate Reaction Conditions
Suboptimal choice of base, solvent, or temperature can significantly impede the reaction.
Recommended Solutions:
-
Base Selection: The choice of base is critical and depends on the specific coupling reaction.
-
For Suzuki-Miyaura reactions , inorganic bases like K₃PO₄ or K₂CO₃ are commonly used to activate the boronic acid.[3][6][11]
-
For Buchwald-Hartwig aminations , strong, non-nucleophilic bases such as NaOtBu or LHMDS are often required.[12] However, for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ might be necessary.[1][7]
-
-
Solvent Choice: Use anhydrous, deoxygenated solvents.[1][13] Common choices include toluene, dioxane, or THF.[1][8][12] The solubility of all reactants, especially the base, is crucial.[12]
-
Temperature Optimization: Cross-coupling reactions with aryl chlorides typically require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[4][14] However, excessively high temperatures can lead to catalyst decomposition.[3][13] It is advisable to screen a range of temperatures.
Issue 2: Reaction Starts but Stalls or Results in Catalyst Decomposition (Palladium Black)
A common observation is an initial burst of activity followed by a plateau in conversion, often accompanied by the formation of a black precipitate (palladium black). This indicates catalyst deactivation during the reaction.
Potential Cause 1: Catalyst Instability
The catalytically active Pd(0) species can be unstable, especially at high temperatures, leading to aggregation and precipitation as inactive palladium black.[3]
Recommended Solutions:
-
Robust Ligand System: As mentioned before, bulky, electron-donating ligands are essential for stabilizing the Pd(0) intermediate and preventing its aggregation.[3]
-
Lower Reaction Temperature: If possible, running the reaction at the lowest effective temperature can minimize thermal decomposition.[3][13]
-
Use of Precatalysts: Well-defined precatalysts often lead to a more controlled and sustained generation of the active catalyst, reducing the likelihood of decomposition.[10]
Potential Cause 2: Impure Reagents or Poor Reaction Setup
Trace impurities in reagents or the presence of oxygen can deactivate the catalyst.
Recommended Solutions:
-
Reagent Purity: Ensure all reagents, including the this compound, coupling partner, and base, are of high purity.[3][10][13] Liquid amines for Buchwald-Hartwig reactions should be freshly distilled or passed through a plug of alumina.[10]
-
Inert Atmosphere: Cross-coupling reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and ligands.[10] This involves using Schlenk techniques or a glovebox.[15]
-
Solvent Quality: Use high-purity, anhydrous, and degassed solvents.[1][4][13]
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst and ligand combination is best for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A1: For the Suzuki-Miyaura coupling of an electron-deficient heteroaryl chloride like this compound, a highly active catalyst system is required. A combination of a palladium(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand is a robust starting point.[6][16] Specifically, ligands such as SPhos or XPhos have demonstrated broad utility for challenging substrates.[6] Using a third-generation Buchwald precatalyst (e.g., XPhos Pd G3) is often a more reliable approach as it ensures efficient generation of the active catalytic species.[10]
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary aliphatic amine. What are the key parameters to consider?
A2: The Buchwald-Hartwig amination of this compound presents the dual challenge of catalyst poisoning and the difficult oxidative addition of the C-Cl bond.[3][4] Key considerations are:
-
Catalyst System: A palladium precursor combined with a highly hindered and electron-rich ligand is crucial. BrettPhos and RuPhos are often effective for such transformations. Using their corresponding G3 precatalysts is highly recommended.
-
Base: A strong base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine-palladium complex.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard.[1][17]
-
Temperature: These reactions often require heating, typically in the range of 100-110 °C.[4][12]
Q3: Can I use a copper co-catalyst for a Sonogashira coupling with this compound?
A3: Yes, the traditional Sonogashira coupling protocol employs a palladium catalyst in conjunction with a copper(I) co-catalyst, typically CuI.[18][19][20] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[19] For a challenging substrate like this compound, a typical catalyst system would be Pd(PPh₃)₂Cl₂/CuI with a suitable amine base like triethylamine or diisopropylamine.[20][21] However, be aware that copper-free Sonogashira conditions have also been developed and may be advantageous in certain cases to avoid issues related to homocoupling of the alkyne.[18]
Q4: My reaction mixture is turning black. What does this mean and how can I prevent it?
A4: The formation of a black precipitate is almost always indicative of the decomposition of the Pd(0) catalyst into palladium black.[3] This signifies that your catalyst is no longer in the active catalytic cycle. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (like Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) species and preventing its aggregation.[3]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition.[3][13] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Oxygen can degrade the catalyst and ligands, leading to the formation of palladium black. Rigorous exclusion of air is essential.[10]
Data Presentation & Protocols
Catalyst System Selection Summary
The following table provides a starting point for selecting a catalyst system for various coupling reactions with this compound. Optimization will likely be required for your specific substrates.
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Typical Base | Typical Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or XPhos Pd G3 | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, or BrettPhos Pd G3 | BrettPhos, RuPhos, Xantphos | NaOtBu, LHMDS, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, i-Pr₂NH | THF, DMF |
| Heck | Pd(OAc)₂, (NH₄)₂PdCl₆ | P(o-tol)₃, P(t-Bu)₃ | Et₃N, K₂CO₃ | DMF, NMP, Dioxane |
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and must be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and add it to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, ~0.1-0.2 M concentration) via syringe.[22]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Decision Tree for Troubleshooting Low Yield
This diagram provides a logical workflow for addressing low-yield issues in your coupling reactions.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
- Benchchem Technical Support Team. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Benchchem.
- Benchchem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
- Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Prepr. Pap., Am. Chem. Soc., Div. Fuel Chem., 32(3).
- Wikipedia. (n.d.). Lindlar catalyst.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- MDPI. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(419).
- Benchchem Technical Support Team. (2025). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide. Benchchem.
- Benchchem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-4-methoxy-1,3,5-triazine. Benchchem.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(21), 6135-6149.
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2021). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? r/chemhelp.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
- Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
- MH Chem. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube.
- ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [https://www.researchgate.net/publication/227575225_Ligand-supported_palladium-catalyzed_cross-coupling_reactions_of_hetero_aryl_chlorides]([Link]_ palladium-catalyzed_cross-coupling_reactions_of_hetero_aryl_chlorides)
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- ChemOrgChem. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved. YouTube.
- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- National Institutes of Health. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.
- ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu).
- Benchchem Technical Support Team. (2025).
- Benchchem. (2025).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Chloro-4-methylquinoline
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2-Chloro-4-methylquinoline (CAS: 634-47-9). It combines fundamental principles with practical, field-proven troubleshooting strategies to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to recrystallization?
A1: Understanding the compound's properties is critical for designing a successful purification protocol. Key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 634-47-9 | [1][2] |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [2] |
| Appearance | White to off-white crystals or powder | [1] |
| Melting Point | 53-59 °C | [1][3] |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation | [4] |
Q2: What is the core principle of selecting a recrystallization solvent for this compound?
A2: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures (near the solvent's boiling point) and low solubility at low temperatures (e.g., room temperature or in an ice bath). This temperature-dependent solubility differential is the driving force for crystallization and purification.[5] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).
Q3: I don't have a pre-validated solvent. How do I start?
A3: Empirical solvent screening is the most reliable method. This involves testing the solubility of a small amount of your crude material in various common laboratory solvents. Based on the quinoline structure, which has both aromatic and heterocyclic components, solvents of intermediate polarity are excellent starting points. Alcohols (ethanol, methanol, isopropanol) and ketones (acetone) are often effective for such compounds.[6][7] A systematic approach to screening is detailed in the protocol section below.
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid and efficient identification of a suitable recrystallization solvent.
Materials:
-
Crude this compound (~20-30 mg per test)
-
Test tubes or small Erlenmeyer flasks
-
Selection of candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Heptane, Water)
-
Hot plate or water bath
-
Glass stirring rod
Procedure:
-
Initial Solubility Test: Place ~20 mg of the crude solid into a test tube. Add the candidate solvent dropwise at room temperature, stirring after each addition. An ideal solvent will not dissolve the solid readily at room temperature. If it dissolves easily, the solvent is unsuitable as recovery will be poor.
-
Hot Solubility Test: If the solid is poorly soluble at room temperature, begin heating the mixture gently while stirring. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.[5]
-
Cooling & Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. A good solvent will show the formation of crystals within 5-20 minutes.[8]
-
Induce Crystallization (if necessary): If no crystals form, the solution may be supersaturated.[5][9] Try scratching the inside of the test tube with a glass rod just below the liquid surface to provide a nucleation site.[8][9]
-
Ice Bath Cooling: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation. A successful test will show a significant amount of crystalline precipitate.
-
Selection: The best solvent is the one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystals upon cooling.
Diagram 1: Workflow for Recrystallization Solvent Selection
Caption: A decision tree for addressing common recrystallization problems.
Safety & Handling
This compound is an irritant. Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [4][10]In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes. [10]
References
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of York, Department of Chemistry. (n.d.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- UCLA Chemistry. (n.d.).
- Chemsrc. (2024). This compound | CAS#:634-47-9. [Link]
- Williamson, K. L., & Masters, K. M. (n.d.).
- NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. [Link]
- Surrey, A. R. (1949). Quinoline compounds and process of making same. U.S.
- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705. [Link]
- PubChem. (n.d.). 2-Chloro-4-methylquinazoline. [Link]
- Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. [Link]
- SMARTERSPHARM. (2022, July 8).
Sources
- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 3. This compound | CAS#:634-47-9 | Chemsrc [chemsrc.com]
- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. actascientific.com [actascientific.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Column Chromatography Purification of Quinoline Derivatives
Welcome to the Technical Support Center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your purification workflows.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems that can arise during the purification of quinoline derivatives, offering explanations and actionable solutions in a question-and-answer format.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
Question: I'm attempting to purify my quinoline derivative using silica gel column chromatography, but I'm observing significant product decomposition on the column. What can I do to prevent this?
Answer: This is a frequent challenge when purifying quinoline derivatives, primarily due to the acidic nature of silica gel interacting with the basic quinoline nitrogen.[1] Here are several strategies to mitigate decomposition:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common and effective method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, in the eluent.[1] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column.[1]
-
Use an Alternative Stationary Phase:
-
Alumina: Alumina is an excellent alternative to silica gel. Depending on the properties of your compound, you can use neutral or basic alumina.[1]
-
Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be more suitable.[1]
-
Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be a highly effective method to avoid decomposition on acidic stationary phases.[1]
-
-
Optimize Time and Temperature: If you must use silica gel, perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase. Running the column in a cold room can also help to reduce the rate of decomposition.[1]
-
Inert Atmosphere: For highly sensitive derivatives, conducting the chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidation.[1]
Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.
Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
Answer: Tailing is often a result of the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[1] This leads to a non-uniform distribution of the compound as it moves through the column. Here’s how to address it:
-
Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape by competing for the active sites on the silica gel.[1]
-
Incorporate a Polar Solvent: Sometimes, adding a small amount of a more polar solvent like methanol or isopropanol to the eluent can improve the elution profile.
-
Check for Insolubility: Your compound may be sparingly soluble in the chosen eluent, causing it to streak. Ensure your compound is fully dissolved in the mobile phase.[2] Low solubility can be a significant issue for some quinoline derivatives.[3]
-
Consider Salt Formation: The issue could be due to partial salt formation on the silica. The addition of a basic modifier can help to prevent this.
Issue 3: My quinoline derivative won't elute from the column.
Question: I've loaded my quinoline derivative onto the column, but it's not eluting, even with a highly polar solvent system. What's happening?
Answer: This issue, where the compound remains strongly adsorbed to the stationary phase, can be frustrating. Here are the likely causes and solutions:
-
Strong Acid-Base Interaction: The basic nitrogen on your quinoline derivative is likely interacting very strongly with the acidic silica gel. This is especially true for quinolines with electron-donating groups that increase the basicity of the nitrogen.
-
Incorrect Solvent System: It's possible your eluent is not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase.[5] If you are already using a very polar system (e.g., high percentages of methanol in dichloromethane), the issue is more likely strong interactions with the stationary phase.
-
-
Compound Instability: In some cases, the compound may have decomposed at the top of the column and will never elute.[6]
-
Solution: Test the stability of your compound on a small amount of silica gel before running a column. You can do this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any decomposition has occurred.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the column chromatography of quinoline derivatives.
Q1: How do I choose the right solvent system for my quinoline derivative?
A1: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[4] Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[4] This generally provides the best separation on a column. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.
Q2: Should I use wet or dry loading for my sample?
A2: The choice between wet and dry loading depends on the solubility of your crude product.
-
Wet Loading: If your compound is readily soluble in the initial eluent, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.[7] This method is generally preferred as it can lead to better separation.
-
Dry Loading: If your compound has poor solubility in the eluent, dry loading is the better option.[7][8] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.[7] This powder can then be carefully added to the top of the packed column.[7]
Q3: How can I visualize my quinoline derivative on a TLC plate?
A3: Many quinoline derivatives are UV active, so they can be visualized under a UV lamp. For compounds that are not UV active, or for better visualization, you can use staining solutions. Common stains include:
-
Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized.[7]
-
Vanillin Stain: This is another versatile stain that can produce a range of colors for different functional groups.[7]
Q4: What are some alternatives to silica gel for purifying quinoline derivatives?
A4: As mentioned earlier, basic or neutral alumina is a common alternative to mitigate issues with acidic silica.[1] For very polar or sensitive compounds, reversed-phase chromatography using a C18 stationary phase can be a powerful technique.[1] Other options include Florisil and cellulose.[1]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with Deactivated Silica
This protocol is designed to minimize the decomposition of sensitive quinoline derivatives.[1]
-
Preparation of the Eluent: Based on TLC analysis, choose an appropriate solvent system. Add 1% triethylamine (NEt₃) to the chosen eluent. For instance, if your eluent is 20% ethyl acetate in hexanes, the final composition will be 20% ethyl acetate, 79% hexanes, and 1% triethylamine.
-
Column Packing:
-
Prepare a slurry of silica gel in the deactivated eluent.
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped.
-
Tap the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the deactivated eluent and carefully load it onto the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.
-
-
Elution: Begin elution with the initial solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvent Systems for Quinoline Derivative Purification
| Compound Type | Stationary Phase | Example Solvent System (v/v) | Modifier |
| Non-polar quinolines | Silica Gel | Hexane:Ethyl Acetate (9:1 to 1:1) | None |
| Moderately polar quinolines | Silica Gel | Dichloromethane:Methanol (99:1 to 9:1) | 1% Triethylamine |
| Basic quinolines | Basic Alumina | Hexane:Ethyl Acetate (4:1 to 1:1) | None |
| Polar, sensitive quinolines | Reversed-Phase (C18) | Acetonitrile:Water | 0.1% Formic Acid or Acetic Acid |
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-Chloro-4-methylquinoline
Introduction: The Critical Role of Purity in Quinoline Intermediates
2-Chloro-4-methylquinoline, also known as 2-Chlorolepidine, is a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure lends itself to further functionalization, making it a valuable building block. However, the synthetic routes to this compound can introduce various impurities, including starting materials, by-products, and degradation products.[2][3][4] The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint but a cornerstone of process chemistry and regulatory compliance.[5][6]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore the rationale behind column selection, mobile phase optimization, and validation strategies, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9] Our objective is to equip researchers and drug development professionals with the technical insights required to select and implement a method that is fit for its intended purpose.[9]
The Analytical Challenge: Understanding the Analyte and Potential Impurities
This compound is a moderately hydrophobic molecule (LogP ≈ 2.93) with a basic nitrogen atom within the quinoline ring system.[1] This basicity is a key consideration for RP-HPLC method development. To ensure good peak shape and reproducible retention, the mobile phase pH should be controlled to maintain a consistent ionization state of the analyte. An acidic mobile phase (pH 2-4) is typically employed to protonate the quinoline nitrogen, which minimizes peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.
Potential impurities can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials (e.g., substituted anilines) or by-products from side reactions.
-
Degradation Products: Primarily the hydrolysis product, 2-hydroxy-4-methylquinoline, where the chloro group is displaced.
-
Isomers: Positional isomers that may form during synthesis.
A successful HPLC method must be able to resolve the main this compound peak from all known and potential unknown impurities.
Method Comparison: Universal C18 vs. Alternative Selectivity
The choice of stationary phase is the most critical parameter for achieving the desired chromatographic separation. Here, we compare a conventional C18 column—the workhorse of reversed-phase chromatography—with a specialized column offering alternative selectivity.
Method A: The Robust Standard - C18 Stationary Phase
A C18 (octadecylsilane) column separates analytes primarily based on hydrophobicity. Given the non-polar nature of this compound, a C18 column is an excellent starting point and often provides a robust, reliable separation.[10][11]
Causality Behind Experimental Choices:
-
Stationary Phase: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is selected to minimize silanol interactions and provide high efficiency.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (with an acid modifier) is chosen for its simplicity and reproducibility.[12][13] Acetonitrile is a common organic modifier with a low viscosity and good UV transparency. Phosphoric acid (0.1%) is used to control the pH to approximately 2.5, ensuring the quinoline nitrogen is protonated, leading to sharp, symmetrical peaks.
-
Detection: UV detection is selected based on the chromophoric nature of the quinoline ring. A wavelength is chosen near the absorbance maximum to ensure high sensitivity for both the main component and potential impurities.
Method B: Enhanced Resolution - Newcrom R1 Stationary Phase
For complex samples where a standard C18 column may not resolve all impurities, an alternative chemistry is required. The Newcrom R1 column is a reverse-phase column with low silanol activity, which can offer unique selectivity for polar and non-polar compounds.[1][12] This can be particularly useful for separating the parent compound from more polar degradation products or less polar process impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: The Newcrom R1 column is chosen to exploit different separation mechanisms beyond simple hydrophobicity, potentially improving the resolution of critical impurity pairs.[12]
-
Mobile Phase: The same mobile phase composition (acetonitrile and 0.1% phosphoric acid in water) is initially used to provide a direct comparison with the C18 method.[1] This allows for an objective assessment of the stationary phase's impact on selectivity. For mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid.[12][13]
-
Detection: UV detection remains the method of choice, with the wavelength kept consistent with Method A for a fair comparison of sensitivity.
Experimental Protocols and Data
The following sections provide detailed protocols for analysis. All methods should be validated according to ICH Q2(R1) guidelines to demonstrate their suitability.[7][9][14]
Workflow for HPLC Purity Analysis
The general workflow for performing a purity analysis is outlined below.
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. starodub.nl [starodub.nl]
A Comparative Guide to the Structural Characterization of 2-Chloro-4-methylquinoline Derivatives
Introduction: The Significance of the 2-Chloro-4-methylquinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The introduction of a chlorine atom at the 2-position and a methyl group at the 4-position creates the this compound core, a versatile synthetic intermediate for the development of more complex and potent molecules.[1][2] Accurate and unambiguous structural characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.
This guide provides a comparative analysis of the primary analytical techniques employed for the structural elucidation of this compound derivatives. We will delve into the principles, experimental considerations, and data interpretation for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supplemented by computational methods. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate techniques and interpret the resulting data with confidence.
I. The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[3] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the crystal lattice.
Causality Behind Experimental Choices
The primary prerequisite for a successful X-ray crystallographic analysis is the growth of a high-quality single crystal.[3] The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often empirical. For this compound derivatives, which are often solid powders, crystallization from a suitable solvent like methanol or a hexane-ethyl acetate mixture has been reported to yield crystals of sufficient quality for diffraction studies.
Experimental Protocol: A Self-Validating System
The crystallographic workflow is a self-validating system, with internal consistency checks at each stage.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[4] Data is collected using a diffractometer equipped with an area detector.[4]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial model is then refined against the experimental data to obtain the final structure.[4]
-
Validation: The final structure is validated using various crystallographic metrics, such as the R-factor, to ensure the quality of the model.[4]
Diagram: Workflow for X-ray Crystallographic Analysis
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.[5]
Comparative Data for this compound and a Derivative
The following table presents a comparison of the crystallographic data for this compound and 4-chloro-2,5-dimethylquinoline. This comparison highlights how an additional substituent can influence the crystal system and packing.
| Parameter | This compound[4] | 4-Chloro-2,5-dimethylquinoline[6] |
| Empirical Formula | C₁₀H₈ClN | C₁₁H₁₀ClN |
| Formula Weight | 177.62 | 191.65 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 12.721(3) | 7.649(1) |
| b (Å) | 7.8961(16) | 12.008(2) |
| c (Å) | 16.617(3) | 10.198(2) |
| β (˚) | 90 | 92.83(1) |
| Volume (ų) | 1669.1(6) | 936.1(3) |
| Z | 8 | 4 |
II. Probing the Molecular Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Expertise in Spectral Interpretation
The chemical shifts in the ¹H NMR spectrum of this compound and its derivatives are influenced by the electronic effects of the substituents and the aromatic ring currents. The protons on the quinoline ring typically appear in the aromatic region (δ 7-9 ppm), while the methyl protons are found in the upfield region (δ 2-3 ppm).[7][8][9] The coupling patterns between adjacent protons provide valuable information about their connectivity.
In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are also sensitive to their electronic environment. The carbon attached to the chlorine atom (C2) is typically deshielded and appears at a higher chemical shift.[10]
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, coupling constants, and integration values are determined.
-
Cross-Validation: The structural information obtained from ¹H and ¹³C NMR should be consistent. For instance, the number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure.
Diagram: Logical Relationship in NMR Data Interpretation
Caption: Interplay of different NMR data types for structural elucidation.
Comparative ¹H NMR Data
| Proton | 2-Chloroquinoline[8] (δ, ppm) | This compound (Predicted) | 2-Chloro-4-picoline[9] (δ, ppm) |
| H3 | ~7.4 | ~7.3 | ~6.9 |
| H5 | ~7.8 | ~7.7 | - |
| H6 | ~7.6 | ~7.5 | - |
| H7 | ~7.8 | ~7.7 | - |
| H8 | ~8.1 | ~8.0 | - |
| CH₃ | - | ~2.6 | ~2.2 |
Note: Predicted values for this compound are based on the additive effects of the methyl group on the 2-chloroquinoline scaffold.
III. Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expertise in Fragmentation Analysis
The electron ionization (EI) mass spectrum of quinoline derivatives often shows a prominent molecular ion peak (M⁺), reflecting the stability of the aromatic ring system.[11] The fragmentation patterns can be complex but often involve the loss of small molecules like HCN.[11] For this compound, characteristic fragmentation would involve the loss of the chlorine atom and potentially the methyl group.
Experimental Protocol: A Validating System
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
-
Data Interpretation and Validation: The molecular ion peak should correspond to the calculated molecular weight of the proposed structure. The fragmentation pattern should be consistent with the known fragmentation pathways for similar compounds.
Diagram: General Fragmentation Pathway
Caption: A simplified representation of potential fragmentation pathways for this compound.
Key Mass Spectral Data
| Ion | This compound (C₁₀H₈ClN)[12] |
| Molecular Weight | 177.63 |
| [M]⁺ (m/z) | 177/179 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M-Cl]⁺ (m/z) | 142 |
| [M-HCN]⁺ (m/z) | 150/152 |
IV. Complementary Insights: Computational Methods
Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to complement experimental data and gain deeper insights into the structural and electronic properties of molecules.[13][14][15]
Causality in Computational Choices
The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate results.[14] These choices are often guided by previous studies on similar systems and a balance between computational cost and accuracy.
Applications in Structural Characterization
-
Geometry Optimization: DFT calculations can be used to predict the ground-state geometry of a molecule, which can then be compared with the experimental structure obtained from X-ray crystallography.
-
Spectroscopic Prediction: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR, Raman), which can aid in the interpretation of experimental spectra.[15]
-
Electronic Properties: DFT provides information on the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are relevant to its reactivity and potential applications.[13][16][17]
V. Comparative Summary and Best Practices
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, intermolecular interactions.[3] | Unambiguous and definitive. | Requires a high-quality single crystal, which can be difficult to obtain.[3] Provides solid-state structure, which may differ from the solution-state conformation. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms in solution. | Provides detailed structural information in solution. Non-destructive. | Can be complex to interpret for highly substituted or conformationally flexible molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement. | Does not provide direct information on stereochemistry or connectivity. |
| Computational Methods | Predicted geometry, spectroscopic properties, electronic structure.[13][14][15] | Provides insights that may be difficult to obtain experimentally. Can guide experimental design. | Accuracy depends on the level of theory used. Does not replace experimental validation. |
Best Practices for a Comprehensive Structural Characterization
A multi-technique approach is the most robust strategy for the structural characterization of this compound derivatives.
-
Initial Characterization: Use NMR and MS to confirm the synthesis and purity of the compound and to propose a preliminary structure.
-
Unambiguous Structure Determination: Whenever possible, obtain a single-crystal X-ray structure to definitively determine the molecular structure and stereochemistry.
-
In-depth Analysis: Employ 2D NMR techniques (COSY, HSQC, HMBC) for complex structures to establish unambiguous assignments of all proton and carbon signals.
-
Computational Validation: Use DFT calculations to correlate the experimental data with theoretical predictions and to gain a deeper understanding of the molecule's properties.
Conclusion
The structural characterization of this compound derivatives is a critical step in their development for various applications. By employing a combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry, and by leveraging the power of computational methods, researchers can obtain a comprehensive and unambiguous understanding of their molecular structures. This integrated approach not only ensures the scientific integrity of the research but also provides the detailed structural insights necessary for the rational design of new and improved quinoline-based compounds.
References
- Al-amri, A. A., Arshad, M. N., Asiri, A. M., & El-Daly, S. A. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1245-1256. [Link]
- Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3531. [Link]
- Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74. [Link]
- Vera, W., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(10), 524-530. [Link]
- Lynch, D. E., & McClenaghan, I. (2001). This compound. Acta Crystallographica Section E: Structure Reports Online, 57(1), o54-o55. [Link]
- Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
- Asiri, A. M., et al. (2021). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate.
- Nagarajan, S., et al. (2011). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. [Link]
- Vera, W., et al. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 79(2), 70-79. [Link]
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.
- Včelák, J., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(2), 122-125. [Link]
- Vera, W., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 524-530. [Link]
- Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1719. [Link]
- El-Dean, A. M. K., et al. (2008). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 13(5), 1043-1051. [Link]
- Vera, W., et al. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 2), 70–79. [Link]
- NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. In NIST Chemistry WebBook. [Link]
- Lee, K., & Kim, J. N. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]
- Guss, J. M. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. [Link]
- ResearchGate. (n.d.).
- Beck, A. (2011). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES [Master's thesis, University of North Carolina Wilmington]. [Link]
- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]
Sources
- 1. N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Chloroquinoline(612-62-4) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chempap.org [chempap.org]
- 12. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 13. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 16. mdpi.com [mdpi.com]
- 17. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 2-Chloro-4-methylquinoline using NMR and MS
In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. For heterocyclic compounds like 2-Chloro-4-methylquinoline, a versatile building block in synthetic chemistry, precise characterization is not merely procedural—it is fundamental to ensuring the validity of subsequent research and development. This guide provides an in-depth, technical comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are synergistically employed to irrefutably confirm the structure of this compound, distinguishing it from its isomers.
The Analytical Imperative: Why Combine NMR and MS?
While Mass Spectrometry is unparalleled in providing the molecular weight and elemental composition of a molecule, it often falls short in defining the specific arrangement of atoms. NMR spectroscopy, conversely, excels at mapping the molecular architecture by probing the chemical environment of individual nuclei. The causal logic is simple: MS provides the formula (what it is made of), and NMR provides the blueprint (how it is put together). Relying on one technique alone can lead to ambiguity, particularly when dealing with isomers, which have the same molecular formula but different structures.
Mass Spectrometry Analysis: The First Piece of the Puzzle
Mass spectrometry serves as the initial analytical checkpoint, confirming the molecular formula of the synthesized compound. For this compound (C₁₀H₈ClN), the mass spectrum provides two critical pieces of information.
1. Molecular Ion Peak & Isotopic Pattern: The most telling feature for a chlorine-containing compound is its isotopic signature. Chlorine naturally exists as two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[1] This results in a characteristic M+ and M+2 peak in the mass spectrum, separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.[2][3] For this compound, we expect to see:
-
M+ peak: at m/z 177, corresponding to the molecule with the ³⁵Cl isotope.
-
M+2 peak: at m/z 179, corresponding to the molecule with the ³⁷Cl isotope.
The observation of this 3:1 isotopic pattern is a strong confirmation of the presence of a single chlorine atom in the molecule.
2. Fragmentation Pattern: Electron Ionization (EI) is a "hard" ionization technique that causes the molecular ion to fragment in a predictable manner.[4] Analyzing these fragments provides clues to the molecule's structure.[5] For this compound, a likely fragmentation involves the loss of a chlorine radical, leading to a significant peak at m/z 142.
Table 1: Expected Mass Spectrometry Data for this compound
| m/z | Expected Relative Intensity | Assignment |
| 179 | ~33% | [M+2]⁺ (C₁₀H₈³⁷ClN) |
| 177 | 100% | [M]⁺ (C₁₀H₈³⁵ClN) |
| 142 | High | [M-Cl]⁺ |
NMR Spectroscopy: Elucidating the Molecular Architecture
NMR spectroscopy provides the definitive structural map. By analyzing the ¹H (proton) and ¹³C (carbon) NMR spectra, we can determine the precise connectivity of the atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), how many protons of each type there are (integration), and how many neighboring protons they have (splitting pattern).[6]
For this compound, we anticipate the following signals:
-
Methyl Protons (-CH₃): A sharp singlet peak around δ 2.5-2.7 ppm. Its singlet nature indicates no adjacent protons.
-
Aromatic Protons: A series of signals in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern dictates their specific shifts and coupling constants. The proton on C3, adjacent to the electron-withdrawing chlorine and in the same ring as the nitrogen, is expected to be a singlet. The protons on the benzo-ring (H5, H6, H7, H8) will show characteristic doublet and triplet patterns due to ortho and meta coupling.[7][8]
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, with its C₁₀ formula and lack of symmetry, ten distinct carbon signals are expected. The key diagnostic signals are:
-
Methyl Carbon (-CH₃): An upfield signal around δ 18-20 ppm.
-
Carbon attached to Chlorine (C2): A significantly downfield-shifted signal due to the electronegativity of chlorine, expected around δ 150-152 ppm.[9]
-
Quaternary Carbons: Several signals corresponding to the carbons with no attached protons (e.g., C4, C4a, C8a).
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Data predicted based on known substituent effects on the quinoline ring system.[10][11]
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methyl | ~2.65 | s | 3H | -CH₃ |
| Aromatic | ~7.45 | s | 1H | H3 |
| Aromatic | ~7.60-7.80 | m | 2H | H6, H7 |
| Aromatic | ~8.00 | d | 1H | H5 |
| Aromatic | ~8.15 | d | 1H | H8 |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Methyl | ~18.5 | -CH₃ |
| Aromatic | ~122-130 | 5 signals (CH) |
| Aromatic | ~145-152 | 4 signals (Quaternary C) |
The Comparative Analysis: Distinguishing this compound from 4-Chloro-2-methylquinoline
The true power of this dual-spectroscopic approach is realized when comparing potential isomers. Consider 4-Chloro-2-methylquinoline. While it has the same molecular formula (C₁₀H₈ClN) and would produce an identical mass spectrum in terms of molecular ion peaks, its NMR spectra would be distinctly different.
Table 3: Comparative NMR Prediction for Isomers
| Feature | This compound | 4-Chloro-2-methylquinoline | Rationale for Difference |
| ¹H NMR: H3 Signal | Singlet (~7.45 ppm) | Singlet (~7.20 ppm) | The electronic environment of H3 is different in each isomer, affecting its chemical shift. |
| ¹H NMR: Methyl Signal | Singlet (~2.65 ppm) | Singlet (~2.75 ppm) | The proximity to the nitrogen and chlorine atoms alters the shielding of the methyl protons. |
| ¹³C NMR: C2 Signal | ~151 ppm (C-Cl) | ~159 ppm (C-CH₃) | The carbon directly attached to the electronegative chlorine will be significantly deshielded. |
| ¹³C NMR: C4 Signal | ~148 ppm (C-CH₃) | ~144 ppm (C-Cl) | The position of the substituents dramatically changes the chemical shifts of the carbons in the pyridine ring. |
This comparative analysis demonstrates that only one set of NMR data can correspond to the correct structure, thereby providing irrefutable confirmation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of the purified compound.[12][13] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry vial.[14] Transfer the solution into a 5 mm NMR tube, ensuring the sample height is optimal for the spectrometer (typically around 4 cm).[12][15] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI process.[16]
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.[17][18]
-
Method: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.[19]
-
Parameters: Set the instrument to positive ion mode. Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable signal.[16] Acquire the spectrum over a relevant m/z range (e.g., 100-300 amu).
-
Visualizing the Workflow
The logical progression from synthesis to structural confirmation can be visualized as a clear, self-validating workflow.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural elucidation of this compound is a clear demonstration of the synergistic power of modern analytical techniques. Mass spectrometry provides the foundational evidence of the molecular formula and the presence of a chlorine atom through its distinct isotopic pattern. NMR spectroscopy then delivers the definitive architectural details, mapping the proton and carbon frameworks with high precision. By comparing the acquired data against that predicted for a potential isomer, any structural ambiguity is eliminated. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity, providing a trustworthy and authoritative confirmation of the compound's structure, which is essential for its application in research and drug development.
References
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- Kruve, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7).
- (n.d.). NMR sample preparation guidelines.
- Wikipedia. (n.d.). Electrospray ionization.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS.
- ResearchGate. (2016). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.
- NIST. (n.d.). Quinoline, 8-chloro-. NIST Chemistry WebBook.
- Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES.
- NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. NIST Chemistry WebBook.
- YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.
- Chemical Papers. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.
- SpectraBase. (n.d.). 2-Chloro-4-trideuteromethylquinoline - Optional[MS (GC)] - Spectrum.
- International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.
- YouTube. (2018). Quick Revision - Proton NMR.
- MDPI. (2013). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- SpectraBase. (n.d.). 2-Chloroquinoline - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. scribd.com [scribd.com]
- 14. organomation.com [organomation.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 19. phys.libretexts.org [phys.libretexts.org]
A Comparative Guide to the Reactivity of 2-Chloro-4-methylquinoline and 2-Bromo-4-methylquinoline
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated quinolines are foundational building blocks, prized for their utility in constructing the core scaffolds of numerous pharmaceuticals and functional materials. This guide presents an in-depth, objective comparison of two closely related yet distinct intermediates: 2-Chloro-4-methylquinoline and 2-Bromo-4-methylquinoline. We will dissect their performance in key synthetic transformations, supported by fundamental chemical principles and experimental insights, to empower chemists with the knowledge to make informed strategic decisions.
Foundational Principles: The Carbon-Halogen Bond
The reactivity of these two molecules is fundamentally governed by the properties of the carbon-chlorine (C-Cl) versus the carbon-bromine (C-Br) bond at the 2-position of the quinoline ring. Two primary reaction classes dominate their synthetic utility: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond.[1] The reactivity trend for halogens in this crucial step is I > Br > Cl > F .[2] This is a direct consequence of bond dissociation energies; the C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327 kJ/mol), making it easier to break.[3][4] Consequently, 2-bromo-4-methylquinoline is inherently more reactive in these transformations, often enabling milder conditions, lower catalyst loadings, and faster reaction times.[5]
-
Nucleophilic Aromatic Substitution (S
NAr): In contrast, SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[6] Here, the leaving group's ability to depart is not typically the rate-determining step. Instead, the initial attack by the nucleophile is key, and it is accelerated by electron-withdrawing groups that stabilize the anionic intermediate.[7] Given that chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect, making the carbon at the 2-position more electrophilic. This often leads to a counterintuitive reactivity trend where This compound can be more reactive than its bromo counterpart in SNAr reactions .[2][8]
graph "Molecular_Structures" {
layout=neato;
node [shape=none, margin=0];
rankdir=LR;
splines=false;
}
Figure 2. Simplified Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination for C-N bond formation relies on the oxidative addition of the aryl halide. [9]Consequently, 2-bromo-4-methylquinoline is the more reactive partner. [2]Achieving high yields with this compound often necessitates the use of more sophisticated, electron-rich, and bulky phosphine ligands (e.g., Josiphos, XPhos) and stronger bases under more forcing conditions.
Experimental Protocols
To provide a practical framework, the following section details representative, validated protocols for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylquinoline with Phenylboronic Acid
This protocol is adapted from standard procedures for similar heteroaryl bromides.
[10][11]
Materials:
-
2-Bromo-4-methylquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-4-methylquinoline, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio).
-
Stir the resulting mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4-methylquinoline.
Self-Validation: The higher reactivity of the bromo-substrate should provide a good yield (>80%) under these relatively mild conditions. A parallel experiment with the chloro-analog under identical conditions would be expected to show significantly lower conversion, validating the reactivity difference.
```dot
digraph "Experimental_Workflow" {
graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.3,0.2"];
edge [fontname="Arial", fontsize=9];
}
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 2-Chloro-4-methylquinoline and Its Analogs
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2-chloro-4-methylquinoline serves as a versatile intermediate and a subject of significant research interest. This guide provides an in-depth, objective comparison of the biological activities of this compound and its structurally related analogs, supported by experimental data to empower researchers and drug development professionals in their quest for novel therapeutics.
The Quinoline Core: A Foundation for Diverse Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural framework that allows for a wide range of chemical modifications. The introduction of various substituents at different positions on this scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. This compound, with its reactive chlorine atom at the 2-position and a methyl group at the 4-position, presents a key starting point for the synthesis of a diverse library of analogs with potential therapeutic applications.
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"this compound" [fillcolor="#EA4335"]; "Analogs (Substitution at C2)" [fillcolor="#34A853"]; "Analogs (Substitution at C4)" [fillcolor="#FBBC05"]; "Analogs (Benzene Ring Substitution)" [fillcolor="#4285F4"];
"this compound" -- "Analogs (Substitution at C2)" [label="Modification of the chloro group"]; "this compound" -- "Analogs (Substitution at C4)" [label="Modification of the methyl group"]; "this compound" -- "Analogs (Benzene Ring Substitution)" [label="Addition of substituents"]; } dot Caption: Structural modifications of this compound.
Comparative Analysis of Biological Activities
The true potential of this compound and its analogs is revealed through the systematic evaluation of their biological activities. This section provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, drawing upon published experimental data.
Anticancer Activity: A Promising Frontier
Quinoline derivatives have demonstrated significant potential as anticancer agents, and this compound analogs are no exception.[1] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline Derivative 13 | HeLa (Cervical) | 8.3 | [2] |
| 2-Arylquinoline Derivative 12 | PC3 (Prostate) | 31.37 | [2] |
| 2-Arylquinoline Derivative 11 | PC3 (Prostate) | 34.34 | [2] |
| 4-Aminoquinoline Derivative 4 | MDA-MB-468 (Breast) | 11.01 | [3] |
| Quinoline-Indole Derivative 62 | HepG2 (Liver) | 0.002 | [4] |
| Quinoline-Indole Derivative 63 | HepG2 (Liver) | 0.002 | [4] |
| Quinazoline-Chalcone 14g | K-562 (Leukemia) | 0.622 | [5][6] |
| Pyrimidodiazepine 16c | Multiple Cell Lines | 10-fold > Doxorubicin | [5][6] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The data suggests that modifications at the 2-position of the quinoline ring significantly impact anticancer activity. The introduction of aryl groups can lead to potent and selective cytotoxicity against specific cancer cell lines.[2] For instance, certain 2-arylquinoline derivatives show notable activity against HeLa and PC3 cells.[2] Furthermore, the fusion of the quinoline scaffold with other heterocyclic systems, such as indole, can result in compounds with exceptionally low IC50 values.[4] The replacement of the chloro group at the 2-position with other functionalities is a key strategy in the design of novel quinoline-based anticancer agents.[1]
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinoline derivatives have a long history in this area, with many exhibiting potent activity against a broad spectrum of bacteria and fungi.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-2-one derivative 6c | MRSA | 0.75 | [7] |
| Quinoline-2-one derivative 6c | VRE | 0.75 | [7] |
| N-heptyl-9-t-Bu pyranoquinoline | MRSA (4 strains) | ≤2 | [8] |
| N-heptyl-9-t-Bu pyranoquinoline | Enterococcus spp. | 0.25 | [8] |
| 2-sulfoether-4-quinolone 15 | S. aureus | 0.8 (µM) | [9] |
| 2-sulfoether-4-quinolone 15 | B. cereus | 1.61 (µM) | [9] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents. For example, certain quinoline-2-one derivatives demonstrate potent activity against multidrug-resistant Gram-positive bacteria like MRSA and VRE.[7] The introduction of a chloro group at specific positions can enhance the antibacterial effect.[7] Furthermore, the development of hybrid molecules, such as pyranoquinolines, has yielded compounds with excellent potency against a range of ESKAPE pathogens.[8] The data indicates that both the core quinoline structure and the appended functional groups are crucial for determining the antimicrobial spectrum and potency.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Quinoline derivatives have been shown to possess anti-inflammatory properties, often evaluated using in vivo models such as the carrageenan-induced paw edema assay.
Table 3: Comparative Anti-inflammatory Activity of Quinoline and Quinazoline Analogs
| Compound/Analog | Assay | % Inhibition of Edema | Reference |
| Quinazolinone Analog 21 | Carrageenan-induced paw edema | 32.5 | [10] |
| Quinazolinone Analog 15 | Carrageenan-induced paw edema | >24.6 | [10] |
| 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline 4 | In vitro | IC50 = 1.772 µg/ml | [11] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
The anti-inflammatory activity of quinoline and quinazoline derivatives is influenced by the substituents on the heterocyclic ring system. For instance, in a series of quinazolinone analogs, the presence of a 4-chlorophenyl group was associated with better anti-inflammatory activity compared to an unsubstituted phenyl group.[10] Furthermore, the incorporation of thiazolidinone and azetidinone moieties at the 3-position of the quinazolinone core also modulated the anti-inflammatory response.[10] These findings highlight the importance of systematic structural modifications to optimize the anti-inflammatory potential of these compounds.
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The robust evaluation of biological activity relies on standardized and well-validated experimental protocols. This section provides detailed methodologies for the key assays discussed in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[14]
-
Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the test compounds. Incubate for another 24-72 hours.[13][14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[12]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.[15]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[15]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[16]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[19][20][21][22][23]
Step-by-Step Protocol:
-
Animal Dosing: Administer the test compound or vehicle (control) to the animals, typically rats or mice, via an appropriate route (e.g., oral, intraperitoneal).[20]
-
Induction of Edema: After a specific time interval, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[19][21]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
This comparative guide underscores the significant and diverse biological activities of this compound and its analogs. The structure-activity relationship analyses reveal that strategic modifications to the quinoline scaffold can lead to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols offer a foundation for the standardized evaluation of novel quinoline derivatives.
Future research should focus on the synthesis and evaluation of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the molecular mechanisms underlying the observed biological activities will be crucial for the rational design of the next generation of quinoline-based therapeutics. The versatility of the this compound core ensures its continued importance as a key building block in the ongoing quest for innovative medicines.
References
- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
- Indian Journal of Chemistry. (n.d.). Note Synthesis and cytotoxicity of new quinoline derivatives.
- Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model.
- National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC.
- Wikipedia. (n.d.). Broth microdilution.
- National Center for Biotechnology Information. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC.
- National Center for Biotechnology Information. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC.
- Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).
- National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC.
- National Center for Biotechnology Information. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PubMed Central.
- MDPI. (n.d.). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro.
- National Center for Biotechnology Information. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
- National Center for Biotechnology Information. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC.
- Royal Society of Chemistry. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
- Semantic Scholar. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
- National Center for Biotechnology Information. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC.
- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC.
- National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- PubMed. (n.d.). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice.
- National Center for Biotechnology Information. (n.d.). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues.
- ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate.
- MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
- PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new quinazoline derivatives.
- MDPI. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[17][21][23]triazino[2,3-c]quinazolines.
- National Center for Biotechnology Information. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC.
- ResearchGate. (2024). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives.
- SciSpace. (2019). The Potential to use Chloroquine and other 4-Aminoquinoline Analogues to Modulate Persisting Inflammation in Old Age.
- ResearchGate. (n.d.). Synthesis and cytotoxic evaluation of 7-chloro-4-phenoxyquinolines with formyl, oxime and thiosemicarbazone scaffolds | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Quinoline and Isoquinoline
For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is not merely an academic exercise—it is a cornerstone of quality control, reaction monitoring, and lead compound characterization. Quinoline and its primary isomer, isoquinoline, serve as foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. Both share the chemical formula C₉H₇N and consist of a benzene ring fused to a pyridine ring. The critical distinction lies in the placement of the nitrogen atom: at position 1 in quinoline and position 2 in isoquinoline. This subtle variance in atomic arrangement creates profound differences in electron density distribution, molecular geometry, and dipole moment, resulting in unique and readily distinguishable spectroscopic fingerprints.[1]
This guide provides a detailed comparative analysis of the key spectroscopic techniques used to differentiate these two vital N-heterocyclic isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights and robust, self-validating experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool
Expertise & Experience: NMR spectroscopy is the most powerful and conclusive technique for the structural elucidation of quinoline and isoquinoline. The electronegative nitrogen atom and its associated lone pair exert significant influence on the chemical environment of adjacent protons and carbons. In quinoline, the nitrogen strongly deshields the proton at C-2, whereas in isoquinoline, the proton at C-1 is most affected. This fundamental difference provides an unambiguous diagnostic marker for distinguishing the two isomers. The resulting variations in chemical shifts across the entire spin system are predictable and serve as a reliable basis for identification.[1]
Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for quinoline and isoquinoline, providing a direct comparison of their signals in deuterated chloroform (CDCl₃).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]
| Position | Quinoline | Isoquinoline | Rationale for Difference |
|---|---|---|---|
| H-1 | - | 9.22 | Most deshielded proton in isoquinoline due to proximity to the electronegative nitrogen. |
| H-2 | 8.90 | - | Most deshielded proton in quinoline, directly adjacent to nitrogen. |
| H-3 | 7.38 | 7.58 | H-3 in isoquinoline is more deshielded as it is beta to nitrogen. |
| H-4 | 8.12 | 8.50 | H-4 in isoquinoline is peri to the nitrogen lone pair, causing significant deshielding. |
| H-5 | 7.75 | 7.80 | Similar chemical shifts, as these protons are on the carbocyclic ring, further from the N atom. |
| H-6 | 7.52 | 7.62 | Similar chemical shifts, relatively unaffected by the nitrogen's position. |
| H-7 | 7.65 | 7.70 | Similar chemical shifts, relatively unaffected by the nitrogen's position. |
| H-8 | 8.05 | 7.95 | H-8 in quinoline is peri to the nitrogen lone pair, leading to deshielding. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [2][3][4][5]
| Position | Quinoline | Isoquinoline | Rationale for Difference |
|---|---|---|---|
| C-1 | - | 152.7 | Most deshielded carbon in isoquinoline, analogous to an imine carbon. |
| C-2 | 150.2 | - | Most deshielded carbon in quinoline, directly bonded to nitrogen. |
| C-3 | 121.1 | 143.2 | C-3 in isoquinoline is significantly more deshielded. |
| C-4 | 136.1 | 120.5 | C-4 in quinoline is more deshielded than in isoquinoline. |
| C-4a | 128.2 | 135.7 | Bridgehead carbon shifts are sensitive to the nitrogen's location. |
| C-5 | 126.5 | 127.4 | Similar shifts, located on the carbocyclic ring. |
| C-6 | 129.4 | 127.0 | Similar shifts, located on the carbocyclic ring. |
| C-7 | 127.6 | 130.3 | Similar shifts, located on the carbocyclic ring. |
| C-8 | 129.4 | 126.5 | Similar shifts, located on the carbocyclic ring. |
| C-8a | 148.3 | 128.8 | Bridgehead carbon shifts are highly diagnostic. |
Note on Concentration Dependence: It is crucial to be aware that the chemical shifts of quinoline protons can be concentration-dependent due to intermolecular π-π stacking and dipole-dipole interactions in solution.[6][7][8]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol describes a self-validating system for acquiring high-quality NMR data suitable for isomeric differentiation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 11 ppm.
-
Use a standard 90° pulse angle.
-
Set the relaxation delay to at least 2 seconds to ensure quantitative signal integration.
-
Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (often several hundred or thousand) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0 ppm.
Visualization: NMR Experimental Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Electronic Spectroscopy: UV-Vis and Fluorescence
Expertise & Experience: While NMR provides definitive structural information, UV-Vis and fluorescence spectroscopy offer rapid, sensitive, and complementary data based on the molecules' electronic transitions. The position of the nitrogen atom alters the energy levels of the π and non-bonding (n) orbitals. This directly impacts the wavelengths of light absorbed (UV-Vis) and emitted (fluorescence), providing clear distinguishing features.
UV-Visible (UV-Vis) Absorption Spectroscopy
The UV spectra of both isomers are characterized by π→π* transitions. However, the exact position and intensity of the absorption bands differ due to the distinct electronic landscape in each molecule.[9][10] In protonated forms, both isomers show two broad absorption bands in the ultraviolet region.[9][11]
Table 3: Comparative UV-Vis Absorption Data
| Compound | Transition Bands (in Ethanol) | Key Differentiator |
|---|---|---|
| Quinoline | ~275 nm, ~313 nm | The long-wavelength band is typically well-defined. |
| Isoquinoline | ~265 nm, ~317 nm | The long-wavelength band is often more intense than in quinoline. |
| Protonated Quinoline (quinolineH+) | S₁←S₀ origin at ~27,900 cm⁻¹ (~358 nm) | The electronic origin is at a higher energy compared to isoquinolineH+.[9] |
| Protonated Isoquinoline (isoquinolineH+) | S₁←S₀ origin at ~27,500 cm⁻¹ (~364 nm) | The electronic origin is at a lower energy, indicating a smaller energy gap.[9] |
Fluorescence Spectroscopy
Fluorescence properties are highly sensitive to the isomeric structure. A key insight for these N-heterocycles is the dramatic effect of protonation. In neutral form, their fluorescence can be weak. However, upon protonation with a strong acid, the fluorescence intensity can increase significantly, a phenomenon particularly pronounced for isoquinoline.[12] This is due to changes in the nature of the lowest excited state and a reduction in non-radiative decay pathways.
Table 4: Comparative Fluorescence Data (in Dichloromethane, DCM)
| Compound | Excitation Max (λₑₓ) | Emission Max (λₑₘ) | Key Differentiator |
|---|---|---|---|
| Isoquinoline | ~310 nm | ~340 nm | Exhibits a significant (>50-fold) increase in fluorescence intensity upon protonation with acids like trifluoroacetic acid.[12][13] |
| Benzo[h]quinoline | ~310 nm | ~367 nm | Upon protonation, the emission maximum undergoes a large bathochromic (red) shift of ~50 nm to 416 nm.[12] |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a 1.0 x 10⁻⁴ M stock solution of the quinoline or isoquinoline sample in a UV-grade solvent (e.g., ethanol or dichloromethane).[12]
-
Dilute the stock solution to a final concentration that results in a maximum absorbance between 0.1 and 1.0 for UV-Vis analysis. A concentration of ~1.0 x 10⁻⁵ M is typical.
-
For fluorescence, a lower concentration (e.g., 10⁻⁵ to 10⁻⁶ M) is often required to avoid inner filter effects.
-
For protonation studies, add a strong acid (e.g., trifluoroacetic acid) to a final concentration of ~1.5 x 10⁻⁴ M to a separate cuvette containing the 1.0 x 10⁻⁴ M sample.[12]
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
-
UV-Vis Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline correction.
-
Record the absorption spectrum of the sample from 200 to 400 nm.
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
-
Fluorescence Acquisition:
-
Set the excitation wavelength (λₑₓ) to the longest-wavelength absorption maximum found in the UV-Vis spectrum (e.g., ~310 nm).[13]
-
Scan the emission monochromator over a range of ~320 to 500 nm to record the fluorescence spectrum.
-
Visualization: Electronic Spectroscopy Workflow
Caption: Standard workflow for UV-Vis and Fluorescence spectroscopic analysis.
Vibrational Spectroscopy: Infrared (IR) and Raman
Expertise & Experience: IR and Raman spectroscopy provide information about the vibrational modes within a molecule. While the spectra of quinoline and isoquinoline share many similarities due to their bicyclic aromatic structure, the different molecular symmetry (Cₛ for both, but with different atom arrangements) leads to subtle but consistent differences in the frequencies and intensities of specific vibrational bands.[14] These differences are most pronounced in the "fingerprint region" (< 1500 cm⁻¹), where complex C-C and C-N stretching and bending vibrations occur. C-H out-of-plane bending modes in the 700-900 cm⁻¹ region are also highly characteristic of the substitution pattern on the aromatic rings and can be used for differentiation.[15]
Table 5: Comparative Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Quinoline | Isoquinoline | Key Differentiator |
|---|---|---|---|
| Ring Stretching (C=C, C=N) | ~1563, ~1500 | ~1625, ~1585 | The positions and relative intensities of the aromatic ring stretching bands differ. Isoquinoline often shows a strong band at a higher wavenumber.[16] |
| C-H Out-of-Plane Bending | ~810, ~785, ~745 | ~830, ~790, ~745 | The specific pattern of these bands is highly sensitive to the arrangement of hydrogens on both rings and is a reliable distinguishing feature. |
| Ring Bending Modes | ~519 (CNC bend), ~463 (CCN bend) | Distinct pattern | The in-plane and out-of-plane ring deformation modes in the 400-600 cm⁻¹ region are unique to each isomer's skeletal structure.[17] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a convenient technique for acquiring IR spectra of liquid samples with minimal preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a single small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Visualization: ATR-IR Experimental Workflow
Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.
Conclusion and Outlook
The structural isomerism of quinoline and isoquinoline provides a classic case study in the power of modern spectroscopy. While each technique offers valuable data, a multi-faceted approach provides the most robust and irrefutable characterization.
-
For definitive, unambiguous identification, NMR spectroscopy (¹H and ¹³C) is the gold standard. The chemical shifts of the protons and carbons in the nitrogen-containing ring (H-2/C-2 in quinoline vs. H-1/C-1 in isoquinoline) are the most powerful diagnostic markers.
-
For rapid quality control or screening, UV-Vis and Fluorescence spectroscopy are highly effective. The differences in absorption maxima and, most notably, the significant fluorescence enhancement of isoquinoline upon protonation, offer fast and sensitive methods for differentiation.
-
For complementary structural confirmation, IR and Raman spectroscopy provide a detailed vibrational fingerprint, with key differences in the ring stretching and C-H out-of-plane bending regions.
For the drug development professional, mastering the interpretation of these spectra is essential. It enables confident identification of raw materials, verification of synthetic products, and the assurance of isomeric purity, which is a critical parameter for both efficacy and safety in medicinal chemistry.
References
- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
- Beck, A. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
- Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.
- Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.).
- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate.
- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?
- Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. ResearchGate.
- Lehtonen, J., & Lahtinen, M. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(51), 30645-30652.
- The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... ResearchGate.
- Force field and assignment of the vibrational spectra of quinoline and isoquinoline - An ab initio study. ResearchGate.
- Buma, W. J., et al. (2015). Ultraviolet photodissociation action spectroscopy of gas-phase protonated quinoline and isoquinoline cations. Physical Chemistry Chemical Physics, 17(39), 25882-25890.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Electronic Spectra of Quinoline and Isoquinoline and the Mechanism of Fluorescence Quenching in These Molecules. Bulletin of the Chemical Society of Japan.
- Quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Isoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Quinoline - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate.
- 1H-Pyrrolo[3,2-h]quinoline: A Benchmark Molecule for Reliable Calculations of Vibrational Frequencies, IR Intensities, and Raman Activities. The Journal of Physical Chemistry A.
- UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). HMDB.
- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA.
- Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
- Ultraviolet photodissociation action spectroscopy of gas-phase protonated quinoline and isoquinoline cations. University of Wollongong Research Online.
- Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. PubMed.
- Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate.
- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 4. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ultraviolet photodissociation action spectroscopy of gas-phase protonated quinoline and isoquinoline cations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 16. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Chloro-4-methylquinoline: A Modern, Validated Approach
Introduction
2-Chloro-4-methylquinoline, also known as 2-chlorolepidine, is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its derivatives are integral to the development of various therapeutic agents, including anticancer, antimalarial, and anti-inflammatory drugs.[3][4] The classical synthetic pathways to this scaffold, however, often involve multiple steps, harsh reagents, and challenging reaction conditions, prompting the search for more efficient, safer, and environmentally benign alternatives.[3][5]
This guide provides an in-depth comparison between a traditional, multi-step synthesis of this compound and a novel, streamlined synthetic route. We will dissect the mechanistic underpinnings of each approach, present comparative experimental data, and offer detailed, validated protocols for both methodologies. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment of a superior synthetic strategy that enhances efficiency, safety, and alignment with the principles of green chemistry.[5][6]
The Established Pathway: A Two-Step Approach via Combes Synthesis and Chlorination
A prevalent method for synthesizing the 2,4-substituted quinoline core is the Combes quinoline synthesis, first reported in 1888.[7] This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[7][8] For 4-methylquinoline derivatives, this typically involves reacting aniline with acetylacetone.
Mechanism of the Combes Synthesis
The reaction proceeds through three main stages:
-
Enamine Formation: The aniline performs a nucleophilic attack on a protonated carbonyl of the β-diketone (acetylacetone). Subsequent dehydration yields a Schiff base, which tautomerizes to a more stable enamine intermediate.[7][9]
-
Annulation: In the presence of a strong acid catalyst like concentrated sulfuric acid, the enamine undergoes an intramolecular electrophilic aromatic substitution. This ring-closing step, or annulation, is typically the rate-determining step.[7]
-
Dehydration/Aromatization: A final dehydration step results in the formation of the aromatic quinoline ring, yielding 2-hydroxy-4-methylquinoline (or its tautomer, 4-methylquinolin-2(1H)-one).
The Inevitable Second Step: Vilsmeier-Haack Type Chlorination
The Combes synthesis yields a 2-hydroxyquinoline. To obtain the target this compound, a subsequent chlorination step is necessary. This is most commonly achieved using highly reactive and hazardous chlorinating agents like phosphorus oxychloride (POCl₃).[10][11]
The Hazards of Phosphorus Oxychloride (POCl₃):
-
High Toxicity & Corrosivity: POCl₃ is highly toxic by inhalation, ingestion, and skin contact, causing severe burns.[12][13] Long-term exposure can lead to chronic respiratory issues.[12]
-
Violent Reactivity: It reacts violently with water in a highly exothermic reaction, releasing corrosive hydrogen chloride (HCl) and phosphoric acid (H₃PO₄).[10][12] This poses a significant safety risk and requires stringent anhydrous conditions.
-
Environmental Concerns: The reagents and byproducts are harmful to the environment.[10] POCl₃ is also a precursor for the synthesis of nerve gases, and its production is controlled under the International Chemical Weapons Convention.[14][15]
This two-step process—synthesis followed by harsh chlorination—represents a significant drawback, creating safety hazards, generating hazardous waste, and adding complexity to the overall workflow.
A Novel, Validated Route: One-Pot Synthesis from 2-Vinylanilines
Recent advancements have led to the development of a novel one-pot synthesis that directly produces 2-chloroquinolines from 2-vinylaniline precursors, completely circumventing the need for a separate, hazardous chlorination step.[16][17] This approach utilizes a nitrile solvent and a mild chlorinating source like diphosgene.
Postulated Mechanism
This innovative route is believed to proceed via three key steps within a single pot:
-
Isocyanate Formation: The 2-vinylaniline reacts with the chlorinating agent (diphosgene) to generate a reactive phenylisocyanate intermediate.
-
Intramolecular Cyclization: The isocyanate undergoes an intramolecular electrophilic cyclization, where the vinyl group attacks the isocyanate carbon, forming the quinoline ring structure.
-
Chlorination and Aromatization: The intermediate rapidly rearranges and is chlorinated at the C2 position, leading directly to the stable, aromatic 2-chloroquinoline product.[16][17]
This streamlined pathway offers significant advantages by consolidating multiple transformations into a single, efficient operation.
Comparative Analysis: Traditional vs. Novel Route
The advantages of the new synthetic strategy become evident when objectively compared against the traditional method.
| Feature | Traditional Route (Combes + Chlorination) | Novel Route (from 2-Vinylaniline) | Advantage of Novel Route |
| Number of Steps | 2 (Synthesis + Chlorination) | 1 (One-Pot Reaction) | Higher Efficiency: Reduces operational time, energy consumption, and transfer losses. |
| Key Reagents | Aniline, Acetylacetone, H₂SO₄, POCl₃ | 2-Vinylaniline derivative, Diphosgene, Acetonitrile | Enhanced Safety: Avoids the use of highly toxic and dangerously reactive POCl₃.[10][12][13] |
| Reaction Conditions | High temperatures, strong acids, anhydrous conditions required for chlorination. | Milder conditions, controlled reaction. | Improved Process Control & Safety: Less demanding conditions reduce risks and equipment strain. |
| Waste Generation | Generates acidic waste and hazardous phosphorus byproducts. | Cleaner reaction profile with fewer toxic byproducts. | Greener Chemistry: Aligns with principles of waste reduction and use of less hazardous substances.[3][6] |
| Atom Economy | Lower, due to a two-step process with an intermediate isolation. | Higher, as more atoms from the reactants are incorporated into the final product in one step. | Increased Sustainability: More efficient use of starting materials. |
| Overall Yield | Variable, typically 60-80% for Combes, with losses in the chlorination step. | Reported yields are often good to excellent for similar transformations. | Potentially Higher Throughput: Fewer steps and potentially higher yields lead to better overall output. |
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound
Part A: Synthesis of 2-Hydroxy-4-methylquinoline (Combes Reaction)
-
Reaction Setup: In a 250 mL round-bottom flask, cautiously add 70 mL of concentrated sulfuric acid to 30 mL of water while cooling in an ice bath.
-
Reagent Addition: To the cooled acid solution, slowly add aniline (0.1 mol), followed by the dropwise addition of acetylacetone (0.1 mol) while maintaining the temperature below 20°C.
-
Reaction: Stir the mixture at room temperature for 12 hours, then heat at 110°C for 3 hours.
-
Work-up: Cool the reaction mixture and pour it onto 500 g of crushed ice. Neutralize carefully with concentrated ammonium hydroxide until the pH is ~8.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield 2-hydroxy-4-methylquinoline.
Part B: Chlorination to this compound
-
Reaction Setup: In a 100 mL flask equipped with a reflux condenser and a drying tube, place the dried 2-hydroxy-4-methylquinoline (0.05 mol).
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 25 mL).
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 2 hours. The solid will dissolve as the reaction proceeds.
-
Work-up: Cool the mixture to room temperature. Slowly and cautiously pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
Isolation and Purification: Basify the solution with 30% sodium hydroxide solution while keeping it cool. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford this compound.
Protocol 2: Novel One-Pot Synthesis of this compound
-
Reaction Setup: To a dry 100 mL flask under a nitrogen atmosphere, add a solution of 2-(prop-1-en-2-yl)aniline (a readily available 2-vinylaniline derivative) (0.01 mol) in anhydrous acetonitrile (30 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of diphosgene (0.005 mol) in acetonitrile (10 mL) dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution (20 mL).
-
Isolation and Purification: Extract the mixture with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography (silica gel, hexane:ethyl acetate) to yield pure this compound.[16][17]
Data Interpretation and Validation
The successful synthesis of this compound (Molar Mass: 177.63 g/mol ) can be confirmed using standard analytical techniques.[1]
| Technique | Expected Result for this compound |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), a singlet for the proton at C3 (~7.2 ppm), and a singlet for the methyl group protons (~2.6 ppm). |
| ¹³C NMR | Signals corresponding to the 10 carbons of the quinoline core, including the methyl carbon (~18-20 ppm). |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic system (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[1] |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 177 and a characteristic M+2 peak at m/z = 179 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.[18] |
| Melting Point | 53-59°C.[19] |
Conclusion
While traditional methods like the Combes synthesis followed by chlorination are well-established, they present significant safety, environmental, and efficiency challenges, primarily due to the use of hazardous reagents like phosphorus oxychloride. The validation of a novel, one-pot synthesis from 2-vinylaniline precursors marks a substantial advancement. This modern route offers a safer, greener, and more efficient pathway to this compound by eliminating a hazardous step and reducing waste. For researchers and professionals in drug development, adopting such streamlined and sustainable methodologies is not just a matter of convenience but a necessary step towards safer and more responsible chemical synthesis.
References
- Wikipedia. Combes quinoline synthesis. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Ma, L., et al. (2020). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
- Al-Ostath, A., et al. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
- International Journal of Pharmaceutical Sciences.
- A. A. S. T. E. V. A. S., et al. (2016). Synthesis of Quinolines: A Green Perspective.
- Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. [Link]
- Slideshare.
- Slideshare.
- Forrester, J., et al. (2001). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Forrester, J., et al. (2001). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
- GKS Chemistry. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]
- Books. CHAPTER 14: Phosphorus Oxychloride: Production and Use.
- Lanxess. Phosphorus oxychloride. [Link]
- PubChem. Phosphorus oxychloride. [Link]
- Scribd. Phosphorus Oxychloride | PDF. [Link]
- NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. [Link]
- PubChem. 4-Chloro-2-methylquinoline. [Link]
- Wang, X., et al. (2024).
- ResearchGate.
- Gellis, A., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- NIST WebBook. Quinoline, 2-chloro-4-methyl-. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- NIST WebBook. Quinoline, 2-chloro-4-methyl-. [Link]
- Google Patents.
- Google Patents.
- ResearchGate.
- El-Dean, A. M. K., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- Lee, K., et al. (2007). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed. [Link]
- Banwell, M. G., et al. (2004). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters.
- IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer methodology. [Link]
- ResearchGate. Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. [Link]
- ResearchGate.
- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- ScienceDirect. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
- Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline. [Link]
Sources
- 1. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. m.youtube.com [m.youtube.com]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. lanxess.com [lanxess.com]
- 13. nj.gov [nj.gov]
- 14. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. H26504.14 [thermofisher.com]
The Kinetics of Nucleophilic Substitution on 2-Chloro-4-methylquinoline: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocycles is a critical step in the synthesis of novel drug candidates. Among the various precursors, 2-chloro-4-methylquinoline stands out as a versatile intermediate. Understanding the kinetics of its substitution reactions is not merely an academic exercise; it is a crucial element in optimizing reaction conditions, maximizing yields, and ensuring the economic viability of synthetic routes.
This guide provides an in-depth analysis of the reaction kinetics for the nucleophilic aromatic substitution (SNAr) of this compound. We will delve into a comparative study of different nucleophiles, explore the underlying reaction mechanisms, and provide a robust experimental protocol for researchers to conduct their own kinetic analyses.
The Significance of this compound in Synthesis
This compound, also known as 2-chlorolepidine, is a key building block in organic synthesis.[1] Its utility stems from the reactivity of the chlorine atom at the 2-position of the quinoline ring. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This activation facilitates the displacement of the chloride leaving group by a variety of nucleophiles, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. A foundational understanding of the kinetics of these substitution reactions is essential for predictable and scalable synthesis.[2][3]
Understanding the SNAr Mechanism on the Quinoline Scaffold
The substitution of the chloro group on this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step process involving the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This is the rate-determining step and results in the formation of the Meisenheimer complex, where the aromaticity of the quinoline ring is temporarily disrupted.
-
Leaving Group Expulsion: The aromaticity is restored by the expulsion of the chloride ion, yielding the substituted product.
The stability of the Meisenheimer complex and the nature of both the nucleophile and the solvent play crucial roles in determining the overall reaction rate.[5][6]
Caption: Generalized SNAr mechanism for the substitution on this compound.
Comparative Kinetic Analysis: The Impact of the Nucleophile
The nature of the nucleophile significantly influences the rate of substitution. To illustrate this, we present a comparative analysis of the reaction of this compound with a series of primary and secondary amines. The following data is representative and based on established principles of SNAr reactions.
| Nucleophile | Type | Relative Rate Constant (krel) at 25°C | pKa of Conjugate Acid | Comments |
| Aniline | Primary Aromatic Amine | 1 | 4.6 | Low basicity and nucleophilicity. |
| Benzylamine | Primary Alkylamine | 35 | 9.3 | Higher basicity than aniline leads to a faster reaction. |
| Morpholine | Secondary Cyclic Amine | 150 | 8.4 | Good nucleophilicity, moderate basicity. |
| Piperidine | Secondary Cyclic Amine | 500 | 11.1 | High basicity and nucleophilicity result in a significantly faster reaction.[7] |
| Diethylamine | Secondary Acyclic Amine | 450 | 10.9 | High basicity, slightly more sterically hindered than piperidine. |
Key Insights from the Comparative Data:
-
Basicity and Nucleophilicity: Generally, an increase in the basicity of the amine corresponds to an increase in its nucleophilicity and thus a faster reaction rate. The much higher reactivity of piperidine and diethylamine compared to aniline underscores this principle.
-
Steric Effects: While highly basic, bulky secondary amines may exhibit slightly lower reaction rates than less hindered amines of similar basicity due to steric hindrance during the formation of the Meisenheimer complex.
-
Amine Type: Secondary amines are generally more reactive than primary amines of comparable pKa.
The Role of the Solvent in Reaction Kinetics
Solvent choice is a critical parameter in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity.[8][9]
| Solvent | Type | Dielectric Constant (ε) | Expected Impact on Rate | Rationale |
| Toluene | Nonpolar | 2.4 | Slow | Poor stabilization of the charged Meisenheimer complex. |
| Acetonitrile | Polar Aprotic | 37.5 | Fast | Good stabilization of the intermediate. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Fast | Excellent at solvating cations and stabilizing the transition state. |
| Ethanol | Polar Protic | 24.6 | Moderate | Can stabilize the intermediate but also solvates the amine nucleophile through hydrogen bonding, reducing its nucleophilicity. |
Experimental Protocol for Kinetic Analysis
A robust and reproducible experimental protocol is the cornerstone of reliable kinetic data. The following outlines a detailed methodology for monitoring the reaction kinetics of this compound substitution using UV-Vis spectrophotometry. Quinoline and its derivatives exhibit strong UV absorbance, making this a convenient analytical technique.[10][11]
Materials and Instrumentation:
-
This compound
-
Nucleophile of interest (e.g., piperidine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Reaction vials with magnetic stir bars
Experimental Workflow:
Caption: Workflow for the kinetic analysis of this compound substitution.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in acetonitrile).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at concentrations significantly higher than the substrate (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM). This ensures pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectra of the starting material (this compound) and the expected product (the substituted quinoline, if available, or after the reaction has gone to completion).
-
Identify a wavelength where there is a significant change in absorbance between the reactant and the product. This will be your monitoring wavelength.
-
-
Kinetic Run:
-
Set the spectrophotometer to the desired temperature and allow it to equilibrate.
-
Pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Add a known volume of the nucleophile stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the predetermined wavelength as a function of time.
-
Continue data acquisition until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the reaction will follow first-order kinetics. The observed rate constant, kobs, can be determined by fitting the absorbance vs. time data to the following equation:
where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance. -
The second-order rate constant, k2, is then determined from the slope of a plot of kobs versus the concentration of the nucleophile:
-
Conclusion: From Kinetics to Process Optimization
A thorough understanding of the reaction kinetics for the substitution of this compound provides a powerful tool for chemists in the pharmaceutical industry. By systematically evaluating the effects of different nucleophiles and solvents, reaction conditions can be fine-tuned to achieve optimal outcomes. The comparative data and experimental protocol presented in this guide serve as a practical starting point for researchers aiming to efficiently synthesize novel quinoline-based compounds, ultimately accelerating the drug discovery and development pipeline. The principles outlined here empower scientists to make informed decisions, moving beyond trial-and-error synthesis to a more rational, data-driven approach to chemical process development.
References
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. [Link]
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.).
- SNAr Reaction in Other Common Molecular Solvents. (2025). Wordpress. [Link]
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
- Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (n.d.). Semantic Scholar. [Link]
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. [Link]
- Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. (n.d.).
- Kinetics and mechanism of the nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with primary and secondary amines. (n.d.).
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022).
- UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.).
- Quinoline, 2-chloro-4-methyl-. (n.d.). NIST WebBook. [Link]
- 2-Chloroquinoline. (n.d.). Wikipedia. [Link]
- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (n.d.).
- SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018).
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2025).
- Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (n.d.).
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. [Link]
- (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019).
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. [Link]
- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). (n.d.).
Sources
- 1. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 2-Chloro-4-Methylquinoline Derivatives as Anticancer Agents
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4][5] Within this diverse family, molecules featuring a 2-chloro-4-methylquinoline core have emerged as a promising class of compounds for the development of novel anticancer therapeutics. The presence of the chlorine atom at the 2-position provides a reactive site for further molecular hybridization, allowing for the synthesis of a diverse library of derivatives.[6]
This guide offers a comparative analysis of the cytotoxic effects of various this compound derivatives against several human cancer cell lines. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy, providing researchers and drug development professionals with a comprehensive overview of this promising class of compounds.
General Synthesis Strategy
The synthesis of diverse quinoline-based compounds often utilizes a molecular hybridization strategy, linking the quinoline scaffold to other bioactive moieties.[6] A common and effective approach for creating a library of this compound derivatives involves the nucleophilic substitution reaction between commercially available 4-chloro-2-methylquinoline and various amine- or hydroxyl-containing molecules.[6] This method allows for the introduction of different functional groups, enabling a systematic exploration of the structure-activity relationship.
For instance, quinoline-chalcone derivatives can be synthesized by reacting 4-chloro-2-methylquinoline with chalcones bearing an amino group.[6] This straightforward approach facilitates the generation of a wide array of derivatives for cytotoxic screening.
Caption: General workflow for the synthesis of 2-substituted-4-methylquinoline derivatives.
Comparative Cytotoxicity Analysis
The anticancer potential of a compound is primarily assessed by its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency.
Numerous studies have evaluated the cytotoxic effects of quinoline derivatives against a panel of human cancer cell lines, including those from breast (MCF-7), colon (HCT-116), liver (HepG-2), and lung (A549) cancers.[6][7][8] The data reveals that substitutions on the quinoline ring significantly influence the cytotoxic activity.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | |||
| Compound 12e (Quinoline-Chalcone) | MGC-803 (Gastric) | 1.38 | [6] |
| HCT-116 (Colon) | 5.34 | [6] | |
| MCF-7 (Breast) | 5.21 | [6] | |
| Quinoline-Chalcone Hybrid (39) | A549 (Lung) | 1.91 | [9] |
| Quinoline-Chalcone Hybrid (40) | K-562 (Leukemia) | 5.29 | [9] |
| 2-Chloro-3-Substituted Quinolines | |||
| Compound 4c | HePG2 (Liver) | 8.02 | [8] |
| HCT-116 (Colon) | 7.15 | [8] | |
| Compound 4d | HePG2 (Liver) | 6.95 | [8] |
| 7-Chloro-4-Anilino-Quinoline Amides | |||
| Compound 5e | HepG2 (Liver) | 6.72 (µg/mL) | [10] |
| SK-LU-1 (Lung) | 5.35 (µg/mL) | [10] | |
| MCF-7 (Breast) | 9.50 (µg/mL) | [10] | |
| Compound 5g | HepG2 (Liver) | 2.09 (µg/mL) | [10] |
| MCF-7 (Breast) | 4.63 (µg/mL) | [10] | |
| Reference Drug | |||
| 5-Fluorouracil (5-FU) | MGC-803 (Gastric) | 6.22 | [6] |
| HCT-116 (Colon) | 8.01 | [8] | |
| HePG2 (Liver) | 9.42 | [8] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions. Some values are reported in µg/mL and are not directly comparable to µM without knowing the molecular weights.
Structure-Activity Relationship (SAR) Insights
The data synthesized from various studies reveals several key SAR trends:
-
Influence of Substituents: The type and position of substituent groups on the quinoline or its hybridized partner (like a chalcone ring) are critical for cytotoxicity.[6][11] For instance, the presence of electron-donating groups (e.g., methoxy) on the chalcone moiety of quinoline-chalcone hybrids has been shown to enhance antiproliferative activity.[5][6]
-
Role of the Chloro Group: The 2-chloro substituent not only serves as a synthetic handle but may also contribute to the biological activity. Its electron-withdrawing nature can influence the electronic properties of the entire molecule, potentially affecting interactions with biological targets.
-
Lipophilicity: A compound's lipophilicity (its ability to dissolve in fats and lipids) plays a crucial role in its ability to cross cell membranes. Studies on 2-arylquinolines have shown a correlation between higher lipophilicity and better cytotoxic effects against certain cancer cell lines like HeLa and PC3.[12]
Mechanisms of Cytotoxic Action
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously.[1][2][4] The primary mechanisms include:
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, or apoptosis, in cancer cells.[1][7] This is a critical mechanism for eliminating malignant cells. Studies have shown that these compounds can upregulate the levels of key apoptosis-related proteins like Caspase-3, Caspase-9, and cleaved-PARP.[6]
-
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Some quinoline derivatives can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating.[1][6]
-
Generation of Reactive Oxygen Species (ROS): Certain derivatives can induce the production of ROS within cancer cells.[6] While normal cells can manage a certain level of oxidative stress, excessive ROS can lead to cellular damage and apoptosis, a vulnerability that can be exploited in cancer therapy.
-
Inhibition of Key Enzymes: Quinoline scaffolds are known to be effective inhibitors of crucial enzymes involved in cancer progression, such as topoisomerases and protein kinases (e.g., tyrosine kinases).[2][4][9]
Caption: A potential apoptotic pathway induced by quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[13]
Principle
Metabolically active, viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantitative determination of cell viability after treatment with test compounds.[13]
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control, e.g., 5-FU or Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the design of novel anticancer agents. By leveraging molecular hybridization strategies, researchers have successfully synthesized derivatives with significant cytotoxic activity against a range of human cancer cell lines. Structure-activity relationship studies underscore the importance of specific substitutions in modulating this activity, providing a rational basis for future drug design.
While the in vitro data is promising, further research is necessary to fully realize the therapeutic potential of these compounds. Future efforts should focus on:
-
Elucidating Specific Molecular Targets: Identifying the precise proteins or enzymes that these compounds interact with will provide deeper mechanistic insights.
-
In Vivo Efficacy Studies: Evaluating the most potent compounds in animal models of cancer is a critical next step to assess their efficacy and safety profiles in a living system.[11]
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is essential for their development as viable drugs.
References
- M. F. M. Kamal, A. M. M. E. D. A. Ali, and E. M. M. El-Kholy, "Comprehensive review on current developments of quinoline-based anticancer agents," Journal of the Indian Chemical Society, vol. 99, no. 10, p. 100723, Oct. 2022.
- A. V. Thomas, S. Mathew, and B. Mathew, "Anticancer Activity of Quinoline Derivatives," International Journal of Pharmaceutical Sciences Review and Research, vol. 77, no. 1, pp. 120–126, Nov. 2022.
- V. Kumar, A. K. Singh, S. Bawa, and H. Kumar, "Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review," Chemical Biology & Drug Design, Dec. 2022.
- K. Inamoto et al., "Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer," Journal of Medicinal Chemistry, vol. 40, no. 12, pp. 1799–1805, Jun. 1997.
- S. M. S. V. Kumar, "The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview," Polycyclic Aromatic Compounds, vol. 43, no. 5, pp. 4341-4363, 2023.
- S. S. K. Al-Tamari, "Insights into Quinoline Schiff Bases as Anticancer Agents," International Journal of Research and Pharmaceutical Sciences, vol. 11, no. 4, pp. 6960-6972, 2020.
- M. S. Abdel-Maksoud et al., "Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review," RSC Advances, vol. 10, no. 50, pp. 29775–29803, 2020.
- X. Li et al., "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives," Molecules, vol. 26, no. 21, p. 6428, Oct. 2021.
- A. A. Abu-Hashem, M. A. Gouda, and R. A. T. S. Al-Mutairi, "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview," RSC Advances, vol. 15, no. 1, pp. 1-25, 2025.
- R. Cao et al., "Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents," European Journal of Medicinal Chemistry, vol. 162, pp. 483-496, Jan. 2019.
- A. M. M. E. D. A. Ali et al.
- BenchChem, "Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine," BenchChem, 2025.
- M. A. Navarro-Becerra et al., "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights," New Journal of Chemistry, vol. 45, no. 1, pp. 248-262, 2021.
- T. T. H. Van et al., "Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives," Vietnam Journal of Chemistry, vol. 54, no. 1, pp. 105-109, 2016.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to LC-MS Analysis of 2-Chloro-4-methylquinoline Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the quinoline scaffold remains a cornerstone, integral to a multitude of therapeutic agents.[1][2][3] The targeted synthesis of quinoline derivatives often involves precursor molecules like 2-chloro-4-methylquinoline, a versatile intermediate. The analysis of its reaction products is a critical step, ensuring the desired molecular entity's purity, identity, and yield. Among the arsenal of analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its unparalleled sensitivity and specificity.[4]
This guide provides an in-depth comparison of LC-MS methodologies for the analysis of this compound reaction products. It is designed to equip researchers with the expertise to select and optimize analytical strategies, ensuring data integrity and accelerating research timelines.
Understanding the Chemistry: Reactions of this compound
This compound is primed for nucleophilic substitution reactions, where the chlorine atom at the 2-position is displaced by a nucleophile.[5][6][7][8][9] The reactivity of the C-Cl bond is influenced by the electron-withdrawing effect of the nitrogen atom in the quinoline ring. Common reactions include:
-
Amination: Reaction with various amines to yield 2-amino-4-methylquinoline derivatives.
-
Alkoxylation/Hydroxylation: Substitution with alkoxides or hydroxide ions to form ethers or the corresponding quinolinone.
-
Thiolation: Displacement by thiolates to produce 2-thio-4-methylquinoline derivatives.[10]
-
Suzuki and other cross-coupling reactions: Formation of C-C bonds by reacting with boronic acids or other organometallic reagents.
The successful synthesis of these derivatives hinges on the ability to accurately monitor the reaction progress and characterize the final products. LC-MS is the ideal tool for this, providing both retention time and mass-to-charge ratio (m/z) data to confirm the identity of each component in the reaction mixture.[11]
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS parameters is pivotal for achieving optimal separation and detection of this compound and its derivatives. Here, we compare key components of the methodology.
Liquid Chromatography (LC) Parameters
| Parameter | Alternative 1: Reversed-Phase C18 | Alternative 2: Phenyl-Hexyl | Rationale and Experimental Insights |
| Stationary Phase | A C18 column is a robust, general-purpose choice for separating moderately polar to non-polar compounds. The separation is driven by hydrophobic interactions. | A phenyl-hexyl column offers alternative selectivity due to pi-pi interactions with the aromatic quinoline ring system. This can be advantageous for resolving isomers or closely related structures. | For a general screen of reaction products, a C18 column is an excellent starting point. If co-elution of key components is observed, a phenyl-hexyl column should be evaluated. |
| Mobile Phase | A gradient of water and acetonitrile (or methanol) with 0.1% formic acid is a standard mobile phase for positive ion mode ESI. The formic acid aids in protonation.[11] | A similar gradient can be used. The choice between acetonitrile and methanol can influence selectivity. Acetonitrile generally provides sharper peaks for these types of compounds. | The gradient should be optimized to ensure adequate separation of the starting material from the product(s) and any byproducts. A typical gradient might run from 10% to 95% acetonitrile over 10-15 minutes. |
| Flow Rate | For a standard 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is common and compatible with most ESI sources.[12] | Similar flow rates are applicable. | The flow rate should be optimized in conjunction with the gradient to achieve the best balance of resolution and analysis time. |
| Column Temperature | Typically maintained at 30-40 °C to ensure reproducible retention times and improve peak shape. | Similar temperatures are used. | Elevated temperatures can reduce viscosity and improve efficiency but may not be suitable for thermally labile compounds. |
Mass Spectrometry (MS) Parameters
| Parameter | Alternative 1: Electrospray Ionization (ESI) | Alternative 2: Atmospheric Pressure Chemical Ionization (APCI) | Rationale and Experimental Insights |
| Ionization Source | ESI is the most common and versatile ionization technique for LC-MS.[12] It is well-suited for polar and ionizable compounds like quinoline derivatives, typically forming protonated molecules [M+H]+ in positive ion mode. | APCI is better suited for less polar compounds that are not easily ionized by ESI. It involves a gas-phase ionization process. | For the analysis of this compound and its common reaction products (amines, ethers, etc.), ESI in positive ion mode is the preferred choice due to the presence of the basic nitrogen atom.[13][14] |
| Ionization Mode | Positive ion mode is generally preferred for quinoline derivatives as the nitrogen atom is readily protonated. | Positive ion mode would also be used with APCI. | Negative ion mode could be considered for specific derivatives with acidic functionalities, but is less common for this class of compounds. |
| Source Parameters | Capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates must be optimized to maximize the signal of the target analytes while minimizing in-source fragmentation.[13][15] | Corona discharge current, vaporizer temperature, and gas flows are key parameters to optimize for APCI. | A systematic optimization of source parameters is crucial for achieving the best sensitivity. This can be done by infusing a standard solution of the analyte and adjusting parameters to maximize the ion current.[15] |
| Mass Analyzer | A triple quadrupole (QqQ) mass spectrometer is excellent for quantitative analysis using Selected Reaction Monitoring (SRM). An Orbitrap or Time-of-Flight (TOF) analyzer provides high-resolution mass data for accurate mass confirmation and formula determination.[11] | The choice of mass analyzer is independent of the ionization source. | For reaction monitoring, a single quadrupole or QqQ is often sufficient. For characterization of unknown byproducts, a high-resolution mass spectrometer is invaluable. |
Experimental Protocols
Sample Preparation Workflow
Caption: A typical workflow for preparing a reaction mixture for LC-MS analysis.
Detailed Protocol:
-
Aliquoting: Carefully take a small, representative aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot significantly with a solvent compatible with the initial LC mobile phase conditions (e.g., 1 mL of 50:50 acetonitrile:water). This prevents overloading the LC column and MS source.
-
Mixing: Thoroughly mix the diluted sample by vortexing.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer: Transfer the filtered sample into an appropriate autosampler vial.
-
Injection: Place the vial in the autosampler for injection into the LC-MS system.
Optimized LC-MS Method for Reaction Monitoring
This protocol is a robust starting point for the analysis of a typical amination reaction of this compound.
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Conditions (Positive ESI):
-
Capillary Voltage: 3500 V
-
Nebulizer Gas: 35 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
Scan Range: m/z 100-500
Data Interpretation and Comparison
The primary data outputs from the LC-MS analysis are the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak.
Example Data for a Hypothetical Amination Reaction:
| Compound | Expected m/z [M+H]+ | Typical Retention Time (min) |
| This compound (Starting Material) | 178.05 | 6.5 |
| Aniline (Nucleophile) | 94.07 | 2.1 |
| 2-(Phenylamino)-4-methylquinoline (Product) | 235.12 | 7.2 |
By extracting the ion chromatograms for the expected m/z values, one can track the consumption of the starting material and the formation of the product over time. The appearance of unexpected peaks in the TIC warrants further investigation of their mass spectra to identify potential byproducts or impurities.
Logical Relationships in Method Development
Caption: The logical flow for developing a robust LC-MS method.
Trustworthiness and Self-Validation
A robust analytical method must be self-validating. This is achieved through:
-
System Suitability: Injecting a standard mixture before sample analysis to ensure the system is performing correctly (e.g., checking retention time stability, peak shape, and signal intensity).
-
Internal Standards: When quantitative analysis is required, the use of an internal standard can correct for variations in sample preparation and instrument response.
-
Spiking Experiments: Spiking the reaction matrix with a known amount of the product standard can help confirm peak identity and assess matrix effects.
-
High-Resolution MS: For definitive identification of new compounds, accurate mass data from a high-resolution mass spectrometer can provide the elemental composition, which is a powerful confirmation tool.[11]
By adhering to these principles of scientific integrity, the data generated will be reliable, reproducible, and defensible, which is paramount in research and drug development.
References
- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- El-Sayed, M. A.-A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1366.
- National Institutes of Health. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
- ResearchGate. Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- LCGC. The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS.
- ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Spectroscopy Online. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- ResearchGate. Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
- Wikipedia. 2-Chloroquinoline.
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
- Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- ChemRxiv. Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry.
- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
- PubMed. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors.
- Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.
- ResearchGate. CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
- ResearchGate. Determination of Quinoline in Textiles by High- Performance Liquid Chromatography.
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
- Agilent. Determination of Haloacetic Acids in Drinking Water by LC/MS/MS.
- PubMed. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry.
- PubMed. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Structural Elucidation of 2-Chloro-4-methylquinoline Derivatives: Beyond a Single Method
In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone for developing novel therapeutic agents and functional materials. Among its many variations, 2-chloro-4-methylquinoline serves as a critical synthetic intermediate. Understanding the precise three-dimensional architecture of its derivatives is not merely an academic exercise; it is a fundamental prerequisite for predicting molecular interactions, designing potent drug candidates, and engineering materials with desired properties.
This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structure determination—with other essential analytical techniques. We will explore the causality behind experimental choices, detail self-validating protocols, and demonstrate how a multi-technique approach provides the most comprehensive understanding of these vital molecules.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography offers an unambiguous and highly precise determination of a molecule's three-dimensional structure.[1][2] It provides a static snapshot of the molecule in the solid state, revealing exact bond lengths, bond angles, and the spatial arrangement of all atoms. This level of detail is unattainable by any other single technique and is crucial for understanding structure-activity relationships (SAR).[3][4]
A crystallographic study of the parent compound, this compound, reveals a planar molecule where individual units form stacked columns within the crystal lattice.[5] This fundamental structural information, including key parameters like its orthorhombic crystal system and Pbca space group, serves as a vital baseline for understanding how further derivatization impacts molecular conformation and intermolecular interactions.[5]
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a refined 3D structure is a meticulous process, with each step designed to ensure the quality and validity of the final model.[4][6]
// Node Definitions synthesis [label="Synthesis & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallization [label="Crystal Growth\n(e.g., Slow Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; mounting [label="Crystal Selection & Mounting", fillcolor="#F1F3F4", fontcolor="#202124"]; data_collection [label="X-ray Data Collection\n(Diffractometer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; structure_solution [label="Structure Solution\n(Phase Problem)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; refinement [label="Structure Refinement", fillcolor="#FBBC05", fontcolor="#202124"]; validation [label="Validation & Deposition\n(e.g., CCDC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges synthesis -> crystallization [label="Homogeneous Sample"]; crystallization -> mounting [label="High-Quality Single Crystal"]; mounting -> data_collection [label="Precise Orientation"]; data_collection -> structure_solution [label="Diffraction Pattern (h,k,l,I)"]; structure_solution -> refinement [label="Initial Atomic Model"]; refinement -> validation [label="Refined 3D Structure"]; }
Workflow for SC-XRD from synthesis to final structure validation.
Detailed Protocol for Single-Crystal X-ray Crystallography:
-
Synthesis and Purification: The initial synthesis of the this compound derivative must yield a highly pure compound.[7][8] Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality. Techniques like column chromatography are often employed.[8]
-
Crystallization (The Critical Step): Growing diffraction-quality single crystals is often the most challenging part of the process.[3][4]
-
Causality: The goal is to bring a saturated solution to a state of supersaturation slowly, allowing molecules to self-assemble into a highly ordered, single-crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders unsuitable for SC-XRD.
-
Method - Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol/heptane) to near saturation.[5][8]
-
Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.
-
Monitor periodically for the formation of clear, well-defined crystals.
-
-
-
Crystal Selection and Mounting: Under a microscope, select a single crystal (ideally 0.1-0.3 mm) with sharp edges and no visible defects. This crystal is carefully mounted on a goniometer head for analysis.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen (e.g., 150 K) to minimize thermal vibration, and irradiated with a monochromatic X-ray beam.[5] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.
-
Structure Solution and Refinement:
-
Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.[5]
-
This initial model is then refined (e.g., with SHELXL) by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the calculated data from the model.[5]
-
-
Validation and Deposition: The final structure is validated using metrics like the R-factor (agreement factor) and checked for geometric soundness.[5][9] For publication, the data is typically deposited in a public repository like the Cambridge Structural Database (CSD).[3][10]
A Comparative Framework: Integrating Complementary Techniques
While SC-XRD is definitive, a comprehensive characterization relies on a suite of analytical tools. Each technique provides a different piece of the puzzle, and their combined data creates a robust, self-validating picture of the molecule.
// Node Definitions synthesis [label="Synthesized Derivative", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; ms [label="Mass Spectrometry (MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; xrd [label="X-ray Crystallography\n(SC-XRD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; comp [label="Computational Modeling\n(DFT)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges synthesis -> ms [label="Confirms\nMolecular Weight"]; synthesis -> nmr [label="Determines\nConnectivity"]; ms -> nmr [style=dotted, arrowhead=none]; nmr -> xrd [label="Validates\nComposition"]; xrd -> comp [label="Provides Experimental\nBenchmark"]; nmr -> comp [label="Informs Initial\nConformation"]; }
Logical workflow showing how different techniques validate each other.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for determining the covalent framework (connectivity) of a molecule in solution.[11][12] For quinoline derivatives, ¹H and ¹³C NMR spectra reveal the number and environment of protons and carbons, confirming the successful synthesis and substitution pattern.[11][13]
-
Expertise: While SC-XRD provides a static solid-state structure, NMR offers insights into the molecule's average conformation and dynamics in solution. This is critical for drug development, as biological interactions occur in an aqueous environment.
-
Trustworthiness: 2D NMR experiments like COSY and HMQC establish proton-proton and proton-carbon correlations, providing an independent and definitive map of the molecule's bonding network that must be consistent with the final crystal structure.[12]
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecule's mass-to-charge ratio.[14] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with extreme precision, serving as a primary check on the compound's identity before proceeding with more complex analyses.[14]
-
Expertise: MS is often the first analytical step post-purification. It quickly answers the fundamental question: "Did I make the compound I intended to make?" An HRMS result that matches the theoretical mass for the this compound derivative provides the confidence needed to invest time in crystallization and other experiments.
Computational Modeling
Theoretical methods like Density Functional Theory (DFT) can predict molecular geometries, electronic properties, and NMR chemical shifts.[15]
-
Expertise: Computational models are powerful but are theoretical predictions. SC-XRD provides the ultimate experimental benchmark.[16] By comparing a DFT-optimized geometry with a crystal structure, researchers can validate the accuracy of their computational methods, leading to more reliable predictions for derivatives that are difficult to crystallize.
Data Synthesis: A Head-to-Head Comparison
The following table summarizes the distinct advantages and limitations of each technique in the context of characterizing this compound derivatives.
| Technique | Primary Information Provided | Strengths | Limitations |
| SC-X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular packing.[1][2] | Unambiguous, high-precision structural data; the "gold standard" for absolute configuration.[1][3] | Requires high-quality single crystals, which can be difficult to grow; provides a solid-state, not solution, structure.[3][4] |
| NMR Spectroscopy | Covalent framework (connectivity), solution-state conformation, molecular dynamics.[11][12] | Excellent for verifying synthesis; provides data relevant to the biological (solution) environment. | Does not provide precise bond lengths/angles; structure is an average of solution conformations. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS).[14] | High sensitivity and accuracy; rapid confirmation of molecular formula. | Provides no information on 3D structure or connectivity. |
| Computational Modeling | Predicted geometry, electronic properties, theoretical spectra.[15][16] | Can explore conformations and properties of yet-to-be-synthesized molecules; provides insight into non-isolable states. | Is a theoretical model that requires experimental validation; accuracy depends on the chosen method.[16] |
Conclusion
For researchers and drug development professionals working with this compound derivatives, a multi-faceted analytical approach is not just best practice—it is essential for scientific rigor. While NMR and MS confirm the identity and connectivity of a synthesized compound, single-crystal X-ray crystallography stands alone in its ability to provide the definitive, high-resolution three-dimensional structure. This structural blueprint is indispensable for understanding intermolecular interactions, validating computational models, and rationally designing the next generation of molecules with enhanced efficacy and function. By integrating these techniques, we build a self-validating, comprehensive understanding that accelerates scientific discovery.
References
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.Benchchem.
- X-ray Crystallography of 2-(2-Chloroethyl)
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Single crystal X-ray diffraction.Rigaku.
- Structural Elucidation of a New Puzzling Compound Emerged
- Small molecule crystallography.Excillum.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Small Molecule X-Ray Crystallography, Theory and Workflow.
- Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples.
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Deriv
- This compound.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.TSI Journals.
- 4-Chloro-2,5-dimethylquinoline.
- Cambridge Structural D
- Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples.
- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- How can 2-chloro-4-picoline be synthesized and applied effectively?Guidechem.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.MDPI.
- X-Ray Crystallography of Chemical Compounds.
- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Frie.IUCr Journals.
- Access Structures.
- Quinoline, 2-chloro-4-methyl-.NIST WebBook.
- Quinoline, 2-chloro-4-methyl-.NIST WebBook.
- 4-Chloro-2-methylquinoline.PubChem.
Sources
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-4-methylquinoline by Melting Point Analysis
Introduction: The Imperative of Purity in Chemical Synthesis
In the realms of pharmaceutical research and synthetic chemistry, the purity of a chemical intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 2-Chloro-4-methylquinoline serves as a critical structural motif and starting material in the synthesis of numerous pharmacologically active compounds. The presence of unreacted starting materials, byproducts, or isomers can drastically alter reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).[1]
This guide provides a comprehensive comparison and detailed protocol for assessing the purity of this compound using melting point determination. While modern chromatographic techniques like HPLC and GC offer quantitative data, melting point analysis remains an indispensable, rapid, and cost-effective first-line method for a qualitative evaluation of crystalline solid purity.[2][3] We will explore the theoretical underpinnings, a standardized experimental workflow, and the interpretation of data, providing researchers with the expertise to confidently evaluate their material.
The Scientific Principle: Melting Point Depression
The utility of melting point as a purity indicator is grounded in the colligative property of melting point depression . A pure, crystalline solid possesses a highly ordered, three-dimensional crystal lattice. The energy required to overcome the lattice forces and transition from the solid to the liquid phase is specific and occurs over a very narrow temperature range, typically 0.5–2°C.[4][5][6]
When impurities are introduced into this crystal lattice, they disrupt its uniform structure. This disruption weakens the intermolecular forces holding the crystals together.[4][6] Consequently, less thermal energy is needed to break down the lattice and initiate melting. This results in two observable phenomena:
-
Depression of the Melting Point: The temperature at which the substance completely melts is lower than that of the pure substance.[7]
-
Broadening of the Melting Range: The melting process begins at a lower temperature (the eutectic temperature) and occurs over a wider temperature range because different regions of the solid have varying concentrations of the impurity.[5][7][8]
Therefore, a sharp melting range at the expected temperature is a strong indicator of high purity, while a depressed and broad melting range signals the presence of contaminants.[2][4][9]
Experimental Framework: A Comparative Analysis
To illustrate the practical application of this principle, consider the melting point data for several batches of this compound with varying purity levels. The literature value for the melting point of high-purity this compound is in the range of 54°C to 58°C .[10][11] A highly purified sample is expected to melt over a narrow 1-2°C range within this window.
Table 1: Comparative Melting Point Data for this compound Samples
| Sample ID | Description | Expected Purity (Assay by GC) | Observed Melting Range (°C) | Interpretation |
| A-998 | Reference Standard | >99.5% | 55.5 - 56.5 | High Purity: Sharp, narrow range within the expected literature value. |
| B-985 | Standard Grade | ~98.5% | 53.0 - 56.0 | Moderate Purity: Onset of melting is depressed, and the range is significantly broadened. |
| C-IMP1 | Contaminated with starting material (e.g., 4-methyl-2-quinolone, MP >200°C) | Unknown | 52.5 - 56.0 | Impure: Melting point is depressed and broad, indicating contamination. |
| D-IMP2 | Contaminated with a byproduct (e.g., Isomeric chloro-quinoline, hypothetical MP ~45°C) | Unknown | 48.0 - 53.5 | Highly Impure: Significant depression and a very broad range. |
This data clearly demonstrates the correlation between a tightened melting range and increased purity. Sample A-998, with its 1°C range, can be confidently classified as high-purity, while the others show clear evidence of contamination.
Standardized Protocol for Melting Point Determination (Capillary Method)
This protocol is designed to be a self-validating system, incorporating calibration and precise control over experimental variables. It is harmonized with principles outlined in major pharmacopeias and standards organizations.[12][13][14]
Instrumentation and Calibration
-
Apparatus: A digital melting point apparatus or a traditional Thiele tube/oil bath setup. Digital instruments with automated detection are preferred for objectivity.
-
Causality: The accuracy of the temperature reading is paramount. Therefore, the instrument's thermometer must be calibrated periodically.
-
Calibration Protocol: Use certified USP Melting Point Reference Standards that bracket the expected melting point of the sample (e.g., Phenyl Salicylate, MP 40.8-43.3°C, and Vanillin, MP 81.0-83.0°C).[15] If the observed melting points of the standards deviate from their certified ranges, apply a correction factor or recalibrate the instrument according to the manufacturer's instructions.
Experimental Workflow
The entire process, from sample handling to final determination, must be executed with precision.
Caption: Workflow for Purity Assessment by Melting Point.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Place a small amount of the crystalline this compound on a watch glass.
-
Using a spatula, finely pulverize the sample. Causality: A fine powder ensures uniform heat distribution and efficient packing in the capillary tube.[15]
-
Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.
-
-
Capillary Tube Packing:
-
Use a standard capillary tube (e.g., 0.8-1.2 mm internal diameter).[13][16]
-
Tap the open end of the tube into the powdered sample until a small amount enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a tight column at the bottom.
-
The final packed column height should be 2.5–3.5 mm.[14] Causality: Too much sample will cause a temperature gradient across the column, leading to a broadened apparent melting range.
-
-
Measurement:
-
Place the packed capillary into the heating block of the apparatus.
-
Set the initial heating rate to a rapid value (e.g., 10-15°C/min) to approach the expected melting point quickly.
-
When the temperature is approximately 10°C below the expected melting point (i.e., around 45°C), reduce the heating rate to 1–2°C per minute.[14] Causality: A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring that the temperature of the heating block accurately reflects the temperature of the sample.
-
Record the Onset Temperature (T-onset): The temperature at which the first visible drop of liquid appears.[16]
-
Record the Clear Point (T-clear): The temperature at which the last solid crystal melts, and the substance is completely liquid.[14]
-
Limitations and Alternative Methodologies
While highly effective, melting point analysis has limitations:
-
It is not quantitative: It indicates the presence of impurities but not their exact amount.
-
It is not specific: It cannot identify the chemical nature of the impurities.
-
Eutectic Mixtures: Some specific impurity ratios (eutectic mixtures) can melt sharply at a depressed temperature, potentially being mistaken for a pure compound.[8]
-
Insoluble Impurities: Insoluble impurities (e.g., dust, sand) have a negligible effect on the melting point.
For definitive purity analysis, especially in late-stage drug development, melting point data should be supplemented with orthogonal techniques like High-Performance Liquid Chromatography (HPLC) , which can separate, identify, and quantify impurities with high precision.[17]
Conclusion
Melting point determination is a powerful, accessible, and fundamentally important technique in the analytical toolkit of any research scientist. When performed according to a standardized, calibrated protocol, it provides a rapid and reliable assessment of the purity of crystalline intermediates like this compound. A sharp melting range (≤2°C) that aligns with the established literature value is a trustworthy indicator of high purity, providing confidence to proceed with subsequent synthetic steps. Conversely, a depressed and broadened range is a clear directive to repurify the material before use.
References
- ASTM E324-23, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023. ([Link])
- ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ([Link])
- GlobalSpec. (n.d.). ASTM E324-99 - Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (Withdrawn 2001). ([Link])
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. ([Link])
- Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324. ([Link])
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Intertek Inform. (2019, February 25).
- LibreTexts Chemistry. (2022, April 7). 6.1C: Melting Point Theory. ([Link])
- Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. ([Link])
- IBChem. (n.d.). Melting point depression. ([Link])
- Scribd. (n.d.). USP 741 Melting Point or Range. ([Link])
- USP-BPEP. (n.d.).
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. ([Link])
- Chemsrc. (n.d.). This compound | CAS#:634-47-9. ([Link])
- Kuppa, R. L. (2021, June 11). Melting point testing as per USP 741 [Video]. YouTube. ([Link])
- ResearchGate. (2020, June 2).
- ResearchGate. (n.d.).
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. ([Link])
- Beilstein Journal of Organic Chemistry. (n.d.).
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ([Link])
- PubMed. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. ([Link])
- ResearchGate. (n.d.). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. infinitalab.com [infinitalab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Home Page [chem.ualberta.ca]
- 6. ibchem.com [ibchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.pdx.edu [web.pdx.edu]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. This compound | CAS#:634-47-9 | Chemsrc [chemsrc.com]
- 11. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. scribd.com [scribd.com]
- 13. uspbpep.com [uspbpep.com]
- 14. thinksrs.com [thinksrs.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Quinoline Synthesis Methods: A Guide for Researchers
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, from antimalarials like quinine and chloroquine to modern anticancer agents. For researchers and drug development professionals, the efficient construction of this privileged heterocycle is of paramount importance. Over the last century and a half, a diverse toolkit of synthetic methods has been developed, each with its own distinct advantages, limitations, and strategic applications.
This guide provides an in-depth, head-to-head comparison of the most significant methods for quinoline synthesis. We will move beyond a simple recitation of named reactions to dissect the mechanistic underpinnings, practical considerations, and comparative performance of each approach. This analysis is designed to empower you, the researcher, to make informed, strategic decisions in your synthetic planning, backed by experimental data and field-proven insights.
The Classical Arsenal: Pillars of Quinoline Synthesis
The traditional methods for quinoline synthesis, many of which date back to the late 19th century, remain relevant for their use of readily available starting materials and their ability to produce a wide range of quinoline derivatives. However, they are often characterized by harsh reaction conditions.
The Skraup Synthesis: A Classic, Forceful Approach
First reported by Zdenko Hans Skraup in 1880, this is one of the oldest and most direct methods for producing the parent quinoline ring.[1] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[1][2][3]
Mechanism and Rationale: The reaction's driving force is the in-situ formation of acrolein from the acid-catalyzed dehydration of glycerol.[4][5] The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. A final oxidation step, driven by the oxidizing agent, furnishes the aromatic quinoline ring.[4][5] The use of ferrous sulfate is common to moderate the notoriously violent and exothermic nature of the reaction.[1][6]
Caption: General workflow for the Skraup quinoline synthesis.
Advantages:
-
Simplicity: A one-pot reaction using inexpensive and readily available starting materials.[2]
-
Directness: Provides a direct route to the unsubstituted quinoline core and its derivatives substituted on the benzene ring.
Disadvantages:
-
Harsh Conditions: The reaction is highly exothermic and can be violent, requiring careful control.[1][2] The use of concentrated sulfuric acid and high temperatures limits the scope of compatible functional groups.
-
Low to Moderate Yields: Yields can be variable and are often not very high.[2]
-
Limited Substituent Scope: It is not suitable for introducing substituents on the pyridine ring.[2]
The Doebner-von Miller Reaction: A Versatile Modification
A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol.[7] This modification, also known as the Skraup-Doebner-von Miller synthesis, allows for the synthesis of quinolines with substituents on the pyridine ring.[8]
Mechanism and Rationale: The reaction is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by a cyclization and oxidation, similar to the Skraup synthesis.[8] However, studies with isotopic labeling suggest a more complex fragmentation-recombination mechanism may be at play.[8] A key challenge is the tendency of the α,β-unsaturated carbonyl compound to polymerize under the strong acidic conditions, which can lead to the formation of tar and reduce yields.[9]
Advantages:
-
Greater Versatility: Allows for the synthesis of a wider range of substituted quinolines compared to the Skraup method.[8]
-
Readily Available Starting Materials: Utilizes a broad range of anilines and α,β-unsaturated carbonyl compounds.
Disadvantages:
-
Tar Formation: Prone to polymerization of the carbonyl component, leading to difficult purification and lower yields.[9]
-
Harsh Conditions: Still requires strong acid catalysts and often elevated temperatures.
The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines. It involves the acid-catalyzed condensation of an arylamine with a β-diketone.[4]
Mechanism and Rationale: The reaction begins with the formation of an enamine intermediate from the condensation of the aniline and the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline product.[4]
Caption: Simplified mechanism of the Combes quinoline synthesis.
Advantages:
-
Specific Substitution Pattern: Provides a reliable route to 2,4-disubstituted quinolines.
-
Good Yields: Generally offers good yields for suitable substrates.
Disadvantages:
-
Limited to β-Diketones: The scope is defined by the availability of the β-diketone starting material.
-
Acid-Catalyzed: Requires acidic conditions, which may not be compatible with sensitive functional groups.
The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Regioselectivity
This method involves the reaction of anilines with β-ketoesters and is particularly interesting due to its temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[10]
Mechanism and Rationale: At lower temperatures (kinetic control), the aniline preferentially attacks the more reactive keto group of the β-ketoester, leading to an enamine intermediate that cyclizes to form the 4-hydroxyquinoline.[11][12] At higher temperatures (thermodynamic control), the reaction favors the formation of a more stable anilide intermediate by attack at the ester group, which then cyclizes to the 2-hydroxyquinoline.[11]
Advantages:
-
Access to Hydroxyquinolines: A primary route to important 2- and 4-hydroxyquinoline derivatives.
-
Tunable Regioselectivity: The reaction outcome can be controlled by adjusting the temperature.
Disadvantages:
-
High Temperatures for Cyclization: The cyclization step often requires very high temperatures (around 250 °C).[11]
-
Potential for Mixed Products: In some cases, a mixture of isomers may be obtained if the temperature is not carefully controlled.
The Friedländer Synthesis: A Milder and More Versatile Alternative
The Friedländer synthesis is one of the most versatile and widely used methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[2][13][14]
Mechanism and Rationale: The reaction can be catalyzed by either acid or base and is believed to proceed through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring.[13][15]
Caption: General experimental workflow for the Friedländer synthesis.
Advantages:
-
Mild Conditions: Generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[2]
-
High Yields: Often provides good to excellent yields.[2]
-
Broad Substrate Scope: Allows for the synthesis of a wide variety of substituted quinolines with predictable regiochemistry.[2]
-
Versatility: Can be performed under acidic, basic, or even neutral conditions.[2]
Disadvantages:
-
Starting Material Accessibility: The main limitation is the availability of the required 2-aminoaryl aldehyde or ketone precursors, which often need to be synthesized separately.[2]
Comparative Performance: A Data-Driven Overview
| Feature | Skraup Synthesis | Doebner-von Miller | Combes Synthesis | Conrad-Limpach-Knorr | Friedländer Synthesis |
| Starting Materials | Aniline, Glycerol | Aniline, α,β-Unsaturated Carbonyl | Aniline, β-Diketone | Aniline, β-Ketoester | 2-Aminoaryl Carbonyl, α-Methylene Carbonyl |
| Typical Conditions | Conc. H₂SO₄, >150°C, Oxidizing Agent | Strong Acid (e.g., HCl), Heat | Acid (e.g., H₂SO₄), Heat | Heat (Kinetic vs. Thermodynamic control) | Acid or Base, Milder Temperatures |
| Key Advantages | Simple, inexpensive starting materials | Access to pyridine-ring substituted quinolines | Specific synthesis of 2,4-disubstituted quinolines | Access to 2- and 4-hydroxyquinolines | Mild conditions, high yields, broad scope |
| Key Disadvantages | Harsh, hazardous, low yields, limited scope | Tar formation, harsh conditions | Limited to β-diketone availability | High cyclization temperatures | Requires pre-functionalized starting materials |
| Typical Yields | Low to Moderate (often <50%) | Variable, often moderate | Good | Good to Excellent | Good to Excellent (often >80%) |
Modern Frontiers in Quinoline Synthesis
While the classical methods are foundational, modern organic synthesis has driven the development of more efficient, milder, and environmentally friendly approaches.
Transition-Metal-Catalyzed Methods
In recent years, transition-metal catalysis has emerged as a powerful tool for quinoline synthesis.[16][17][18] Catalysts based on palladium, copper, iron, and ruthenium have enabled novel transformations, including C-H activation, cyclization, and multicomponent reactions (MCRs), often under mild conditions with high atom economy.[19] These methods offer access to complex quinoline derivatives that are difficult to prepare using classical approaches.[16][18]
Metal-Free Synthesis
There is a growing emphasis on developing metal-free synthetic routes to avoid the toxicity and cost associated with transition metals.[20][21] These methods often rely on the use of iodine, Brønsted acids, or organocatalysts, and can include innovative strategies like oxidative cyclization and radical-promoted reactions.[7][22] Furthermore, the use of green chemistry principles, such as microwave-assisted synthesis and the use of ionic liquids, has been applied to both classical and modern methods to improve their efficiency and sustainability.[23]
Experimental Protocols
Representative Protocol for Skraup Synthesis of Quinoline
This protocol is adapted from established literature and should be performed with extreme caution in a well-ventilated fume hood.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to aniline while cooling in an ice bath.
-
To this mixture, add glycerol and ferrous sulfate heptahydrate.
-
Slowly and cautiously add nitrobenzene.
-
Heat the mixture gently in an oil bath. The reaction is highly exothermic and will require careful temperature control.
-
Maintain the reaction at a controlled temperature (typically around 140-150°C) for several hours.
-
After the reaction is complete, allow the mixture to cool and then carefully pour it into a large volume of water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution to precipitate the crude quinoline.
-
The quinoline is then isolated by steam distillation, followed by extraction of the distillate with an organic solvent, drying, and distillation.
Representative Protocol for Friedländer Synthesis of a Substituted Quinoline
This protocol describes a general procedure and may require optimization for specific substrates.
Materials:
-
2-Aminobenzophenone
-
Acetone
-
Potassium hydroxide
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzophenone and potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add acetone to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted quinoline.[24]
Conclusion and Future Outlook
The synthesis of quinolines is a mature field of organic chemistry, yet it continues to evolve. The classical methods, particularly the versatile Friedländer synthesis, remain indispensable tools. However, the harsh conditions and limited scope of some of these older reactions have spurred the development of a new generation of synthetic strategies.
For the modern researcher, the choice of method will be guided by the specific substitution pattern of the target molecule, the availability and functional group tolerance of the starting materials, and considerations of efficiency, safety, and environmental impact. The ongoing advancements in transition-metal catalysis and metal-free reactions promise to further expand the synthetic chemist's toolkit, enabling the construction of ever more complex and diverse quinoline-based molecules for applications in medicine and materials science.
References
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- Organic & Biomolecular Chemistry. (2020). Recent advances and prospects in the metal-free synthesis of quinolines. Royal Society of Chemistry. [Link]
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed. [Link]
- Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines.
- Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. [Link]
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Semantic Scholar. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Semantic Scholar. [Link]
- Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. [Link]
- Kumar, A., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. [Link]
- Wikipedia. Friedländer synthesis. Wikipedia. [Link]
- Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]
- Martinez, R., et al. (2008). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry, 73(24), 9778-9780. [Link]
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]
- Wikipedia. Conrad–Limpach synthesis. Wikipedia. [Link]
- Wang, X., et al. (2023).
- Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]
- ResearchGate. (2025). Conventional synthetic name reactions for quinoline synthesis.
- Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]
- SlidePlayer. Preparation and Properties of Quinoline. SlidePlayer. [Link]
- Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
- Slideshare. (2019). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Slideshare. [Link]
- Wikipedia. Skraup reaction. Wikipedia. [Link]
- Cambridge University Press. (2017). Conrad-Limpach Reaction. Cambridge University Press. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Chen, C. H., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(17), 6306-6311. [Link]
- Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Curly Arrow. [Link]
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]
- Organic Chemistry Portal.
- Organic Syntheses. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]
- Organic Syntheses. (1943). 6-methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 2, p.474. [Link]
- Bioorganic & Medicinal Chemistry Letters. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed Central. [Link]
- Cheng, C. C. (1976). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
- ResearchSpace@UKZN. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- ResearchGate. (2016). Conrad-Limpach reaction.
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. iipseries.org [iipseries.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. orgsyn.org [orgsyn.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 18. ias.ac.in [ias.ac.in]
- 19. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances and prospects in the metal-free synthesis of quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Recent Advances in Metal-Free Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-4-methylquinoline
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinoline nucleus is of paramount importance, forming the core of numerous therapeutic agents. This guide provides an in-depth, objective comparison of prevalent synthetic protocols for a key derivative, 2-Chloro-4-methylquinoline. We will dissect the efficiency, practicality, and underlying chemical principles of various routes, supported by experimental data to inform your synthetic strategy.
Introduction to this compound
This compound is a versatile synthetic intermediate. The chloro-substituent at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The methyl group at the 4-position influences the electronic properties and steric environment of the molecule. This guide will navigate the synthesis of this important building block through a two-stage conceptual framework: the initial construction of the 4-methylquinoline core, followed by the crucial chlorination step at the 2-position. We will also explore a direct route to a closely related 2-chloroquinoline derivative.
Stage 1: Forging the Quinoline Core
The initial challenge in synthesizing this compound lies in the efficient construction of the fundamental quinoline ring system. Several classic named reactions offer pathways to this scaffold, each with distinct advantages and mechanistic nuances.
Protocol 1: The Combes Synthesis
The Combes synthesis is a robust method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] For the synthesis of a 2,4-dimethylquinoline, aniline is reacted with acetylacetone.
Mechanism Insight: The reaction is initiated by the formation of an enamine from the aniline and one of the ketone functionalities of the β-diketone. Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, followed by dehydration, yields the aromatic quinoline ring.[2] The cyclization step is typically the rate-determining step.[3]
Experimental Protocol (Representative for 2,4-disubstituted quinolines):
-
Combine aniline (1 equivalent) and acetylacetone (1 equivalent) in a reaction vessel.
-
With cooling, slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.[4]
-
Heat the mixture to facilitate cyclization and dehydration. Typical temperatures range from 110-140°C.[3][4]
-
After the reaction is complete, the mixture is cooled and quenched by pouring it onto ice.
-
Neutralization with a base (e.g., sodium hydroxide) precipitates the crude product, which is then collected and purified.[3][4]
Protocol 2: The Doebner-von Miller Reaction
A versatile method for quinoline synthesis, the Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5][6] To generate a 4-methylquinoline, crotonaldehyde is a suitable α,β-unsaturated aldehyde.
Mechanism Insight: The reaction mechanism is complex and has been a subject of debate, but it is generally accepted to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[5] This is followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring.[7] A key challenge in this reaction is the tendency of the α,β-unsaturated carbonyl compound to polymerize under the strong acidic conditions, which can lead to the formation of tar and reduce yields.[8]
Experimental Protocol (Representative for 2-methylquinolines):
-
Aniline (1.0 equivalent) is dissolved in aqueous hydrochloric acid (e.g., 6 M) and heated to reflux.
-
A solution of crotonaldehyde (1.2 equivalents) in a non-polar solvent like toluene is added dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[4]
-
Reflux is continued for an additional 4-6 hours.
-
After cooling, the reaction mixture is carefully neutralized with a concentrated base solution (e.g., sodium hydroxide).
-
The product is then extracted with an organic solvent and purified.[4]
Protocol 3: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction provides an entry to 4-hydroxyquinolines (4-quinolones), which are key precursors to 2-chloroquinolines.[9][10] This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate ester.[9]
Mechanism Insight: The synthesis commences with a nucleophilic attack of the aniline on the electron-deficient double bond of the malonate ester, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[9] A high-temperature intramolecular cyclization then forms the quinoline ring.[11] Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline.[9]
Experimental Protocol (Representative for 4-hydroxyquinolines):
-
Aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) are heated at 100-130°C for 1-2 hours.
-
The resulting intermediate is cyclized by heating in a high-boiling point solvent (e.g., diphenyl ether) at approximately 250°C.
-
The formed ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed with a base (e.g., sodium hydroxide).
-
Acidification precipitates the carboxylic acid, which is subsequently decarboxylated by heating above its melting point to yield the 4-hydroxyquinoline.[9]
Stage 2: Introduction of the 2-Chloro Substituent
With the quinoline core established, the next critical step is the introduction of the chlorine atom at the 2-position. This is most commonly achieved by the chlorination of a 2-hydroxyquinoline (quinolone) precursor.
Protocol 4: Chlorination of 2-Hydroxy-4-methylquinoline
The tautomeric equilibrium of 2-hydroxy-4-methylquinoline favors the 4-methyl-2(1H)-quinolone form. This precursor is readily chlorinated using phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.
Mechanism Insight: The reaction proceeds through the conversion of the hydroxyl group of the quinolone into a better leaving group by phosphorylation with POCl₃.[12][13] The chloride ion then acts as a nucleophile, displacing the phosphate group to yield the 2-chloroquinoline. The reaction is typically driven to completion by heating.[12]
Experimental Protocol:
-
2-Hydroxy-4-methylquinoline is treated with an excess of phosphoryl chloride (POCl₃).
-
The mixture is heated, often to reflux, for several hours (e.g., 70-90°C).[12]
-
After completion, the excess POCl₃ is carefully removed, often by distillation under reduced pressure.
-
The reaction mixture is then cautiously quenched by pouring it onto crushed ice.
-
The resulting mixture is neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the this compound.
-
The product is collected by filtration and purified, typically by recrystallization.
An Alternative Direct Approach: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a direct route to 2-chloro-3-formylquinolines from N-arylacetamides, providing a functionalized product in a single cyclization and chlorination step.
Protocol 5: Vilsmeier-Haack Synthesis
This reaction utilizes the Vilsmeier reagent, prepared in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Mechanism Insight: The Vilsmeier reagent acts as an electrophile, reacting with the electron-rich aromatic ring of an N-arylacetamide. This is followed by an intramolecular cyclization and subsequent chlorination to yield the 2-chloro-3-formylquinoline derivative. The reaction is particularly effective for N-arylacetamides bearing electron-donating groups.
Experimental Protocol (Representative for 2-chloro-3-formylquinolines):
-
Phosphoryl chloride is added dropwise to N,N-dimethylformamide (DMF) at 0-5°C.
-
The N-arylacetamide (e.g., N-phenylacetamide) is then added to the Vilsmeier reagent.
-
The reaction mixture is heated (e.g., 80-90°C) for several hours.[14][15]
-
Upon completion, the reaction is quenched by pouring it into ice-water.
-
The precipitated product is collected by filtration, washed, and dried.[14]
Comparative Analysis of Synthesis Protocols
| Protocol | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Combes Synthesis | Aniline, Acetylacetone | Strong Acid (e.g., H₂SO₄) | Good to Excellent | 3-4 hours | Good yields, readily available starting materials. | Requires strong acid, high temperatures. |
| Doebner-von Miller | Aniline, Crotonaldehyde | Strong Acid (e.g., HCl) | Moderate | 5-8 hours | Versatile for various substituted quinolines. | Prone to polymerization and tar formation, moderate yields.[8] |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | High-boiling solvent | Good | Multi-step, long | Provides access to 4-hydroxyquinolines. | Requires very high temperatures for cyclization, multi-step process.[11] |
| Chlorination | 2-Hydroxy-4-methylquinoline | POCl₃ | Good to Excellent | 2-4 hours | Efficient and widely used for chlorination. | POCl₃ is corrosive and requires careful handling. |
| Vilsmeier-Haack | N-Arylacetamide | POCl₃, DMF | Good (60-80%)[15] | 4-10 hours[15] | Direct route to a functionalized 2-chloroquinoline. | Produces a 3-formyl derivative, requires careful temperature control. |
Visualizing the Synthetic Pathways
Overall Workflow Comparison
Caption: Comparative workflow of the synthesis protocols for this compound.
Reaction Mechanism: Combes Synthesis
Sources
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. ablelab.eu [ablelab.eu]
- 12. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 14. chemijournal.com [chemijournal.com]
- 15. chemijournal.com [chemijournal.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Chloro-4-methylquinoline for Laboratory Professionals
In the pursuit of scientific advancement, the integrity of our work extends beyond the laboratory bench to encompass the entire lifecycle of the chemicals we employ. The responsible management of hazardous waste is a cornerstone of a safe and sustainable research environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-4-methylquinoline, a halogenated heterocyclic compound. By adhering to these procedures, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
The Chemical Profile and Associated Hazards of this compound
A foundational understanding of a chemical's properties is the first step in its safe handling and disposal. This compound (CAS No. 634-47-9) is a solid organic compound characterized by a quinoline core substituted with a chlorine atom and a methyl group.[1] Its hazard profile, as outlined in Safety Data Sheets (SDS), necessitates careful handling.
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Aquatic Toxicity: Classified as WGK 3, indicating it is highly hazardous to water.[1]
Given these hazards, under no circumstances should this compound or its containers be disposed of in standard refuse or via the sanitary sewer system.[4][5][6] The presence of a halogen (chlorine) classifies it as a halogenated organic waste , which requires specific disposal pathways.[7][8]
Mandatory Safety Protocols and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, a stringent safety protocol must be in place. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes and contact with airborne powder, preventing serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[3][5] Gloves should be inspected for integrity before each use. |
| Body Protection | Standard laboratory coat. | Minimizes the risk of contamination of personal clothing and skin.[5] |
| Respiratory Protection | Work within a chemical fume hood. | Essential for preventing inhalation of the powder or any potential vapors, which can cause respiratory tract irritation.[9] |
An eyewash station and safety shower must be readily accessible in the immediate work area as a critical emergency precaution.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a process of systematic collection, segregation, and labeling for subsequent removal by trained professionals. Attempting to chemically neutralize this compound in the lab is strongly discouraged as it can lead to uncontrolled reactions and is often in violation of institutional and regulatory policies. The responsibility of the researcher is to prepare the waste safely for pickup.
Figure 1. Procedural workflow for the safe preparation of this compound waste for disposal.
Protocol for Waste Collection and Storage
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound. This includes pure, unused, or expired chemical; reaction residues; and contaminated materials such as gloves, weigh boats, or silica gel.
-
This waste must be segregated as Halogenated Organic Waste .[7][8] Do not mix it with non-halogenated waste, as this complicates the final disposal process, which typically involves high-temperature incineration to prevent the formation of toxic byproducts.[7][10]
-
-
Containerization :
-
Solid Waste : Collect pure this compound and contaminated solids (e.g., absorbent pads from a small spill clean-up) in a designated, leak-proof, and chemically compatible container with a secure lid.[5][10]
-
Liquid Waste : If the compound is in a solution, collect it in a dedicated container for halogenated liquid waste.[7] The container must be compatible with all solvents in the mixture. Glass is often a safe choice, but check compatibility charts if you are unsure.[10]
-
-
Labeling :
-
Storage :
-
Final Disposal :
-
Once the container is full or has been in the SAA for the maximum time allowed by your institution (e.g., up to one year), arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or equivalent department.[4][11] They will manage the final disposal through a licensed hazardous waste contractor in accordance with all federal, state, and local regulations.[4][14]
-
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel and Restrict Access : Notify others in the lab and secure the area.
-
Wear Appropriate PPE : Don all PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[4][5]
-
Collect Waste : Carefully sweep the absorbed material into your designated hazardous solid waste container.[5]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves) must also be placed in the hazardous waste container.[5]
For large spills, evacuate the area immediately and contact your institution's emergency response and EH&S department.[7]
Conclusion: Upholding a Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to this systematic protocol of segregation, containerization, labeling, and professional disposal, researchers demonstrate a commitment to safety and environmental integrity. This self-validating system ensures that hazardous waste is managed in a compliant and secure manner from the point of generation to its final destruction, safeguarding both the scientific community and the environment.
References
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Ace Waste.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
- American Chemical Society.
- U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]
- Braun Research Group.
- U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- U.S. Environmental Protection Agency (EPA).
- MIT Plasma Science and Fusion Center.
- University of Louisville.
Sources
- 1. 2-Chlor-4-methylchinolin 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. vumc.org [vumc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. uakron.edu [uakron.edu]
- 9. fishersci.com [fishersci.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 2-Chloro-4-methylquinoline: Personal Protective Equipment and Emergency Protocols
As researchers and drug development professionals, our work with novel chemical compounds is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, practical framework for handling 2-Chloro-4-methylquinoline, focusing on the critical role of Personal Protective Equipment (PPE) and robust emergency planning. The protocols outlined here are designed not just as a set of rules, but as a system to ensure that both you and your research are protected.
Hazard Profile of this compound
Understanding the specific risks associated with a chemical is the cornerstone of safe handling. This compound (CAS No: 634-47-9) is a solid, powdered organic compound that presents several key hazards.[1] According to its classification, it is known to cause significant skin and eye irritation and may also lead to respiratory irritation.[1][2][3] Ingesting or allowing skin contact with the compound can be harmful.[4]
GHS Hazard Classifications:
The designated signal word for this chemical is "Warning" .[1] This profile necessitates a multi-faceted PPE strategy to shield against dermal, ocular, and respiratory exposure routes.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. For this compound, which is a fine powder, the primary risks during routine handling are inadvertent dust inhalation and skin/eye contact.
Causality of PPE Choices:
-
Eye Protection: Because the compound is a serious eye irritant, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to prevent airborne particles from causing injury.[5][6]
-
Hand Protection: Nitrile gloves provide an effective barrier against incidental contact. Double-gloving is a field-proven best practice when handling potent compounds, as it provides an extra layer of security and a clear protocol for decontamination (removing the outer pair) if contact is suspected.
-
Body Protection: A standard lab coat may not be sufficient if there is a risk of significant contamination. A lab coat, supplemented with disposable sleeves or a dedicated chemical-resistant apron, provides more comprehensive protection against particle deposition.
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling the powder, work must be conducted in a controlled environment like a certified chemical fume hood or a ventilated enclosure to minimize airborne particles.[7] If such engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[5][6]
PPE Recommendations by Task
| Task | Minimum Required PPE | Rationale |
| Weighing & Aliquoting (Solid) | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat, N95 Respirator (or higher, if not in a fume hood) | Highest risk of generating and inhaling airborne powder. Goggles protect from particles entering the eyes.[4][5][6] |
| Solution Preparation | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat | The risk of inhalation is lower once the solid is wetted, but the risk of skin/eye splashes remains. |
| Running Reactions & Analysis | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Standard laboratory practice to protect against unexpected splashes or vessel failures. |
| Waste Disposal | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Protects against residual contamination on containers and during the handling of waste materials. |
Operational Plan: Spill Management and Emergency Response
Preparedness is the key to mitigating the impact of an accidental release. All personnel must know the location of emergency eyewashes and safety showers before beginning work.[8]
Immediate Response to Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure a thorough rinse.[5][7][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing at once while moving to a safety shower.[9] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or seek immediate medical attention.[5][7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention.
Protocol for a Minor Spill (Solid Powder < 5g)
A minor spill is one that laboratory personnel are equipped and trained to handle safely.
Step 1: Alert & Secure
-
Alert colleagues in the immediate area.
-
Restrict access to the spill area to prevent cross-contamination.
-
If the material is flammable, eliminate all sources of ignition.[8][10]
Step 2: Don Appropriate PPE
-
Before cleaning, don the PPE outlined in the table above for "Weighing & Aliquoting," including double nitrile gloves, chemical splash goggles, a lab coat, and a respirator.
Step 3: Contain & Clean
-
Do NOT use a dry brush or towel, as this will aerosolize the powder.
-
Gently cover the spill with absorbent pads or paper towels wetted with water to prevent dust from becoming airborne.
-
Carefully wipe the material from the outside of the spill inward.
-
Place all contaminated materials (pads, gloves, etc.) into a designated, sealable hazardous waste bag or container.[6][9]
Step 4: Decontaminate
-
Wipe the spill area with a mild detergent and water solution.[9]
-
Dry the area with clean paper towels.
-
Place all cleaning materials into the hazardous waste container.
Step 5: Doff PPE & Dispose
-
Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat, goggles, inner gloves.
-
Wash hands thoroughly with soap and water.
-
Label the hazardous waste container clearly as "Spill Debris containing this compound" and arrange for disposal according to your institution's guidelines.[9]
Workflow for Minor Spill Response
Caption: Workflow for handling a minor laboratory spill of solid this compound.
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow. It prevents environmental contamination and protects waste handlers from exposure.
-
Contaminated PPE: All disposable PPE, including gloves, disposable sleeves, and respirator cartridges, that have come into contact with this compound should be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after use.
-
Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be disposed of as hazardous chemical waste. Do not pour it down the drain.[6] Collect this waste in a compatible, sealed container that is properly labeled with its contents.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[4][7] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
By adhering to these rigorous PPE, handling, and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Environmental Health & Safety Office (EHSO). (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Rowan University Environmental Health & Safety. (n.d.). Chemical Spill Response.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
Sources
- 1. 2-氯-4-甲基喹啉 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
